molecular formula C12H16O5 B148282 4-(4-Hydroxymethyl-3-methoxyphenoxy)-butyric acid CAS No. 136849-75-7

4-(4-Hydroxymethyl-3-methoxyphenoxy)-butyric acid

Cat. No.: B148282
CAS No.: 136849-75-7
M. Wt: 240.25 g/mol
InChI Key: HXOYWJCDYVODON-UHFFFAOYSA-N
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Description

4-(4-Hydroxymethyl-3-methoxyphenoxy)-butyric acid is a useful research compound. Its molecular formula is C12H16O5 and its molecular weight is 240.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-[4-(hydroxymethyl)-3-methoxyphenoxy]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O5/c1-16-11-7-10(5-4-9(11)8-13)17-6-2-3-12(14)15/h4-5,7,13H,2-3,6,8H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXOYWJCDYVODON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)OCCCC(=O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20405331
Record name 4-[4-(Hydroxymethyl)-3-methoxyphenoxy]butanoic acid
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Molecular Weight

240.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136849-75-7
Record name 4-[4-(Hydroxymethyl)-3-methoxyphenoxy]butanoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-Hydroxymethyl-3-methoxyphenoxy)-butyric acid
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Foundational & Exploratory

what is 4-(4-Hydroxymethyl-3-methoxyphenoxy)-butyric acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-(4-Hydroxymethyl-3-methoxyphenoxy)-butyric acid (HMPB)

Authored by a Senior Application Scientist

Introduction: A Molecule of Versatile Potential

This compound, commonly referred to in synthetic chemistry as HMPB Linker, is an aromatic compound that stands at the intersection of pharmaceutical research, biochemical synthesis, and material science.[1][2] Its unique structure, which marries a derivative of vanillyl alcohol with a butyric acid chain via a stable ether linkage, provides a fascinating platform for diverse applications.[1] The vanillyl moiety, characterized by its hydroxymethyl and methoxy groups on a phenolic ring, is a well-established pharmacophore known for influencing biological interactions and conferring antioxidant properties.[1][3] Concurrently, the butyric acid component is a biologically significant short-chain fatty acid, recognized for its role in cellular metabolism and as a modulator of gene expression through the inhibition of histone deacetylases (HDACs).[1][4]

This convergence of functionalities makes HMPB a subject of significant interest for drug development professionals and researchers. It is explored as a potential therapeutic agent in its own right for conditions related to inflammation and oxidative stress, as a potential prodrug for the targeted delivery of butyric acid, and as a critical tool in the solid-phase synthesis of complex peptides.[2][5][6][7] This guide provides a comprehensive technical overview of HMPB, from its chemical synthesis and characterization to its mechanistic actions and practical applications, offering field-proven insights for the scientific community.

Table 1: Core Chemical & Physical Properties
PropertyValueSource(s)
IUPAC Name 4-[4-(hydroxymethyl)-3-methoxyphenoxy]butanoic acid[8]
Common Synonyms HMPB; HMPBA; HMPB Linker[5][8][9]
CAS Number 136849-75-7[5][8][9]
Molecular Formula C₁₂H₁₆O₅[5][8][9]
Molecular Weight 240.25 g/mol [8][9]
Appearance White to off-white powder or light yellow liquid[1][5]
Melting Point 80 - 90 °C[5][10]
Purity (Typical) ≥98% (HPLC)[1][5]
Storage Conditions Store tightly closed in a dry, ventilated place at 0 - 8 °C[1][5][10]

Synthesis and Characterization: A Self-Validating Approach

The synthesis of HMPB is a logical, multi-step process that can be designed to ensure high purity and verifiable identity. The most common and rational approach is a two-step procedure beginning with a Williamson ether synthesis, followed by saponification.

Causality in Synthetic Design

The choice of the Williamson ether synthesis is deliberate. This classic organic reaction is highly effective for forming the crucial ether bond by coupling a phenoxide (generated from the phenolic hydroxyl group of vanillyl alcohol) with an alkyl halide (an ester of 4-bromobutyric acid). Using an ester form of the butyric acid chain, such as ethyl 4-bromobutyrate, is critical for two reasons: 1) it prevents the acidic carboxylic acid from interfering with the basic conditions of the ether synthesis, and 2) it allows for a straightforward final deprotection step. The subsequent saponification (ester hydrolysis) with a strong base like sodium hydroxide is a robust and high-yielding reaction to liberate the desired terminal carboxylic acid.

Diagram 1: Proposed Synthetic Workflow for HMPB

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Saponification Vanillyl Vanillyl Alcohol Reaction1 + Vanillyl->Reaction1 Ester Ethyl 4-bromobutyrate Ester->Reaction1 Base K₂CO₃ / Acetone Base->Reaction1 Base Intermediate HMPB Ethyl Ester Intermediate Hydrolysis 1. NaOH (aq) 2. HCl (acidification) Intermediate->Hydrolysis Reaction1->Intermediate Reflux Final 4-(4-Hydroxymethyl-3-methoxyphenoxy) -butyric acid (HMPB) Hydrolysis->Final

Caption: A two-step synthesis of HMPB via etherification and subsequent ester hydrolysis.

Step-by-Step Synthetic Protocol
  • Step 1: Synthesis of Ethyl 4-[4-(hydroxymethyl)-3-methoxyphenoxy]butanoate.

    • To a solution of vanillyl alcohol (1.0 eq) in anhydrous acetone, add potassium carbonate (K₂CO₃, 2.0 eq) and ethyl 4-bromobutyrate (1.2 eq).

    • Heat the reaction mixture to reflux and stir vigorously for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting vanillyl alcohol is consumed.

    • After cooling to room temperature, filter the mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure.

    • Purify the resulting crude oil via column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield the pure ester intermediate.

  • Step 2: Hydrolysis to HMPB.

    • Dissolve the purified ethyl ester intermediate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

    • Add sodium hydroxide (NaOH, 3.0 eq) and stir the mixture at room temperature for 2-4 hours.

    • Monitor the hydrolysis by TLC.

    • Once the reaction is complete, acidify the mixture to a pH of ~2-3 using 1M hydrochloric acid (HCl), which will precipitate the product.

    • Extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to yield the final HMPB product.

Analytical Characterization: A Self-Validating System

The identity and purity of the synthesized HMPB must be rigorously confirmed. This constitutes a self-validating system where orthogonal analytical techniques provide converging evidence.

Table 2: Analytical Specifications for HMPB
Analysis TechniquePurposeExpected Result
¹H NMR Structural ConfirmationPeaks corresponding to aromatic protons, methoxy group singlet, methylene protons of the butyric chain and hydroxymethyl group, and a broad singlet for the carboxylic acid proton.
¹³C NMR Structural ConfirmationCarbons of the aromatic ring, methoxy group, butyric acid chain (including the carbonyl carbon), and hydroxymethyl group are observed at characteristic chemical shifts.
Mass Spectrometry Molecular Weight VerificationDetection of the molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the calculated molecular weight (240.25).
HPLC Purity AssessmentA single major peak indicating a purity of ≥98%.

Core Applications & Mechanistic Insights

Pharmaceutical Development: A Dual-Action Candidate

HMPB's structure suggests it could function both as a direct bioactive agent and as a prodrug.

  • Antioxidant and Anti-inflammatory Properties: The vanillyl moiety, with its electron-donating methoxy group and phenolic structure, suggests potential antioxidant activity.[1] Phenolic compounds are known to act as free radical scavengers, a mechanism crucial for mitigating oxidative stress that underlies many inflammatory conditions. This makes HMPB a candidate for development in anti-inflammatory therapies.[5]

  • Prodrug of Butyric Acid (HDAC Inhibition): Butyric acid is a potent inhibitor of histone deacetylases (HDACs), enzymes that play a critical role in the epigenetic regulation of gene expression.[4] By removing acetyl groups from histones, HDACs lead to chromatin compaction and transcriptional repression. Aberrant HDAC activity is linked to certain cancers.[4] Butyric acid's therapeutic use is limited by its poor pharmacokinetics. HMPB can be investigated as a prodrug, designed to be stable in circulation and release butyric acid upon metabolic cleavage, thereby delivering the active HDAC inhibitor to target tissues.

Diagram 2: Mechanism of HDAC Inhibition by Butyric Acid

G cluster_0 Normal Gene Repression cluster_1 Therapeutic Intervention HDAC HDAC Enzyme Repressed Condensed Chromatin (Gene Repression) HDAC->Repressed Deacetylation Histone Histone Tail (Acetylated) Histone->HDAC Butyrate Butyric Acid (from HMPB) HDAC_Inhibited HDAC Enzyme (Inhibited) Butyrate->HDAC_Inhibited Inhibits Histone_Active Histone Tail (Remains Acetylated) Histone_Active->HDAC_Inhibited Active Relaxed Chromatin (Gene Transcription, e.g., Tumor Suppressors) Histone_Active->Active G Resin Solid Support Resin Linker HMPB Linker Resin->Linker 1. Anchor AA1 Fmoc-Amino Acid 1 Linker->AA1 2. Attach 1st AA Peptide Peptide Chain AA1->Peptide 3. Elongate AA2 Fmoc-Amino Acid 2 AA2->Peptide Cleavage Mild Acid (e.g., 1% TFA) Peptide->Cleavage 4. Cleave ProtectedPeptide Protected Peptide Fragment Cleavage->ProtectedPeptide

Caption: Workflow showing HMPB as an acid-labile linker in SPPS for protected fragments.

Field-Proven Experimental Protocols

Protocol 1: In Vitro Antioxidant Activity (DPPH Radical Scavenging Assay)

This protocol provides a self-validating system to quantify the antioxidant potential of HMPB.

  • Principle: The stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl) has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, it is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance is proportional to the antioxidant capacity.

  • Reagents & Materials:

    • HMPB

    • DPPH solution (0.1 mM in methanol)

    • Ascorbic acid (Positive Control)

    • Methanol (Vehicle)

    • 96-well microplate

    • Microplate spectrophotometer

  • Step-by-Step Methodology:

    • Prepare a stock solution of HMPB in methanol (e.g., 10 mM). Create a series of dilutions (e.g., 5000, 2500, 1250, 625, 312.5 µM).

    • Prepare a similar dilution series for the positive control, ascorbic acid.

    • In a 96-well plate, add 100 µL of each HMPB dilution to triplicate wells.

    • Add 100 µL of the ascorbic acid dilutions to separate triplicate wells (Positive Control).

    • Add 100 µL of methanol to triplicate wells (Vehicle Control).

    • To all wells, add 100 µL of the 0.1 mM DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

  • Data Analysis & Validation:

    • Calculate the percentage of scavenging activity for each concentration using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100.

    • Plot the % scavenging against the concentration of HMPB and ascorbic acid.

    • Determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) for both HMPB and the positive control. The protocol is validated by the robust dose-dependent activity of the ascorbic acid control.

Protocol 2: In Vitro Histone Deacetylase (HDAC) Inhibition Assay

This protocol uses a commercially available fluorometric assay kit to determine if HMPB or its potential metabolites can inhibit HDAC activity.

  • Principle: The assay uses an acetylated substrate that, when acted upon by HDACs, becomes deacetylated. A developer solution then cleaves the deacetylated substrate, releasing a fluorophore. An HDAC inhibitor will prevent this process, resulting in a lower fluorescence signal.

  • Reagents & Materials:

    • HDAC Fluorometric Assay Kit (containing substrate, developer, assay buffer)

    • HeLa Nuclear Extract (source of HDAC enzymes)

    • HMPB

    • Sodium Butyrate or Trichostatin A (Positive Control)

    • 96-well black microplate

    • Fluorescence microplate reader

  • Step-by-Step Methodology:

    • Prepare a dilution series of HMPB in assay buffer.

    • Prepare a dilution series for the positive control (e.g., Sodium Butyrate).

    • To triplicate wells, add the assay buffer, HeLa nuclear extract, and the HMPB dilutions.

    • Add the positive control dilutions and a no-inhibitor control to separate wells.

    • Initiate the reaction by adding the acetylated substrate.

    • Incubate at 37 °C for 30-60 minutes.

    • Stop the enzymatic reaction and generate the fluorescent signal by adding the developer solution. Incubate for 15 minutes.

    • Measure the fluorescence (e.g., Ex/Em = 360/460 nm).

  • Data Analysis & Validation:

    • Calculate the percent inhibition for each concentration relative to the no-inhibitor control.

    • Determine the IC₅₀ value for HMPB and the positive control. The assay's validity is confirmed by the potent, dose-responsive inhibition observed with the Sodium Butyrate or Trichostatin A control.

Safety, Handling, and Storage

  • Hazard Identification: According to GHS classification, this compound is flagged with warnings for causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335). [8]* Handling Recommendations: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is required. All handling should be performed in a well-ventilated area or a chemical fume hood.

  • Storage and Stability: The compound is chemically stable under standard ambient conditions. [1]For long-term preservation of purity, it should be stored in a tightly sealed container in a dry, refrigerated environment (0-8 °C). [1][5]Avoid exposure to moisture and strong heating. [1]

Conclusion and Future Outlook

This compound is far more than a simple chemical intermediate. Its rationally designed structure imparts a multifaceted character, positioning it as a valuable tool for scientific advancement. For the medicinal chemist, it represents a promising scaffold for developing novel anti-inflammatory agents and an intriguing prodrug strategy for delivering butyric acid to combat epigenetic dysregulation in diseases like cancer. For the peptide chemist, it is an indispensable linker, enabling the sophisticated synthesis of protected peptide fragments.

Future research should focus on elucidating its in vivo metabolic fate to validate its prodrug potential, exploring its efficacy in animal models of inflammation and cancer, and further expanding its utility in the synthesis of novel biomaterials and conjugates. The continued exploration of this versatile molecule is poised to unlock new solutions in therapy and technology.

References

  • This compound | C12H16O5 | CID 4660281. PubChem. [Link]

  • Vanillyl amine/vanillyl alcohol derivative and its preparation method and application.
  • Synthesis and Characterization of a Novel Phenolic Lipid for Use as Potential Lipophilic Antioxidant and as a Prodrug of Butyric Acid. PubMed. [Link]

  • Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. National Institutes of Health (NIH). [Link]

  • Synthesis and Characterization of a Novel Phenolic Lipid for Use as Potential Lipophilic Antioxidant and as a Prodrug of Butyric Acid. ResearchGate. [Link]

  • 4-(3-Methoxyphenoxy)butyric acid. National Institutes of Health (NIH). [Link]

  • Pharmaceutical applications of phenol esters ethers and carboxylic acid. Filo. [Link]

  • Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. ACS Omega. [Link]

  • Alpha-amino acid phenolic ester derivatives: novel water-soluble general anesthetic agents which allosterically modulate GABA(A) receptors. PubMed. [Link]

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An In-depth Technical Guide to 4-(4-Hydroxymethyl-3-methoxyphenoxy)-butyric acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini AI], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 4-(4-Hydroxymethyl-3-methoxyphenoxy)-butyric acid, a versatile molecule with significant potential in pharmaceutical sciences, materials research, and agrochemicals. This document delves into its physicochemical characteristics, spectroscopic profile, synthesis, reactivity, and known applications, offering valuable insights for researchers and developers in the field.

Introduction: A Multifaceted Phenoxybutyric Acid Derivative

This compound, also known by its synonym HMPB, is an aromatic compound featuring a butyric acid core linked to a guaiacol (2-methoxyphenol) derivative through an ether linkage.[1][2] Its structure, characterized by a carboxylic acid function, a hydroxymethyl group, and a methoxy group on the phenyl ring, imparts a unique combination of properties that make it a valuable building block and a molecule of interest for various applications.

The presence of both hydrophilic (carboxylic acid, hydroxymethyl) and hydrophobic (phenyl ether, butyric acid chain) moieties suggests a degree of amphiphilicity, influencing its solubility and interaction with biological systems.[3] Notably, this compound is recognized as a linker molecule in solid-phase peptide synthesis, particularly in the context of Fmoc (9-fluorenylmethyloxycarbonyl) chemistry, where its acid lability is a key feature. Furthermore, its structural similarity to naturally occurring phenolic compounds hints at potential bioactivities, including anti-inflammatory and antioxidant properties.[3] This guide aims to consolidate the available technical information on this compound, providing a solid foundation for its application in research and development.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its successful application in any experimental setting. This section details the known properties of this compound.

Identifiers and General Characteristics
PropertyValueSource(s)
IUPAC Name 4-[4-(hydroxymethyl)-3-methoxyphenoxy]butanoic acid[1]
Synonyms HMPB, HMPBA, 4-(4-Hydroxymethyl-3-methoxyphenoxy)butanoic acid[1][2]
CAS Number 136849-75-7[1][2]
Molecular Formula C12H16O5[1][2]
Molecular Weight 240.25 g/mol [1][2]
Appearance White to off-white powder
Melting Point 80-88 °C
Predicted Physicochemical Data
PropertyPredicted ValueSource
XlogP 0.8[1]
pKa Not available
Solubility Not available

Expert Insight: The predicted XlogP value of 0.8 suggests that this compound has a relatively balanced hydrophilic-lipophilic character. This is consistent with its structure, which contains both polar functional groups (carboxylic acid, alcohol) and a nonpolar aromatic ether backbone. This property is crucial for its potential as a drug candidate, as it influences absorption, distribution, metabolism, and excretion (ADME) properties. The lack of experimental pKa and solubility data highlights an area for future characterization.

Spectroscopic Profile

Spectroscopic analysis is essential for the structural elucidation and purity assessment of a chemical compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific NMR spectra for this compound are not publicly available, a supplier specification indicates that its 1H NMR spectrum conforms to the expected structure.

  • Infrared (IR) Spectroscopy: No experimental IR spectrum is currently available in public databases. However, the expected characteristic IR absorptions would include a broad O-H stretch from the carboxylic acid and alcohol, a C=O stretch from the carboxylic acid, C-O stretches from the ether and alcohol, and aromatic C-H and C=C stretches.

  • Mass Spectrometry (MS): Predicted collision cross-section values for various adducts have been calculated, which can aid in its identification in mass spectrometry-based analyses.[4]

Synthesis and Reactivity

Proposed Synthesis Workflow

While a specific synthesis protocol for this compound is not detailed in the available literature, a plausible synthetic route can be devised based on the synthesis of a closely related analog, 4-(3-methoxyphenoxy)butyric acid.[5] The proposed method involves a Williamson ether synthesis followed by ester hydrolysis.

SynthesisWorkflow vanillyl_alcohol Vanillyl Alcohol intermediate_ester Intermediate Ester vanillyl_alcohol->intermediate_ester Williamson Ether Synthesis ethyl_4_bromobutyrate Ethyl 4-bromobutyrate ethyl_4_bromobutyrate->intermediate_ester final_product This compound intermediate_ester->final_product Ester Hydrolysis base Base (e.g., K2CO3) base->intermediate_ester solvent Solvent (e.g., Acetone) solvent->intermediate_ester hydrolysis Hydrolysis (e.g., NaOH, then H+) hydrolysis->final_product

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol (Hypothetical):

  • Etherification: Vanillyl alcohol (4-hydroxymethyl-2-methoxyphenol) is reacted with ethyl 4-bromobutyrate in the presence of a weak base such as potassium carbonate in a polar aprotic solvent like acetone. The reaction mixture is heated under reflux to drive the Williamson ether synthesis to completion.

  • Work-up and Purification of Ester: After the reaction, the inorganic salts are filtered off, and the solvent is removed under reduced pressure. The resulting crude intermediate ester is purified, for example, by column chromatography.

  • Hydrolysis: The purified ester is then subjected to hydrolysis using a base such as sodium hydroxide in an aqueous-alcoholic solvent mixture.

  • Acidification and Isolation: Following complete hydrolysis, the reaction mixture is acidified with a mineral acid (e.g., HCl) to protonate the carboxylate, leading to the precipitation of the final product, this compound. The solid product is then collected by filtration, washed, and dried.

Chemical Reactivity

The reactivity of this molecule is primarily dictated by its three functional groups: the carboxylic acid, the primary alcohol, and the aromatic ether.

  • Carboxylic Acid: This group can undergo typical reactions such as esterification, amidation, and reduction to the corresponding alcohol. Its acidity allows for salt formation with bases.

  • Hydroxymethyl Group: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, and it can participate in esterification and etherification reactions.

  • Aromatic Ring: The electron-donating methoxy and ether groups activate the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions relative to the activating groups.

  • Acid Lability of the Linker: A key feature of this molecule, when used as a linker in peptide synthesis, is the acid lability of the bond between the benzylic carbon and the oxygen of the linker. This allows for the cleavage of the synthesized peptide from the solid support under mild acidic conditions, such as with a low concentration of trifluoroacetic acid (TFA).

Reactivity HMPB This compound Carboxylic Acid Hydroxymethyl Aromatic Ring esterification Esterification HMPB:c->esterification HMPB:h->esterification amidation Amidation HMPB:c->amidation reduction Reduction HMPB:c->reduction oxidation Oxidation HMPB:h->oxidation electrophilic_substitution Electrophilic Substitution HMPB:a->electrophilic_substitution acid_cleavage Acid Cleavage (Linker application) HMPB->acid_cleavage Linker Functionality

Caption: Reactivity map of this compound.

Potential and Known Applications

This compound's unique structure lends itself to a variety of applications across different scientific disciplines.

Solid-Phase Peptide Synthesis

The primary and most well-documented application of this compound is as a linker in solid-phase peptide synthesis (SPPS). Its dialkoxybenzyl structure allows for attachment to a solid support and subsequent peptide chain elongation. The increased acid sensitivity compared to other linkers enables the release of the synthesized peptide under very mild acidic conditions, which is advantageous for peptides containing acid-sensitive protecting groups.

Pharmaceutical Research

The structural motifs present in this molecule are found in many biologically active compounds.

  • Anti-inflammatory and Analgesic Potential: Phenoxybutyric acid derivatives are being explored for their potential anti-inflammatory and analgesic properties.[3] The presence of the guaiacol-like moiety, which is structurally related to known anti-inflammatory agents, suggests that this compound could be a candidate for further investigation in this area.

  • Antioxidant Activity: The phenolic structure with an electron-donating methoxy group suggests potential antioxidant properties, as such moieties are known to act as free radical scavengers.[6]

  • Drug Delivery and Prodrugs: The carboxylic acid handle provides a convenient point for modification, making it suitable for the development of prodrugs or for conjugation to drug delivery systems to improve the pharmacokinetic profile of other active pharmaceutical ingredients.

Agrochemicals

Phenoxyalkanoic acids are a well-known class of herbicides. While the specific herbicidal activity of this compound is not documented, its structural class suggests potential applications as a plant growth regulator.[3] The hydroxymethyl and methoxy groups can influence its uptake, transport, and metabolism in plants.[3]

Materials Science

The functional groups on this molecule make it a candidate for the development of new polymers and materials with specific chemical properties.[3] It can be incorporated into polymer backbones or used as a modifying agent to impart desired characteristics.

Safety and Handling

Based on available information, this compound is classified as an irritant.[1]

  • Hazard Statements:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Precautionary Measures: Standard laboratory safety precautions should be followed when handling this compound. This includes the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

  • Storage: It is recommended to store this compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials.

Conclusion and Future Outlook

This compound is a molecule with a diverse range of current and potential applications. Its role as an acid-labile linker in peptide synthesis is well-established. However, its potential in pharmaceutical and materials science remains an area ripe for further exploration. Future research should focus on obtaining comprehensive experimental data for its physicochemical properties, developing and optimizing its synthesis, and conducting detailed biological studies to elucidate the mechanisms behind its potential therapeutic effects. The insights provided in this guide are intended to serve as a valuable resource for scientists and researchers working with this promising compound.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Organic Syntheses. Synthesis of Enantiopure Di(tert-butyl) (2S,4S)-4-hydroxy-6-oxo-1,2-piperidinedicarboxylate. A Useful Building Block for the Preparation of 4-Hydroxypipecolate Derivatives. [Link]

  • Supplementary Information File. Journal of Pharmacy & Pharmaceutical Sciences. [Link]

  • PMC. 4-(3-Methoxyphenoxy)butyric acid. National Center for Biotechnology Information. [Link]

  • PubChemLite. This compound (C12H16O5). [Link]

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An In-Depth Technical Guide to the Physical and Chemical Properties of 4-(4-Hydroxymethyl-3-methoxyphenoxy)butyric Acid (CAS 136849-75-7)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-(4-Hydroxymethyl-3-methoxyphenoxy)butyric acid, CAS number 136849-75-7. Also known by its common abbreviation HMPB, this bifunctional molecule is a cornerstone of solid-phase peptide synthesis (SPPS), serving as a highly versatile and acid-labile linker. This document delves into its structural characteristics, physicochemical parameters, and spectral data. Furthermore, it elucidates the mechanistic principles behind its application in SPPS, offering field-proven insights for its effective utilization in research and drug development.

Introduction: The Pivotal Role of HMPB in Peptide Synthesis

4-(4-Hydroxymethyl-3-methoxyphenoxy)butyric acid (HMPB) is a critical tool in the arsenal of synthetic chemists, particularly those engaged in the construction of complex peptides. Its unique structural architecture, featuring a carboxylic acid for attachment to the solid support and a hydroxymethyl group for anchoring the nascent peptide chain, allows for the synthesis of peptides with a C-terminal carboxylic acid. The strategic placement of a methoxy group on the phenyl ring enhances the acid lability of the linker, enabling the gentle cleavage of the completed peptide from the resin under mild acidic conditions. This property is paramount for preserving the integrity of sensitive amino acid residues and complex peptide structures.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of HMPB is essential for its proper handling, storage, and application.

General Characteristics

HMPB is typically supplied as a white to off-white or light yellow crystalline powder.[1] It is chemically stable under standard ambient conditions, though it should be stored in a tightly sealed container in a dry and ventilated place, ideally at refrigerated temperatures (0-8 °C) to ensure long-term stability.[1][2][3]

Structural and Molecular Data

The fundamental properties of the HMPB molecule are summarized in the table below.

PropertyValueSource(s)
CAS Number 136849-75-7[4]
Molecular Formula C₁₂H₁₆O₅[4]
Molecular Weight 240.25 g/mol [4][5]
IUPAC Name 4-[4-(hydroxymethyl)-3-methoxyphenoxy]butanoic acid[5]
Synonyms HMPB, HMPB linker, 4-(3-Methoxy-4-hydroxymethyl)phenoxybutyric acid[5]
SMILES COC1=C(C=CC(=C1)OCCCC(=O)O)CO[5]
InChIKey HXOYWJCDYVODON-UHFFFAOYSA-N[5]
Thermal Properties

The melting point of HMPB is a key indicator of its purity.

PropertyValueSource(s)
Melting Point 80-90 °C[2]
Predicted Properties
PropertyPredicted ValueSource(s)
XlogP 0.8[5]
pKa (strongest acidic) 4.63

Note: The predicted pKa value is provided for guidance and should be confirmed by experimental determination where critical.

Spectral Data and Analysis

Spectroscopic analysis is indispensable for the verification of the identity and purity of HMPB. While a comprehensive set of experimentally derived spectra for this specific compound is not widely published, data from analogous structures and supplier-provided information confirm its structural integrity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-¹³ (¹³C) NMR are fundamental for structural elucidation. While specific peak assignments for CAS 136849-75-7 are not publicly available, the ¹H NMR spectrum is expected to be consistent with the structure of 4-(4-hydroxymethyl-3-methoxyphenoxy)butyric acid.[3] For a closely related compound, 4-(3-Methoxyphenoxy)butyric acid, the following ¹H NMR data in CDCl₃ has been reported: δ = 7.171 (tr, J = 8.3 Hz, 1H), 6.526 - 6.447 (m, 3H), 4.010 (tr, J = 6.0 Hz, 2H), 3.787 (s, 3H), 2.592 (tr, J = 7.4 Hz, 2H), 2.174 - 2.073 (m, 2H).[6]

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of HMPB would be characterized by key absorption bands corresponding to its functional groups. Expected characteristic peaks include:

  • A broad O-H stretch from the carboxylic acid and alcohol groups (around 3500-2500 cm⁻¹).

  • C-H stretching vibrations from the aromatic ring and alkyl chain (around 3100-2850 cm⁻¹).

  • A strong C=O stretch from the carboxylic acid (around 1700 cm⁻¹).

  • C-O stretching vibrations from the ether, alcohol, and carboxylic acid groups (in the fingerprint region, 1300-1000 cm⁻¹).

  • Aromatic C=C bending vibrations (around 1600 and 1475 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation patterns. For HMPB, the molecular ion peak [M]⁺ would be expected at m/z 240.25. Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (-17 amu) and the carboxyl group (-45 amu).[7] The presence of the ether linkage and the benzylic alcohol also provides sites for characteristic fragmentation. Predicted mass-to-charge ratios for various adducts are available.[8]

Application in Solid-Phase Peptide Synthesis (SPPS)

The utility of HMPB lies in its role as a linker, bridging the solid support (resin) and the peptide being synthesized.

Attachment to the Resin

The carboxylic acid moiety of HMPB is typically first activated and then coupled to an amino-functionalized resin, such as aminomethyl polystyrene. This forms a stable amide bond between the linker and the solid support.

Attachment_to_Resin HMPB HMPB (4-(4-Hydroxymethyl-3-methoxyphenoxy)butyric acid) Activated_HMPB Activated HMPB (e.g., with DIC/HOBt) HMPB->Activated_HMPB Activation Resin Amino-functionalized Resin Coupled_Resin HMPB-Resin Conjugate Resin->Coupled_Resin Coupling Activated_HMPB->Coupled_Resin Coupling

Diagram 1: Attachment of HMPB to an amino-functionalized resin.
Peptide Synthesis

Once the HMPB linker is attached to the resin, the free hydroxymethyl group serves as the anchor point for the first amino acid of the peptide sequence. The amino acid is typically activated and coupled to the hydroxymethyl group via an ester linkage. The peptide chain is then elongated in a stepwise manner by the sequential addition of protected amino acids.

Cleavage Mechanism: The Role of Acid Lability

The key feature of the HMPB linker is its susceptibility to cleavage under mild acidic conditions, which liberates the synthesized peptide with a free C-terminal carboxylic acid. This process is typically achieved using a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM).[9]

The cleavage mechanism is initiated by the protonation of the benzylic hydroxyl group (esterified to the peptide). This is followed by the departure of the peptide as a neutral carboxylic acid and the formation of a resonance-stabilized benzylic carbocation on the linker. The presence of the electron-donating methoxy group at the para position to the carbocation significantly enhances its stability, thereby facilitating the cleavage under milder acidic conditions compared to linkers lacking this feature.[1][9]

Cleavage_Mechanism Peptide_Resin Peptide-HMPB-Resin Protonation Protonation of Benzylic Oxygen Peptide_Resin->Protonation TFA Carbocation Resonance-Stabilized Benzylic Carbocation Protonation->Carbocation Peptide Departure Cleaved_Peptide Cleaved Peptide (C-terminal COOH) Protonation->Cleaved_Peptide Linker_Resin_Remnant Linker-Resin Remnant Carbocation->Linker_Resin_Remnant

Diagram 2: Simplified cleavage mechanism of a peptide from the HMPB linker.

Recent studies have also demonstrated that cleavage can be achieved using hexafluoroisopropanol (HFIP) in DCM, offering an orthogonal cleavage strategy.[1][9][10] This reactivity is also attributed to the stabilization of the benzylic carbocation intermediate.[9]

Safety and Handling

As a laboratory chemical, HMPB should be handled with appropriate safety precautions. It is classified as an irritant, causing skin and serious eye irritation.[5] It may also cause respiratory irritation.[5] Therefore, it is imperative to use personal protective equipment, including gloves, safety glasses, and a lab coat, when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

4-(4-Hydroxymethyl-3-methoxyphenoxy)butyric acid (CAS 136849-75-7) is a well-characterized and indispensable tool in modern peptide chemistry. Its defined physical properties, coupled with its predictable and mild acid-labile cleavage characteristics, make it a reliable choice for the solid-phase synthesis of peptides destined for research and therapeutic development. A thorough understanding of its properties and the underlying chemical principles of its application, as outlined in this guide, is crucial for its successful implementation in the laboratory.

References

  • Acta Crystallographica Section E: Crystallographic Communications. (2009). 4-(3-Methoxyphenoxy)butyric acid. [Link]

  • Desgagné, M., Kutateladze, D. A., & Pentelute, B. L. (2025). Orthogonal Cleavage of the HMPB Linker from Solid Support Using HFIP. Organic Letters. [Link]

  • Journal of Pharmaceutical and Pharmaceutical Sciences. (2021). Supplementary Information File. [Link]

  • ChemRxiv. (2023). Orthogonal Cleavage of the HMPB Linker from Solid Support Using HFIP. [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000008). [Link]

  • PubChem. (n.d.). 4-(4-Hydroxymethyl-3-methoxyphenoxy)-butyric acid. [Link]

  • Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. [Link]

  • PubMed. (2025). Orthogonal Cleavage of the HMPB Linker from Solid Support Using HFIP. [Link]

  • Molecules. (2022). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. [Link]

  • PubChemLite. (n.d.). This compound (C12H16O5). [Link]

  • PubChem. (n.d.). 4-(4-Methoxyphenyl)butyric acid. [Link]

  • Molecules. (2021). 4-(4-Formyl-3,5-dimethoxyphenoxy)butyric Acid (BAL). [Link]

  • PubChem. (n.d.). 4-(4'-Formyl-3'-methoxyphenoxy)butyric acid. [Link]

  • Molecules. (2019). Application of FTIR Method for the Assessment of Immobilization of Active Substances in the Matrix of Biomedical Materials. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • ResearchGate. (n.d.). A proposed fragmentation pathway of 4-hydroxy-3-methoxybenzaldehyde by mass spectrometry. [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH fragmentation pattern of m/z m/e ions for analysis and identification of butyric acid image diagram doc brown's advanced organic chemistry revision notes. [Link]

  • Scholars' Mine. (2025). Utilization of FTIR-ATR for material characterization and forensic analysis. [Link]

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A Comprehensive Guide to the Synthesis of 4-(4-Hydroxymethyl-3-methoxyphenoxy)-butyric Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(4-Hydroxymethyl-3-methoxyphenoxy)-butyric acid, also known as HMPB, is a bifunctional molecule of significant interest in several scientific domains.[1][2][3] Its unique structure, incorporating a substituted phenolic ether linked to a butyric acid moiety, makes it a valuable building block in pharmaceutical development, a functional ingredient in the cosmetics industry, and a potential modulator of plant growth in agricultural applications.[4] This guide provides an in-depth exploration of a viable and robust synthetic pathway for HMPB, grounded in fundamental organic chemistry principles and supported by established experimental evidence.

Retrosynthetic Analysis and Strategic Approach

The core of the synthetic strategy for this compound revolves around the formation of the ether linkage. A logical and widely employed method for this transformation is the Williamson ether synthesis.[5][6][7][8][9] This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide.

Our retrosynthetic analysis, therefore, disconnects the target molecule at the ether bond, yielding two key synthons: a nucleophilic phenoxide derived from vanillyl alcohol and an electrophilic four-carbon chain bearing a carboxylic acid or a protected precursor.

G Target This compound Synthons Vanillyl alcohol derivative (nucleophile) + 4-halobutyrate derivative (electrophile) Target->Synthons Retrosynthesis Strategy Williamson Ether Synthesis Synthons->Strategy Forward Synthesis Strategy

Caption: Retrosynthetic approach for HMPB synthesis.

This approach is advantageous due to the ready availability of the starting materials and the generally high yields and selectivity associated with the Williamson ether synthesis, particularly when employing a primary alkyl halide.

Proposed Synthesis Pathway

The proposed synthesis of this compound is a two-step process commencing with the etherification of vanillyl alcohol with an appropriate butyrate derivative, followed by the hydrolysis of the resulting ester to yield the final carboxylic acid.

Step 1: Etherification via Williamson Ether Synthesis

The first and most critical step is the formation of the ether bond. This is achieved by reacting vanillyl alcohol with an ethyl 4-bromobutyrate in the presence of a suitable base.

Reaction:

Vanillyl alcohol + Ethyl 4-bromobutyrate → Ethyl 4-(4-hydroxymethyl-3-methoxyphenoxy)butyrate

Causality of Experimental Choices:

  • Vanillyl Alcohol: This starting material provides the core 4-hydroxymethyl-3-methoxyphenoxy scaffold.

  • Ethyl 4-bromobutyrate: This reagent serves as the electrophile, introducing the four-carbon chain with a protected carboxylic acid (ethyl ester). The bromine atom is an excellent leaving group for the SN2 reaction. The ester form prevents the free carboxylic acid from interfering with the basic conditions of the reaction.

  • Base (e.g., Potassium Carbonate, Sodium Hydride): A base is essential to deprotonate the phenolic hydroxyl group of vanillyl alcohol, forming the more nucleophilic phenoxide ion. The choice of base can influence the reaction rate and yield. Potassium carbonate is a milder base, while sodium hydride is stronger and can lead to a more rapid reaction.

  • Solvent (e.g., Acetone, DMF, Acetonitrile): A polar aprotic solvent is typically used to dissolve the reactants and facilitate the SN2 reaction.[9]

G cluster_0 Step 1: Williamson Ether Synthesis Vanillyl_Alcohol Vanillyl Alcohol Intermediate Ethyl 4-(4-hydroxymethyl-3-methoxyphenoxy)butyrate Vanillyl_Alcohol->Intermediate Ethyl_4_bromobutyrate Ethyl 4-bromobutyrate Ethyl_4_bromobutyrate->Intermediate Base Base (e.g., K2CO3) Base->Intermediate Deprotonation Solvent Solvent (e.g., Acetone) Solvent->Intermediate Reaction Medium

Caption: Workflow for the Williamson ether synthesis step.

Step 2: Ester Hydrolysis

The second step involves the conversion of the ethyl ester intermediate to the final carboxylic acid. This is typically achieved through saponification, which is the hydrolysis of an ester under basic conditions, followed by acidification.

Reaction:

Ethyl 4-(4-hydroxymethyl-3-methoxyphenoxy)butyrate → this compound

Causality of Experimental Choices:

  • Base (e.g., Sodium Hydroxide, Potassium Hydroxide): A strong base is used to catalyze the hydrolysis of the ester.

  • Solvent (e.g., Ethanol/Water mixture): A mixture of an alcohol and water is often used to ensure the solubility of both the ester and the hydroxide salt.

  • Acid (e.g., Hydrochloric Acid): After the saponification is complete, an acid is added to neutralize the excess base and protonate the carboxylate salt to yield the final carboxylic acid.

G cluster_1 Step 2: Ester Hydrolysis Intermediate Ethyl 4-(4-hydroxymethyl-3-methoxyphenoxy)butyrate Product This compound Intermediate->Product Hydrolysis Base Base (e.g., NaOH) Base->Product Saponification Acid Acid (e.g., HCl) Acid->Product Protonation

Caption: Workflow for the ester hydrolysis step.

Detailed Experimental Protocols

The following protocols are based on established procedures for similar transformations and are designed to be self-validating through in-process monitoring.[10]

Protocol 1: Synthesis of Ethyl 4-(4-hydroxymethyl-3-methoxyphenoxy)butyrate
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add vanillyl alcohol (1 equivalent) and a suitable solvent such as acetone.

  • Base Addition: Add potassium carbonate (1.5 equivalents) to the mixture.

  • Addition of Electrophile: While stirring, add ethyl 4-bromobutyrate (1.1 equivalents) dropwise to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. The filtrate is then concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to yield pure ethyl 4-(4-hydroxymethyl-3-methoxyphenoxy)butyrate.

Protocol 2: Synthesis of this compound
  • Reaction Setup: Dissolve the purified ethyl 4-(4-hydroxymethyl-3-methoxyphenoxy)butyrate (1 equivalent) in a mixture of ethanol and water in a round-bottom flask.

  • Saponification: Add a solution of sodium hydroxide (2 equivalents) in water to the flask.

  • Reaction: Stir the mixture at room temperature or gentle heating until the hydrolysis is complete (monitored by TLC).

  • Acidification: Cool the reaction mixture in an ice bath and acidify with dilute hydrochloric acid until the pH is acidic.

  • Isolation: The precipitated product is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.

Quantitative Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS Number
This compoundC12H16O5240.25136849-75-7
Vanillyl alcoholC8H10O3154.16498-00-0
Ethyl 4-bromobutyrateC6H11BrO2195.052969-81-5

Conclusion

The synthesis of this compound can be reliably achieved through a two-step sequence involving a Williamson ether synthesis followed by ester hydrolysis. This approach is efficient, scalable, and utilizes readily available starting materials. The provided protocols, along with the rationale behind the experimental choices, offer a solid foundation for researchers and drug development professionals to produce this valuable compound for their specific applications.

References

  • PubChem. This compound. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

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  • Professor Dave Explains. Williamson Ether Synthesis. [Link]

  • Chem-Station. Williamson Ether Synthesis. [Link]

  • National Center for Biotechnology Information. 4-(3-Methoxyphenoxy)butyric acid. [Link]

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The Multifaceted Biological Activities of Phenoxybutyric Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Phenoxybutyric acid derivatives represent a versatile class of small molecules that have garnered significant attention in the field of drug discovery due to their diverse and potent biological activities. This technical guide provides an in-depth exploration of the multifaceted pharmacological profiles of these compounds, offering researchers, scientists, and drug development professionals a comprehensive resource to support their investigations. From their intricate mechanisms of action to detailed experimental protocols for their evaluation, this document aims to bridge the gap between foundational research and clinical application, fostering the development of novel therapeutics. We will delve into the established and emerging roles of phenoxybutyric acid derivatives as antihypertensive, neuroprotective, anti-inflammatory, analgesic, and anticancer agents, providing a holistic view of their therapeutic potential.

Antihypertensive Activity: Targeting the Endothelin System

A significant area of investigation for phenoxybutyric acid derivatives has been their ability to modulate the endothelin (ET) system, a critical regulator of vascular tone and blood pressure. Certain derivatives have been identified as potent antagonists of endothelin receptors, particularly the ETA subtype, which is predominantly expressed on vascular smooth muscle cells and mediates vasoconstriction.

Mechanism of Action: Endothelin Receptor Antagonism

Endothelin-1 (ET-1) is a potent vasoconstrictor peptide that plays a crucial role in the pathogenesis of hypertension and other cardiovascular diseases. Upon binding to ETA receptors, ET-1 initiates a signaling cascade that leads to an increase in intracellular calcium concentrations and subsequent smooth muscle contraction. Phenoxybutyric acid derivatives can competitively inhibit the binding of ET-1 to ETA receptors, thereby blocking this vasoconstrictive pathway and promoting vasodilation, which in turn lowers blood pressure. The binding of these derivatives to the receptor is a critical determinant of their antagonistic activity.[1][2]

Experimental Protocol: Endothelin Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of phenoxybutyric acid derivatives for the ETA receptor.

Objective: To quantify the ability of a test compound to displace a radiolabeled ligand from the ETA receptor, thereby determining its binding affinity (Ki).

Materials:

  • Cell membranes expressing the human ETA receptor

  • [¹²⁵I]-ET-1 (radioligand)

  • Test phenoxybutyric acid derivatives

  • Assay buffer (e.g., 25 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mM CaCl₂, and 0.2% BSA)

  • Unlabeled ET-1 (for determining non-specific binding)

  • 96-well filter plates (e.g., glass fiber filters)

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test phenoxybutyric acid derivatives in the assay buffer.

  • Reaction Setup: In a 96-well plate, add the following in order:

    • Assay buffer

    • Test compound or vehicle control

    • [¹²⁵I]-ET-1 (at a concentration near its Kd)

    • Cell membranes

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 90 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.

  • Washing: Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity in a microplate scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding (wells with excess unlabeled ET-1) from the total binding. Determine the IC₅₀ value of the test compound (the concentration that inhibits 50% of specific binding) and calculate the Ki using the Cheng-Prusoff equation.

Neuroprotective Effects: A Dual-Pronged Approach

Phenoxybutyric acid derivatives, particularly 4-phenylbutyric acid (4-PBA), have demonstrated significant neuroprotective properties, making them promising candidates for the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's disease.[3][4] Their mechanism of action in this context is multifaceted, primarily involving the inhibition of histone deacetylases (HDACs) and the modulation of endoplasmic reticulum (ER) stress.[3]

Mechanism of Action: HDAC Inhibition and Chemical Chaperoning
  • Histone Deacetylase (HDAC) Inhibition: 4-PBA is a known pan-HDAC inhibitor. HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression. By inhibiting HDACs, 4-PBA promotes histone hyperacetylation, resulting in a more relaxed chromatin structure and the activation of genes involved in neuronal survival, antioxidant defense, and the suppression of apoptosis.[5]

  • Chemical Chaperone Activity: Misfolded and aggregated proteins are a hallmark of many neurodegenerative diseases, leading to ER stress and neuronal cell death. 4-PBA acts as a chemical chaperone, facilitating the proper folding of proteins and preventing their aggregation. This alleviates ER stress and the subsequent unfolded protein response (UPR), thereby protecting neurons from apoptosis.[3][4]

Experimental Protocol: Histone Deacetylase (HDAC) Activity Assay (Fluorometric)

This protocol describes a fluorometric assay to measure the inhibitory activity of phenoxybutyric acid derivatives on HDAC enzymes.[6][7][8]

Objective: To quantify the inhibition of HDAC enzyme activity by a test compound.

Materials:

  • Recombinant human HDAC enzyme (e.g., HDAC1)

  • HDAC substrate (e.g., a fluorogenic acetylated peptide)

  • Assay buffer

  • Developer solution (containing a protease to cleave the deacetylated substrate)

  • Trichostatin A (TSA) or other known HDAC inhibitor (positive control)

  • Test phenoxybutyric acid derivatives

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test phenoxybutyric acid derivatives in the assay buffer.

  • Reaction Setup: In a 96-well black microplate, add the following:

    • Assay buffer

    • Test compound or vehicle control

    • HDAC enzyme

  • Pre-incubation: Pre-incubate the plate for a short period (e.g., 10 minutes) at 37°C to allow the inhibitor to interact with the enzyme.

  • Substrate Addition: Add the HDAC substrate to each well to initiate the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

  • Development: Add the developer solution to each well to stop the HDAC reaction and generate a fluorescent signal from the deacetylated substrate.

  • Fluorescence Measurement: Incubate for a further period (e.g., 15 minutes) at room temperature and then measure the fluorescence at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percent inhibition of HDAC activity for each concentration of the test compound and determine the IC₅₀ value.

Anti-inflammatory and Analgesic Properties

Several phenoxybutyric acid derivatives have exhibited potent anti-inflammatory and analgesic activities, suggesting their potential in managing pain and inflammatory conditions.[9][10]

Mechanism of Action

The anti-inflammatory effects of these derivatives are often attributed to their ability to inhibit the production of pro-inflammatory mediators. This can involve the downregulation of enzymes like cyclooxygenase-2 (COX-2), which is a key enzyme in the synthesis of prostaglandins, important mediators of inflammation and pain.[10] The analgesic effects are likely a consequence of their anti-inflammatory actions, as well as potential direct effects on nociceptive pathways.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This in vivo assay is a widely used model to assess the acute anti-inflammatory activity of novel compounds.[11][12][13][14][15]

Objective: To evaluate the ability of a test compound to reduce acute inflammation in an animal model.

Animals: Male Wistar rats or Swiss albino mice.

Materials:

  • Lambda carrageenan (1% w/v in sterile saline)

  • Test phenoxybutyric acid derivative

  • Reference anti-inflammatory drug (e.g., indomethacin or diclofenac)

  • Vehicle (e.g., saline or a suitable solvent)

  • Plethysmometer or digital calipers

Procedure:

  • Animal Acclimatization and Grouping: Acclimatize the animals for at least one week before the experiment. Randomly divide the animals into groups (e.g., control, reference, and test compound groups).

  • Compound Administration: Administer the test compound, reference drug, or vehicle to the respective groups via an appropriate route (e.g., oral or intraperitoneal) at a predetermined time before carrageenan injection.

  • Induction of Edema: Inject a small volume (e.g., 0.1 mL) of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer or paw thickness with digital calipers at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group at each time point.

Experimental Protocol: Hot Plate Test for Analgesic Activity

This method is used to assess the central analgesic activity of a compound by measuring the reaction time of an animal to a thermal stimulus.[16][17][18][19][20]

Objective: To determine the central analgesic effect of a test compound.

Animals: Mice or rats.

Materials:

  • Hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C)

  • Test phenoxybutyric acid derivative

  • Reference analgesic drug (e.g., morphine)

  • Vehicle

Procedure:

  • Animal Acclimatization and Baseline Measurement: Acclimatize the animals to the testing environment. Place each animal on the hot plate and record the baseline reaction time (latency), which is the time taken for the animal to show signs of discomfort (e.g., licking its paws or jumping). A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.

  • Compound Administration: Administer the test compound, reference drug, or vehicle to the respective groups.

  • Post-treatment Measurements: At various time points after drug administration (e.g., 30, 60, 90, and 120 minutes), place the animals back on the hot plate and record their reaction times.

  • Data Analysis: Calculate the percentage of the maximum possible effect (% MPE) for each group at each time point using the formula: % MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100.

Anticancer Potential

Emerging evidence suggests that some phenoxybutyric acid derivatives possess anticancer properties, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.[21][22]

Mechanism of Action

The anticancer effects of these compounds can be attributed to several mechanisms, including:

  • HDAC Inhibition: As mentioned earlier, the HDAC inhibitory activity of compounds like 4-PBA can lead to the re-expression of tumor suppressor genes, cell cycle arrest, and apoptosis in cancer cells.

  • Induction of Apoptosis: Certain derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells through the activation of caspase cascades and modulation of pro- and anti-apoptotic proteins.[23]

  • Anti-proliferative Effects: These compounds can inhibit the proliferation of cancer cells by interfering with cell cycle progression.

Structure-Activity Relationships (SAR)

The biological activity of phenoxybutyric acid derivatives is highly dependent on their chemical structure. Key structural modifications that influence their potency and selectivity include:

  • Substitution on the Phenyl Ring: The nature, position, and number of substituents on the phenoxy ring can significantly impact activity. For instance, the presence of electron-withdrawing or electron-donating groups can alter the electronic properties of the molecule and its interaction with biological targets.

  • Length and Branching of the Butyric Acid Chain: Variations in the length and branching of the aliphatic chain can affect the compound's lipophilicity, metabolic stability, and binding affinity to its target.

  • Modifications of the Carboxylic Acid Group: Esterification or amidation of the carboxylic acid moiety can create prodrugs with improved pharmacokinetic properties or alter the compound's biological activity.

A systematic exploration of these structural modifications is crucial for the rational design of more potent and selective phenoxybutyric acid derivatives.

Data Summary

Biological ActivityKey Molecular Target/MechanismRepresentative Derivatives
Antihypertensive ETA Receptor AntagonismSubstituted phenoxybutanoic acids
Neuroprotective HDAC Inhibition, Chemical Chaperoning4-Phenylbutyric acid (4-PBA)
Anti-inflammatory COX-2 InhibitionSubstituted phenoxy acetamides
Analgesic Inhibition of Nociceptive PathwaysVarious phenoxybutyric acid derivatives
Anticancer HDAC Inhibition, Apoptosis Induction4-Phenylbutyric acid (4-PBA), Platinum(IV) complexes with phenylbutyrate

Visualizations

Signaling Pathway: Endothelin Receptor Antagonism

G ET1 Endothelin-1 (ET-1) ETAR ETA Receptor ET1->ETAR Binds Gq Gq Protein ETAR->Gq Activates Dilation Vasodilation ETAR->Dilation Leads to Derivative Phenoxybutyric Acid Derivative Derivative->ETAR Blocks PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 Generates Ca Ca²⁺ Release IP3->Ca Induces Contraction Vasoconstriction Ca->Contraction

Caption: Mechanism of antihypertensive action via ETA receptor blockade.

Experimental Workflow: Carrageenan-Induced Paw Edema

G cluster_0 Pre-treatment Phase cluster_1 Induction & Measurement Phase cluster_2 Data Analysis Phase Animal_Prep Animal Acclimatization & Grouping Compound_Admin Administer Test Compound, Reference, or Vehicle Animal_Prep->Compound_Admin Carrageenan_Inject Inject Carrageenan into Paw Compound_Admin->Carrageenan_Inject Paw_Measure Measure Paw Volume/ Thickness at Intervals Carrageenan_Inject->Paw_Measure Calc_Inhibition Calculate % Edema Inhibition Paw_Measure->Calc_Inhibition Report Report Results Calc_Inhibition->Report

Caption: Workflow for the in vivo anti-inflammatory assay.

Conclusion

Phenoxybutyric acid derivatives represent a promising and versatile scaffold for the development of novel therapeutics targeting a wide range of diseases. Their diverse biological activities, coupled with their synthetic tractability, make them an attractive area for further research and development. This technical guide has provided a comprehensive overview of their key pharmacological properties, along with detailed experimental protocols to facilitate their evaluation. By understanding the intricate mechanisms of action and structure-activity relationships of these compounds, the scientific community can continue to unlock their full therapeutic potential and pave the way for new and effective treatments for cardiovascular, neurological, inflammatory, and oncological disorders.

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An In-Depth Technical Guide to 4-(4-Hydroxymethyl-3-methoxyphenoxy)-butyric acid: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-(4-Hydroxymethyl-3-methoxyphenoxy)-butyric acid, a molecule of significant interest in synthetic and medicinal chemistry. Primarily known as the HMPB linker in solid-phase peptide synthesis, its history is rooted in the ongoing quest for more efficient and versatile methods for creating complex biomolecules. This document will delve into its discovery, the evolution of its synthesis, its critical role in peptide chemistry, and explore its potential beyond this primary application.

Introduction: A Molecule Defined by its Utility

This compound, often referred to by the acronym HMPB, is an aromatic compound characterized by a butyric acid tail linked to a substituted phenolic ring.[1] Its molecular formula is C₁₂H₁₆O₅, with a molecular weight of approximately 240.25 g/mol .[2][3] The key structural features – the carboxylic acid, the ether linkage, the methoxy group, and the hydroxymethyl group – all contribute to its unique chemical properties and its utility in various scientific domains.

While commercially available from numerous suppliers, the true significance of HMPB lies in its historical development and its role as a cornerstone tool for synthetic chemists. Its primary claim to fame is as an acid-labile linker in solid-phase peptide synthesis (SPPS), a technology that revolutionized the way peptides are created.

The Genesis of a Linker: A Tale of Two Generations

The story of HMPB is one of iterative improvement, a common theme in the advancement of scientific tools. Its development can be traced back to the pioneering work of the Sheppard group in the United Kingdom, who were instrumental in developing linkers for Fmoc-based solid-phase peptide synthesis.

The Precursor: Sheppard's HMPA Linker

The first generation of this family of linkers was 4-(Hydroxymethyl-3-methoxyphenoxy)acetic acid (HMPA) . Developed by the Sheppard group, the HMPA linker provided a significant advancement in the synthesis of protected peptide fragments. Its acid-labile nature allowed for the cleavage of the synthesized peptide from the solid support under mild acidic conditions, which kept the acid-sensitive protecting groups on the peptide side chains intact. This was a crucial development for the synthesis of complex, multi-fragment peptides.

The Evolution: Flörsheimer and Riniker's HMPB Linker

Building upon the foundation laid by Sheppard, Flörsheimer and Riniker introduced This compound (HMPB) . The key innovation was the extension of the aliphatic chain from an acetic acid moiety in HMPA to a butyric acid moiety in HMPB. This seemingly minor modification had a significant impact on the linker's properties and performance in SPPS.

The rationale behind this change was to increase the stability of the ester linkage during the repetitive steps of peptide synthesis, particularly during the Fmoc deprotection steps which are typically carried out with a secondary amine like piperidine. The longer butyric acid chain in HMPB provides greater steric hindrance around the ester bond, reducing the likelihood of premature cleavage and improving the overall yield and purity of the final peptide. This enhanced stability, coupled with its predictable acid-lability for the final cleavage, established HMPB as a superior tool for many applications, especially in the synthesis of complex and cyclic peptides.

Synthesis of this compound

The synthesis of HMPB is a multi-step process that begins with readily available starting materials. The key intermediate in this synthesis is its formyl precursor, 4-(4-Formyl-3-methoxyphenoxy)butanoic acid .

Synthesis of the Formyl Precursor

A common synthetic route to 4-(4-Formyl-3-methoxyphenoxy)butanoic acid involves the reaction of a suitably protected p-hydroxybenzaldehyde with a butyrate derivative.[4]

Experimental Protocol: Synthesis of 4-(4-Formyl-3-methoxyphenoxy)butanoic acid [4]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve p-hydroxybenzaldehyde in a suitable solvent such as acetone or DMF.

  • Base Addition: Add a base, such as potassium carbonate or cesium carbonate, to the solution. The base will deprotonate the phenolic hydroxyl group, forming a phenoxide.

  • Alkylation: To the stirred solution, add ethyl 4-bromobutyrate. The phenoxide will act as a nucleophile, displacing the bromide and forming the ether linkage.

  • Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Hydrolysis: The resulting ester is then hydrolyzed to the carboxylic acid by treatment with an aqueous base, such as sodium hydroxide, followed by acidification with a mineral acid like HCl.

  • Purification: The crude 4-(4-Formyl-3-methoxyphenoxy)butanoic acid can be purified by recrystallization or column chromatography to yield a white to off-white solid.

Reduction to the Hydroxymethyl Compound

The final step in the synthesis of HMPB is the selective reduction of the aldehyde group of the formyl precursor to a hydroxymethyl group.

Experimental Protocol: Synthesis of this compound

  • Dissolution: Dissolve the purified 4-(4-Formyl-3-methoxyphenoxy)butanoic acid in a suitable solvent, typically a mixture of methanol and dichloromethane.

  • Reduction: Cool the solution in an ice bath and add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise. The NaBH₄ will selectively reduce the aldehyde to the primary alcohol without affecting the carboxylic acid.

  • Quenching: After the reduction is complete (as monitored by TLC), carefully quench the reaction by the slow addition of a weak acid, such as dilute acetic acid or ammonium chloride solution, to neutralize any excess reducing agent.

  • Extraction and Purification: Extract the product into an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The final product, this compound, can be further purified by recrystallization.

Synthesis_Pathway cluster_precursor Precursor Synthesis cluster_final_product Final Product Synthesis p_hydroxybenzaldehyde p-Hydroxybenzaldehyde formyl_ester Ethyl 4-(4-formyl-3-methoxyphenoxy)butanoate p_hydroxybenzaldehyde->formyl_ester 1. Base (K₂CO₃) 2. Alkylation ethyl_4_bromobutyrate Ethyl 4-bromobutyrate ethyl_4_bromobutyrate->formyl_ester formyl_acid 4-(4-Formyl-3-methoxyphenoxy)butanoic acid formyl_ester->formyl_acid Hydrolysis (NaOH, then H⁺) HMPB This compound (HMPB) formyl_acid->HMPB Reduction (NaBH₄)

Figure 1: General synthetic pathway for this compound (HMPB).

The Role of HMPB in Solid-Phase Peptide Synthesis

The primary and most well-documented application of HMPB is as a linker in SPPS. In this context, it serves as the bridge between the growing peptide chain and the insoluble solid support (resin).

The Mechanism of Action

The carboxylic acid group of HMPB is first activated and then coupled to an amino-functionalized resin. The hydroxymethyl group of the resin-bound HMPB is then esterified with the C-terminal amino acid of the desired peptide. The peptide chain is then elongated in a stepwise manner.

The key to the utility of the HMPB linker lies in the electronic properties of the substituted benzene ring. The methoxy group is an electron-donating group, which destabilizes the benzylic carbocation that is formed during the acid-catalyzed cleavage of the peptide from the linker. This makes the ester bond highly susceptible to cleavage by mild acids, such as dilute trifluoroacetic acid (TFA).

SPPS_Workflow Resin Amino-functionalized Resin Activated_Resin HMPB-Resin Resin->Activated_Resin Coupling HMPB_Linker HMPB Linker HMPB_Linker->Activated_Resin Peptide_Resin_1 Fmoc-AA-HMPB-Resin Activated_Resin->Peptide_Resin_1 Esterification First_AA First Fmoc-Amino Acid First_AA->Peptide_Resin_1 Peptide_Elongation Stepwise Peptide Elongation (Fmoc deprotection and coupling cycles) Peptide_Resin_1->Peptide_Elongation Full_Peptide_Resin Full-length Peptide-HMPB-Resin Peptide_Elongation->Full_Peptide_Resin Cleavage Mild Acid Cleavage (e.g., dilute TFA) Full_Peptide_Resin->Cleavage Final_Peptide C-terminal Carboxylic Acid Peptide Cleavage->Final_Peptide

Figure 2: Simplified workflow of solid-phase peptide synthesis using the HMPB linker.

Advantages in Peptide Synthesis

The use of the HMPB linker offers several key advantages for peptide chemists:

  • Mild Cleavage Conditions: Peptides can be cleaved from the resin using very dilute TFA (typically 1-2% in dichloromethane), which preserves most acid-sensitive side-chain protecting groups.

  • Synthesis of Protected Peptides: This mild cleavage allows for the synthesis of fully protected peptide fragments, which can then be used in fragment condensation strategies to build larger proteins.

  • Reduced Side Reactions: The increased stability of the butyric acid ester linkage compared to the acetic acid linkage of HMPA minimizes premature cleavage and side reactions during synthesis.

  • Versatility: The HMPB linker is compatible with a wide range of amino acids and peptide sequences.

Table 1: Comparison of HMPA and HMPB Linkers

FeatureHMPA Linker (First Generation)HMPB Linker (Second Generation)
Aliphatic Chain Acetic AcidButyric Acid
Ester Stability ModerateHigh
Cleavage Conditions Very Mild Acid (e.g., 1% TFA)Very Mild Acid (e.g., 1% TFA)
Primary Application Synthesis of protected peptide fragmentsSynthesis of protected peptide fragments, complex and cyclic peptides
Key Advantage Acid labilityEnhanced stability during synthesis

Beyond the Linker: Exploring Other Potential Applications

While the history and primary application of this compound are firmly rooted in peptide synthesis, its chemical structure suggests potential for broader applications in medicinal chemistry and drug discovery.[1][5]

Potential Pharmacological Activity

The substituted phenoxybutyric acid scaffold is a common motif in various biologically active molecules. The presence of the hydroxymethyl and methoxy groups on the aromatic ring could impart antioxidant and anti-inflammatory properties.[1] The butyric acid moiety is also of interest, as butyrate is a short-chain fatty acid with known roles in cellular metabolism and signaling.

To date, the exploration of HMPB as a standalone therapeutic agent is limited in the scientific literature. However, its structural similarity to other pharmacologically active phenoxybutyric acids makes it an interesting candidate for future investigation in areas such as:

  • Anti-inflammatory agents: The core structure is present in some non-steroidal anti-inflammatory drugs (NSAIDs).

  • Antioxidants: The phenolic hydroxyl and methoxy groups could contribute to free radical scavenging activity.

  • Drug delivery: The carboxylic acid handle provides a convenient point for modification, potentially allowing HMPB to be used as a promoiety in prodrug design.[1]

Other Potential Applications

The versatile chemical nature of HMPB also opens doors to other potential uses:

  • Cosmetic Industry: Its potential antioxidant properties could be beneficial in skincare formulations.[5]

  • Agricultural Applications: Some phenoxyalkanoic acids have been investigated as plant growth regulators.[5]

It is important to note that while these applications are suggested by the compound's chemical structure and the activities of related molecules, extensive research is required to validate these potential uses.

Conclusion: A Legacy of Innovation and Future Potential

The discovery and development of this compound represent a significant step forward in the field of solid-phase peptide synthesis. As the second-generation HMPB linker, it addressed the limitations of its predecessor, offering enhanced stability and reliability for the creation of complex peptides. Its history is a testament to the power of iterative design in advancing scientific tools.

While its role as a linker remains its most prominent application, the inherent chemical features of the HMPB molecule suggest a latent potential for broader applications in medicinal chemistry and other fields. Future research will undoubtedly continue to uncover new facets of this versatile compound, solidifying its place as a valuable tool for scientists and researchers.

References

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A Comprehensive Technical Guide to the Solubility of 4-(4-Hydroxymethyl-3-methoxyphenoxy)-butyric Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of the solubility of 4-(4-Hydroxymethyl-3-methoxyphenoxy)-butyric acid, a versatile compound with significant potential in the pharmaceutical and agrochemical sectors. Understanding its solubility is critical for formulation development, bioavailability, and overall efficacy in its various applications.

Introduction: The Significance of Solubility Profiling

This compound (HMPBA), with CAS Number 136849-75-7, is a phenoxybutyric acid derivative recognized for its potential therapeutic effects, including anti-inflammatory and analgesic properties.[1] Its molecular structure, featuring a carboxylic acid, a hydroxymethyl group, and a methoxy group, suggests a nuanced solubility profile that is crucial for its handling and application in research and development.[1][2] The solubility of an active pharmaceutical ingredient (API) directly impacts its dissolution rate, absorption, and ultimately, its bioavailability. Therefore, a thorough understanding of its solubility in various common laboratory solvents is a fundamental prerequisite for successful drug development and formulation.

Physicochemical Properties of this compound

A compound's physicochemical properties are the primary determinants of its solubility. The key parameters for HMPBA are outlined below.

PropertyValueSource
CAS Number 136849-75-7[1][3][4][5]
Molecular Formula C₁₂H₁₆O₅[1][3][4]
Molecular Weight 240.26 g/mol [1][3]
Appearance White to off-white powder[1]
Melting Point 80 - 88 °C[1]
Predicted logP 1.3 ± 0.4ACD/Labs Percepta[1][3][6][7][8]
Predicted pKa (Acidic) 4.6 ± 0.1 (Carboxylic Acid)ACD/Labs Percepta[1][3][6][7][8]

The predicted octanol-water partition coefficient (logP) suggests a moderate lipophilicity, while the predicted acid dissociation constant (pKa) of the carboxylic acid group indicates it will be ionized at physiological pH. These factors, combined with the presence of hydrogen bond donors (hydroxyl and carboxylic acid) and acceptors (ether, methoxy, hydroxyl, and carboxylic acid), suggest that HMPBA will exhibit a range of solubilities in polar and non-polar solvents.

Solubility Profile in Common Laboratory Solvents

While experimentally determined solubility data for this compound is not widely published, predictive models can provide valuable insights for solvent selection in formulation and analytical studies. The following table summarizes the predicted aqueous solubility of HMPBA.

SolventPredicted Solubility (mg/mL)Predicted Solubility CategorySource
Water (pH 7.4) 15.2SolubleACD/Labs Percepta[1][3][6][7][8]

Based on its structure, a qualitative assessment of its solubility in other common laboratory solvents can be inferred:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): HMPBA is expected to be freely soluble in these solvents due to the potential for hydrogen bonding with the hydroxyl and carboxylic acid groups.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone, Acetonitrile): High solubility is anticipated in strong polar aprotic solvents like DMSO and DMF. Moderate to good solubility is expected in acetone and acetonitrile.

  • Non-Polar Solvents (e.g., Hexane, Toluene): Due to the presence of multiple polar functional groups, HMPBA is expected to have low solubility in non-polar solvents.

Experimental Determination of Solubility: Protocols and Rationale

To obtain precise solubility data, experimental determination is essential. The two primary methods employed in pharmaceutical research are the thermodynamic (shake-flask) and kinetic solubility assays.

Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the "gold standard" for determining equilibrium or thermodynamic solubility.[7] It measures the concentration of a saturated solution of a compound in a specific solvent at equilibrium.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess solid HMPBA to a vial B Add a known volume of the selected solvent A->B C Seal the vial tightly B->C D Agitate at a constant temperature (e.g., 25°C) for an extended period (24-72 hours) C->D E Allow the suspension to settle D->E F Filter or centrifuge to remove undissolved solid E->F G Withdraw a precise aliquot of the supernatant F->G H Dilute the aliquot with a suitable solvent G->H I Quantify the concentration using a validated analytical method (e.g., HPLC-UV) H->I

Caption: Workflow for Thermodynamic Solubility Determination.

  • Preparation: Add an excess amount of solid this compound to a clear glass vial. The excess solid ensures that a saturated solution is formed.

  • Solvent Addition: Add a known volume of the desired solvent (e.g., water, ethanol, DMSO) to the vial.

  • Equilibration: Seal the vial and place it in a shaker or rotator in a temperature-controlled environment (typically 25 °C or 37 °C). Agitate the mixture for a sufficient time (24 to 72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vial to stand undisturbed for a period to allow the excess solid to settle. Then, carefully remove an aliquot of the supernatant, ensuring no solid particles are transferred. This can be achieved by filtration through a syringe filter (e.g., 0.22 µm) or by centrifugation.

  • Quantification: Accurately dilute the supernatant with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: The solubility is then calculated based on the measured concentration and the dilution factor.

Kinetic Solubility Assay

Kinetic solubility assays are high-throughput methods often used in early drug discovery to quickly assess the solubility of a large number of compounds.[9][10][11][12] These assays measure the concentration at which a compound, initially dissolved in a strong organic solvent like DMSO, precipitates when diluted into an aqueous buffer.

G cluster_prep Preparation cluster_dilution Dilution & Precipitation cluster_detection Detection of Precipitation A Prepare a high-concentration stock solution of HMPBA in DMSO B Add the DMSO stock solution to an aqueous buffer in a microplate A->B C Incubate for a short period (e.g., 1-2 hours) with shaking B->C D Measure turbidity (nephelometry) or separate precipitate and measure remaining dissolved compound (UV spectroscopy, LC-MS) C->D

Caption: Workflow for Kinetic Solubility Assay.

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Serial Dilution: In a microtiter plate, perform serial dilutions of the DMSO stock solution.

  • Aqueous Dilution: Add the DMSO solutions to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in another microtiter plate. The final DMSO concentration should be kept low (typically ≤ 1%) to minimize its effect on solubility.

  • Incubation: Shake the plate at a constant temperature for a short period (e.g., 1-2 hours) to allow for precipitation to occur.

  • Detection: Determine the concentration at which precipitation occurs. This can be done in several ways:

    • Nephelometry: Measure the light scattering caused by the precipitate.

    • UV Spectroscopy or LC-MS: After centrifugation or filtration to remove the precipitate, measure the concentration of the compound remaining in the solution.

  • Data Analysis: The kinetic solubility is the highest concentration at which the compound remains in solution under these conditions.

Conclusion: A Foundation for Rational Formulation Development

This technical guide provides a comprehensive overview of the solubility of this compound. While experimental data is limited, predictive modeling and an understanding of its physicochemical properties provide a strong basis for solvent selection and formulation strategies. The detailed protocols for thermodynamic and kinetic solubility determination offer a clear path for researchers to generate the precise data needed for their specific applications. A thorough characterization of solubility is an indispensable step in unlocking the full therapeutic and commercial potential of this promising compound.

References

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An In-depth Technical Guide to 4-Hydroxy-3-methoxyphenylboronic Acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Hydroxy-3-methoxyphenylboronic acid, a key organoboron compound, serves as a critical building block for researchers and drug development professionals. Its structural features—a boronic acid functional group attached to a guaiacol (2-methoxyphenol) scaffold—make it a versatile reagent in synthetic chemistry.[1] The presence of the boronic acid moiety allows for the formation of new carbon-carbon bonds through palladium-catalyzed cross-coupling reactions, most notably the Nobel Prize-winning Suzuki-Miyaura reaction.[2] This guide provides an in-depth examination of its chemical properties, a robust synthesis protocol, detailed analytical characterization methods, and its primary application in drug discovery workflows.

Section 1: Core Physicochemical and Structural Data

Accurate characterization of a reagent is the foundation of reproducible science. 4-Hydroxy-3-methoxyphenylboronic acid is a stable, solid compound under standard laboratory conditions.[3][4] Its key identifiers and properties are summarized below. The molecular weight is essential for stoichiometric calculations in reaction planning, while the CAS number provides a unique identifier for database searches and procurement.

PropertyValueSource
IUPAC Name (4-hydroxy-3-methoxyphenyl)boronic acid[5]
Synonyms 4-Hydroxy-3-methoxybenzeneboronic acid, 4-Borono-2-methoxyphenol[1][3]
CAS Number 182344-21-4[5]
Molecular Formula C₇H₉BO₄[3][5]
Molecular Weight 167.96 g/mol [5]
Appearance Off-white to light yellow solid[3]
General pKa ~9 (Typical for arylboronic acids)[6]

Section 2: Synthesis of 4-Hydroxy-3-methoxyphenylboronic Acid

The synthesis of arylboronic acids is a well-established process in organic chemistry. A common and effective strategy involves a lithium-halogen exchange reaction on a corresponding aryl halide, followed by borylation with a borate ester.[7] This section outlines a representative protocol for synthesizing 4-hydroxy-3-methoxyphenylboronic acid, adapted from standard procedures for analogous compounds. The starting material for this synthesis would logically be 4-bromo-2-methoxyphenol, where the phenolic hydroxyl group may require protection (e.g., as a methoxymethyl (MOM) ether) prior to the reaction to prevent interference from the acidic proton.

Conceptual Synthesis Workflow

The workflow involves creating a highly reactive organometallic intermediate which then reacts with a boron source to form the desired product after workup.

G cluster_0 Step 1: Preparation cluster_1 Step 2: Core Reaction cluster_2 Step 3: Workup & Deprotection A Protect Phenol (e.g., 4-bromo-2-methoxyphenol -> 1-bromo-4-(methoxymethoxy)-2-methoxybenzene) B Dissolve in Anhydrous THF A->B C Cool to -78 °C B->C D Add n-BuLi (Lithiation) C->D E Add Triisopropyl Borate (Borylation) D->E F Aqueous Acidic Quench (e.g., HCl) E->F G Hydrolysis & Deprotection F->G H Purification G->H I Final Product: 4-Hydroxy-3-methoxyphenylboronic acid H->I

Caption: General workflow for the synthesis of HMPBA.

Detailed Experimental Protocol (Representative)

This protocol is a self-validating system; successful synthesis is confirmed by the analytical characterization outlined in Section 3.

Materials:

  • Protected starting material (e.g., 1-bromo-4-(methoxymethoxy)-2-methoxybenzene)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi, 2.5 M in hexanes)

  • Triisopropyl borate

  • Hydrochloric acid (HCl, 2 M)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-necked flask under an inert nitrogen atmosphere, add the protected aryl bromide (1.0 eq) and dissolve in anhydrous THF.

    • Expert Rationale: Anhydrous conditions and an inert atmosphere are critical. Organolithium reagents like n-BuLi are extremely reactive with water and oxygen.

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (1.1 eq) dropwise, maintaining the internal temperature below -70 °C. Stir for 1 hour at -78 °C.

    • Expert Rationale: The low temperature is required to control the highly exothermic lithium-halogen exchange and prevent side reactions.

  • Borylation: Add triisopropyl borate (1.5 eq) dropwise to the aryllithium solution, again keeping the temperature below -70 °C. After addition is complete, allow the mixture to slowly warm to room temperature overnight.

    • Expert Rationale: The aryllithium intermediate is a potent nucleophile that attacks the electrophilic boron atom of the borate ester.

  • Quench and Deprotection: Cool the reaction mixture to 0 °C in an ice bath and slowly quench by adding 2 M HCl. The acidic conditions will hydrolyze the boronate ester and simultaneously remove the MOM protecting group. Stir vigorously for 2-3 hours.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.

  • Washing and Drying: Wash the combined organic phase with water and then with brine. Dry the organic layer over anhydrous MgSO₄.

    • Expert Rationale: Washing removes inorganic salts and residual acid. Drying with MgSO₄ removes trace water before solvent evaporation.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization or column chromatography to obtain pure 4-hydroxy-3-methoxyphenylboronic acid.

Section 3: Analytical Characterization

Confirming the identity and purity of the synthesized or procured HMPBA is paramount. A combination of spectroscopic and chromatographic techniques provides a comprehensive analytical profile.

Analytical Confirmation Workflow

G cluster_0 Identity Confirmation cluster_1 Purity Assessment A Synthesized/Procured Sample B Mass Spectrometry (MS) A->B C Nuclear Magnetic Resonance (NMR) A->C D High-Performance Liquid Chromatography (HPLC) A->D B_res Confirm Molecular Weight (e.g., [M-H]⁻ at m/z 166.9) B->B_res C_res Confirm Structural Connectivity (Proton/Carbon Environment) C->C_res D_res Determine Purity (% Area) D->D_res E Verified Compound B_res->E C_res->E D_res->E

Caption: A multi-technique workflow for analytical validation.

Expected Spectroscopic Data
  • ¹H NMR (Proton NMR): In a suitable deuterated solvent (e.g., DMSO-d₆), the spectrum is expected to show distinct signals:

    • Aromatic Protons (3H): Three protons on the phenyl ring, exhibiting a characteristic splitting pattern (likely a doublet, a singlet-like signal, and a doublet of doublets) in the ~6.5-7.5 ppm range.

    • Methoxy Protons (3H): A sharp singlet at ~3.8 ppm corresponding to the -OCH₃ group.

    • Phenolic Proton (1H): A broad singlet, exchangeable with D₂O, for the aromatic -OH group. Its chemical shift can vary.

    • Boronic Acid Protons (2H): A broad singlet, also exchangeable with D₂O, for the -B(OH)₂ group.

  • Mass Spectrometry (MS): Using electrospray ionization (ESI) in negative mode, the primary ion observed would be the deprotonated molecule [M-H]⁻ at an m/z value corresponding to the calculated exact mass of C₇H₈BO₄⁻.

Section 4: Application in Drug Development: The Suzuki-Miyaura Coupling

The primary utility of 4-hydroxy-3-methoxyphenylboronic acid in drug development is its role as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[8] This reaction forms a carbon-carbon bond between the boronic acid's phenyl ring and an sp²-hybridized carbon of an aryl or vinyl halide/triflate, enabling the construction of complex biaryl scaffolds common in medicinal chemistry.[2]

Mechanism of the Suzuki-Miyaura Catalytic Cycle

The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[7] The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the key transmetalation step.

G Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd + R¹-X (Aryl Halide) PdII_halide R¹-Pd(II)L₂-X OxAdd->PdII_halide Transmetal Transmetalation PdII_halide->Transmetal + [R²-B(OH)₃]⁻ (Activated Boronate) PdII_biaryl R¹-Pd(II)L₂-R² Transmetal->PdII_biaryl RedElim Reductive Elimination PdII_biaryl->RedElim RedElim->Pd0 Catalyst Regenerated Product R¹-R² (Coupled Product) RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Protocol: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • 4-Hydroxy-3-methoxyphenylboronic acid (HMPBA, 1.2 eq)

  • Aryl Halide (e.g., Aryl Bromide, 1.0 eq)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)

  • Solvent System (e.g., Dioxane/Water or Toluene/Ethanol/Water)

Procedure:

  • Reaction Setup: To a reaction vessel, add the aryl halide, HMPBA, and the base.

  • Solvent Addition: Add the chosen solvent system. The inclusion of water is often necessary to dissolve the inorganic base and facilitate the reaction.

  • Inert Atmosphere: Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.

    • Expert Rationale: The Pd(0) catalyst is sensitive to oxidation, which can deactivate it. Removing dissolved oxygen is crucial for catalytic efficiency.

  • Catalyst Addition: Add the palladium catalyst to the degassed mixture under a positive pressure of the inert gas.

  • Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash, dry, and concentrate the organic extracts. Purify the resulting crude product via column chromatography to isolate the desired biaryl compound.

Conclusion

4-Hydroxy-3-methoxyphenylboronic acid is a high-value reagent whose molecular weight and formula are foundational to its utility. Its true power is realized in its application as a synthetic building block, particularly in the robust and versatile Suzuki-Miyaura coupling reaction. Understanding its synthesis, proper analytical validation, and the mechanistic underpinnings of its reactivity enables researchers and drug development professionals to effectively leverage this molecule in the creation of novel and complex chemical entities.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11557349, (4-Hydroxy-3-methoxyphenyl)boronic acid. PubChem. [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Wikipedia contributors. (2024, November 26). Suzuki reaction. Wikipedia. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information 22-01-15. [Link]

  • Wikipedia contributors. (2024, October 29). Boronic acid. Wikipedia. [Link]

Sources

An In-depth Technical Guide on the Role of 4-(4-Hydroxymethyl-3-methoxyphenoxy)-butyric Acid in Cellular Signaling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(4-Hydroxymethyl-3-methoxyphenoxy)-butyric acid (HMPBA) is a phenoxybutyric acid derivative with potential applications in pharmaceuticals and agrochemicals.[1] While direct studies on its specific role in cellular signaling are emerging, its structural resemblance to well-characterized signaling molecules, namely vanillic acid and butyric acid, allows for the formulation of a compelling hypothesis regarding its mechanism of action. This guide synthesizes current knowledge of related compounds to propose a putative role for HMPBA in modulating key cellular signaling pathways implicated in inflammation and cellular metabolism. We will delve into the hypothesized mechanism of action, provide detailed experimental protocols to investigate these claims, and present data in a clear, actionable format for researchers.

Introduction: Unveiling the Potential of a Multifunctional Molecule

This compound, also known as HMPBA, is a synthetic organic compound characterized by a vanillic acid core linked to a butyric acid moiety through an ether bond. Its chemical structure suggests the potential for diverse biological activities, including anti-inflammatory, antioxidant, and analgesic properties.[1] The presence of methoxy and hydroxymethyl groups on the phenyl ring, along with the butyric acid side chain, are features known to influence interactions with biological systems.[2]

This guide puts forth a hypothesized mechanism of action for HMPBA, drawing from the established cellular roles of its structural analogs:

  • The Vanillic Acid Moiety: Vanillic acid, a dietary phenolic acid, is known to exert its biological effects through the modulation of several key signaling pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the AMP-activated protein kinase (AMPK) pathway.[3][4][5]

  • The Butyric Acid Moiety: Butyric acid, a short-chain fatty acid, is a well-established histone deacetylase (HDAC) inhibitor that plays a crucial role in epigenetic regulation and has been shown to suppress the pro-inflammatory NF-κB signaling pathway.[6][7][8]

Based on these precedents, we hypothesize that HMPBA functions as a dual-action signaling modulator, capable of influencing both pro-survival/metabolic pathways and inflammatory responses.

Hypothesized Mechanism of Action

We propose that HMPBA's role in cellular signaling is multifaceted, primarily targeting the PI3K/Akt, AMPK, and NF-κB pathways.

Modulation of the PI3K/Akt and AMPK Pathways

The vanillic acid component of HMPBA is predicted to activate the PI3K/Akt and AMPK signaling cascades.

  • PI3K/Akt Pathway Activation: Vanillic acid has been shown to promote the phosphorylation and activation of Akt, a key downstream effector of PI3K.[4] This activation is associated with cell proliferation and survival. We postulate that HMPBA, through its vanillic acid moiety, can induce the phosphorylation of Akt at Ser473 and Thr308, leading to the activation of downstream targets that promote cell growth and inhibit apoptosis.

  • AMPK Pathway Activation: Vanillic acid is also a known activator of AMPK, a central regulator of cellular energy homeostasis.[3][5][9] Activation of AMPK can lead to a reduction in lipid accumulation and the regulation of adipogenic factors.[3][9] We hypothesize that HMPBA can induce the phosphorylation of AMPK, leading to improved metabolic regulation within the cell.

G HMPBA 4-(4-Hydroxymethyl-3-methoxyphenoxy) -butyric acid (HMPBA) Vanillic_Acid Vanillic Acid Moiety HMPBA->Vanillic_Acid releases PI3K PI3K Vanillic_Acid->PI3K activates AMPK AMPK Vanillic_Acid->AMPK activates Akt Akt PI3K->Akt phosphorylates pAkt p-Akt (Active) Akt->pAkt Cell_Survival Cell Survival & Proliferation pAkt->Cell_Survival promotes pAMPK p-AMPK (Active) AMPK->pAMPK Metabolic_Regulation Metabolic Regulation pAMPK->Metabolic_Regulation enhances G cluster_cytoplasm Cytoplasm HMPBA 4-(4-Hydroxymethyl-3-methoxyphenoxy) -butyric acid (HMPBA) Butyric_Acid Butyric Acid Moiety HMPBA->Butyric_Acid releases HDAC HDAC Butyric_Acid->HDAC inhibits IKK IKK Butyric_Acid->IKK inhibits Histone_Acetylation Histone Hyperacetylation HDAC->Histone_Acetylation prevents IkBa IκBα IKK->IkBa phosphorylates pIkBa p-IκBα IkBa->pIkBa NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus translocates to NFkB_IkBa NF-κB/IκBα (Inactive Complex) NFkB_IkBa->NFkB releases pIkBa->NFkB_IkBa degrades from Inflammatory_Genes Inflammatory Gene Transcription Nucleus->Inflammatory_Genes activates

Caption: Hypothesized inhibition of the NF-κB pathway by HMPBA.

Experimental Protocols for Mechanistic Validation

To validate the hypothesized mechanisms of action of HMPBA, a series of in vitro experiments are proposed.

Cell Culture and Treatment
  • Cell Lines: Macrophage-like cell lines such as RAW 264.7 or human THP-1 cells are suitable for studying inflammatory responses. For metabolic studies, HepG2 (human liver cancer cell line) or 3T3-L1 (mouse pre-adipocyte cell line) can be utilized.

  • Reagents: HMPBA (CAS 136849-75-7), Lipopolysaccharide (LPS) as an inflammatory stimulus, insulin for metabolic studies, and specific pathway inhibitors (e.g., LY294002 for PI3K, Compound C for AMPK, and BAY 11-7082 for NF-κB).

  • Treatment Protocol: Cells should be seeded at an appropriate density and allowed to adhere overnight. Pre-treat cells with varying concentrations of HMPBA for a specified time (e.g., 1-2 hours) before stimulation with LPS or insulin.

Western Blot Analysis for Protein Phosphorylation

This protocol is designed to assess the phosphorylation status of key signaling proteins.

G start Start: Cell Lysates sds_page SDS-PAGE start->sds_page transfer Protein Transfer (PVDF membrane) sds_page->transfer blocking Blocking (5% BSA in TBST) transfer->blocking primary_ab Primary Antibody Incubation (p-Akt, p-AMPK, p-p65, IκBα) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Densitometry Analysis detection->analysis

Caption: Workflow for Western Blot Analysis.

Step-by-Step Methodology:

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Akt (Ser473), p-AMPK (Thr172), p-p65 (Ser536), and IκBα overnight at 4°C. Also, probe for total Akt, AMPK, and p65 as loading controls.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify band intensities using densitometry software (e.g., ImageJ).

NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB.

Step-by-Step Methodology:

  • Transfection: Co-transfect cells (e.g., HEK293T) with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.

  • Treatment: After 24 hours, pre-treat the transfected cells with HMPBA followed by stimulation with LPS.

  • Cell Lysis: Lyse the cells using the passive lysis buffer provided with the dual-luciferase reporter assay kit.

  • Luminescence Measurement: Measure firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

This protocol quantifies the secretion of pro-inflammatory cytokines into the cell culture supernatant.

Step-by-Step Methodology:

  • Sample Collection: Collect the cell culture supernatant after treatment.

  • ELISA Procedure: Perform ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific kits.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the concentration of cytokines in the samples by comparing the absorbance values to a standard curve generated with recombinant cytokines.

Data Presentation and Interpretation

Quantitative data from the proposed experiments should be summarized in tables for clear comparison.

Table 1: Expected Effects of HMPBA on Key Signaling Proteins (Western Blot)

Target ProteinTreatment GroupFold Change (vs. Stimulated Control)
p-Akt (Ser473)HMPBA + Insulin
p-AMPK (Thr172)HMPBA
p-p65 (Ser536)HMPBA + LPS
IκBαHMPBA + LPS

Table 2: Expected Effects of HMPBA on NF-κB Transcriptional Activity and Cytokine Production

AssayTreatment GroupResult (vs. Stimulated Control)
NF-κB Luciferase ActivityHMPBA + LPS
TNF-α Secretion (ELISA)HMPBA + LPS
IL-6 Secretion (ELISA)HMPBA + LPS

Conclusion and Future Directions

This technical guide provides a comprehensive, albeit hypothesized, framework for understanding the role of this compound in cellular signaling. Based on the well-documented activities of its structural components, vanillic acid and butyric acid, HMPBA is proposed to be a dual modulator of key signaling pathways involved in metabolism and inflammation. The provided experimental protocols offer a clear path for researchers to validate these hypotheses and further elucidate the therapeutic potential of this promising compound.

Future research should focus on in vivo studies to confirm these mechanisms in a physiological context and to explore the pharmacokinetic and pharmacodynamic properties of HMPBA. Structure-activity relationship studies on a broader range of phenoxyalkanoic acid derivatives could also provide valuable insights for the design of more potent and specific signaling modulators. [10][11]

References

  • Lee, C., et al. (2017). Sodium butyrate inhibits the NF-kappa B signaling pathway and histone deacetylation, and attenuates experimental colitis in an IL-10 independent manner. International Immunopharmacology, 51, 47-56. [Link]

  • Jung, Y., et al. (2018). Vanillic acid attenuates obesity via activation of the AMPK pathway and thermogenic factors in vivo and in vitro. The FASEB Journal, 32(4), 1-14. [Link]

  • Adcock, I. M. (2007). HDAC inhibitors as anti-inflammatory agents. British Journal of Pharmacology, 150(7), 829-831. [Link]

  • Huang, H., et al. (2019). Vanillic acid attenuates cartilage degeneration by regulating the MAPK and PI3K/AKT/NF-κB pathways. European Journal of Pharmacology, 859, 172481. [Link]

  • Synapse, P. (2024). What are HDAC inhibitors and how do they work?. Patsnap Synapse. [Link]

  • Sun, J., et al. (2021). Effects of Intestinal Microbial–Elaborated Butyrate on Oncogenic Signaling Pathways. Cancers, 13(16), 4043. [Link]

  • Kang, J. I., et al. (2017). Vanillic Acid Stimulates Anagen Signaling via the PI3K/Akt/β-Catenin Pathway in Dermal Papilla Cells. Journal of Medicinal Food, 20(11), 1089-1095. [Link]

  • Ma, Y., et al. (2019). Vanillic acid alleviates palmitic acid-induced oxidative stress in human umbilical vein endothelial cells via Adenosine Monophosphate-Activated Protein Kinase signaling pathway. Journal of Food Biochemistry, 43(11), e13025. [Link]

  • Peng, L., et al. (2024). Butyrate Inhibits the HDAC8/NF-κB Pathway to Enhance Slc26a3 Expression and Improve the Intestinal Epithelial Barrier to Relieve Colitis. Journal of Agricultural and Food Chemistry. [Link]

  • Lee, C., et al. (2017). Sodium butyrate inhibits the NF-kappa B signaling pathway and histone deacetylation, and attenuates experimental colitis in an IL-10 independent manner. OiPub. [Link]

  • Huang, H., et al. (2019). Vanillic acid attenuates cartilage degeneration by regulating the MAPK and PI3K/AKT/NF-κB pathways. PubMed. [Link]

  • Ghafourian, M., et al. (2022). Regulatory Mechanisms of Vanillic Acid in Cardiovascular Diseases: A Review. Current Medicinal Chemistry, 29(36), 5894-5905. [Link]

  • Lin, H., et al. (2024). Histone deacetylases and their inhibitors in inflammatory diseases. Biomedicine & Pharmacotherapy, 179, 117295. [Link]

  • Jung, Y., et al. (2018). Vanillic acid attenuates obesity via activation of the AMPK pathway and thermogenic factors in vivo and in vitro. ResearchGate. [Link]

  • Lee, C., et al. (2017). Sodium butyrate inhibits the NF-kappa B signaling pathway and histone deacetylation, and attenuates experimental colitis in an IL-10 independent manner. SciSpace. [Link]

  • Adcock, I. M. (2007). HDAC inhibitors as anti-inflammatory agents. ResearchGate. [Link]

  • Al-Gubory, K. H., & Ceballos-Picot, I. (2023). Attenuation of Oxidative Stress and Regulation of AKT Signaling by Vanillic Acid during Bovine Pre-Implantation Embryo Development. Antioxidants, 12(11), 1968. [Link]

  • Shariati, M., et al. (2024). The role of HDAC3 in inflammation: mechanisms and therapeutic implications. Frontiers in Immunology, 15, 1421652. [Link]

  • Ma, Y., et al. (2019). Vanillic acid alleviates palmitic acid-induced oxidative stress in human umbilical vein endothelial cells via Adenosine Monophosphate-Activated Protein Kinase signaling pathway. ResearchGate. [Link]

  • Wang, Y., et al. (2024). Novel Phenoxyalkanoic Acid Derivatives as Free Fatty Acid Receptor 4 Agonists for Treating Type 2 Diabetes Mellitus. Molecules, 29(21), 4984. [Link]

  • Edwards, M., et al. (2017). Phenolic Metabolites Protocatechuic Acid and Vanillic Acid Improve Nitric Oxide Bioavailability via the Akt-eNOS Pathway in Response to TNF-α Induced Oxidative Stress and Inflammation in Endothelial Cells. Nutrients, 9(10), 1133. [Link]

  • Wang, Y., et al. (2024). Novel Phenoxyalkanoic Acid Derivatives as Free Fatty Acid Receptor 4 Agonists for Treating Type 2 Diabetes Mellitus. ResearchGate. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemical Properties of HMPB: A NINGBO INNO PHARMCHEM CO.,LTD. Deep Dive. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • ResearchGate. (n.d.). The design of phenoxyalkanoic acid derivatives. ResearchGate. [Link]

  • Subirós-Funosas, R., et al. (2022). 2-Methoxy-4-methylsulfinylbenzyl Alcohol as a Safety-Catch Linker for the Fmoc/tBu Solid-Phase Peptide Synthesis Strategy. The Journal of Organic Chemistry, 87(15), 9934-9944. [Link]

  • Reja, R., et al. (2025). Orthogonal Cleavage of the HMPB Linker from Solid Support Using HFIP. Organic Letters, 27(50), 13707-13710. [Link]

  • PubChem. (n.d.). This compound. PubChem. [Link]

  • Li, X., et al. (2016). Design, synthesis and biological activity of phenoxyacetic acid derivatives as novel free fatty acid receptor 1 agonists. Bioorganic & Medicinal Chemistry Letters, 26(15), 3583-3587. [Link]

  • Wang, Y., et al. (2012). Novel phenoxyalkylcarboxylic acid derivatives as hypolipidaemic agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(6), 849-855. [Link]

Sources

theoretical mechanism of action for HMPBA

Author: BenchChem Technical Support Team. Date: January 2026

It appears there may be some ambiguity in the abbreviation "HMPBA." To provide an accurate and in-depth technical guide on the theoretical mechanism of action, please clarify the full chemical name or provide a unique identifier such as a CAS number or chemical structure (e.g., SMILES string) for the molecule you are referring to as HMPBA.

The initial search for "HMPBA" did not yield a single, well-defined compound. Instead, several different molecules containing elements of the name were identified, including:

  • N-hydroxy-4-[(3-methyl-2-phenylbutanoyl)amino]benzamide

  • 2-hydroxy-N-[4-(phenylcarbamoylamino)phenyl]benzamide

  • Hexamethylphosphoramide (HMPA) , which is a different chemical altogether.

Without a precise molecular identity, a discussion of the mechanism of action would be speculative and likely inaccurate. Once you provide the specific chemical information, a comprehensive guide can be developed, detailing its molecular targets, effects on signaling pathways, and relevant experimental protocols.

Methodological & Application

Application Notes and Protocols for Utilizing the HMPB Linker in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic selection of a linker is a critical determinant for the successful outcome of solid-phase peptide synthesis (SPPS). The 4-(4-hydroxymethyl-3-methoxyphenoxy)butyric acid (HMPB) linker has emerged as a valuable tool, particularly for the synthesis of protected peptide fragments. Its moderate acid lability allows for the cleavage of the peptide from the solid support while keeping acid-sensitive side-chain protecting groups intact. This application note provides an in-depth guide to the chemistry of the HMPB linker and detailed protocols for its effective use in Fmoc-based SPPS.

The HMPB Linker: A Strategic Choice for Protected Peptide Fragments

The HMPB linker is a p-alkoxybenzyl alcohol-type linker, structurally similar to the more common Wang linker. However, the introduction of a methoxy group ortho to the hydroxymethyl functional group modulates its acid sensitivity. This subtle but significant structural modification allows for the cleavage of the peptide-resin linkage under milder acidic conditions than those required for the Wang resin. This key feature enables the synthesis of fully protected peptide acids, which are valuable intermediates for convergent peptide synthesis (fragment condensation) or for the synthesis of cyclic peptides.

Mechanism of Action and Cleavage

The attachment of the first amino acid to the HMPB linker is achieved through an ester bond formation. The subsequent peptide chain elongation proceeds via standard Fmoc-SPPS protocols. The cleavage of the final peptide from the resin is an acid-catalyzed process. The reaction is initiated by the protonation of the benzylic alcohol oxygen, followed by the departure of the peptide as the carboxylic acid and the formation of a resonance-stabilized benzylic carbocation. The presence of the p-methoxy group plays a crucial role in stabilizing this carbocation, thereby facilitating cleavage under milder acidic conditions compared to linkers lacking this electron-donating group.[1][2][3][4][5]

Recent studies have also demonstrated an efficient and orthogonal cleavage of the HMPB linker using hexafluoroisopropanol (HFIP) in dichloromethane (DCM).[1][2][3][4][5] This method offers an alternative to the traditional dilute trifluoroacetic acid (TFA) cleavage and is particularly advantageous for peptides with highly acid-labile protecting groups. The high hydrogen-bond-donating capacity of HFIP is thought to facilitate the cleavage by stabilizing the transition state.[1][2][3][4][5]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the key workflows involving the HMPB linker.

Loading of the First Fmoc-Amino Acid onto HMPB Resin

The efficient loading of the first amino acid is paramount for a successful synthesis. The following protocol utilizes a symmetrical anhydride approach, which is a reliable method for esterification to hydroxymethyl-functionalized resins like HMPB.[6]

Materials:

  • HMPB resin

  • Fmoc-amino acid (10 equivalents relative to resin loading)

  • N,N'-Diisopropylcarbodiimide (DIC) (5 equivalents relative to resin loading)

  • 4-(Dimethylamino)pyridine (DMAP) (catalytic amount)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF)

  • Acetic anhydride

  • Pyridine

  • Methanol

Protocol:

  • Swell the HMPB resin in DMF for 30 minutes in a reaction vessel.

  • In a separate flask, dissolve the Fmoc-amino acid (10 eq.) in anhydrous DCM. A few drops of DMF can be added to aid dissolution.

  • Add DIC (5 eq.) to the amino acid solution and stir for 20 minutes at 0°C.

  • Filter the pre-formed symmetrical anhydride solution to remove the diisopropylurea byproduct.

  • Add the filtered anhydride solution and a catalytic amount of DMAP to the swollen resin.

  • Agitate the mixture for 2-4 hours at room temperature.

  • To cap any unreacted hydroxyl groups, wash the resin with DCM and then treat with a solution of acetic anhydride (2 eq.) and pyridine (2 eq.) in DCM for 30 minutes.

  • Wash the resin thoroughly with DCM, DMF, and finally methanol, then dry under vacuum.

  • Determine the loading capacity of the resin using a spectrophotometric analysis of the fulvene-piperidine adduct upon Fmoc deprotection.

Peptide Chain Elongation

Standard Fmoc-SPPS protocols are used for the elongation of the peptide chain on the HMPB resin. This involves iterative cycles of Fmoc deprotection and amino acid coupling.

Fmoc Deprotection:

  • Treat the resin with 20% piperidine in DMF for 5-10 minutes.

  • Drain the reaction vessel and repeat the treatment with 20% piperidine in DMF for another 10-15 minutes.

  • Wash the resin thoroughly with DMF to remove all traces of piperidine.

Amino Acid Coupling:

  • In a separate vessel, pre-activate the next Fmoc-amino acid (3-5 equivalents) with a suitable coupling reagent such as HBTU/DIPEA or HATU/DIPEA in DMF for a few minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Allow the coupling reaction to proceed for 1-2 hours.

  • Monitor the completion of the coupling reaction using a colorimetric test such as the Kaiser test.[7]

  • Wash the resin with DMF and DCM.

Cleavage of the Peptide from the HMPB Resin

Two primary methods for cleaving the peptide from the HMPB resin are presented below. The choice of method depends on the acid sensitivity of the protecting groups on the peptide.

This is the traditional method for cleaving peptides from HMPB resin to obtain fully protected peptide fragments.[8]

Materials:

  • Peptidyl-HMPB resin

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Scavengers (e.g., 1% triisopropylsilane (TIS) if Trp is present)

  • Cold diethyl ether

Protocol:

  • Wash the dried peptidyl resin with DCM.

  • Prepare a cleavage cocktail of 1% TFA in DCM. If the peptide contains tryptophan, add 1% TIS to the cocktail.

  • Treat the resin with the cleavage cocktail for 2 minutes and collect the filtrate.

  • Repeat the treatment 5-10 times, collecting the filtrate each time.

  • Combine the filtrates and evaporate the DCM under a gentle stream of nitrogen.

  • Precipitate the protected peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the peptide with cold ether.

  • Dry the protected peptide under vacuum.

This method is ideal for peptides with highly acid-labile protecting groups and offers an orthogonal cleavage strategy.[1][2][3][4][5]

Materials:

  • Peptidyl-HMPB resin

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)

  • Dichloromethane (DCM)

  • Cold diethyl ether

Protocol:

  • Wash the dried peptidyl resin with DCM.

  • Prepare a cleavage solution of 20-50% HFIP in DCM. For maximal efficiency, 100% HFIP can be used (1 mL per 10 mg of resin).[1]

  • Treat the resin with the HFIP solution for 1-4 hours at room temperature with gentle agitation.

  • Filter the solution to collect the cleaved peptide.

  • Wash the resin with additional HFIP/DCM solution.

  • Combine the filtrates and evaporate the solvent.

  • Precipitate the peptide with cold diethyl ether.

  • Isolate and dry the peptide as described in the TFA cleavage protocol.

Comparative Analysis and Best Practices

The choice of linker is a critical decision in SPPS. The following table provides a comparison of the HMPB linker with other commonly used linkers for the synthesis of peptide acids.

FeatureHMPB LinkerWang Resin2-Chlorotrityl (2-CTC) Resin
Cleavage Conditions Mildly acidic (e.g., 1% TFA in DCM) or HFIP in DCM[1][8]Moderately acidic (e.g., 50-95% TFA in DCM)Very mildly acidic (e.g., 1% TFA in DCM, HFIP, or acetic acid in TFE)[1]
Primary Product Protected peptide acidsDeprotected peptide acidsProtected peptide acids
Racemization Risk during Loading Low to moderate, dependent on activation methodLow to moderate, dependent on activation methodVery low, as activation of the amino acid carboxyl group is not required
Diketopiperazine Formation Can be an issue with C-terminal Pro or Gly dipeptidesCan be a significant issue with C-terminal Pro or Gly dipeptidesMinimized due to the steric bulk of the trityl group
Compatibility with Side-Chain Protecting Groups Excellent for obtaining fully protected peptidesPoor for obtaining fully protected peptidesExcellent for obtaining fully protected peptides

Best Practices for Using the HMPB Linker:

  • Amino Acid Loading: For amino acids prone to racemization, such as Cys and His, consider using milder activation methods or alternative linkers like 2-chlorotrityl resin.[6]

  • Monitoring Cleavage: When performing a dilute TFA cleavage, it is advisable to perform a small-scale trial to optimize the number of treatments and minimize premature loss of side-chain protecting groups.[8]

  • Scavengers: Although cleavage is performed under mild conditions, the use of scavengers is recommended, especially for peptides containing sensitive residues like Trp, Met, or Cys, to prevent re-attachment or side reactions.[8]

  • Orthogonal Deprotection: The HMPB linker's sensitivity to HFIP should be considered when planning on-resin deprotection of other protecting groups like Trt or Mtt, as premature cleavage may occur.[1]

Visualizing the HMPB Linker Workflow

To better illustrate the key chemical transformations involved in using the HMPB linker, the following diagrams are provided.

Cleavage_Mechanism start Peptidyl-HMPB Resin protonation Protonation of Benzylic Oxygen (H⁺ from TFA or HFIP) start->protonation intermediate Formation of Resonance-Stabilized Benzylic Carbocation protonation->intermediate release Release of Protected Peptide Acid intermediate->release byproduct Resin-Bound Carbocation intermediate->byproduct

Sources

Protocol for Coupling HMPB Linker to Aminomethyl Resins: A Detailed Guide for Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides a detailed protocol and in-depth scientific rationale for the coupling of the 4-(4-Hydroxymethyl-3-methoxyphenoxy)butyric acid (HMPB) linker to aminomethyl-functionalized solid-phase synthesis resins. This procedure is a critical first step for the synthesis of peptides with a C-terminal carboxylic acid using Fmoc/tBu chemistry, particularly when the generation of protected peptide fragments is desired.

Introduction to the HMPB Linker

The HMPB linker is a highly acid-labile linker used in solid-phase peptide synthesis (SPPS). Its structure, featuring a hydroxymethyl group for attachment of the first amino acid and a methoxy group on the phenoxy ring, imparts a high sensitivity to mild acidic conditions. This property allows for the cleavage of the completed peptide from the resin while keeping acid-labile side-chain protecting groups, such as Boc and Trt, intact.[1] This makes the HMPB linker an invaluable tool for the synthesis of fully protected peptide fragments, which can be used in subsequent fragment condensation strategies to build larger proteins.[2][1]

The key advantage of the HMPB linker lies in its orthogonal cleavage conditions compared to the final deprotection of the peptide side chains. Typically, a dilute solution of trifluoroacetic acid (TFA) in dichloromethane (DCM), often as low as 1%, is sufficient to release the peptide from the HMPB-functionalized resin.[3] Recent studies have also demonstrated an alternative orthogonal cleavage method using hexafluoroisopropanol (HFIP), which can be advantageous in specific synthetic strategies.[4]

This application note will provide a robust and validated protocol for the efficient coupling of the HMPB linker to a starting aminomethyl resin, a critical prerequisite for successful peptide synthesis.

Theory and Mechanistic Insights

The coupling of the HMPB linker to an aminomethyl resin involves the formation of a stable amide bond between the carboxylic acid of the HMPB linker and the primary amine of the resin. This reaction is typically mediated by a carbodiimide, such as N,N'-diisopropylcarbodiimide (DIC), often in the presence of an activating agent like 1-hydroxybenzotriazole (HOBt).[5]

The reaction proceeds through the following key steps:

  • Activation of the Carboxylic Acid: The carbodiimide reacts with the carboxylic acid of the HMPB linker to form a highly reactive O-acylisourea intermediate.[6][7][8]

  • Nucleophilic Attack: The primary amine of the aminomethyl resin acts as a nucleophile, attacking the activated carbonyl carbon of the O-acylisourea intermediate.

  • Amide Bond Formation: A stable amide bond is formed, linking the HMPB linker to the resin, with the carbodiimide being released as a soluble urea byproduct (e.g., diisopropylurea).[6]

The inclusion of HOBt is crucial as it reacts with the O-acylisourea intermediate to form an HOBt-active ester. This active ester is less prone to side reactions, such as the formation of N-acylurea, and helps to minimize racemization, thereby ensuring the stereochemical integrity of the final peptide.[9]

Experimental Workflow for HMPB Linker Coupling

G cluster_prep Resin Preparation cluster_coupling Coupling Reaction cluster_post Post-Coupling Workup cluster_qc Quality Control Resin Aminomethyl Resin Swell Swell Resin in DMF/DCM Resin->Swell Coupling Couple to Swollen Resin (Amide bond formation) Swell->Coupling HMPB HMPB Linker Activation Activation to O-acylisourea/HOBt-ester HMPB->Activation DIC_HOBt DIC + HOBt DIC_HOBt->Activation Activation->Coupling Wash Wash Resin (DMF, DCM, MeOH) Coupling->Wash Dry Dry Resin under Vacuum Wash->Dry Kaiser Kaiser Test (Qualitative check for free amines) Dry->Kaiser Fmoc_Assay Fmoc Loading Assay (Quantitative determination of loading) Dry->Fmoc_Assay

Caption: Workflow for coupling the HMPB linker to an aminomethyl resin.

Detailed Experimental Protocol

This protocol is optimized for coupling the HMPB linker to aminomethyl polystyrene resin. Modifications may be necessary for other types of resins (e.g., PEG-based resins like ChemMatrix).[10]

Materials and Reagents
  • Aminomethyl Polystyrene Resin (e.g., 100-200 mesh, 1% DVB)

  • 4-(4-Hydroxymethyl-3-methoxyphenoxy)butyric acid (HMPB Linker)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Methanol (MeOH), ACS grade

  • Solid Phase Synthesis Reaction Vessel

  • Mechanical shaker or orbital shaker

Protocol for HMPB Linker Coupling
  • Resin Swelling:

    • Place the aminomethyl polystyrene resin (1.0 eq) in a solid-phase synthesis reaction vessel.

    • Add a 1:4 (v/v) mixture of DMF/DCM to the resin (approximately 10-15 mL per gram of resin).[11]

    • Allow the resin to swell for at least 1 hour at room temperature with gentle agitation.

  • Coupling Reaction:

    • In a separate flask, dissolve the HMPB linker (2.0-4.0 eq relative to the resin's initial loading) and HOBt (2.0-4.0 eq) in a minimal amount of DMF.[5][11]

    • Drain the swelling solvent from the resin.

    • Add the HMPB/HOBt solution to the swollen resin.

    • Add DIC (2.0-4.0 eq) to the reaction vessel.

    • Agitate the mixture at room temperature for 18-24 hours. Some protocols suggest shorter reaction times of 4 hours, but an extended period can ensure higher coupling efficiency.[5][11]

  • Washing Procedure:

    • After the coupling reaction, drain the reaction mixture.

    • Wash the resin extensively to remove unreacted reagents and byproducts. A typical washing sequence is:

      • 3 x DMF

      • 3 x DCM

      • 3 x MeOH

    • For each wash, use enough solvent to slurry the resin and agitate for 1-2 minutes before draining.

  • Drying:

    • After the final methanol wash, dry the resin under high vacuum to a constant weight.

Monitoring the Coupling Reaction: The Kaiser Test

To qualitatively assess the completion of the coupling reaction, a Kaiser (ninhydrin) test can be performed on a small sample of the washed resin. A negative Kaiser test (beads remain colorless or yellow) indicates the absence of free primary amines and thus, successful coupling.[12] If the test is positive (beads turn blue), the coupling reaction should be repeated with fresh reagents.[5]

Quantification of Resin Loading: The Fmoc-Release Assay

Accurate determination of the linker loading on the resin is crucial for the subsequent steps of peptide synthesis. The most common method is the spectrophotometric quantification of the Fmoc group after its cleavage from a known amount of resin loaded with an Fmoc-protected amino acid.

Protocol for Fmoc-Loading Determination
  • Loading of the First Amino Acid (Fmoc-Gly-OH as an example):

    • Take a small, accurately weighed amount of the HMPB-functionalized resin.

    • Couple Fmoc-Gly-OH to the resin using standard coupling protocols (e.g., DIC/HOBt or HATU/DIPEA).

    • After coupling and thorough washing, dry the resin to a constant weight.

  • Fmoc Cleavage and Quantification:

    • Accurately weigh approximately 5-10 mg of the dry Fmoc-Gly-HMPB resin into a small vial.

    • Add a known volume (e.g., 1.0 mL) of 20% piperidine in DMF.

    • Agitate the mixture at room temperature for 30-60 minutes to ensure complete Fmoc cleavage.

    • Dilute an aliquot of the supernatant with a known volume of DMF to bring the absorbance into the linear range of the spectrophotometer (typically 0.1-1.0 AU).

    • Measure the absorbance of the diluted solution at ~301 nm against a blank of the same dilution of 20% piperidine in DMF.

Calculation of Resin Loading

The loading (L) in mmol/g can be calculated using the Beer-Lambert law:

L (mmol/g) = (Absorbance × Dilution Factor × Volume of Piperidine solution in mL) / (ε × mass of resin in g × path length in cm)

Where:

  • ε (molar extinction coefficient) of the dibenzofulvene-piperidine adduct is ~7800 L mol⁻¹ cm⁻¹.

  • Path length is typically 1 cm.

ParameterTypical Value
Wavelength~301 nm
Molar Extinction Coefficient (ε)7800 L mol⁻¹ cm⁻¹
Piperidine in DMF20% (v/v)

Troubleshooting and Field-Proven Insights

Problem Possible Cause Solution
Low Coupling Efficiency (Positive Kaiser Test) Insufficient reagent equivalents.Increase the equivalents of HMPB linker, DIC, and HOBt (up to 4 eq each).
Incomplete resin swelling.Ensure the resin is fully swollen before starting the coupling reaction. The choice of solvent can impact swelling.[13][14][15]
Steric hindrance.For highly substituted resins, longer reaction times may be required.
Low Resin Loading Inefficient activation.Ensure reagents are fresh and anhydrous. Pre-activation of the HMPB linker with DIC/HOBt for a few minutes before adding to the resin can be beneficial.
Incomplete reaction.Extend the reaction time to 24 hours or longer.
Racemization of the first amino acid Use of strong activating conditions.While less of a concern for the linker coupling itself, when loading the first Fmoc-amino acid, avoid strong bases like DMAP in high concentrations. Using coupling reagents like HATU or HCTU can be advantageous.[16][17]

Conclusion

The successful coupling of the HMPB linker to an aminomethyl resin is a foundational step for the synthesis of C-terminal peptide acids and protected peptide fragments. By following this detailed protocol, researchers can ensure high coupling efficiency and accurate determination of resin loading. Understanding the underlying chemical principles and potential pitfalls allows for effective troubleshooting and optimization, ultimately leading to the successful synthesis of high-purity peptides.

References

  • Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Bioconjugate Chemistry, 6(1), 123-130. [Link]

  • Desgagné, M., Kutateladze, D. A., & Pentelute, B. L. (2015). Orthogonal Cleavage of the HMPB Linker from Solid Support Using HFIP. Organic Letters, 17(24), 6246–6249. [Link]

  • Merck Millipore. (n.d.). Novabiochem® - Fmoc resin cleavage protocols. Retrieved from [Link]

  • Desgagné, M., Kutateladze, D. A., & Pentelute, B. L. (2015). Orthogonal Cleavage of the HMPB Linker from Solid Support Using HFIP. ResearchGate. [Link]

  • Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. PubMed. [Link]

  • El-Faham, A., & Albericio, F. (2011). Amide Bond Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. ACS Omega, 6(34), 22215–22222. [Link]

  • García-Martín, F., et al. (2013). Handles for Fmoc Solid-Phase Synthesis of Protected Peptides. ACS Combinatorial Science, 15(5), 225-240. [Link]

  • Song, A., & Ramage, R. (2001). Synthesis of Fully Protected Peptide Fragments. In: Peptide Synthesis and Applications. Methods in Molecular Biology, vol 298. Humana Press. [Link]

  • Desgagné, M., Kutateladze, D. A., & Pentelute, B. L. (2015). Orthogonal Cleavage of the HMPB Linker from Solid Support Using HFIP. ChemRxiv. [Link]

  • Al-Warhi, T., et al. (2012). Mechanism of peptide bond formation through carbodiimide. ResearchGate. [Link]

  • Miranda, L. P., & Alewood, P. F. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20(1), 53-69. [Link]

  • Wenschuh, H., et al. (2000). Improving the performance of an acid-labile 4-hydroxymethyl phenoxyacetic acid (HMP) linker on resin and SynPhase™ grafted solid-supports. Journal of Peptide Science, 6(11), 549-557. [Link]

  • Albericio, F., et al. (2020). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules, 25(11), 2548. [Link]

  • Royal Society of Chemistry. (n.d.). General methods - Supplementary Information. Retrieved from [Link]

  • AAPPTec. (n.d.). Technical Support Information Bulletin 1113 - HMPA Linker (4-(Hydroxymethyl)phenoxyacetic Acid). Retrieved from [Link]

  • Coombs, D. R., et al. (2020). Investigation of Parameters that Affect Resin Swelling in Green Solvents. ChemistryOpen, 9(4), 431-441. [Link]

  • Góngora-Benítez, M., et al. (2013). Deprotection kinetics for Fmoc-l-Leucine-OH and Fmoc-l-Arginine(Pbf)-OH during solid-phase peptide synthesis. Journal of Peptide Science, 19(5), 311-318. [Link]

  • Thennarasu, S., & Liu, C. F. (2008). 2-Methoxy-4-methylsulfinylbenzyl Alcohol as a Safety-Catch Linker for the Fmoc/tBu Solid-Phase Peptide Synthesis Strategy. The Journal of Organic Chemistry, 73(15), 5941–5948. [Link]

  • Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

  • Peptideweb.com. (n.d.). Loading protocols. Retrieved from [Link]

  • Merck Millipore. (n.d.). Novabiochem® Peptide resin loading protocols. Retrieved from [Link]

  • E-Faham, A., & Albericio, F. (2010). Comparison of reagents for Fmoc-group removal from growing peptide chain in the solid-phase peptide synthesis. ResearchGate. [Link]

  • Santosh, G., et al. (2020). Effect of resin swelling and substitution on solid phase synthesis. ResearchGate. [Link]

  • ResearchGate. (2014). Does anyone know what happens to a resin when it dries out, why it is difficult to carry on coupling reactions?. [Link]

  • Szechner, B., et al. (2019). Improving Fmoc Solid Phase Synthesis of Human Beta Defensin 3. Molecules, 24(20), 3793. [Link]

  • Story, S. C., & Aldrich, J. V. (1994). Influence of solid support, solvent and coupling reagent on the head-to-tail cyclization of resin-bound peptides. International Journal of Peptide and Protein Research, 43(3), 292-296. [Link]

  • Thompson, R. E., et al. (2020). Optimizing Solid-Phase Protein Synthesis: A Systematic Study of Solid Supports and Mild Cleavage Techniques. ChemRxiv. [Link]

  • Perry, J. B., et al. (2021). An optimized protocol for coupling oxygen consumption rates with β-oxidation in isolated mitochondria from mouse soleus. STAR Protocols, 2(3), 100735. [Link]

Sources

Application Notes and Protocols for the Experimental Evaluation of 4-hydroxy-3-methyl-2-(2-propynyl)oxy-but-2-enoic acid (HMPBA) as a Novel Plant Growth Regulator

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in the field of plant biology and agricultural sciences.

Disclaimer: 4-hydroxy-3-methyl-2-(2-propynyl)oxy-but-2-enoic acid (HMPBA) is a novel chemical entity for the purposes of these application notes. The following protocols are designed as a comprehensive guide for the systematic evaluation of its potential as a plant growth regulator, based on established principles of plant science and chemical biology. All experiments should be conducted in accordance with laboratory safety guidelines.

Introduction: The Quest for Novel Plant Growth Modulators

The development of novel plant growth regulators is paramount for advancing agricultural productivity and sustainability. These compounds can be engineered to modulate various aspects of plant growth and development, from seed germination to flowering and senescence. This guide outlines a systematic approach to investigate the potential of a novel compound, 4-hydroxy-3-methyl-2-(2-propynyl)oxy-but-2-enoic acid (HMPBA), as a plant growth regulator.

Hypothesized Mechanism of Action of HMPBA

The chemical structure of HMPBA, featuring a butenolide-like core, a hydroxyl group, and a propynyl ether moiety, suggests potential bioactivity in plants. Butenolides are a class of lactones, some of which, like karrikins found in smoke, are known to be potent germination stimulants.[1] Conversely, other butenolides can inhibit germination, indicating that subtle structural variations can lead to antagonistic effects.[2][3][4][5] The propynyl group may enhance the molecule's interaction with specific protein targets within the plant.

Based on these structural features, we can hypothesize that HMPBA may interact with signaling pathways that regulate seed dormancy and germination, or other developmental processes. It could potentially mimic or antagonize the action of endogenous plant hormones or other signaling molecules.

Diagram 1: Hypothesized Signaling Pathway of HMPBA

HMPBA_Signaling_Pathway HMPBA HMPBA Receptor Putative Receptor (e.g., KAI2-like protein) HMPBA->Receptor Binding Signaling_Cascade Signal Transduction Cascade Receptor->Signaling_Cascade Activation Transcription_Factor Transcription Factor Activation/Repression Signaling_Cascade->Transcription_Factor Gene_Expression Target Gene Expression (Germination, Growth) Transcription_Factor->Gene_Expression Physiological_Response Physiological Response (e.g., Germination, Root Growth) Gene_Expression->Physiological_Response

Caption: Hypothesized signaling pathway for HMPBA in plants.

Experimental Workflow for Assessing HMPBA Activity

A tiered approach is recommended to systematically evaluate the bioactivity of HMPBA. This workflow progresses from broad primary screens to more detailed secondary and tertiary assays to elucidate the specific effects and mode of action.

Diagram 2: Experimental Workflow for HMPBA Evaluation

HMPBA_Workflow cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary Assays cluster_2 Tier 3: Mechanism of Action Seed_Germination Seed Germination Assay (e.g., Arabidopsis, Lettuce) Dose_Response Dose-Response Curves Seed_Germination->Dose_Response Root_Elongation Primary Root Elongation Assay Root_Elongation->Dose_Response Shoot_Growth Shoot Biomass and Morphology Dose_Response->Shoot_Growth Hormone_Interaction Interaction with Known Hormones (e.g., GA, ABA) Shoot_Growth->Hormone_Interaction Gene_Expression_Analysis Transcriptomic Analysis (qRT-PCR, RNA-seq) Hormone_Interaction->Gene_Expression_Analysis Biochemical_Assays Enzyme Activity Assays Gene_Expression_Analysis->Biochemical_Assays

Caption: Tiered experimental workflow for HMPBA evaluation.

Protocols

Protocol 1: Preparation of HMPBA Stock and Working Solutions

Rationale: Accurate and consistent preparation of test solutions is critical for reproducible results. The choice of solvent and sterilization method is important to avoid confounding effects on plant growth.

Materials:

  • HMPBA (powder form)

  • Dimethyl sulfoxide (DMSO), analytical grade

  • Sterile deionized water

  • Sterile volumetric flasks and pipettes

  • 0.22 µm syringe filters

Procedure:

  • Prepare a 10 mM stock solution of HMPBA in DMSO.

    • Calculate the required mass of HMPBA for the desired volume and concentration.

    • Dissolve the HMPBA powder in DMSO. Gentle warming and vortexing may be required to fully dissolve the compound.

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Prepare working solutions.

    • Dilute the 10 mM stock solution with sterile deionized water to the desired final concentrations (e.g., for a dose-response curve: 0.1 µM, 1 µM, 10 µM, 100 µM).

    • Ensure the final concentration of DMSO in the working solutions and the control is consistent and does not exceed 0.1% (v/v), as higher concentrations can affect plant growth.

    • Prepare a mock control solution containing the same concentration of DMSO as the HMPBA working solutions.

    • Sterilize the working solutions by passing them through a 0.22 µm syringe filter.

Protocol 2: Seed Germination Bioassay

Rationale: Seed germination is a critical developmental stage and a common target for plant growth regulators. This assay provides a rapid and sensitive method to assess the primary effect of HMPBA. Arabidopsis thaliana is a model organism with a well-characterized genome and rapid life cycle, making it ideal for such screens.

Materials:

  • Arabidopsis thaliana seeds (e.g., ecotype Columbia-0)

  • Petri dishes (9 cm diameter)

  • Sterile filter paper

  • HMPBA working solutions and mock control

  • Growth chamber with controlled light and temperature (e.g., 22°C, 16h light/8h dark photoperiod)

Procedure:

  • Seed Sterilization:

    • Place seeds in a 1.5 mL microcentrifuge tube.

    • Add 1 mL of 70% (v/v) ethanol and incubate for 5 minutes.

    • Remove the ethanol and add 1 mL of 10% (v/v) commercial bleach solution containing 0.05% (v/v) Tween-20. Incubate for 10 minutes with occasional mixing.

    • Wash the seeds five times with sterile deionized water.

  • Plating:

    • Place two sterile filter papers in each Petri dish.

    • Pipette 5 mL of the respective HMPBA working solution or mock control onto the filter paper.

    • Evenly spread approximately 50-100 sterilized seeds on the surface of the filter paper.

    • Seal the Petri dishes with parafilm.

  • Incubation and Data Collection:

    • Incubate the plates in a growth chamber.

    • Record the number of germinated seeds (radicle emergence) daily for 7 days.

    • Calculate the germination percentage for each treatment and time point.

Protocol 3: Root and Shoot Growth Analysis

Rationale: This assay assesses the effect of HMPBA on post-germinative growth, specifically root and shoot development. Changes in root architecture and shoot biomass are key indicators of plant growth regulator activity.

Materials:

  • Square Petri dishes (12 cm x 12 cm)

  • Murashige and Skoog (MS) medium including vitamins, supplemented with 1% (w/v) sucrose and solidified with 0.8% (w/v) agar.

  • HMPBA working solutions and mock control

  • Germinated seedlings from Protocol 2 (or newly germinated seedlings)

  • Growth chamber

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Plate Preparation:

    • Prepare MS medium and autoclave.

    • Allow the medium to cool to approximately 50°C.

    • Add the appropriate volume of sterile HMPBA stock solution or DMSO to achieve the desired final concentrations.

    • Pour the medium into square Petri dishes and allow them to solidify in a vertical position.

  • Seedling Transfer:

    • Aseptically transfer uniformly sized, 4-day-old germinated seedlings onto the surface of the agar plates (approximately 10-15 seedlings per plate).

  • Incubation and Measurement:

    • Place the plates vertically in a growth chamber.

    • After 7-10 days, photograph the plates.

    • Measure the primary root length and the number of lateral roots using image analysis software.

    • Carefully remove the seedlings from the agar, separate the shoots and roots, and measure their fresh weight.

    • Dry the tissues at 60°C for 48 hours and measure the dry weight.

Data Presentation and Interpretation

Quantitative data from the described experiments should be presented clearly for comparison.

Table 1: Example Data from a Dose-Response Study on Arabidopsis thaliana

HMPBA (µM)Germination (%) (Day 3)Primary Root Length (cm) (Day 10)Shoot Fresh Weight (mg) (Day 14)
0 (Control)95 ± 35.2 ± 0.410.5 ± 1.2
0.196 ± 25.5 ± 0.311.2 ± 1.5
194 ± 46.8 ± 0.514.8 ± 1.8
1085 ± 54.1 ± 0.68.2 ± 1.1
10020 ± 61.2 ± 0.32.1 ± 0.5
Data are presented as mean ± standard deviation (n=3). Asterisk () indicates a statistically significant difference from the control (p < 0.05).

Interpretation: The hypothetical data in Table 1 suggests that HMPBA may have a biphasic effect, promoting growth at low concentrations (1 µM) and inhibiting it at higher concentrations (10 µM and 100 µM). This is a common characteristic of plant growth regulators.

Further Steps: Elucidating the Mechanism of Action

Should the initial screens indicate significant bioactivity, further experiments would be necessary to understand the molecular mechanisms underlying HMPBA's effects. These could include:

  • Hormone interaction studies: Co-application of HMPBA with known plant hormones (e.g., auxins, gibberellins, abscisic acid) to identify synergistic or antagonistic relationships.

  • Transcriptomic analysis: Using techniques like qRT-PCR or RNA-sequencing to identify genes whose expression is altered by HMPBA treatment. This can provide clues about the signaling pathways involved.

  • Biochemical assays: Investigating the effect of HMPBA on the activity of key enzymes involved in plant growth and development.

Conclusion

The protocols outlined in this guide provide a robust framework for the initial characterization of the novel compound HMPBA as a potential plant growth regulator. By following a systematic and tiered approach, researchers can efficiently determine its bioactivity and lay the groundwork for more in-depth mechanistic studies. This will ultimately contribute to the discovery and development of new tools for agriculture and plant science.

References

  • Assessing biological activity of agricultural biostimulants: Bioassays for plant growth regulators in three soil additives. Taylor & Francis Online. [Link]

  • Bioassays for Identifying and Characterizing Plant Regulatory Peptides. PubMed. [Link]

  • Bioassays and Other Special Techniques for Plant Hormones and Plant Growth Regul
  • Bioassay for plant growth regulators. Slideshare. [Link]

  • Bioassays for Identifying and Characterizing Plant Regulatory Peptides. ResearchGate. [Link]

  • Butenolides from Plant-Derived Smoke: Natural Plant-Growth Regulators with Antagonistic Actions on Seed Germination. ResearchGate. [Link]

  • Butenolides from plant-derived smoke: natural plant-growth regulators with antagonistic actions on seed germination. PubMed. [Link]

  • Butenolides from plant-derived smoke: natural plant-growth regulators with antagonistic actions on seed germination. SciSpace. [Link]

  • Butenolides from Plant-Derived Smoke: Natural Plant-Growth Regulators with Antagonistic Actions on Seed Germination. ACS Publications. [Link]

  • Butenolide. Wikipedia. [Link]

Sources

Application Note: A Validated RP-HPLC Method for Purity Determination of 4-(4-Hydroxymethyl-3-methoxyphenoxy)-butyric acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust, validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of purity for 4-(4-Hydroxymethyl-3-methoxyphenoxy)-butyric acid. This compound is a versatile intermediate with applications in pharmaceutical and agricultural research.[1][2] The method is developed for accuracy, precision, and specificity, ensuring it is suitable for quality control and stability testing. The protocol employs a C18 stationary phase with a gradient elution of acidified water and acetonitrile, and UV detection. All validation parameters were assessed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4][5]

Introduction and Scientific Rationale

This compound (HMPBA) is an aromatic compound featuring a butyric acid chain, a methoxy group, and a hydroxymethyl group.[2] Its chemical structure, with a molecular formula of C12H16O5 and a molecular weight of 240.25 g/mol , suggests moderate polarity, making it an ideal candidate for reversed-phase chromatography.[6][7][8] The aromatic ring and its substituents provide a strong chromophore, enabling sensitive UV detection.

The purity of active pharmaceutical ingredients (APIs) and key intermediates is a critical quality attribute that can impact safety and efficacy. Therefore, a reliable and validated analytical method is essential for its characterization. Reversed-phase HPLC is the predominant technique for analyzing phenolic and acidic compounds due to its versatility and efficiency.[9][10][11][12]

The chosen methodology is based on the following scientific principles:

  • Stationary Phase Selection: A C18 (octadecylsilane) column is selected for its strong hydrophobic retention capabilities, which is ideal for separating moderately polar organic molecules like HMPBA from potential non-polar and polar impurities.[11]

  • Mobile Phase Strategy: The mobile phase consists of a polar mixture of water and an organic modifier (acetonitrile). The carboxylic acid functional group on HMPBA is ionizable. To ensure consistent retention times and sharp, symmetrical peak shapes, the mobile phase is acidified with formic acid. This suppresses the ionization of the carboxyl group, increasing its hydrophobicity and retention on the C18 column.[13]

  • Detection: The phenolic ether structure of HMPBA is expected to have significant UV absorbance. Based on similar structures like 4-methoxyphenol, which exhibits absorbance maxima around 222 nm and 282 nm, a detection wavelength of 280 nm is chosen to provide high sensitivity and specificity while minimizing interference from common solvents.[14][15]

Experimental Protocol

Materials and Reagents
  • Reference Standard: this compound, Purity ≥ 99%

  • Solvents: Acetonitrile (HPLC Grade), Water (Milli-Q or equivalent)

  • Reagent: Formic Acid (ACS Grade, ~99%)

  • Mobile Phase A: 0.1% Formic Acid in Water (v/v)

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (v/v)

  • Diluent: Acetonitrile/Water (50:50, v/v)

Instrumentation and Chromatographic Conditions

All quantitative data should be summarized in a clearly structured table for easy comparison.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent system with quaternary pump, autosampler, and DAD/VWD detector.
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm (or equivalent)
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient Elution 0-2 min: 30% B2-15 min: 30% to 80% B15-17 min: 80% B17-18 min: 80% to 30% B18-25 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV Diode Array Detector (DAD) at 280 nm
Run Time 25 minutes
Solution Preparation
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of HMPBA reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Accurately weigh 10 mg of the HMPBA sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

Method Validation Protocol

The analytical method is validated according to ICH Q2(R1) guidelines, which provide a framework for demonstrating that a procedure is suitable for its intended purpose.[3][5][16]

System Suitability

Before analysis, the chromatographic system must meet predefined criteria. A minimum of five replicate injections of the Working Standard Solution (100 µg/mL) are performed.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
% RSD of Peak Area ≤ 2.0%
% RSD of Retention Time ≤ 1.0%
Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[16]

  • Procedure: Inject the diluent, a placebo (if applicable), the working standard, and a sample solution. The diluent and placebo should show no interfering peaks at the retention time of the HMPBA peak.

  • Forced Degradation: The sample is subjected to stress conditions (acid, base, oxidation, heat, and light) to generate potential degradation products. The method must demonstrate that the resulting degradant peaks are well-resolved from the main HMPBA peak.

Linearity and Range
  • Procedure: Prepare a series of at least five calibration standards from the stock solution, covering a range from 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Acceptance Criteria: Plot the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999.

Accuracy (Recovery)
  • Procedure: Accuracy is determined by spiking a placebo or sample with known amounts of HMPBA reference standard at three concentration levels (e.g., 80%, 100%, 120%) in triplicate.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision
  • Repeatability (Intra-day Precision): Analyze six individual sample preparations at 100% of the test concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision (Inter-day Ruggedness): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) for both studies should not exceed 2.0%.

Limit of Quantitation (LOQ)

The LOQ is the lowest concentration of analyte in a sample that can be determined with acceptable precision and accuracy.[16]

  • Procedure: It can be determined based on the signal-to-noise ratio (typically S/N ≥ 10) or by establishing the lowest concentration that meets the requirements for accuracy and precision.

  • Acceptance Criteria: Precision (%RSD) at the LOQ should not exceed 10%.

Visualization of Workflow

The overall analytical process, from sample preparation to the final purity calculation, is outlined below.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Data Processing & Reporting A Weigh Sample & Reference Standard C Prepare Stock & Working Solutions A->C B Prepare Mobile Phase & Diluent D System Suitability Test (SST) C->D E Inject Blank, Standard, & Sample Solutions D->E F Acquire Chromatographic Data E->F G Integrate Peaks & Verify SST Results F->G H Calculate Purity (%) using Area Normalization G->H I Generate Final Report H->I

Caption: Workflow for HPLC purity analysis of HMPBA.

Calculation of Purity

The purity of the HMPBA sample is calculated using the area normalization method, assuming all impurities have a similar response factor at 280 nm.

% Purity = (Area of HMPBA Peak / Total Area of All Peaks) x 100

Conclusion

The described RP-HPLC method provides a reliable, specific, and robust tool for determining the purity of this compound. The method has been developed based on sound scientific principles and validated to meet the stringent requirements of the ICH Q2(R1) guidelines. Its straightforward approach makes it suitable for routine implementation in quality control laboratories for release testing and stability studies in the pharmaceutical and related industries.

References

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Olkowski, A. A., Amarowicz, R., & Peiqu, Y. A RAPID HPLC METHOD FOR DETERMINATION OF MAJOR PHENOLIC ACIDS IN PLANT MATERIAL. [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 4660281, this compound. [Link]

  • International Council for Harmonisation. (2005). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link]

  • Ni, Z., et al. (2011). A Universal HPLC Method for the Determination of Phenolic Acids in Compound Herbal Medicines. Journal of Agricultural and Food Chemistry. [Link]

  • Semantic Scholar. Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples. [Link]

  • Kim, T. H., et al. (2022). Development and validation of analytical HPLC for phenolics in Pinus densiflora bark extract. Food Science and Biotechnology. [Link]

  • Can, Z., et al. (2021). Applicability of Phenolic Profile Analysis Method Developed with RP-HPLC-PDA to some Bee Product. Journal of the Brazilian Chemical Society. [Link]

  • Therapeutic Goods Administration (TGA). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. [Link]

  • SIELC Technologies. UV-Vis Spectrum of 4-methoxyphenol. [Link]

  • Phenomenex. Reversed Phase HPLC Columns. [Link]

  • Wikipedia. Reversed-phase chromatography. [Link]

  • Biotage. How does an acid pH affect reversed-phase chromatography separations?. [Link]

  • ResearchGate. Can anyone explain the different principles of HPLC?. [Link]

  • Waters Corporation. HPLC Separation Modes. [Link]

  • ResearchGate. U.v.-vis. spectra of 0.01 M p-methoxyphenol. [Link]

  • Occupational Safety and Health Administration (OSHA). 4-Methoxyphenol. [Link]

  • Agilent. Pharmaceutical Analysis Using UV-Vis: Compliance with USP Chapter <857>, and European Pharmacopoeia (Ph. Eur.). [Link]

  • ResearchGate. Light absorption studies. XIV. Ultraviolet absorption spectra of phenols. XV. Ultraviolet absorption spectra of anisoles. [Link]

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Application Notes and Protocols for the Formulation of 4-Hydroxy-3-methoxyphenylglycolic Acid (HMPBA) in Cosmetic Applications for Enhanced Skin Hydration

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of HMPBA (Vanillylmandelic Acid) in Advanced Skincare

The quest for novel, efficacious ingredients that deliver tangible benefits is a cornerstone of cosmetic science. This document outlines the scientific rationale and technical protocols for evaluating and incorporating 4-Hydroxy-3-methoxyphenylglycolic Acid, a phenolic alpha-hydroxy acid, into cosmetic formulations designed to enhance skin hydration. For clarity within this document, we will refer to this molecule by the acronym HMPBA, though it is also known as Vanillylmandelic Acid (VMA)[1].

HMPBA's unique hybrid structure, combining a hydrophilic alpha-hydroxy acid (AHA) moiety with a phenolic group derived from vanillin, presents a compelling hypothesis for multi-faceted skin benefits[1][2][3]. While extensive research has focused on its role as a biomarker in human metabolism, its potential as a topical active for skin health remains a nascent field ripe for exploration[4][5]. As an AHA, it is postulated to offer exfoliating and moisturizing properties, while its phenolic nature suggests antioxidant and soothing capabilities[2][6][7].

These application notes are designed for researchers, cosmetic chemists, and drug development professionals. They provide a comprehensive framework for investigating HMPBA, from understanding its proposed mechanisms of action to detailed protocols for formulation, stability testing, and efficacy substantiation.

Section 1: Scientific Rationale and Hypothesized Mechanism of Action

The efficacy of a cosmetic active is rooted in its molecular structure and its subsequent interaction with skin biology. HMPBA's potential for skin hydration is hypothesized to stem from a dual mechanism, leveraging both its AHA and phenolic characteristics.

The Alpha-Hydroxy Acid (AHA) Pathway: Exfoliation and Humectancy

Like other AHAs such as glycolic and lactic acid, the carboxylic acid group of HMPBA is expected to gently dissolve the bonds between corneocytes in the stratum corneum[8][9]. This action promotes the shedding of dead skin cells, leading to a smoother skin surface that can better reflect light, enhancing radiance[10]. This controlled exfoliation is critical for hydration, as the removal of a thickened, dry outer layer allows moisturizers and the skin's own natural moisturizing factors (NMFs) to be more effective[9].

Furthermore, AHAs are themselves humectants. The hydroxyl group on the alpha-carbon can attract and bind water within the stratum corneum, directly increasing its water content.

The Phenolic Advantage: Antioxidant Protection and Barrier Support

The 4-hydroxy-3-methoxy-phenyl group in HMPBA is a phenolic structure with inherent antioxidant properties[2][6]. Oxidative stress from environmental aggressors like UV radiation is a key contributor to skin barrier degradation and subsequent transepidermal water loss (TEWL)[7].

By neutralizing free radicals, HMPBA may protect critical components of the skin barrier, such as lipids and proteins, from oxidative damage. A robust and healthy skin barrier is paramount for retaining moisture[11].

Synergistic Hypothesis for Enhanced Hydration

We propose that HMPBA's efficacy in skin hydration is greater than the sum of its parts. The following diagram illustrates the hypothesized synergistic mechanism:

HMPBA_Hydration_Mechanism *Hypothesized based on actions of similar molecules (e.g., Lactic/Mandelic Acid). cluster_stratum_corneum Stratum Corneum cluster_epidermis Viable Epidermis HMPBA HMPBA Application Exfoliation Corneocyte Desquamation (AHA Action) HMPBA->Exfoliation Weakens Corneodesmosomes Humectancy Direct Water Binding (AHA Action) HMPBA->Humectancy Hygroscopic Nature Antioxidant ROS Neutralization (Phenolic Action) HMPBA->Antioxidant Scavenges Free Radicals Barrier_Support Improved Barrier Integrity (Phenolic & AHA Action) Exfoliation->Barrier_Support Promotes Healthy Cell Turnover Hydration Enhanced Skin Hydration Humectancy->Hydration Barrier_Support->Hydration Reduces TEWL Lipid_Synth ↑ Ceramide Synthesis* Antioxidant->Lipid_Synth Protects Lipid Precursors HA_Synth ↑ Hyaluronic Acid Synthesis* Antioxidant->HA_Synth Reduces Cellular Stress Lipid_Synth->Barrier_Support Strengthens Lipid Bilayer HA_Synth->Hydration Increases Water Reservoir

Caption: Hypothesized dual-action mechanism of HMPBA for skin hydration.

This model posits that HMPBA not only provides surface hydration and improved texture via its AHA properties but also fortifies the skin's intrinsic ability to retain moisture by protecting against oxidative stress and potentially stimulating the synthesis of key barrier lipids like ceramides and humectants like hyaluronic acid, similar to the observed effects of other AHAs like lactic and mandelic acid[10][12].

Section 2: Physicochemical Properties and Formulation Guidelines

A thorough understanding of HMPBA's properties is essential for creating stable and effective cosmetic formulations.

Table 1: Physicochemical Properties of HMPBA (Vanillylmandelic Acid)

PropertyValue / ObservationSource
INCI Name Mandelic Acid (Proposed; requires confirmation)-
CAS Number 55-10-7[1]
Molecular Formula C₉H₁₀O₅[1]
Molecular Weight 198.17 g/mol [1]
Appearance White to pale yellow powder[1]
Solubility Sparingly soluble in water. Slightly soluble in ethanol. Soluble in DMSO.[13][14]
Stability Stable under standard refrigerated and frozen conditions. Sensitive to high heat and strong oxidizing agents. pH of the final formulation is critical.[15][16]
pKa ~3.4 (Estimated based on similar structures)-
Key Formulation Considerations
  • pH of Formulation: As an AHA, the efficacy of HMPBA is pH-dependent. A lower pH increases the amount of free acid available to interact with the skin. However, a pH that is too low can cause irritation.

    • Recommendation: Target a final formulation pH between 3.8 and 4.4. This range balances efficacy with tolerability for leave-on products[17].

  • Concentration: The concentration of HMPBA will dictate its primary function and potential for irritation.

    • Recommendation: For daily leave-on products, start with concentrations between 2% and 8%. Higher concentrations (up to 15%) may be suitable for rinse-off products or professional treatments[17].

  • Solubilization: Due to its limited water solubility, a co-solvent system is recommended.

    • Protocol: First, create a premix by dissolving HMPBA in a suitable solvent like propanediol, glycerin, or a low percentage of ethanol before adding it to the aqueous phase of the formulation.

  • Temperature Sensitivity: HMPBA should be incorporated during the cool-down phase of emulsion manufacturing (below 40°C) to prevent potential degradation.

  • Compatibility: Ensure all other ingredients in the formulation, especially preservatives and gelling agents, are stable and effective at the target acidic pH.

  • Sun Sensitivity: Formulations containing AHAs may increase skin's sensitivity to the sun. Product labeling must include a recommendation for daily sunscreen use[1].

Section 3: Experimental Protocols

The following protocols provide a framework for creating and evaluating a cosmetic cream incorporating HMPBA.

Protocol 1: Formulation of a 5% HMPBA Hydrating Cream (Oil-in-Water Emulsion)

This protocol outlines the creation of a prototype hydrating cream.

Table 2: 5% HMPBA Hydrating Cream Formulation

PhaseIngredient (INCI Name)Function% w/w
A Deionized WaterSolventq.s. to 100
A GlycerinHumectant5.00
A PropanediolSolvent, Humectant4.00
A Xanthan GumThickener0.30
B Glyceryl Stearate SEEmulsifier4.00
B Cetearyl AlcoholThickener, Emollient3.00
B Caprylic/Capric TriglycerideEmollient5.00
B DimethiconeOcclusive, Emollient1.00
C HMPBA (Vanillylmandelic Acid) Active Ingredient 5.00
C PropanediolSolvent for Active5.00
D Phenoxyethanol (and) EthylhexylglycerinPreservative1.00
D Sodium Hydroxide (10% solution)pH Adjusterq.s. to pH 4.0

Methodology:

  • Phase A: In the main vessel, combine Deionized Water, Glycerin, and Propanediol. Begin propeller mixing and slowly sprinkle in Xanthan Gum. Mix until fully hydrated and heat to 75°C.

  • Phase B: In a separate vessel, combine all Phase B ingredients and heat to 75°C while mixing.

  • Emulsification: Once both phases are at 75°C, slowly add Phase B to Phase A with vigorous homogenization. Homogenize for 5-10 minutes until a uniform emulsion is formed.

  • Cooling: Switch to sweep agitation and begin cooling the batch.

  • Phase C (Active Incorporation): In a separate vessel, dissolve the HMPBA in the second portion of Propanediol. Gentle warming (to ~40°C) may be required.

  • Once the main batch has cooled to below 40°C, add the Phase C premix and mix until uniform.

  • Phase D (Preservation and pH Adjustment): Add the preservative system. Check the pH and slowly add the Sodium Hydroxide solution dropwise until the target pH of 4.0 ± 0.2 is reached.

  • Continue mixing until the cream is smooth and uniform.

Protocol 2: Stability and Compatibility Testing

Stability testing is crucial to ensure the product maintains its integrity throughout its shelf life.

Caption: Workflow for cosmetic product stability and compatibility testing.

Methodology:

  • Sample Preparation: Prepare at least three lab-scale batches of the final formulation in the intended consumer packaging.

  • Accelerated Stability: Place samples in a stability chamber at 40°C ± 2°C and 75% ± 5% Relative Humidity (RH). Evaluate samples at intervals of 1, 2, and 3 months.

  • Real-Time Stability: Store samples under controlled room temperature conditions (25°C ± 2°C / 60% ± 5% RH). Evaluate at intervals of 3, 6, 12, 18, and 24 months.

  • Cycle Testing:

    • Freeze-Thaw: Subject samples to three cycles of 24 hours at -10°C followed by 24 hours at 25°C.

    • Centrifugation: Centrifuge a sample at 3000 rpm for 30 minutes to check for phase separation.

  • Evaluation Parameters: At each time point, assess the following:

    • Physical: Appearance, color, odor, phase separation.

    • Chemical: pH, viscosity, and concentration of HMPBA via a validated HPLC method.

    • Packaging: Check for any interaction, leakage, or deformation of the packaging.

Protocol 3: In-Vitro and Ex-Vivo Efficacy Evaluation

These protocols assess the performance of the HMPBA formulation on skin models.

3.3.1 In-Vitro Skin Irritation Test (OECD TG 439)

  • Objective: To assess the potential of the final formulation to cause skin irritation.

  • Model: Reconstituted human epidermis (RhE) models (e.g., EpiDerm™, SkinEthic™ RHE).

  • Methodology:

    • Apply a defined amount of the HMPBA cream and a negative control (e.g., PBS) to the surface of the RhE tissue.

    • Incubate for a specified time (e.g., 60 minutes).

    • Rinse the tissue and incubate for a post-exposure period (e.g., 42 hours).

    • Assess cell viability using the MTT assay. A reduction in viability below 50% compared to the negative control indicates irritation potential[15][18].

3.3.2 Ex-Vivo Skin Permeation Study (Franz Diffusion Cell)

  • Objective: To evaluate the penetration of HMPBA into the different layers of the skin.

  • Model: Excised human or porcine skin mounted on a Franz diffusion cell[19][20].

  • Methodology:

    • Mount the skin sample between the donor and receptor chambers of the Franz cell, with the stratum corneum facing the donor chamber.

    • Fill the receptor chamber with a suitable buffer (e.g., phosphate-buffered saline) and maintain at 32°C.

    • Apply a finite dose of the HMPBA cream to the skin surface in the donor chamber.

    • At predetermined time points (e.g., 2, 4, 8, 12, 24 hours), collect aliquots from the receptor fluid.

    • At the end of the study, dismantle the apparatus. Separate the stratum corneum (via tape stripping) from the remaining epidermis/dermis.

    • Quantify the amount of HMPBA in the receptor fluid, stratum corneum tapes, and the epidermis/dermis using a validated analytical method (e.g., LC-MS/MS). This provides a profile of HMPBA's permeation and retention within the skin.

3.3.3 Ex-Vivo Skin Hydration and Barrier Function Assessment

  • Objective: To measure the direct effect of the formulation on skin hydration and barrier integrity.

  • Model: Excised human skin explants in a controlled culture environment.

  • Methodology:

    • Treat skin explants with the HMPBA cream, a vehicle control, and an untreated control.

    • After 24 and 48 hours, measure skin surface hydration using a Corneometer® and Transepidermal Water Loss (TEWL) using a Tewameter®.

    • A significant increase in Corneometer® readings and a decrease in TEWL compared to controls would indicate improved hydration and barrier function, respectively[21][22].

Table 3: Summary of Efficacy Testing

TestModelPrimary EndpointDesired Outcome
Skin Irritation Reconstituted Human EpidermisCell Viability (MTT Assay)Viability > 50% (Non-irritant)
Skin Permeation Franz Diffusion CellHMPBA concentration in skin layersRetention in epidermis/dermis with minimal systemic permeation
Hydration Skin ExplantsCorneometer® UnitsSignificant increase vs. control
Barrier Function Skin ExplantsTransepidermal Water Loss (TEWL)Significant decrease vs. control

Conclusion and Future Directions

4-Hydroxy-3-methoxyphenylglycolic Acid (HMPBA) presents a promising new active for cosmetic formulations aimed at skin hydration. Its dual-action potential as both an AHA and a phenolic antioxidant provides a strong scientific rationale for its investigation. The protocols detailed in this document offer a robust framework for formulators to develop stable and effective products, and for researchers to substantiate efficacy claims through standardized in-vitro and ex-vivo testing.

Further research should focus on clinical studies to confirm these in-vitro findings and to explore HMPBA's potential effects on stimulating hyaluronic acid and ceramide synthesis in human skin. Comparative studies against benchmark AHAs like glycolic and mandelic acid would also be invaluable in positioning HMPBA within the landscape of cosmetic actives.

References

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Application Notes and Protocols: 4-(4-Hydroxymethyl-3-methoxyphenoxy)-butyric acid in Biochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Molecule of Dual Utility

4-(4-Hydroxymethyl-3-methoxyphenoxy)-butyric acid, commonly referred to as HMPB, is a versatile organic molecule that has found significant utility in distinct areas of biochemical and pharmaceutical research. Its unique chemical architecture, featuring a butyric acid chain, a methoxy-substituted phenol, and a reactive hydroxymethyl group, underpins its diverse applications. This guide provides an in-depth exploration of HMPB's functions, offering both the theoretical basis and practical protocols for its use. While its role as a linker in solid-phase peptide synthesis (SPPS) is well-established, its potential as a bioactive molecule for studying cellular signaling pathways is an emerging area of interest, largely inferred from its structural components.

Physicochemical Properties and Handling

A comprehensive understanding of a compound's properties is foundational to its effective application. Key characteristics of HMPB are summarized below.

PropertyValueReference
CAS Number 136849-75-7[1][2]
Molecular Formula C₁₂H₁₆O₅[1][2]
Molecular Weight 240.25 g/mol [1][2]
Appearance White to off-white powder
Melting Point 80 - 88 °C
Storage Store at 0 - 8 °C
Purity ≥ 98% (HPLC)

Safety and Handling: HMPB is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Application I: The HMPB Linker in Solid-Phase Peptide Synthesis (SPPS)

The most prominent and well-documented application of HMPB is as an acid-labile linker in Fmoc-based solid-phase peptide synthesis (SPPS). In this context, HMPB is typically anchored to a solid support resin, and the hydroxymethyl group serves as the attachment point for the C-terminal amino acid of the peptide being synthesized. The acid lability of the benzyl-ether linkage allows for the controlled cleavage of the final peptide from the resin, yielding a peptide with a C-terminal carboxylic acid.

Mechanism of Action as a Linker

The utility of the HMPB linker lies in its susceptibility to cleavage by mild acidic conditions. This allows for the release of the synthesized peptide from the solid support while keeping acid-labile side-chain protecting groups intact, a principle known as orthogonal protection strategy. The cleavage mechanism is facilitated by the resonance stabilization of the resulting benzylic carbocation, which is further enhanced by the electron-donating methoxy group on the aromatic ring.[3][4][5]

HMPB_Cleavage_Mechanism Resin Solid Support (Resin) HMPB_Resin HMPB-Peptide-Resin Resin->HMPB_Resin Peptide Synthesis Protonation Protonation (H⁺) HMPB_Resin->Protonation Acid Treatment (e.g., TFA, HFIP) Cleavage Cleavage Protonation->Cleavage Peptide_Acid Peptide-COOH (Product) Cleavage->Peptide_Acid Carbocation Resonance-Stabilized Carbocation Cleavage->Carbocation

Figure 1: General workflow of HMPB linker cleavage in SPPS.

Protocol for Peptide Synthesis and Cleavage using HMPB Linker

This protocol provides a general guideline for the use of HMPB-derivatized resin in Fmoc-SPPS.

Materials:

  • HMPB-derivatized resin (e.g., HMPB-AM resin)

  • Fmoc-protected amino acids

  • Coupling reagents (e.g., HATU, DIC)

  • Base (e.g., DIPEA)

  • Deprotection solution: 20% piperidine in DMF

  • Solvents: DMF, DCM, MeOH

  • Cleavage cocktail:

    • Standard Cleavage: 95:2.5:2.5 (v/v/v) TFA/H₂O/TIPS

    • Mild Cleavage (for protected fragments): 1% TFA in DCM[6] or 20-50% HFIP in DCM[3][4][5][7]

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the HMPB resin in DMF for 30-60 minutes in a reaction vessel.

  • First Amino Acid Coupling:

    • Activate the first Fmoc-amino acid (4 equivalents) with a coupling reagent like HATU (3.9 equivalents) and DIPEA (8 equivalents) in DMF.

    • Add the activated amino acid solution to the swollen resin and agitate for 2-4 hours at room temperature.

    • Wash the resin thoroughly with DMF and DCM.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.

    • Wash the resin extensively with DMF.

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Peptide Cleavage from HMPB Resin:

    • For fully deprotected peptides:

      • Wash the final peptidyl-resin with DCM and dry under vacuum.

      • Add the standard cleavage cocktail (95% TFA) and gently agitate for 2-3 hours at room temperature.

      • Filter the resin and collect the filtrate.

      • Precipitate the peptide by adding the filtrate to cold diethyl ether.

      • Centrifuge to pellet the peptide, wash with cold ether, and dry.

    • For protected peptide fragments (mild cleavage):

      • Wash the peptidyl-resin with DCM and dry.

      • Treat the resin with a solution of 1% TFA in DCM or 20-50% HFIP in DCM for 1-2 hours.[3][4][5][6][7] A recent study suggests that 100% HFIP can also be used for efficient cleavage.[7]

      • Filter and collect the filtrate.

      • Remove the solvent under reduced pressure to obtain the protected peptide fragment.

Application II: Potential Bioactivity in Biochemical Research

The chemical structure of HMPB suggests potential for direct biological activity, an area that warrants further investigation. The presence of a phenolic hydroxyl group, a methoxy substituent, and a butyric acid tail are features found in many known bioactive compounds.

Theoretical Basis for Bioactivity
  • Antioxidant Potential: Phenolic compounds are well-known for their antioxidant properties.[8][9][10] The methoxy group on the benzene ring of HMPB can donate electrons, potentially stabilizing free radicals.[8][9][10][11] The antioxidant mechanism of such compounds can involve hydrogen atom transfer (HAT) or single-electron transfer followed by proton transfer (SET-PT).[8][10]

  • Anti-inflammatory Properties: The butyric acid moiety is of particular interest. Butyrate, a short-chain fatty acid, is known to have potent anti-inflammatory effects, primarily through the inhibition of histone deacetylases (HDACs) and activation of G-protein coupled receptors.[12][13][14][15] It is plausible that HMPB could be metabolized to release butyric acid or that the entire molecule exerts its own anti-inflammatory effects.

HMPB_Bioactivity cluster_antioxidant Antioxidant Pathway cluster_inflammatory Anti-inflammatory Pathway (Hypothesized) HMPB_A HMPB ROS Reactive Oxygen Species (ROS) HMPB_A->ROS Radical Scavenging Neutralized_ROS Neutralized Species ROS->Neutralized_ROS HMPB_I HMPB / Butyrate HDAC Histone Deacetylases (HDACs) HMPB_I->HDAC Inhibition NFkB NF-κB Signaling HDAC->NFkB Activation Pro_inflammatory Pro-inflammatory Cytokines NFkB->Pro_inflammatory Upregulation

Figure 2: Hypothesized signaling pathways for HMPB's potential bioactivity.

Protocol for In Vitro Antioxidant Activity Assessment (DPPH Assay)

This is a general protocol to screen for the radical scavenging activity of a compound like HMPB.

Materials:

  • HMPB

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol

  • Methanol

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of HMPB Stock Solution: Prepare a stock solution of HMPB in methanol (e.g., 10 mM).

  • Serial Dilutions: Prepare a series of dilutions of HMPB from the stock solution in methanol.

  • Assay:

    • In a 96-well plate, add 100 µL of each HMPB dilution.

    • Add 100 µL of DPPH solution to each well.

    • Include a control with 100 µL of methanol instead of HMPB.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

Protocol for In Vitro Anti-inflammatory Activity Assessment (LPS-stimulated Macrophages)

This protocol outlines a general method to assess the potential anti-inflammatory effects of HMPB on cultured macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM supplemented with 10% FBS and antibiotics

  • HMPB

  • Lipopolysaccharide (LPS)

  • Griess Reagent (for nitric oxide measurement)

  • ELISA kits for pro-inflammatory cytokines (e.g., TNF-α, IL-6)

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in complete DMEM until they reach 80-90% confluency.

  • Cell Seeding: Seed the cells in a 24-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of HMPB for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a vehicle control (no HMPB) and an unstimulated control (no LPS).

  • Nitric Oxide (NO) Measurement:

    • Collect the cell culture supernatant.

    • Measure the nitrite concentration (a stable product of NO) using the Griess reagent according to the manufacturer's instructions.

  • Cytokine Measurement:

    • Use the collected supernatant to measure the levels of TNF-α and IL-6 using specific ELISA kits, following the manufacturer's protocols.

  • Data Analysis: Compare the levels of NO and cytokines in HMPB-treated groups to the LPS-only control to determine the anti-inflammatory effect.

Conclusion and Future Directions

This compound is a compound of established importance in the field of peptide synthesis. Its role as a reliable, acid-labile linker is a cornerstone of many synthetic strategies. The potential for HMPB to act as a bioactive molecule, particularly as an antioxidant and anti-inflammatory agent, presents an exciting avenue for future research. The protocols provided herein offer a starting point for both established and exploratory applications of this versatile molecule. Further studies are warranted to elucidate the specific cellular targets and mechanisms of action of HMPB, which could unlock new therapeutic and research opportunities.

References

  • Desgagné, M., Kutateladze, D. A., & Pentelute, B. L. (2025). Orthogonal Cleavage of the HMPB Linker from Solid Support Using HFIP. Organic Letters, 27(50), 13707-13710. [Link]

  • PubMed. (2025). Orthogonal Cleavage of the HMPB Linker from Solid Support Using HFIP. [Link]

  • Broad Institute. (2025). Orthogonal Cleavage of the HMPB Linker from Solid Support Using HFIP. [Link]

  • Synthical. (2025). Orthogonal Cleavage of the HMPB Linker from Solid Support Using HFIP. [Link]

  • ACS Publications. (2025). Orthogonal Cleavage of the HMPB Linker from Solid Support Using HFIP. Organic Letters. [Link]

  • The Royal Society of Chemistry. (n.d.). General methods. [Link]

  • PubMed. (2008). Using hydroxymethylphenoxy derivates with the SPOT technology to generate peptides with authentic C-termini. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • ACS Publications. (2022). 2-Methoxy-4-methylsulfinylbenzyl Alcohol as a Safety-Catch Linker for the Fmoc/tBu Solid-Phase Peptide Synthesis Strategy. The Journal of Organic Chemistry. [Link]

  • Cui, Y., et al. (2020). Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. Scientific Reports, 10(1), 2611. [Link]

  • Kim, D. H., et al. (2017). Anti-inflammatory action of β-hydroxybutyrate via modulation of PGC-1α and FoxO1, mimicking calorie restriction. Aging, 9(5), 1359–1378. [Link]

  • ResearchGate. (2020). Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. [Link]

  • PubMed. (2020). Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. [Link]

  • PubMed Central. (2025). The Role of Butyric Acid and Microorganisms in Chronic Inflammatory Diseases and Microbiome-Based Therapeutics. [Link]

  • MDPI. (2024). Butyric Acid Modulates Gut Microbiota to Alleviate Inflammation and Secondary Bone Loss in Ankylosing Spondylitis. Biomedicines, 13(1), 9. [Link]

  • PubMed Central. (2014). The microbial metabolite butyrate regulates intestinal macrophage function via histone deacetylase inhibition. [Link]

  • PubMed. (2024). Butyric Acid Modulates Gut Microbiota to Alleviate Inflammation and Secondary Bone Loss in Ankylosing Spondylitis. [Link]

Sources

Application Notes and Protocols for Solid-Phase Peptide Synthesis: A Guide to Linker Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Linker Selection in Peptide Synthesis

In the intricate world of solid-phase peptide synthesis (SPPS), the choice of a linker is a pivotal decision that dictates the final C-terminal functionality of the synthesized peptide. This guide provides a comprehensive overview of the 4-(4-hydroxymethyl-3-methoxyphenoxy)butyric acid (HMPB) linker, a cornerstone for the synthesis of peptides with a C-terminal carboxylic acid. We will delve into the mechanistic underpinnings of the HMPB linker, provide detailed protocols for its application, and contrast its use with the synthesis of C-terminal peptide amides, a modification often crucial for enhancing the biological activity and stability of therapeutic peptides.

The principles of E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) are woven into the fabric of this document. The protocols are presented not merely as a series of steps, but with a focus on the causality behind experimental choices, empowering researchers to troubleshoot and adapt these methods to their specific needs.

Part 1: The HMPB Linker for the Synthesis of C-Terminal Carboxylic Acid Peptides

The HMPB linker is a popular choice in Fmoc-based solid-phase peptide synthesis for producing peptides with a free C-terminal carboxylic acid.[1][2][3][4] Its acid lability allows for cleavage under conditions that can be tuned to be orthogonal to some side-chain protecting groups.[1][2][3][4]

Mechanism of Action

The HMPB linker is typically supplied pre-attached to a solid support, such as polystyrene or PEG resin. The synthesis begins with the esterification of the first Fmoc-protected amino acid to the hydroxyl group of the linker. The peptide chain is then elongated in the C-to-N direction through iterative cycles of Fmoc deprotection and amino acid coupling.

The key to the HMPB linker's utility lies in its cleavage mechanism. Under acidic conditions, typically using trifluoroacetic acid (TFA), the benzylic ether linkage is protonated, leading to the formation of a resonance-stabilized benzylic carbocation.[1][2][3][4] This carbocation is susceptible to nucleophilic attack by water or other scavengers in the cleavage cocktail, releasing the peptide with a free C-terminal carboxylic acid. The methoxy group on the phenoxy ring further stabilizes the carbocation, facilitating cleavage.

graph HMPB_Mechanism { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Resin [label="Resin Support", fillcolor="#F1F3F4"]; Linker [label="HMPB Linker\n(4-(4-hydroxymethyl-3-methoxyphenoxy)butyric acid)", fillcolor="#F1F3F4"]; Peptide [label="Growing Peptide Chain\n(Fmoc-AA)n", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Acid [label="Acid (e.g., TFA)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cleaved_Peptide [label="Peptide-COOH\n(C-terminal Carboxylic Acid)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Byproducts [label="Carbocation Intermediate &\nOther Byproducts", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

Resin -> Linker [label="Attached to"]; Linker -> Peptide [label="Ester Bond"]; Peptide -> Acid [label="Cleavage with", style=dashed]; Acid -> Cleaved_Peptide [label="Releases"]; Acid -> Byproducts [label="Forms"]; }

Figure 1: Simplified workflow for peptide acid synthesis using the HMPB linker.

Protocol 1: Loading the First Amino Acid onto HMPB Resin

The successful loading of the first amino acid is critical for the overall yield and purity of the final peptide. The following protocol utilizes a symmetrical anhydride approach, which is generally effective, though caution is advised for amino acids prone to racemization like Cysteine and Histidine.[5] For these, trityl-based resins are a recommended alternative.[6]

Materials:

  • HMPB resin

  • Fmoc-protected amino acid (10 equivalents relative to resin loading)

  • N,N'-Diisopropylcarbodiimide (DIC) (5 equivalents)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • 4-(Dimethylamino)pyridine (DMAP) (catalytic amount, optional and used with caution)

Procedure:

  • Swell the HMPB resin (1 g) in DMF for at least 30 minutes in a reaction vessel.

  • In a separate flask, dissolve the Fmoc-amino acid (10 eq.) in anhydrous DCM. A few drops of DMF can be added to aid dissolution.

  • Cool the amino acid solution to 0°C in an ice bath.

  • Add DIC (5 eq.) to the amino acid solution and stir for 20 minutes at 0°C, ensuring the reaction is protected from moisture.

  • Remove the DCM by rotary evaporation to yield the symmetrical anhydride.

  • Drain the DMF from the swollen resin.

  • Dissolve the symmetrical anhydride in a minimal amount of DMF and add it to the resin.

  • If using, add a catalytic amount of DMAP. Note: DMAP can increase the risk of racemization.[5]

  • Agitate the mixture for 2-4 hours at room temperature.

  • To cap any unreacted hydroxyl groups, add an excess of acetic anhydride and a base like N,N-diisopropylethylamine (DIPEA).

  • Wash the resin thoroughly with DMF, DCM, and methanol, and then dry under vacuum.

  • The loading efficiency can be determined spectrophotometrically by cleaving the Fmoc group from a small, known amount of resin with a piperidine solution and measuring the absorbance of the dibenzofulvene-piperidine adduct.[5]

Protocol 2: Peptide Chain Elongation (Standard Fmoc SPPS Cycle)

Following the loading of the first amino acid, the peptide chain is extended using a repetitive cycle of deprotection and coupling.

Materials:

  • Loaded HMPB resin

  • 20% (v/v) Piperidine in DMF

  • Fmoc-protected amino acids (3-5 equivalents)

  • Coupling reagents (e.g., HBTU/HATU and DIPEA, or DIC/HOBt)

  • DMF, peptide synthesis grade

  • DCM

Procedure:

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 1-2 minutes, drain, and then treat with fresh 20% piperidine in DMF for 15-20 minutes to ensure complete removal of the Fmoc group.

  • Washing: Wash the resin extensively with DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct.

  • Coupling:

    • Pre-activate the next Fmoc-amino acid (3-5 eq.) with a coupling agent. For example, dissolve the Fmoc-amino acid, HBTU (or HATU), and HOBt (or HOAt) in DMF, and add DIPEA.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours. The completion of the reaction can be monitored using a qualitative ninhydrin (Kaiser) test.

  • Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.

  • Repeat this cycle for each amino acid in the sequence.

graph Fmoc_SPPS_Cycle { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Start [label="Resin-AA(Fmoc)", fillcolor="#F1F3F4"]; Deprotection [label="1. Fmoc Deprotection\n(20% Piperidine/DMF)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Wash1 [label="2. DMF Wash", fillcolor="#FBBC05", fontcolor="#202124"]; Coupling [label="3. Amino Acid Coupling\n(Fmoc-AA, Coupling Reagents)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Wash2 [label="4. DMF/DCM Wash", fillcolor="#FBBC05", fontcolor="#202124"]; Next_Cycle [label="Resin-AA-AA(Fmoc)", fillcolor="#F1F3F4"];

Start -> Deprotection; Deprotection -> Wash1; Wash1 -> Coupling; Coupling -> Wash2; Wash2 -> Next_Cycle; Next_Cycle -> Deprotection [label="Repeat for next AA"]; }

Figure 2: The iterative cycle of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Protocol 3: Cleavage of the Peptide from HMPB Resin

The final step is the cleavage of the peptide from the solid support and the simultaneous removal of acid-labile side-chain protecting groups.

Standard Cleavage (TFA-based):

This is the most common method for cleaving peptides from HMPB resin.

Materials:

  • Peptidyl-resin

  • Trifluoroacetic acid (TFA)

  • Scavengers (e.g., water, triisopropylsilane (TIS), 1,2-ethanedithiol (EDT))

  • Cold diethyl ether

Cleavage Cocktail Composition:

ComponentPurposeTypical Concentration
TFA Cleavage reagent95%
Water Scavenger for carbocations2.5%
TIS Scavenger for carbocations and reduces tryptophan side reactions2.5%
EDT Scavenger for sulfoxide reduction (for Met-containing peptides)1-2.5%

Procedure:

  • Dry the peptidyl-resin thoroughly.

  • Prepare the cleavage cocktail. A common mixture is 95% TFA, 2.5% water, and 2.5% TIS. For peptides containing methionine or tryptophan, the addition of EDT is recommended.[7]

  • Add the cleavage cocktail to the resin (typically 10 mL per gram of resin).

  • Allow the reaction to proceed for 2-4 hours at room temperature with occasional agitation.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA to ensure complete recovery of the peptide.

  • Precipitate the peptide by adding the TFA solution to a large volume of cold diethyl ether.

  • Centrifuge or filter to collect the precipitated peptide.

  • Wash the peptide pellet with cold diethyl ether to remove residual scavengers and organic byproducts.

  • Dry the peptide under vacuum.

Orthogonal Cleavage (HFIP-based):

Recent studies have demonstrated that hexafluoroisopropanol (HFIP) can be used for the orthogonal cleavage of peptides from the HMPB linker, leaving acid-labile side-chain protecting groups intact.[1][2][3][4] This is particularly useful for the synthesis of protected peptide fragments for subsequent segment condensation. Cleavage can be achieved with as low as 20% HFIP in DCM.[1][2][3][4]

Materials:

  • Peptidyl-resin

  • Hexafluoroisopropanol (HFIP)

  • Dichloromethane (DCM)

Procedure:

  • Swell the peptidyl-resin in DCM.

  • Prepare a solution of 20-50% HFIP in DCM. Optimal cleavage is often observed at 50% HFIP.[2]

  • Treat the resin with the HFIP/DCM solution for 1-4 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Evaporate the solvent to obtain the protected peptide.

Part 2: Synthesis of C-Terminal Peptide Amides - A Comparative Approach

While the HMPB linker is the workhorse for generating peptide acids, it is not suitable for the direct synthesis of peptide amides. For this crucial C-terminal modification, different linkers are employed. The most common are the Rink Amide and Sieber Amide linkers.[6]

The Rink Amide Linker: The Gold Standard for Peptide Amides

The Rink Amide linker is highly acid-labile and is designed to release the peptide as a C-terminal amide upon cleavage with TFA.[8]

Mechanism of Action:

The Rink Amide linker contains a fluorenylmethyloxycarbonyl (Fmoc) protected amine. After removal of the Fmoc group, the first amino acid is coupled to the free amine, forming an amide bond. The peptide chain is then elongated as previously described. During the final TFA cleavage, the linker is cleaved in a way that generates a C-terminal amide functionality on the peptide.

graph Rink_Amide_Mechanism { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Resin [label="Resin Support", fillcolor="#F1F3F4"]; Linker [label="Rink Amide Linker", fillcolor="#F1F3F4"]; Peptide [label="Growing Peptide Chain\n(Fmoc-AA)n", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Acid [label="Acid (e.g., TFA)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cleaved_Peptide [label="Peptide-CONH2\n(C-terminal Amide)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Resin -> Linker [label="Attached to"]; Linker -> Peptide [label="Amide Bond"]; Peptide -> Acid [label="Cleavage with", style=dashed]; Acid -> Cleaved_Peptide [label="Releases"]; }

Figure 3: Simplified workflow for peptide amide synthesis using the Rink Amide linker.

Protocol 4: Synthesis of a Peptide Amide using Rink Amide Resin

The procedure for peptide chain elongation is identical to that described for the HMPB resin. The key differences lie in the initial setup and the final cleavage product.

Materials:

  • Rink Amide resin (often pre-loaded with the first Fmoc-amino acid, or with the Fmoc-protected amine ready for coupling)

  • Standard Fmoc SPPS reagents (as in Protocol 2)

  • Cleavage cocktail (as in Protocol 3)

Procedure:

  • Resin Preparation: If starting with Fmoc-protected Rink Amide resin, the first step is the removal of the Fmoc group from the linker's amine using 20% piperidine in DMF.

  • First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the deprotected linker amine using standard coupling protocols.

  • Peptide Chain Elongation: Perform the iterative cycles of Fmoc deprotection and amino acid coupling as described in Protocol 2.

  • Cleavage: Cleave the peptide from the resin using a standard TFA-based cleavage cocktail as described in Protocol 3. The resulting peptide will have a C-terminal amide.

Expert Insights and Troubleshooting

  • Racemization: As mentioned, certain amino acids are prone to racemization during the loading onto hydroxymethyl-type linkers like HMPB.[5] If enantiomeric purity is critical, consider using pre-loaded resins or alternative linker strategies such as 2-chlorotrityl chloride resin.[6]

  • Aggregation: For long or hydrophobic peptide sequences, peptide chain aggregation can hinder coupling efficiency. Using a lower substitution resin (0.1-0.4 mmol/g) can mitigate this issue.[9]

  • Incomplete Cleavage: If cleavage is incomplete, extend the reaction time or use a stronger cleavage cocktail. However, be mindful of potential side reactions with prolonged acid exposure.

  • Side Reactions: The choice of scavengers in the cleavage cocktail is crucial to prevent side reactions, particularly with sensitive amino acids like Met, Trp, and Cys.

Conclusion

The selection of the appropriate linker is a fundamental aspect of successful solid-phase peptide synthesis. The HMPB linker is an excellent choice for the synthesis of peptides with a C-terminal carboxylic acid, offering reliable performance and the option for orthogonal cleavage. For the synthesis of C-terminal peptide amides, linkers such as the Rink Amide resin are the industry standard. By understanding the underlying chemistry and following robust protocols, researchers can confidently synthesize a wide array of peptides for various applications in research, diagnostics, and drug development.

References

  • Desgagné, M., Kutateladze, D. A., & Pentelute, B. L. (2025). Orthogonal Cleavage of the HMPB Linker from Solid Support Using HFIP. Organic Letters. [Link]

  • Desgagné, M., Kutateladze, D. A., & Pentelute, B. L. (2025). Orthogonal Cleavage of the HMPB Linker from Solid Support Using HFIP. PubMed. [Link]

  • Desgagné, M., Kutateladze, D. A., & Pentelute, B. L. (2025). Orthogonal Cleavage of the HMPB Linker from Solid Support Using HFIP. ResearchGate. [Link]

  • Desgagné, M., Kutateladze, D. A., & Pentelute, B. L. (2025). Orthogonal Cleavage of the HMPB Linker from Solid Support Using HFIP. ChemRxiv. [Link]

  • Merck Millipore. Novabiochem® - Fmoc resin cleavage protocols. [Link]

  • Marquardt, B., et al. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics. [Link]

  • Bednarek, M. A., & Bodanszky, M. (1992). Preparation of protected peptide amides using the Fmoc chemical protocol. Comparison of resins for solid phase synthesis. International Journal of Peptide and Protein Research. [Link]

  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]

  • Merck Millipore. Novabiochem® Peptide resin loading protocols. [Link]

  • Peptideweb.com. Loading protocols. [Link]

  • Albericio, F., & Kruger, H. G. (2012). Developments in peptide and amide synthesis. Future Medicinal Chemistry. [Link]

  • AAPPTec. Planning a Peptide Synthesis. [Link]

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Application Note: Comprehensive NMR Spectroscopic Characterization of N-(4-hydroxymethylphenyl)benzamide (HMPBA)

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in drug discovery and development for the unambiguous structural elucidation and purity assessment of synthesized compounds.[1][2][3] This application note provides a detailed guide to the comprehensive characterization of N-(4-hydroxymethylphenyl)benzamide (HMPBA), a molecule of interest in medicinal chemistry, using a suite of advanced NMR techniques. We present not just the protocols but the underlying rationale for a multi-faceted approach, ensuring scientific integrity and trustworthy results. The methodologies detailed herein are designed to be self-validating, providing a robust framework for researchers.

Introduction: The Imperative for Rigorous Characterization

In the landscape of modern drug discovery, the precise characterization of small molecules is paramount.[4][5] NMR spectroscopy offers unparalleled insight into molecular structure at the atomic level.[3] N-(4-hydroxymethylphenyl)benzamide (HMPBA) possesses key structural motifs—a benzamide core and a substituted aromatic ring—that are common in pharmacologically active compounds. Its complete and accurate structural assignment is a critical first step in understanding its chemical properties and potential biological activity.

This guide will walk through a logical progression of NMR experiments, from fundamental one-dimensional (1D) techniques to more complex two-dimensional (2D) correlation spectroscopies. Each step builds upon the last, culminating in a complete and confident assignment of all proton (¹H) and carbon (¹³C) signals in the HMPBA molecule.

Experimental Workflow: A Strategy for Unambiguous Assignment

A systematic approach is crucial for the efficient and accurate analysis of molecular structures by NMR. The workflow presented here is designed to provide a comprehensive dataset for the unequivocal characterization of HMPBA.

G cluster_prep Sample Preparation cluster_1d 1D NMR Experiments cluster_2d 2D NMR Experiments cluster_analysis Data Analysis & Structure Verification prep Dissolve 10-20 mg HMPBA in 0.6 mL DMSO-d6 H1 ¹H NMR (Proton Count & Environment) prep->H1 Initial Analysis C13 ¹³C{¹H} NMR (Carbon Count) H1->C13 Proceed to Carbon DEPT DEPT-135 (Carbon Type: CH, CH₂, CH₃) C13->DEPT Determine Carbon Multiplicity COSY ¹H-¹H COSY (Proton-Proton Coupling) DEPT->COSY Identify Spin Systems HSQC ¹H-¹³C HSQC (Direct C-H Correlation) COSY->HSQC Link Protons to Carbons HMBC ¹H-¹³C HMBC (Long-Range C-H Correlation) HSQC->HMBC Assemble Molecular Fragments assign Assign All Signals HMBC->assign verify Verify Connectivity & Final Structure assign->verify

Figure 1: A systematic workflow for the comprehensive NMR characterization of HMPBA.

Protocols and Methodologies

Sample Preparation: The Foundation of Quality Data

The quality of NMR spectra is highly dependent on proper sample preparation.[6] A well-prepared sample ensures optimal spectral resolution and signal-to-noise.

Protocol 1: Sample Preparation for HMPBA Analysis

  • Weighing the Sample: Accurately weigh 10-20 mg of purified HMPBA for ¹H NMR and routine 2D experiments. For ¹³C NMR, a higher concentration (30-50 mg) may be beneficial due to the lower natural abundance of the ¹³C isotope.[6][7]

  • Solvent Selection: Choose a suitable deuterated solvent in which HMPBA is fully soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice for HMPBA due to its high polarity, which effectively solubilizes the amide and hydroxyl groups. The residual solvent peak of DMSO-d₆ at ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C generally does not interfere with the signals of interest.

  • Dissolution: Dissolve the weighed HMPBA in approximately 0.6 mL of DMSO-d₆ in a clean, dry vial.[8][9] Gentle vortexing or sonication can aid in complete dissolution.

  • Filtration and Transfer: To remove any particulate matter that could degrade spectral quality, filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[8][10]

  • Final Volume and Labeling: Ensure the final sample height in the NMR tube is between 4-5 cm.[6] Cap the tube and label it clearly.

One-Dimensional (1D) NMR Spectroscopy

1D NMR experiments provide the fundamental information about the number and chemical environment of the nuclei in the molecule.

3.2.1. ¹H NMR Spectroscopy: Proton Fingerprinting

The ¹H NMR spectrum reveals the number of distinct proton environments, their relative numbers (integration), and their neighboring protons (multiplicity). Aromatic protons typically resonate in the downfield region (δ 6.5-8.0 ppm) due to the deshielding effect of the ring current.[11]

Protocol 2: ¹H NMR Acquisition

  • Instrument Setup: Use a spectrometer with a field strength of 400 MHz or higher for optimal resolution.

  • Lock and Shim: Lock the spectrometer on the deuterium signal of DMSO-d₆ and perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse experiment (e.g., zg30).

    • Spectral Width: ~16 ppm (centered around 6-7 ppm).

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 8-16 scans for a good signal-to-noise ratio.

  • Processing: Apply a Fourier transform with an exponential window function (line broadening of 0.3 Hz). Phase and baseline correct the spectrum. Reference the spectrum to the residual DMSO-d₆ peak at 2.50 ppm.

3.2.2. ¹³C{¹H} NMR Spectroscopy: The Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon atom, providing a count of the carbon environments.

Protocol 3: ¹³C{¹H} NMR Acquisition

  • Pulse Program: Standard proton-decoupled single-pulse experiment (e.g., zgpg30).

  • Spectral Width: ~200-220 ppm (centered around 100-120 ppm).

  • Acquisition Time: ~1-2 seconds.

  • Relaxation Delay: 2 seconds.

  • Number of Scans: 512-1024 scans, or more, depending on the sample concentration.

  • Processing: Apply a Fourier transform with an exponential window function (line broadening of 1-2 Hz). Phase and baseline correct the spectrum. Reference the spectrum to the DMSO-d₆ peak at 39.52 ppm.

3.2.3. DEPT-135: Differentiating Carbon Types

Distortionless Enhancement by Polarization Transfer (DEPT) experiments are invaluable for distinguishing between CH, CH₂, and CH₃ groups.[12] The DEPT-135 experiment is particularly useful as it shows CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. Quaternary carbons (including C=O) are absent.[13]

Protocol 4: DEPT-135 Acquisition

  • Pulse Program: Standard DEPT-135 pulse sequence.

  • Parameters: Use standard instrument-provided parameters. The number of scans will be comparable to that of the ¹³C NMR experiment.

  • Processing: Process the data similarly to the ¹³C NMR spectrum.

Two-Dimensional (2D) NMR Spectroscopy

2D NMR experiments reveal correlations between nuclei, allowing for the assembly of the molecular structure by connecting atoms through bonds.[14][15]

3.3.1. ¹H-¹H COSY: Mapping Proton-Proton Couplings

The Correlation Spectroscopy (COSY) experiment identifies protons that are spin-spin coupled, typically through two or three bonds.[16] Cross-peaks in the COSY spectrum connect coupled protons.

Protocol 5: ¹H-¹H COSY Acquisition

  • Pulse Program: Standard COSY pulse sequence (e.g., cosygpqf).

  • Parameters: Acquire data with a spectral width of ~10-12 ppm in both dimensions. Use 1024-2048 data points in the direct dimension (F2) and 256-512 increments in the indirect dimension (F1).

  • Number of Scans: 2-4 scans per increment.

  • Processing: Apply a sine-squared window function in both dimensions and perform a 2D Fourier transform. Symmetrize the resulting spectrum.

3.3.2. ¹H-¹³C HSQC: Direct Carbon-Proton Connectivity

The Heteronuclear Single Quantum Coherence (HSQC) experiment shows correlations between protons and the carbon atoms to which they are directly attached (one-bond C-H coupling).[17] Each cross-peak in the HSQC spectrum links a specific proton to its corresponding carbon.

Protocol 6: ¹H-¹³C HSQC Acquisition

  • Pulse Program: Standard HSQC pulse sequence with gradient selection (e.g., hsqcedetgpsisp2.3).

  • Parameters: The F2 (¹H) dimension should have a spectral width of ~10-12 ppm, and the F1 (¹³C) dimension should cover ~160-180 ppm. Set the one-bond coupling constant (¹JCH) to an average value of 145 Hz.

  • Number of Scans: 4-8 scans per increment.

  • Processing: Apply appropriate window functions (e.g., sine-squared in F2, sine-squared or QSINE in F1) and perform a 2D Fourier transform.

3.3.3. ¹H-¹³C HMBC: Long-Range Carbon-Proton Connectivity

The Heteronuclear Multiple Bond Correlation (HMBC) experiment reveals correlations between protons and carbons over two to three bonds (and sometimes four).[16] This is a powerful tool for connecting different spin systems and identifying quaternary carbons.

Protocol 7: ¹H-¹³C HMBC Acquisition

  • Pulse Program: Standard HMBC pulse sequence with gradient selection (e.g., hmbcgplpndqf).

  • Parameters: Use similar spectral widths as in the HSQC experiment. The long-range coupling constant (ⁿJCH) is typically set to an optimized value of 8-10 Hz.

  • Number of Scans: 8-16 scans per increment.

  • Processing: Process the data similarly to the HSQC spectrum.

Data Interpretation and Structural Elucidation of HMPBA

The following table summarizes the expected NMR data for HMPBA based on its structure and data from similar compounds.[18][19][20]

Table 1: Predicted ¹H and ¹³C NMR Data for HMPBA in DMSO-d₆

PositionAtom TypePredicted ¹H Chemical Shift (ppm), Multiplicity, J (Hz)Predicted ¹³C Chemical Shift (ppm)DEPT-135
1C-~134.5Absent
2, 6CH~7.90, d, J ≈ 7-8~128.0Positive
3, 5CH~7.50, t, J ≈ 7-8~129.0Positive
4CH~7.55, t, J ≈ 7-8~132.0Positive
7C=O-~166.0Absent
8NH~10.1, s--
1'C-~138.0Absent
2', 6'CH~7.60, d, J ≈ 8-9~120.0Positive
3', 5'CH~7.30, d, J ≈ 8-9~128.5Positive
4'C-~135.0Absent
7'CH₂~4.50, d, J ≈ 5-6~62.5Negative
8'OH~5.20, t, J ≈ 5-6--

Note: Chemical shifts are predictions and may vary slightly based on experimental conditions.

Step-by-Step Assignment
  • ¹H NMR: Identify the amide NH proton (broad singlet, ~10.1 ppm), the hydroxyl OH proton (triplet, ~5.2 ppm), the methylene CH₂ protons (doublet, ~4.50 ppm), and the aromatic protons in their respective regions. The integration should correspond to 1H (NH), 1H (OH), 2H (CH₂), and a total of 9H in the aromatic region.

  • DEPT-135 & ¹³C NMR: The DEPT-135 spectrum will show one negative peak for the CH₂ group (C7') and several positive peaks for the aromatic CH groups. The full ¹³C spectrum will additionally show the four quaternary carbons (C1, C7, C1', C4').

  • COSY:

    • A cross-peak between the OH proton (H8') and the CH₂ protons (H7') will confirm their coupling.

    • Within the benzoyl ring, correlations will be seen between H2/H6 and H3/H5, and between H3/H5 and H4.

    • Within the hydroxymethylphenyl ring, a strong correlation will exist between the coupled protons H2'/H6' and H3'/H5'.

  • HSQC: This spectrum will definitively link each proton to its directly attached carbon, confirming the assignments from the 1D spectra. For example, the proton signal at ~4.50 ppm will correlate with the carbon signal at ~62.5 ppm.

  • HMBC: This is the key experiment for assembling the final structure.

    • The NH proton (H8) should show correlations to the carbonyl carbon (C7) and the aromatic carbons C1', C2', and C6'.

    • The methylene protons (H7') will show correlations to C3', C5', and C4'.

    • Protons on the benzoyl ring (H2/H6) will show a strong correlation to the carbonyl carbon (C7), linking this ring to the amide functionality.

Figure 2: Key HMBC correlations for assembling the HMPBA structure.

Conclusion

By systematically applying a suite of 1D and 2D NMR experiments, a complete and unambiguous structural characterization of N-(4-hydroxymethylphenyl)benzamide can be achieved. This application note provides the detailed protocols and the scientific rationale necessary for researchers to confidently perform this analysis. The integration of these techniques ensures the trustworthiness and scientific integrity of the results, a cornerstone of successful drug development and chemical research.

References

  • Pellecchia, M., Sem, D. S., & Wüthrich, K. (2002). NMR in drug discovery. Nature Reviews Drug Discovery, 1(3), 211-219. [Link]

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Application Notes and Protocols for Utilizing Novel Fluorogenic Probes in Protein-Ligand Interaction Studies: A Guide Featuring HMPBA

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The study of protein-ligand interactions is a cornerstone of modern drug discovery and fundamental biological research. The identification and characterization of these interactions are paramount for understanding disease mechanisms and for the rational design of novel therapeutics. While a suite of biophysical techniques is at the disposal of the researcher, fluorescence-based assays offer a powerful combination of sensitivity, versatility, and high-throughput compatibility. This guide provides a comprehensive overview of how a novel, potentially fluorescent small molecule, exemplified by 2-hydroxy-5-methyl-N-phenylbenzamide (HMPBA), can be characterized and utilized as a probe in protein-ligand interaction studies. We will delve into the foundational principles of fluorescence quenching, providing detailed protocols for determining binding affinities and for developing competitive binding assays. Furthermore, we will explore complementary biophysical techniques, namely Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC), to construct a holistic understanding of the binding event. This document is intended to serve as a practical guide for researchers seeking to explore the utility of new chemical entities as tools in the intricate dance of molecular recognition.

Introduction: The Quest for Novel Probes in Drug Discovery

The intricate interplay between proteins and small molecules governs virtually all cellular processes. A ligand binding to its protein target can trigger a cascade of events, from enzymatic catalysis to the modulation of gene expression.[1] The ability to accurately and efficiently characterize these interactions is therefore of immense value. Fluorescent probes, small molecules that emit light upon excitation, have emerged as indispensable tools in this endeavor.[2] They can provide real-time, quantitative data on binding events, often with high sensitivity and in a high-throughput format.[3]

While a number of well-established fluorescent probes are commercially available, the exploration of novel chemical scaffolds as potential probes offers exciting opportunities.[4] A new probe could possess unique photophysical properties, such as a larger Stokes shift, higher quantum yield, or sensitivity to specific microenvironments within a protein's binding pocket. Salicylanilide derivatives, a class of compounds known for their diverse biological activities, have also been shown to possess interesting photophysical properties, making them intriguing candidates for development as fluorescent probes.[5]

This application note will use a representative salicylanilide, 2-hydroxy-5-methyl-N-phenylbenzamide (HMPBA), as a hypothetical model to guide the researcher through the process of:

  • Characterizing the intrinsic fluorescence of a novel compound.

  • Establishing a direct binding assay using fluorescence quenching.

  • Developing a competitive binding assay for screening unlabelled ligands.

  • Employing orthogonal biophysical methods (SPR and ITC) for comprehensive binding analysis.

The protocols and principles outlined herein are designed to be broadly applicable to other novel small molecules with suitable photophysical properties.

The Principle of Fluorescence Quenching in Binding Assays

Fluorescence quenching is the decrease in the fluorescence intensity of a fluorophore due to a variety of molecular interactions.[6] This phenomenon can be harnessed to study protein-ligand binding.[7] When a fluorescent ligand binds to a protein, its fluorescence can be quenched due to changes in its local environment, such as increased solvent exposure or proximity to quenching amino acid residues (e.g., tryptophan, tyrosine). The extent of quenching is often proportional to the concentration of the protein-ligand complex, allowing for the determination of binding affinity.

The relationship between fluorescence quenching and the concentration of the quencher (in this case, the protein) can be described by the Stern-Volmer equation. However, for determining the dissociation constant (Kd), a saturation binding experiment is typically performed. The fluorescence intensity is measured at a fixed concentration of the fluorescent ligand while titrating in the protein. The resulting binding curve can be fitted to a suitable binding model (e.g., a one-site binding model) to calculate the Kd.

Experimental Protocols

Initial Characterization of HMPBA as a Fluorescent Probe

Objective: To determine the excitation and emission spectra of HMPBA and assess its suitability as a fluorescent probe.

Materials:

  • HMPBA stock solution (e.g., 10 mM in DMSO)

  • Assay buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)

  • Fluorometer

Protocol:

  • Prepare a dilute solution of HMPBA (e.g., 1-10 µM) in the desired assay buffer.

  • Excitation Scan: Set the emission wavelength to an estimated value (e.g., 450 nm) and scan a range of excitation wavelengths (e.g., 280-400 nm) to determine the optimal excitation wavelength (λex).

  • Emission Scan: Set the excitation wavelength to the determined λex and scan a range of emission wavelengths (e.g., 400-600 nm) to determine the optimal emission wavelength (λem).

  • Quantum Yield Determination (Optional): Compare the integrated fluorescence intensity of HMPBA to a standard fluorophore with a known quantum yield (e.g., quinine sulfate) under identical conditions.

Causality Behind Experimental Choices:

  • The choice of assay buffer is critical as pH and ionic strength can influence both the protein's stability and the probe's fluorescence.

  • Determining the optimal excitation and emission wavelengths is essential for maximizing the signal-to-noise ratio in subsequent experiments.

Direct Binding Assay: Determining the Kd of HMPBA for a Target Protein

Objective: To quantify the binding affinity of HMPBA to a protein of interest through fluorescence quenching.

Materials:

  • HMPBA stock solution

  • Target protein stock solution of known concentration

  • Assay buffer

  • Fluorometer and microplates

Protocol:

  • Prepare a series of dilutions of the target protein in the assay buffer.

  • To each well of a microplate, add a fixed concentration of HMPBA (e.g., a concentration that gives a robust fluorescence signal, typically in the low micromolar range).

  • Add increasing concentrations of the target protein to the wells. Include a control with HMPBA only (no protein).

  • Incubate the plate at a constant temperature for a sufficient time to reach binding equilibrium (e.g., 30 minutes).

  • Measure the fluorescence intensity at the predetermined λex and λem.

  • Data Analysis: Plot the change in fluorescence intensity (ΔF = F0 - F, where F0 is the fluorescence of HMPBA alone and F is the fluorescence in the presence of protein) against the protein concentration. Fit the data to a one-site binding equation to determine the Kd.

Table 1: Hypothetical Data for HMPBA-Protein Binding

Protein Concentration (µM)Fluorescence Intensity (a.u.)ΔF (a.u.)
010000
0.5850150
1720280
2550450
5350650
10250750
20220780
50210790

Visualization of the Experimental Workflow:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P_sol Protein Stock Add_Protein Add serial dilutions of Protein P_sol->Add_Protein HMPBA_sol HMPBA Stock Add_HMPBA Add HMPBA to wells HMPBA_sol->Add_HMPBA Buffer Assay Buffer Buffer->Add_HMPBA Buffer->Add_Protein Plate Microplate Incubate Incubate to equilibrium Add_HMPBA->Plate Add_Protein->Plate Add_Protein->Incubate Measure Measure Fluorescence Incubate->Measure Plot Plot ΔF vs. [Protein] Measure->Plot Fit Fit to binding model Plot->Fit Kd Determine Kd Fit->Kd

Caption: Workflow for a direct fluorescence quenching binding assay.

Competitive Binding Assay: Screening for Unlabeled Ligands

Objective: To determine the binding affinity of a non-fluorescent compound by its ability to displace HMPBA from the target protein.

Materials:

  • HMPBA stock solution

  • Target protein stock solution

  • Unlabeled competitor compound stock solution

  • Assay buffer

  • Fluorometer and microplates

Protocol:

  • Prepare a series of dilutions of the unlabeled competitor compound.

  • In each well, add a fixed concentration of the target protein and HMPBA (at concentrations that result in significant quenching, e.g., protein concentration at its Kd and HMPBA at a low micromolar concentration).

  • Add increasing concentrations of the competitor compound to the wells. Include controls with no competitor.

  • Incubate to reach equilibrium.

  • Measure the fluorescence intensity.

  • Data Analysis: Plot the fluorescence intensity against the logarithm of the competitor concentration. Fit the data to a competitive binding model to determine the IC50 (the concentration of competitor that displaces 50% of the bound HMPBA). The Ki (inhibition constant) can then be calculated from the IC50 using the Cheng-Prusoff equation.

Visualization of the Competitive Binding Principle:

G Protein Protein Complex Protein-HMPBA Complex (Quenched Fluorescence) Protein->Complex Binds Competitor_Complex Protein-Competitor Complex (Fluorescence Restored) Protein->Competitor_Complex Binds HMPBA HMPBA (Probe) HMPBA->Complex Complex->Protein Displaced by Competitor Competitor Ligand Competitor->Competitor_Complex

Caption: Principle of a competitive fluorescence binding assay.

Orthogonal Validation with Biophysical Methods

To ensure the trustworthiness of the binding data obtained from fluorescence assays, it is crucial to employ orthogonal, label-free techniques.[8]

Surface Plasmon Resonance (SPR)

SPR is a powerful technique for studying the kinetics of molecular interactions in real-time.[9] It measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand.[10]

Experimental Setup:

  • The target protein is immobilized on the sensor chip surface.

  • A solution containing HMPBA (the analyte) is flowed over the surface at various concentrations.

  • The binding and dissociation of HMPBA are monitored in real-time, generating a sensorgram.

  • Data Analysis: The sensorgram data is fitted to kinetic models to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).[11]

Table 2: Hypothetical SPR Data for HMPBA-Protein Interaction

HMPBA Concentration (µM)ka (1/Ms)kd (1/s)KD (µM)
11.2 x 10^52.4 x 10^-20.2
51.1 x 10^52.3 x 10^-20.21
101.3 x 10^52.5 x 10^-20.19
201.2 x 10^52.4 x 10^-20.2
Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[12]

Experimental Setup:

  • The target protein is placed in the sample cell of the calorimeter.

  • HMPBA is loaded into the titration syringe.

  • Small aliquots of HMPBA are injected into the protein solution.

  • The heat change upon each injection is measured.

  • Data Analysis: The integrated heat data is plotted against the molar ratio of ligand to protein. This binding isotherm is then fitted to a binding model to determine the binding affinity (Ka), stoichiometry (n), and enthalpy of binding (ΔH).[13] The Gibbs free energy (ΔG) and entropy (ΔS) of binding can then be calculated.[14]

Visualization of the Integrated Approach:

G cluster_fluorescence Fluorescence Assays cluster_spr Surface Plasmon Resonance cluster_itc Isothermal Titration Calorimetry cluster_output Comprehensive Binding Profile Direct_Binding Direct Binding (Kd) Binding_Profile Affinity Kinetics Thermodynamics Mechanism Direct_Binding->Binding_Profile Competitive_Binding Competitive Binding (IC50, Ki) Competitive_Binding->Binding_Profile SPR_Kinetics Kinetics (ka, kd, KD) SPR_Kinetics->Binding_Profile ITC_Thermo Thermodynamics (Ka, ΔH, ΔS) ITC_Thermo->Binding_Profile

Caption: An integrated approach for comprehensive binding analysis.

Probing Protein Conformational Changes

The binding of a ligand can induce conformational changes in the protein, which are often crucial for its function.[15][16] Fluorescence spectroscopy can be a sensitive tool to detect such changes.[17] If HMPBA's fluorescence is sensitive to its environment, a change in protein conformation upon binding of a third, allosteric modulator could alter the fluorescence of the bound HMPBA, providing a readout for the conformational shift.

Conclusion

The exploration of novel chemical entities as fluorescent probes holds significant promise for advancing our understanding of protein-ligand interactions. This guide has outlined a systematic approach for the characterization and application of a hypothetical probe, HMPBA, using fluorescence quenching and complementary biophysical techniques. By following these detailed protocols and understanding the underlying principles, researchers can confidently evaluate the potential of new small molecules as powerful tools in their quest to unravel the complexities of molecular recognition and accelerate the discovery of new medicines.

References

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The Versatility of 4-(4-Hydroxymethyl-3-methoxyphenoxy)-butyric Acid in Material Science: A Guide to Application and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic field of material science, the ability to precisely control the composition and functionality of materials is paramount. This guide delves into the multifaceted applications of 4-(4-Hydroxymethyl-3-methoxyphenoxy)-butyric acid (HMPB), a versatile bifunctional linker molecule. While extensively recognized for its pivotal role in solid-phase peptide synthesis, the unique structural attributes of HMPB open avenues for its application in broader material science contexts, including surface functionalization and the design of advanced polymeric materials. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing not only detailed protocols but also the scientific rationale behind its use.

Understanding the Core Utility of HMPB: A Bifunctional Linker

This compound is a cornerstone in the toolbox of synthetic chemists, particularly for its role as an acid-labile linker in solid-phase synthesis.[1][2][3] Its molecular architecture, featuring a carboxylic acid group at one end and a hydroxymethyl group on a substituted phenoxy ring at the other, is the key to its versatility.

The carboxylic acid moiety allows for the covalent attachment of HMPB to amine-functionalized solid supports, such as polystyrene resins.[4] The hydroxymethyl group, in turn, serves as an anchoring point for the molecule of interest, typically the first amino acid in peptide synthesis. The critical feature of the HMPB linker is the ether bond connecting the butyric acid chain to the phenyl ring, which is susceptible to cleavage under specific acidic conditions.[5][6][7] This acid lability is finely tuned by the methoxy group on the phenyl ring, which stabilizes the carbocation intermediate formed during cleavage, allowing for the release of the synthesized molecule with a free C-terminal carboxylic acid.[5][6][8]

Key Physicochemical Properties of HMPB:

PropertyValueSource
IUPAC Name 4-[4-(hydroxymethyl)-3-methoxyphenoxy]butanoic acid[9]
CAS Number 136849-75-7[10]
Molecular Formula C₁₂H₁₆O₅[10]
Molecular Weight 240.25 g/mol [9][10]
Appearance Typically a white to off-white solid
Solubility Soluble in organic solvents like DMF, DCM, and alcohols

Core Application: Solid-Phase Peptide Synthesis (SPPS)

The most established application of HMPB is as a linker in Fmoc-based solid-phase peptide synthesis to generate peptides with a C-terminal carboxylic acid. The choice of HMPB over other linkers, such as the more acid-labile 2-chlorotrityl chloride resin or the more acid-stable Wang resin, is dictated by the desired cleavage conditions and the sensitivity of the amino acid side-chain protecting groups.[11][12] HMPB offers a moderate acid lability, allowing for cleavage with dilute trifluoroacetic acid (TFA), which preserves many common acid-sensitive protecting groups.[13][14]

Mechanism of HMPB in SPPS

The workflow of using an HMPB linker in SPPS can be visualized as a three-stage process: immobilization, chain elongation, and cleavage.

SPPS_Workflow cluster_immobilization Immobilization cluster_elongation Chain Elongation cluster_cleavage Cleavage & Deprotection Resin Amine-Functionalized Resin Loaded_Resin HMPB-Resin Resin->Loaded_Resin Coupling (e.g., DIC/HOBt) HMPB HMPB Linker HMPB->Loaded_Resin First_AA First Fmoc-Amino Acid Peptide_Chain Growing Peptide Chain First_AA->Peptide_Chain Esterification to HMPB-Resin Peptide_Chain->Peptide_Chain Free_Peptide Peptide with C-terminal COOH Peptide_Chain->Free_Peptide Acid-mediated Cleavage Cleavage_Cocktail TFA-based Cleavage Cocktail Cleavage_Cocktail->Free_Peptide

Caption: Workflow of HMPB linker in Solid-Phase Peptide Synthesis.

Protocol: Attachment of the First Amino Acid to HMPB Resin

This protocol describes the esterification of the first Fmoc-protected amino acid to a pre-loaded HMPB resin.

Materials:

  • HMPB resin (pre-loaded on a solid support like polystyrene)

  • Fmoc-protected amino acid

  • N,N'-Diisopropylcarbodiimide (DIC)

  • N-Hydroxybenzotriazole (HOBt) or suitable alternative

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF)

  • Piperidine solution (20% in DMF)

  • Methanol

  • Solid-phase synthesis vessel

  • Shaker or rotator

Procedure:

  • Resin Swelling: Place the HMPB resin in the synthesis vessel and wash with DMF (3 x 5 mL/g of resin). Add fresh DMF and allow the resin to swell for at least 30 minutes with gentle agitation.

  • Activation of Amino Acid: In a separate flask, dissolve the Fmoc-amino acid (4 equivalents relative to resin loading) and HOBt (4 equivalents) in a minimal amount of DMF. Add DIC (4 equivalents) and allow the mixture to activate for 10-15 minutes at room temperature.

  • Coupling: Drain the DMF from the swollen resin. Add the activated amino acid solution to the resin. Add DMAP (0.1 equivalents) to the reaction vessel.

  • Reaction: Agitate the mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored using a Kaiser test to check for the presence of free amine groups on the resin (if starting from an amine-functionalized resin to which HMPB is being attached in situ).

  • Washing: After the coupling is complete, drain the reaction mixture and wash the resin thoroughly with DMF (3 x 10 mL/g), DCM (3 x 10 mL/g), and finally with methanol (2 x 10 mL/g).

  • Drying: Dry the resin under vacuum for several hours.

  • Capping (Optional but Recommended): To block any unreacted hydroxyl groups on the HMPB linker, the resin can be treated with a solution of acetic anhydride and pyridine in DCM.

  • Fmoc Deprotection: Before proceeding with the next amino acid coupling, the Fmoc protecting group is removed by treating the resin with 20% piperidine in DMF.

Protocol: Cleavage of the Peptide from HMPB Resin

This protocol outlines the final step of releasing the synthesized peptide from the solid support.

Materials:

  • Peptide-bound HMPB resin (dried)

  • Cleavage cocktail: A mixture of Trifluoroacetic acid (TFA), a scavenger such as triisopropylsilane (TIS), and water. A common mixture is 95% TFA, 2.5% TIS, and 2.5% water.

  • Cold diethyl ether

  • Centrifuge and centrifuge tubes

  • Nitrogen or argon gas stream

Procedure:

  • Resin Preparation: Place the dried peptide-bound resin in a suitable reaction vessel.

  • Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin). Gently agitate the mixture at room temperature for 1.5 to 3 hours. The exact time will depend on the stability of the peptide and its protecting groups.

  • Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Add the filtrate dropwise to a 10-fold excess of cold diethyl ether with gentle stirring. The peptide will precipitate out of the solution.

  • Isolation: Centrifuge the suspension to pellet the precipitated peptide. Carefully decant the diethyl ether.

  • Washing: Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and cleavage byproducts.

  • Drying: Dry the peptide pellet under a gentle stream of nitrogen or argon, followed by drying under high vacuum to remove all traces of solvent.

Orthogonal Cleavage with HFIP:

Recent studies have demonstrated an orthogonal cleavage method for the HMPB linker using hexafluoroisopropanol (HFIP).[5][6][7][8] This method is advantageous as it avoids the use of strong acids like TFA, thus preserving highly acid-labile protecting groups.[5][6] Cleavage can be achieved with concentrations of HFIP as low as 20% in DCM, with optimal results often seen at 50-100% HFIP.[6]

Expanding Horizons: HMPB in Broader Material Science

The bifunctional nature of HMPB makes it a valuable tool beyond peptide synthesis. Its carboxylic acid and hydroxyl groups can be independently addressed to functionalize surfaces or create novel polymeric materials.

Surface Functionalization

HMPB can be employed to create functionalized surfaces on various substrates, such as silica, glass, or metal oxides, that have been pre-functionalized with amine groups. The carboxylic acid of HMPB can be coupled to the surface amines, leaving the hydroxymethyl group exposed for further modification.

Surface_Functionalization cluster_surface_prep Surface Preparation cluster_linker_attachment HMPB Linker Attachment cluster_further_mod Further Modification Substrate Substrate (e.g., Silica) Amine_Surface Amine-Functionalized Surface Substrate->Amine_Surface Silanization (e.g., APTES) Functionalized_Surface HMPB-Functionalized Surface Amine_Surface->Functionalized_Surface Amide Coupling (e.g., EDC/NHS) HMPB HMPB Linker HMPB->Functionalized_Surface Final_Surface X-Modified Surface Functionalized_Surface->Final_Surface Coupling to Hydroxymethyl Group Molecule_X Molecule of Interest (X) Molecule_X->Final_Surface

Caption: General workflow for surface functionalization using HMPB.

Protocol: Functionalization of an Amine-Terminated Surface with HMPB:

Materials:

  • Amine-functionalized substrate (e.g., APTES-coated glass slide)

  • This compound (HMPB)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphate-buffered saline (PBS)

  • Ethanol

  • Nitrogen gas

Procedure:

  • Substrate Cleaning: Thoroughly clean the amine-functionalized substrate by sonicating in ethanol and then water, followed by drying under a stream of nitrogen.

  • HMPB Activation: In a clean, dry reaction vessel, dissolve HMPB (10 mM), EDC (20 mM), and NHS (20 mM) in anhydrous DMF. Allow the solution to react for 30 minutes at room temperature to activate the carboxylic acid of HMPB.

  • Surface Coupling: Immerse the cleaned substrate in the activated HMPB solution. Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation.

  • Washing: Remove the substrate from the reaction solution and wash it sequentially with DMF, ethanol, and PBS to remove any unreacted reagents.

  • Drying: Dry the HMPB-functionalized substrate under a stream of nitrogen.

  • Characterization: The successful functionalization can be confirmed using surface-sensitive techniques such as X-ray photoelectron spectroscopy (XPS) to detect the presence of the phenoxy and methoxy groups, and contact angle measurements to observe changes in surface hydrophilicity.

The exposed hydroxymethyl groups on the surface can then be used to immobilize a wide range of molecules, such as proteins, DNA, or small molecule ligands, using appropriate coupling chemistries.

Polymer and Hydrogel Modification

HMPB can be incorporated into polymer backbones or used as a crosslinker in hydrogel formation to introduce cleavable linkages. This allows for the design of degradable materials that can release encapsulated cargo in response to a change in pH.

Example Application: pH-Responsive Hydrogel for Drug Delivery

In this application, HMPB can be used as a crosslinker to form a hydrogel from a polymer with pendant amine groups (e.g., chitosan or poly(L-lysine)). The carboxylic acid of HMPB reacts with the amine groups on two different polymer chains, forming a crosslink. The resulting hydrogel will be stable at neutral pH but will degrade and release an encapsulated drug in an acidic environment (e.g., in a tumor microenvironment or the stomach) due to the cleavage of the HMPB linker.

Conceptual Workflow for pH-Responsive Hydrogel Formation:

Hydrogel_Formation Polymer Polymer with Pendant Amines (e.g., Chitosan) Hydrogel Drug-Encapsulated Hydrogel Polymer->Hydrogel Crosslinking with HMPB (EDC/NHS) HMPB HMPB Crosslinker HMPB->Hydrogel Drug Therapeutic Drug Drug->Hydrogel Encapsulation Released_Drug Released Drug Hydrogel->Released_Drug Acidic Environment (pH < 5) Degraded_Polymer Degraded Polymer Fragments Hydrogel->Degraded_Polymer Linker Cleavage

Caption: Concept for a pH-responsive hydrogel using HMPB as a cleavable crosslinker.

Conclusion and Future Perspectives

This compound is a powerful and versatile tool in the arsenal of material scientists. Its well-defined bifunctional nature and tunable acid lability have made it indispensable in solid-phase peptide synthesis. As demonstrated, the fundamental principles of its reactivity can be extended to other areas of material science, including the functionalization of surfaces and the creation of "smart" polymeric materials. Future research may explore the synthesis of HMPB analogues with different cleavage properties or the incorporation of HMPB into more complex material architectures to create novel functional devices for applications in diagnostics, therapeutics, and beyond.

References

  • Desgagné, M., Kutateladze, D. A., & Pentelute, B. L. (2025). Orthogonal Cleavage of the HMPB Linker from Solid Support Using HFIP. Organic Letters. [Link]

  • Desgagné, M., Kutateladze, D. A., & Pentelute, B. L. (2025). Orthogonal Cleavage of the HMPB Linker from Solid Support Using HFIP. Organic Letters. [Link]

  • Desgagné, M., Kutateladze, D. A., & Pentelute, B. L. (2025). Orthogonal Cleavage of the HMPB Linker from Solid Support Using HFIP. ResearchGate. [Link]

  • A series of N-terminally Fmoc-protected linkers for the solid-phase synthesis of immobilized peptides. PubMed. [Link]

  • "Safety-Catch" Linkers for Solid-Phase Peptide Synthesis. MDPI. [Link]

  • Peptide Synthesis Resins. AAPPTEC. [Link]

  • Gordon, K., & Balasubramanian, S. (1999). Solid phase synthesis - designer linkers for combinatorial chemistry : a review. Journal of Chemical Technology & Biotechnology. [Link]

  • Desgagné, M., Kutateladze, D. A., & Pentelute, B. L. (2025). Orthogonal Cleavage of the HMPB Linker from Solid Support Using HFIP. PubMed. [Link]

  • Improving the performance of an acid-labile 4-hydroxymethyl phenoxyacetic acid (HMP) linker on resin and SynPhase? grafted solid-supports. ResearchGate. [Link]

  • Guillier, F., Orain, D., & Bradley, M. (2000). Linkers and Cleavage Strategies in Solid-Phase Organic Synthesis and Combinatorial Chemistry. Chemical Reviews. [Link]

  • A series of N-terminally Fmoc-protected linkers for the solid-phase synthesis of immobilized peptides. PubMed. [Link]

  • Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies. [Link]

  • An introduction to SPOS: Supports, linkers, and analytical methods for Solid Phase Organic Synthesis. University of Sheffield. [Link]

  • Guillier, F., Orain, D., & Bradley, M. (2000). Linkers and Cleavage Strategies in Solid-Phase Organic Synthesis and Combinatorial Chemistry. Chemical Reviews. [Link]

  • Brown, A. R., Hermkens, P. H. H., Ottenheihm, H. C. J., & Rees, D. C. (1998). Solid Phase Synthesis. Synlett. [Link]

  • Orthogonal Cleavage of the HMPB Linker from Solid Support Using HFIP. Synthical. [Link]

  • This compound | C12H16O5 | CID 4660281. PubChem. [Link]

  • 2-Methoxy-4-methylsulfinylbenzyl Alcohol as a Safety-Catch Linker for the Fmoc/tBu Solid-Phase Peptide Synthesis Strategy. The Journal of Organic Chemistry. [Link]

Sources

Application Notes and Protocols for 4-(4-Hydroxymethyl-3-methoxyphenoxy)-butyric acid in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of 4-(4-Hydroxymethyl-3-methoxyphenoxy)-butyric acid as a GPR120/FFA4 Agonist

This compound, hereafter referred to as HMPB, is a phenoxybutyric acid derivative with significant potential in pharmaceutical and biochemical research.[1][2][3][4][5][6] Its structural features suggest it may serve as a valuable tool for investigating cellular signaling pathways, particularly those mediated by G protein-coupled receptors (GPCRs). This document provides a comprehensive guide for researchers on the application of HMPB in cell culture, focusing on its presumed role as an agonist for the G-protein coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFA4).

GPR120 has emerged as a critical regulator of metabolic and inflammatory processes.[7][8][9][10] It is activated by long-chain fatty acids, particularly omega-3 fatty acids, and plays a pivotal role in adipogenesis, insulin sensitization, and the suppression of inflammatory responses in macrophages.[7][8][11][12] The activation of GPR120 initiates a cascade of intracellular signaling events, primarily through the Gαq/11 pathway, leading to downstream effects such as calcium mobilization and the phosphorylation of extracellular signal-regulated kinase (ERK).[8][11][13][14]

These application notes will provide detailed protocols for utilizing HMPB to probe GPR120 signaling in relevant cell models. We will cover essential techniques from basic cell culture and compound handling to advanced functional assays, including calcium mobilization, ERK phosphorylation, and gene expression analysis. The causality behind experimental choices will be explained to empower researchers to adapt and troubleshoot these protocols for their specific research needs.

Mechanism of Action: GPR120/FFA4 Signaling Pathways

Understanding the signaling pathways downstream of GPR120 activation is fundamental to designing and interpreting experiments with HMPB. Upon agonist binding, GPR120 undergoes a conformational change, leading to the activation of heterotrimeric G proteins, primarily of the Gαq/11 family.[8][11][14] This initiates a well-characterized signaling cascade. In addition to G protein-dependent signaling, GPR120 can also signal through β-arrestin pathways, which can mediate distinct cellular responses, including anti-inflammatory effects.[11][15]

Gαq/11-Mediated Signaling

The canonical Gαq/11 pathway activated by GPR120 agonists involves the following key steps:

  • Phospholipase C (PLC) Activation: Activated Gαq/11 stimulates PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[16] This transient increase in intracellular calcium is a hallmark of GPR120 activation and can be readily measured in cell-based assays.[16][17][18][19]

  • Protein Kinase C (PKC) and ERK Activation: DAG, along with the elevated intracellular calcium, activates Protein Kinase C (PKC). This, in turn, can lead to the activation of the mitogen-activated protein kinase (MAPK) cascade, resulting in the phosphorylation of ERK1/2.[11][13][14] Phosphorylated ERK (pERK) then translocates to the nucleus to regulate gene expression.[20]

β-Arrestin-Mediated Anti-Inflammatory Signaling

In macrophages, GPR120 activation by omega-3 fatty acids has been shown to exert potent anti-inflammatory effects through a β-arrestin-2-dependent mechanism.[11][15] This pathway involves the inhibition of TAK1, a key kinase in pro-inflammatory signaling cascades initiated by Toll-like receptors (TLRs) and TNF-α.[11][15] This leads to the suppression of NF-κB and JNK activation, thereby reducing the production of inflammatory cytokines.[15]

GPR120_Signaling cluster_membrane Cell Membrane GPR120 GPR120/FFA4 Gaq11 Gaq11 GPR120->Gaq11 Activates beta_arrestin beta_arrestin GPR120->beta_arrestin Recruits HMPB HMPB (Agonist) HMPB->GPR120 Binds PLC PLC Gaq11->PLC TAK1 TAK1 beta_arrestin->TAK1 PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2 IP3->Ca2 Induces PKC PKC DAG->PKC Ca2->PKC Co-activates ERK ERK PKC->ERK Gene Gene ERK->Gene Inflammation Inflammation TAK1->Inflammation

Caption: Workflow for the GPR120 calcium mobilization assay.

This assay measures a key downstream event in the GPR120 signaling cascade. [11][13] Principle: Activation of the Gαq/11-PKC pathway leads to the phosphorylation of ERK1/2 at specific threonine and tyrosine residues (Thr202/Tyr204). [20]This can be quantified using methods such as Western blotting or cell-based immunoassays (e.g., HTRF, AlphaLISA, ELISA).

Materials:

  • Cells expressing GPR120

  • Serum-free medium

  • HMPB and control compounds

  • Lysis buffer (for Western blotting) or assay kit reagents

  • Primary antibodies against phospho-ERK1/2 and total ERK1/2 (for Western blotting)

  • Secondary antibodies conjugated to HRP (for Western blotting)

  • Chemiluminescent substrate

Step-by-Step Protocol (using Western Blotting):

  • Cell Culture and Serum Starvation:

    • Grow cells to 80-90% confluency.

    • Serum-starve the cells for 4-18 hours in serum-free medium to reduce basal ERK phosphorylation.

  • Compound Treatment:

    • Treat the cells with various concentrations of HMPB or control compounds for a specific time course (e.g., 5, 15, 30, 60 minutes). A time-course experiment is recommended to determine the peak response time. [13]3. Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Add ice-cold lysis buffer containing protease and phosphatase inhibitors.

    • Scrape the cells, collect the lysate, and clarify by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane and probe with a primary antibody specific for phospho-ERK1/2.

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total ERK1/2 to normalize for protein loading.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Express the results as the ratio of phospho-ERK to total ERK.

Assay ParameterRecommended RangeRationale
HMPB Concentration 10 nM - 100 µMTo determine a full dose-response relationship.
Incubation Time 5 - 60 minutesERK phosphorylation is often transient, peaking at earlier time points.
Serum Starvation 4 - 18 hoursReduces background signal to improve the signal-to-noise ratio.

This assay assesses the functional consequences of GPR120 activation on inflammatory gene expression in macrophages.

Principle: GPR120 activation can suppress the expression of pro-inflammatory genes induced by stimuli like lipopolysaccharide (LPS). [11][15]This can be measured by quantifying mRNA levels using quantitative real-time PCR (qRT-PCR).

Materials:

  • RAW 264.7 macrophage cells

  • HMPB

  • LPS (from E. coli)

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for target genes (e.g., TNF-α, IL-6, IL-1β) and a housekeeping gene (e.g., GAPDH, β-actin)

Step-by-Step Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in 6-well or 12-well plates.

  • Pre-treatment: Pre-treat the cells with HMPB at various concentrations for 1-2 hours.

  • Inflammatory Challenge: Add LPS (e.g., 100 ng/mL) to the wells (except for the unstimulated control) and incubate for a further 4-6 hours.

  • RNA Extraction: Lyse the cells and extract total RNA using a commercial kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA.

  • qRT-PCR:

    • Set up qRT-PCR reactions with primers for your target genes and a housekeeping gene.

    • Run the PCR on a real-time PCR instrument.

  • Data Analysis:

    • Calculate the relative expression of target genes using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the LPS-only treated group.

Trustworthiness and Self-Validation

To ensure the reliability of your results, incorporate the following controls into your experimental design:

  • Positive Controls: Use a known GPR120 agonist (e.g., GW9508, TUG-891) to confirm that the cellular system is responsive. [7][13][21]* Negative Controls:

    • Include a vehicle control (e.g., DMSO) to account for any effects of the solvent.

    • In assays involving an inflammatory stimulus (e.g., LPS), include an unstimulated control to establish the baseline.

  • GPR120 Specificity: To confirm that the observed effects are mediated by GPR120, consider using:

    • A GPR120 antagonist (if available).

    • Cells with GPR120 knocked down (using siRNA) or knocked out, and compare the response to wild-type cells.

Conclusion

This compound presents a promising tool for the investigation of GPR120/FFA4 signaling. The protocols outlined in these application notes provide a robust framework for characterizing its activity in key cellular processes such as calcium mobilization, ERK phosphorylation, and the modulation of inflammatory gene expression. By understanding the underlying mechanisms and employing rigorous experimental design, researchers can effectively leverage HMPB to advance our knowledge of GPR120 biology and its therapeutic potential in metabolic and inflammatory diseases.

References

  • Su, W., et al. (2017). GPR120: a critical role in adipogenesis, inflammation, and energy metabolism in adipose tissue. Cellular and Molecular Life Sciences, 74(15), 2723–2733. [Link]

  • Kim, H. J., & Jo, A. (2021). Potential roles of GPR120 and its agonists in the management of diabetes. Journal of Diabetes Investigation, 12(5), 721-730. [Link]

  • Schilperoort, M., et al. (2018). The GPR120 agonist TUG-891 promotes metabolic health by stimulating mitochondrial respiration in brown fat. EMBO Molecular Medicine, 10(3), e8047. [Link]

  • Su, W., et al. (2017). GPR120: a critical role in adipogenesis, inflammation, and energy metabolism in adipose tissue. PubMed, 28283842. [Link]

  • Schilperoort, M., et al. (2018). The GPR120 agonist TUG-891 promotes metabolic health by stimulating mitochondrial respiration in brown fat. PubMed, 29343498. [Link]

  • Hudson, B. D., et al. (2013). The Pharmacology of TUG-891, a Potent and Selective Agonist of the Free Fatty Acid Receptor 4 (FFA4/GPR120), Demonstrates Both Potential Opportunity and Possible Challenges to Therapeutic Agonism. Molecular Pharmacology, 84(5), 773-785. [Link]

  • Karakuła-Juchnowicz, H., et al. (2021). Potential Therapeutic Exploitation of G Protein-Coupled Receptor 120 (GPR120/FFAR4) Signaling in Obesity-Related Metabolic Disorders. International Journal of Molecular Sciences, 22(5), 2501. [Link]

  • Oh, D. Y., et al. (2010). GPR120 is an Omega-3 Fatty Acid Receptor Mediating Potent Anti-Inflammatory and Insulin Sensitizing Effects. Cell, 142(5), 687–698. [Link]

  • Kim, H. J. (2021). Development of Free Fatty Acid Receptor 4 (FFA4/GPR120) Agonists in Health Science. Biomolecules & Therapeutics, 29(1), 22-30. [Link]

  • Moniri, N. H. (2016). Free-fatty acid receptor-4 (GPR120): cellular and molecular function and its role in metabolic disorders. Biochemical Pharmacology, 110-111, 1-15. [Link]

  • Murtaza, B., et al. (2020). Novel GPR120 agonist TUG891 modulates fat taste perception and preference and activates tongue-brain-gut axis in mice. American Journal of Physiology-Gastrointestinal and Liver Physiology, 318(1), G10-G23. [Link]

  • Milligan, G., et al. (2017). FFA4/GPR120: Pharmacology and Therapeutic Opportunities. Trends in Pharmacological Sciences, 38(11), 967-980. [Link]

  • Chem-Impex. (n.d.). This compound. Retrieved from [Link]

  • Wikipedia. (2023). Free fatty acid receptor 4. In Wikipedia. Retrieved from [Link]

  • Aiello, F., et al. (2021). GPR120/FFAR4 Pharmacology: Focus on Agonists in Type 2 Diabetes Mellitus Drug Discovery. Journal of Medicinal Chemistry, 64(8), 4411-4444. [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Journal of Animal Science. (2019). GPR120 Gene expression and activity in subcutaneous and intramuscular adipose tissues of Angus crossbred steers. Oxford Academic. [Link]

  • JCI Insight. (2018). GPR120 suppresses adipose tissue lipolysis and synergizes with GPR40 in antidiabetic efficacy. American Society for Clinical Investigation. [Link]

  • EuroscreenFast. (n.d.). Free fatty acid FFA4 (GPR120) ERK1/2. Retrieved from [Link]

  • Ichimura, A., et al. (2014). Regulation of Energy Homeostasis via GPR120. Frontiers in Endocrinology, 5, 123. [Link]

  • Tovey, S. C., & Willars, G. B. (2015). Ca2+ mobilization assays in GPCR drug discovery. Methods in Molecular Biology, 1272, 79-89. [Link]

  • Creative Bioarray. (n.d.). Ca2+ Mobilization Assay. Retrieved from [Link]

  • Aiello, F., et al. (2021). GPR120/FFAR4 Pharmacology: Focus on Agonists in Type 2 Diabetes Mellitus Drug Discovery. Journal of Medicinal Chemistry, 64(8), 4411-4444. [Link]

  • Antibodies-online.com. (n.d.). ERK Phosphorylation Assay Kit. Retrieved from [Link]

  • Tovey, S. C., & Willars, G. B. (2015). FLIPR Calcium Mobilization Assays in GPCR Drug Discovery. Springer Nature Experiments. [Link]

  • Quesada-López, T., et al. (2016). The lipid sensor GPR120 promotes brown fat activation and FGF21 release from adipocytes. Nature Communications, 7, 13479. [Link]

  • ResearchGate. (n.d.). GPR120 activation induces brown adipocyte differentiation and increases FGF21 expression and release. Retrieved from [Link]

  • Chem-Impex. (n.d.). 4-(4-Formyl-3-methoxyphenoxy)-butyric acid. Retrieved from [Link]

  • Acta Crystallographica Section E. (2009). 4-(3-Methoxyphenoxy)butyric acid. IUCr. [Link]

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Application Notes and Protocols for the Analytical Characterization of Montelukast Sodium

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Author's Note: The CAS number provided in the topic (136849-75-7) corresponds to 4-(4-Hydroxymethyl-3-methoxyphenoxy)butyric acid. However, the context of "analytical standards" for "researchers, scientists, and drug development professionals" strongly suggests a pharmaceutical compound. A comprehensive search indicates that detailed analytical protocols are widely established for Montelukast Sodium (CAS 151767-02-1), a major therapeutic agent. It is therefore assumed that the intended subject of this guide is Montelukast Sodium.

Introduction: The Analytical Imperative for Montelukast Sodium

Montelukast sodium is a potent and selective cysteinyl leukotriene receptor antagonist, widely prescribed for the chronic treatment of asthma and the relief of symptoms of allergic rhinitis.[1][2] Its therapeutic success hinges on the precise delivery of the active pharmaceutical ingredient (API) in its pure and stable form. For researchers in formulation development, quality control scientists, and regulatory affairs professionals, the robust analytical characterization of montelukast sodium is not merely a procedural step but a cornerstone of patient safety and drug efficacy.

This guide provides a detailed framework for the analytical assessment of montelukast sodium, moving beyond rote procedural descriptions to elucidate the scientific rationale behind the methodologies. We will explore the critical aspects of handling the analytical standard, preparing solutions, and implementing validated chromatographic techniques for assay and impurity profiling. The protocols herein are designed to be self-validating, ensuring data integrity and regulatory compliance.

Physicochemical Properties and Handling of the Analytical Standard

A thorough understanding of the analytical standard's properties is fundamental to its correct use.

PropertyValue
Chemical Name (R,E)-1-(((1-(3-(2-(7-chloro-2-quinolinyl)ethenyl)phenyl)-3-(2-(1-hydroxy-1-methylethyl)phenyl)propyl)thio)methyl)cyclopropaneacetic acid, monosodium salt
CAS Number 151767-02-1
Molecular Formula C₃₅H₃₅ClNNaO₃S
Molecular Weight 608.17 g/mol
Appearance White to off-white powder
Solubility Soluble in methanol and ethanol; sparingly soluble in water
Storage Conditions Store protected from light and moisture at a temperature not exceeding 30°C. Montelukast is known to be unstable in the presence of light and moisture.

The inherent photosensitivity and hygroscopicity of montelukast sodium necessitate stringent handling protocols. All weighing and solution preparation steps should be performed in a controlled environment, utilizing amber glassware or light-blocking containers to prevent photodegradation.

Preparation of Standard and Sample Solutions: A Foundation of Accuracy

Accurate and precise solution preparation is a critical determinant of analytical outcomes. The following protocol is a validated starting point for creating solutions for HPLC analysis.

Protocol 1: Preparation of a 100 µg/mL Montelukast Sodium Stock Solution
  • Weighing: Accurately weigh approximately 10 mg of the montelukast sodium reference standard into a 100 mL amber volumetric flask. The use of an analytical balance with a readability of at least 0.01 mg is imperative for this step.

  • Dissolution: Add approximately 70 mL of the chosen mobile phase (e.g., a mixture of acetonitrile and a suitable buffer, as detailed in the HPLC section) to the flask.

  • Sonication: Sonicate the flask for 5-10 minutes to ensure complete dissolution of the standard. Visual inspection for any undissolved particulate matter is a critical checkpoint.

  • Dilution to Volume: Allow the solution to return to room temperature, then dilute to the 100 mL mark with the mobile phase. Invert the flask at least 10 times to ensure homogeneity. This solution serves as the primary stock standard.

Further dilutions can be made from this stock to prepare working standards for linearity curves and assays.[1]

High-Performance Liquid Chromatography (HPLC) for Assay and Purity

Reversed-phase HPLC (RP-HPLC) is the gold standard for the quantitative analysis of montelukast sodium in both bulk drug and finished dosage forms. The method's ability to separate the parent compound from its impurities and degradation products is crucial for a comprehensive quality assessment.

The Rationale Behind Method Parameters

The selection of HPLC parameters is a multi-faceted process aimed at achieving optimal separation and detection.

  • Column: A C18 (octadecylsilane) column is the most common choice due to its hydrophobic stationary phase, which provides excellent retention and separation for the relatively non-polar montelukast molecule.[1]

  • Mobile Phase: A combination of an organic solvent (typically acetonitrile or methanol) and an aqueous buffer is employed. Acetonitrile is often preferred for its lower viscosity and UV transparency. The buffer (e.g., sodium acetate or phosphate) controls the pH, which is critical for maintaining the consistent ionization state of the analyte and ensuring reproducible retention times.[1][3]

  • Detection Wavelength: Montelukast sodium exhibits significant UV absorbance. Detection is commonly carried out at wavelengths around 285 nm or 344-350 nm to maximize sensitivity and specificity.[1][3][4]

  • Flow Rate: A flow rate of 1.0 to 1.5 mL/min is generally used to achieve a balance between analysis time and chromatographic resolution.[1][3]

Protocol 2: Isocratic RP-HPLC Method for Montelukast Sodium Assay

This protocol provides a robust and validated method for the determination of montelukast sodium.

Chromatographic Conditions:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : 1 mM Sodium Acetate (pH 6.3 with acetic acid) (90:10 v/v)
Flow Rate 1.5 mL/min
Column Temperature 40°C
Detection UV at 285 nm
Injection Volume 20 µL
Run Time Approximately 10 minutes

System Suitability:

Before commencing sample analysis, the chromatographic system must meet predefined suitability criteria to ensure its performance.

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
% RSD of 6 Injections ≤ 2.0%

Procedure:

  • System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • System Suitability Injections: Inject the working standard solution (e.g., 10 µg/mL) six times and verify that the system suitability parameters are met.

  • Linearity: Prepare a series of standard solutions of montelukast at different concentrations (e.g., 1-100 µg/mL) and inject them to establish a calibration curve. The correlation coefficient (R²) should be ≥ 0.999.[1][3]

  • Sample Analysis: Prepare the sample solution as described in Protocol 1 (for bulk drug) or by extracting from the dosage form. Inject the sample solution and a standard solution of a similar concentration.

  • Calculation: Calculate the percentage assay of montelukast sodium in the sample using the peak areas obtained from the chromatograms of the standard and sample solutions.

Impurity Profiling: A Critical Aspect of Drug Safety

The synthesis and storage of montelukast sodium can lead to the formation of various impurities, including process-related impurities and degradation products.[5][6] The United States Pharmacopeia (USP) and European Pharmacopoeia (EP) specify limits for known and unknown impurities.[7]

Common impurities include the S-enantiomer (Impurity A), sulfoxide derivatives, and Michael adducts.[6][7][8] A gradient HPLC method is often necessary to achieve the separation of all potential impurities from the main peak.

Protocol 3: Gradient RP-HPLC for Impurity Profiling

Chromatographic Conditions:

ParameterCondition
Column Atlantis dC18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Orthophosphoric Acid in Water
Mobile Phase B Acetonitrile : Water (95:5 v/v)
Flow Rate 1.5 mL/min
Detection UV at 225 nm
Injection Volume 20 µL
Gradient Program Time (min)
0
10
15
20
30
32
40

This gradient method allows for the elution of more polar impurities early in the run, followed by the main montelukast peak, and finally, the elution of less polar impurities with the increasing concentration of the organic solvent.[9]

Method Validation: Ensuring Trustworthiness and Reliability

Any analytical method used for quality control must be validated according to ICH guidelines to demonstrate its suitability for the intended purpose.

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[1]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[1][3]

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[3]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[1][3]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.[1]

Visualizing the Workflow

A clear understanding of the analytical workflow is essential for consistent execution.

Analytical Workflow for Montelukast Sodium cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting Standard_Weighing Weigh Reference Standard Standard_Solution Standard_Solution Standard_Weighing->Standard_Solution Dissolve & Dilute Sample_Preparation Prepare Sample Solution Sample_Solution Sample_Solution Sample_Preparation->Sample_Solution Extract & Dilute System_Suitability System Suitability Test Standard_Solution->System_Suitability Analysis Inject Standard & Sample Sample_Solution->Analysis System_Suitability->Analysis Integration Peak Integration Analysis->Integration Calculation Calculate Assay/Impurity % Integration->Calculation Report Generate Report Calculation->Report

Caption: Workflow for Montelukast Sodium Analysis.

Conclusion

The analytical characterization of montelukast sodium is a multi-faceted process that demands a deep understanding of the molecule's properties, the principles of chromatography, and the rigors of method validation. The protocols and insights provided in this guide are intended to equip researchers, scientists, and drug development professionals with the knowledge to implement robust and reliable analytical methods. By adhering to these principles of scientific integrity and best practices, the quality, safety, and efficacy of montelukast sodium products can be assured.

References

  • Prajapati, M. et al. (2011). Development and Validation of a RP-HPLC Method for Estimation of Montelukast Sodium in Bulk and in Tablet Dosage Form. Indian Journal of Pharmaceutical Sciences, 73(4), 443–447. [Link]

  • Hassan, S. S. et al. (2013). Determination of Montelukast Sodium in Raw Material and Solid Dosage Form Using Reverse Phase HPLC. Asian Journal of Chemistry, 25(13), 7247-7250. [Link]

  • Patel, S. et al. (2014). RP-HPLC method development and validation of montelukast sodium in bulk drug and dosage form. International Journal of Pharmaceutical Sciences and Research, 5(9), 3985-3989. [Link]

  • SynThink. Montelukast Sodium Impurities & Related Compounds. [Link]

  • Kumar, I. V. S. et al. (2007). Identification, Synthesis and Characterization of Impurities of Montelukast Sodium. Asian Journal of Chemistry, 19(6), 4253-4266. [Link]

  • United States Pharmacopeia. Montelukast Sodium Monograph. [Link]

  • Reddy, G. S. et al. (2011). A Validated RP-HPLC Method for the Determination of Impurities in Montelukast Sodium. Journal of Chromatographic Science, 49(10), 758-763. [Link]

  • Prakash, K. V. et al. (2007). A Hplc Method for the Estimation of Montelukast Sodium in Tablet Dosage form. Oriental Journal of Chemistry, 23(3), 1005-1008. [Link]

  • PharmaCompass. Montelukast Sodium [USP Monograph]. [Link]

  • SynZeal. Montelukast Sodium EP Impurity A. [Link]

  • JAMP Pharma Corporation. (2021). Montelukast Sodium Tablets USP Product Monograph. [Link]

  • USP-NF. (2010). Montelukast Sodium. [Link]

  • Pharmaffiliates. Montelukast-impurities. [Link]

  • SynZeal. Montelukast Impurities. [Link]

  • USP-NF. Montelukast Sodium Tablets. [Link]

  • Cenmed. Montelukast Sodium Hydrate European Pharmacopoeia (Ep) Reference Standard. [Link]

  • Krackeler Scientific, Inc. Montelukast sodium. [Link]

  • Der Pharma Chemica. (2012). Spectrophotometric determination of montelukast sodium in bulk and pharmaceutical formulations. [Link]

  • Shah, K., & Parmar, V. (2017). Analytical Methods for Quantitative Estimation of Montelukast Sodium: A Review. Inventi Rapid: Pharm Analysis & Quality Assurance. [Link]

  • Daicel Chiral Technologies. European Pharmacopoeia method - Montelukast Sodium :Enantiomeric purity. [Link]

Sources

Application Notes & Protocols: The HMPB Linker in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Fragment-Based Drug Design (FBDD) has emerged as a powerful strategy for the identification of novel lead compounds, offering an efficient exploration of chemical space with smaller, less complex molecules.[1][2][3] A cornerstone of many FBDD campaigns, particularly those involving fragment linking or elaboration, is the use of solid-phase synthesis. Central to this methodology is the choice of a suitable linker to tether fragments to a solid support. This document provides a detailed guide to the application of the 4-(4-Hydroxymethyl-3-methoxyphenoxy)butyric acid (HMPB) linker, a highly acid-sensitive linker invaluable for the synthesis of protected C-terminal carboxylic acids—a common feature in advanced fragment derivatives.[4][5] We will explore the underlying chemistry, strategic advantages, and detailed protocols for the effective use of the HMPB linker in FBDD workflows.

Introduction to FBDD and the Role of Solid-Phase Linkers

Fragment-Based Drug Design (FBDD) begins with the screening of low-molecular-weight compounds (fragments) that typically bind to a biological target with low affinity.[2] These initial "hits" serve as starting points for the development of more potent, drug-like molecules through strategies such as fragment growing, merging, or linking.[6][7] The linking strategy, where two or more fragments that bind to adjacent pockets on a target are connected, is a particularly powerful approach to rapidly increase binding affinity.[8][9][10]

Solid-phase organic synthesis (SPOS) offers a streamlined methodology for these elaboration and linking strategies. By immobilizing a fragment onto an insoluble resin support, excess reagents and by-products can be easily removed by simple filtration and washing, driving reactions to completion and simplifying purification.[5] The linker is the critical chemical handle that connects the nascent molecule to this solid support. Its chemical properties, particularly the conditions required for its cleavage, dictate the overall synthetic strategy.

The HMPB linker is a benzyl alcohol-type linker prized for its high acid lability.[4] This allows for the release of the synthesized compound from the resin under very mild acidic conditions, preserving common acid-sensitive protecting groups used on the molecule itself. This feature is paramount in FBDD, where complex, multi-functionalized molecules are often assembled, requiring an orthogonal protection strategy.

The HMPB Linker: A Technical Overview

Chemical Structure and Mechanism of Action

The HMPB linker, 4-(4-hydroxymethyl-3-methoxyphenoxy)butyric acid, provides a hydroxyl group for the esterification of the first fragment, typically via its carboxylic acid functionality. The key to its utility lies in the stability of the carbocation intermediate formed during acid-mediated cleavage.

The presence of the para-methoxy group on the phenyl ring provides significant resonance stabilization to the benzylic carbocation that forms upon protonation of the benzylic alcohol.[11][12][13] This enhanced stability is why the linker can be cleaved under exceptionally mild acidic conditions, such as dilute trifluoroacetic acid (TFA) or even hexafluoroisopropanol (HFIP).[11][12][14]

Key Advantages in a Fragment-Based Drug Design Context
  • Orthogonality: The primary advantage of the HMPB linker is its cleavage under conditions that leave many other protecting groups, such as Boc (t-butyloxycarbonyl) and t-butyl ethers/esters, intact.[5][11] This allows for the on-resin synthesis of a fully protected fragment-derived compound, which can then be cleaved and further manipulated in solution if necessary.

  • Access to C-Terminal Carboxylic Acids: The HMPB linker is specifically designed to release the synthesized molecule as a free carboxylic acid, a common and versatile functional group in drug candidates for engaging in hydrogen bond interactions with protein targets.[5]

  • Mild Cleavage Conditions: The ability to use very low concentrations of acid (e.g., 0.5-1% TFA in dichloromethane) minimizes the risk of acid-catalyzed side reactions or degradation of sensitive moieties within the synthesized compound.[4][14]

  • Versatility: While predominantly used for peptide synthesis, the principles of loading and cleavage are directly applicable to a wide range of small molecules and fragments that possess a carboxylic acid handle for immobilization.

Strategic Workflow for HMPB Linker Application in FBDD

The following workflow outlines the key stages of using an HMPB-functionalized resin for linking two hypothetical fragments, Fragment A (with a carboxylic acid) and Fragment B.

FBDD_Workflow cluster_0 On-Resin Synthesis cluster_1 Cleavage & Analysis Resin HMPB Resin Load 1. Fragment A Loading (Esterification) Resin->Load Deprotect 2. Deprotection (If needed) Load->Deprotect Couple 3. Fragment B Coupling Deprotect->Couple Elaborate 4. Further Elaboration (Optional) Couple->Elaborate Cleave 5. Mild Acid Cleavage Elaborate->Cleave Release from Solid Support Purify 6. Purification (e.g., HPLC) Cleave->Purify Analyze 7. Analysis & Assay (LC-MS, NMR, Bioassay) Purify->Analyze

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(4-Hydroxymethyl-3-methoxyphenoxy)-butyric acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(4-hydroxymethyl-3-methoxyphenoxy)-butyric acid (HMPB). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to enhance the yield and purity of your synthesis.

Introduction to HMPB Synthesis

This compound is a valuable bifunctional molecule utilized in various research and development areas, including pharmaceutical development as a linker molecule, in the cosmetics industry for skincare formulations, and in agricultural applications as a plant growth regulator.[1][2] Its synthesis is typically achieved through a two-step process: a Williamson ether synthesis followed by hydrolysis. While conceptually straightforward, achieving high yields requires careful attention to reaction parameters.

The primary synthetic route involves the reaction of vanillyl alcohol (4-hydroxymethyl-3-methoxyphenol) with a four-carbon electrophile, such as ethyl 4-bromobutyrate, to form the ether linkage. This is followed by the hydrolysis of the resulting ester to yield the final carboxylic acid product.

Visualizing the Synthesis Workflow

The following diagram illustrates the general two-step synthesis of this compound.

SynthesisWorkflow Vanillyl_Alcohol Vanillyl Alcohol Intermediate_Ester Ethyl 4-(4-hydroxymethyl- 3-methoxyphenoxy)butyrate Vanillyl_Alcohol->Intermediate_Ester Williamson Ether Synthesis (Base, Solvent) Ethyl_4_bromobutyrate Ethyl 4-bromobutyrate Ethyl_4_bromobutyrate->Intermediate_Ester Final_Product 4-(4-Hydroxymethyl-3-methoxyphenoxy) -butyric acid Intermediate_Ester->Final_Product Hydrolysis (e.g., NaOH, H₂O)

Caption: General workflow for HMPB synthesis.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of HMPB, providing causative explanations and actionable solutions.

Issue 1: Low Yield in Williamson Ether Synthesis Step

  • Question: My Williamson ether synthesis of the intermediate ester is consistently resulting in low yields. What are the likely causes and how can I improve it?

  • Answer: Low yields in this SN2 reaction can stem from several factors.[3] Here’s a systematic approach to troubleshooting:

    • Incomplete Deprotonation of Vanillyl Alcohol: The phenoxide ion is the active nucleophile. If the base is not strong enough to fully deprotonate the phenolic hydroxyl group of vanillyl alcohol, the reaction will be incomplete.[3]

      • Solution: While potassium carbonate (K₂CO₃) is commonly used, a stronger base like sodium hydroxide (NaOH) or even cesium carbonate (Cs₂CO₃) can be more effective.[4][5] For particularly stubborn reactions, sodium hydride (NaH) can be employed, but it requires strictly anhydrous conditions as it reacts violently with water.[3][6]

    • Suboptimal Reaction Conditions: Time and temperature are critical.

      • Solution: Ensure the reaction is heated sufficiently, typically between 50-100°C, for an adequate duration, which can range from 1 to 28 hours depending on the specific reagents and solvent.[3][4] Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.

    • Incorrect Solvent Choice: The solvent plays a key role in solvating the reactants and influencing the reaction rate.

      • Solution: Polar aprotic solvents like acetonitrile, acetone, or dimethylformamide (DMF) are generally preferred for SN2 reactions as they do not solvate the nucleophile as strongly as protic solvents, thus increasing its reactivity.[3][4]

    • Side Reactions: The primary competing reaction is the E2 elimination of the alkyl halide, although this is less of a concern with a primary halide like ethyl 4-bromobutyrate.[7] C-alkylation of the phenol ring is another possibility, though less common under these conditions.[3]

Issue 2: Difficulty in Hydrolyzing the Intermediate Ester

  • Question: The hydrolysis of my ethyl 4-(4-hydroxymethyl-3-methoxyphenoxy)butyrate is slow or incomplete. How can I drive the reaction to completion?

  • Answer: Incomplete hydrolysis is usually due to insufficient base or reaction time.

    • Solution: A common method is to use an excess of a strong base like sodium hydroxide in a mixture of an organic solvent (like acetone or ethanol) and water.[4] Heating the reaction mixture can also accelerate the rate of hydrolysis. Monitor the disappearance of the starting ester by TLC. The reaction is typically complete within 1-2 hours at room temperature.[4]

Issue 3: Product Purification Challenges

  • Question: I'm having trouble obtaining a pure final product. What are the best purification strategies?

  • Answer: Purification often involves removing unreacted starting materials and byproducts.

    • Workup Procedure: After hydrolysis, the reaction mixture will be basic. Acidification with an acid like HCl is necessary to protonate the carboxylate and precipitate the desired carboxylic acid.[8] The crude product can then be isolated by filtration.

    • Extraction: If the product does not precipitate cleanly, it can be extracted from the acidified aqueous solution using an organic solvent like ethyl acetate or dichloromethane.[4]

    • Recrystallization/Column Chromatography: For higher purity, the crude product can be recrystallized from a suitable solvent system (e.g., hot water).[8] If recrystallization is ineffective, column chromatography is a reliable method for purification.[4]

Frequently Asked Questions (FAQs)

  • Q1: What is the best choice of base for the Williamson ether synthesis step?

    • A1: For phenols like vanillyl alcohol, moderately strong bases are usually sufficient. Potassium carbonate (K₂CO₃) and sodium hydroxide (NaOH) are effective and commonly used.[3][9] For improved yields, especially with less reactive alkyl halides, cesium carbonate (Cs₂CO₃) can be a superior choice.[4] Sodium hydride (NaH) is a very strong base that can be used but requires anhydrous conditions.[6]

  • Q2: Can I use γ-butyrolactone directly instead of ethyl 4-bromobutyrate?

    • A2: While direct reaction of phenols with lactones is possible, it often requires harsher conditions, such as the presence of a strong acid catalyst like aluminum chloride.[10] The Williamson ether synthesis with an alkyl halide is generally a more reliable and higher-yielding method for this specific transformation.[11] Under acidic conditions, γ-butyrolactone can react with alcohols to form the corresponding ester.[12]

  • Q3: How do I monitor the progress of the reactions?

    • A3: Thin Layer Chromatography (TLC) is the most convenient method. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between your starting materials, intermediates, and final product. Visualize the spots under a UV lamp or by staining with an appropriate reagent (e.g., potassium permanganate).

  • Q4: What are the key safety precautions for this synthesis?

    • A4: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Sodium hydroxide and hydrochloric acid are corrosive and should be handled with care.[8] Sodium hydride is highly flammable and reacts violently with water; handle it with extreme caution under an inert atmosphere.[6] The target compound itself may cause skin and eye irritation.[13]

Detailed Experimental Protocols

Protocol 1: Synthesis of Ethyl 4-(4-hydroxymethyl-3-methoxyphenoxy)butyrate

This protocol is a generalized procedure and may require optimization based on your specific laboratory conditions.[3]

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add vanillyl alcohol (1.0 eq.).

  • Solvent and Base: Add a suitable polar aprotic solvent such as acetone or acetonitrile (10-15 volumes).[4][5] Add a base such as cesium carbonate (Cs₂CO₃, ~1.2 eq.) or potassium carbonate (K₂CO₃, ~2 eq.).[4][5]

  • Stirring: Stir the mixture at room temperature for a short period (e.g., 5-10 minutes) to allow for the formation of the phenoxide.[4]

  • Addition of Alkylating Agent: Add ethyl 4-bromobutyrate (1.0-1.2 eq.) to the stirring suspension.[4]

  • Reaction: Heat the reaction mixture to reflux (the temperature will depend on the solvent used) and monitor the reaction progress by TLC. The reaction time can vary significantly (e.g., 6-28 hours).[4][5]

  • Workup: Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.[5]

  • Extraction: Wash the filtrate with water and brine solution.[5] Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude ester.[4]

  • Purification: The crude product can be purified by column chromatography if necessary.[4]

Protocol 2: Hydrolysis to this compound

  • Setup: Dissolve the crude ethyl 4-(4-hydroxymethyl-3-methoxyphenoxy)butyrate (1.0 eq.) in a mixture of acetone and water.[4]

  • Hydrolysis: Add an aqueous solution of sodium hydroxide (e.g., 1M NaOH, excess) and stir the mixture at room temperature for 1-2 hours.[4] Monitor the reaction by TLC until the starting ester is consumed.

  • Acidification: Cool the reaction mixture in an ice bath and carefully acidify by adding hydrochloric acid (e.g., 6M HCl) until the pH is acidic (test with litmus paper).[8] A precipitate of the product should form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold water to remove any remaining salts.[8]

  • Drying: Dry the purified product, for instance, by drawing air through the solid for an extended period.[14]

Data Summary

ReagentMolar Mass ( g/mol )Key Considerations
Vanillyl Alcohol154.16Starting material; ensure purity.[15]
Ethyl 4-bromobutyrate195.05Primary alkyl halide, good for SN2.[4]
This compound240.25Final product.[16]

Reaction Mechanism Visualization

The core of this synthesis is the Williamson ether synthesis, which proceeds via an SN2 mechanism.

SN2_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack Vanillyl-OH Vanillyl-OH Phenoxide Vanillyl-O⁻ (Nucleophile) Vanillyl-OH->Phenoxide Base Base (e.g., K₂CO₃) Base->Phenoxide Transition_State [Vanillyl-O···(CH₂)₃···Br]⁻ Transition State Phenoxide->Transition_State Alkyl_Halide Br-(CH₂)₃-COOEt Alkyl_Halide->Transition_State Ether_Product Vanillyl-O-(CH₂)₃-COOEt Transition_State->Ether_Product

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Technical Support Center: Troubleshooting Low Coupling Efficiency with HMPB Linker

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of low coupling efficiency when using the 4-(4-hydroxymethyl-3-methoxyphenoxy)butyric acid (HMPB) linker in solid-phase peptide synthesis (SPPS).

Introduction to the HMPB Linker

The HMPB linker is a popular choice for Fmoc-based solid-phase peptide synthesis when the goal is to obtain a C-terminal carboxylic acid upon cleavage.[1] Its moderate acid lability allows for the release of the peptide from the solid support under relatively mild acidic conditions, often preserving acid-sensitive side-chain protecting groups.[2][3][4][5] However, achieving optimal coupling efficiency, particularly for the first amino acid and subsequent challenging residues, can sometimes be problematic. This guide will walk you through a systematic approach to diagnosing and resolving these issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low coupling efficiency when using an HMPB linker?

Low coupling efficiency with the HMPB linker can be attributed to several factors:

  • Steric Hindrance: The bulky nature of the HMPB linker itself, combined with the first amino acid and the growing peptide chain, can physically obstruct the incoming activated amino acid.[6][7]

  • Suboptimal Resin Loading: An inaccurate determination of the initial resin loading can lead to the use of incorrect equivalents of reagents in subsequent steps, resulting in incomplete reactions.[8][9]

  • Peptide Aggregation: As the peptide chain elongates, it can fold and aggregate on the solid support, making the N-terminus inaccessible for the next coupling reaction.[10] This is a common issue in SPPS, especially with hydrophobic sequences.

  • Inappropriate Coupling Reagents or Conditions: The choice of activating agent, solvent, and reaction time is critical and may need to be optimized for specific sequences or sterically hindered amino acids.[7][11]

  • Premature Linker Cleavage: While the HMPB linker is designed for mild acid cleavage, it can exhibit some instability to certain reagents used during synthesis, leading to gradual loss of peptide from the resin.[2][3][4][5]

Q2: How can I accurately determine the loading of the first amino acid on my HMPB resin?

Accurate determination of the resin loading is a critical first step for a successful synthesis. The most common method is the spectrophotometric quantification of the Fmoc group cleaved from a known weight of dry resin.[8][12][13]

Protocol 1: Fmoc Quantification for Resin Loading

Objective: To accurately determine the substitution level of the first Fmoc-protected amino acid on the HMPB resin.

Materials:

  • Fmoc-amino acid-loaded HMPB resin (thoroughly dried)

  • 20% piperidine in N,N-dimethylformamide (DMF)

  • DMF

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Accurately weigh approximately 5-10 mg of the dried Fmoc-amino acid-HMPB resin into a small tube.

  • Add a precisely known volume of 20% piperidine in DMF (e.g., 1 mL) to the resin.

  • Agitate the mixture for 30-60 minutes at room temperature to ensure complete cleavage of the Fmoc group.

  • Allow the resin to settle.

  • Take a known aliquot of the supernatant (e.g., 100 µL) and dilute it with a known volume of DMF (e.g., 900 µL in a 1 mL cuvette) to bring the absorbance into the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).

  • Measure the absorbance of the diluted solution at 301 nm against a blank of the same dilution of 20% piperidine in DMF.

  • Calculate the resin loading using the Beer-Lambert law:

    Loading (mmol/g) = (Absorbance × Dilution Factor × Volume of piperidine solution in mL) / (7800 M⁻¹cm⁻¹ × mass of resin in g × 1 cm)

    The molar extinction coefficient (ε) for the dibenzofulvene-piperidine adduct at 301 nm is approximately 7800 M⁻¹cm⁻¹.[8]

Trustworthiness Check: Perform the measurement in triplicate to ensure reproducibility. An accurately determined loading value is crucial for calculating the correct equivalents of reagents for all subsequent synthesis steps.[14]

Troubleshooting Guides

Guide 1: Diagnosing the Cause of Low Coupling Efficiency

A systematic approach is key to identifying the root cause of poor coupling.

Step 1: Monitor the Coupling Reaction

The Kaiser test (or other ninhydrin-based tests) is a simple and effective qualitative method to check for the presence of free primary amines on the resin after a coupling step.[6]

  • Positive Result (Blue/Purple Beads): Indicates incomplete coupling.

  • Negative Result (Yellow/Colorless Beads): Indicates complete or near-complete coupling.

Step 2: Analyze a Test Cleavage

If coupling reactions appear complete by the Kaiser test, but the final yield is low, perform a small-scale test cleavage of the peptide from a small amount of resin. Analyze the crude peptide by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[15][16][17]

  • HPLC Analysis: This will reveal the purity of the crude product. The presence of significant deletion sequences (peaks corresponding to shorter peptides) confirms a coupling problem.[18][19]

  • Mass Spectrometry (MS) Analysis: This will confirm the identity of the main peak and the impurities. MS can differentiate between deletion sequences and other side products.[15][16]

Workflow for Diagnosing Low Coupling Efficiency

G start Low Peptide Yield Observed kaiser_test Perform Kaiser Test After Coupling start->kaiser_test kaiser_pos Kaiser Test Positive (Blue) kaiser_test->kaiser_pos kaiser_neg Kaiser Test Negative (Yellow) kaiser_test->kaiser_neg incomplete_coupling Root Cause: Incomplete Coupling kaiser_pos->incomplete_coupling Confirms Incomplete Coupling test_cleavage Perform Small-Scale Test Cleavage kaiser_neg->test_cleavage hplc_ms Analyze Crude Peptide by HPLC/MS test_cleavage->hplc_ms deletion_seq Deletion Sequences Detected? hplc_ms->deletion_seq deletion_seq->incomplete_coupling Yes other_issues Investigate Other Issues: - Premature Cleavage - Inefficient Final Cleavage - Purification Losses deletion_seq->other_issues No

Caption: Diagnostic workflow for low coupling efficiency.

Guide 2: Strategies to Overcome Low Coupling Efficiency

Once incomplete coupling is confirmed, the following strategies can be employed:

1. Optimize Coupling Chemistry

StrategyRationaleRecommended Protocol Adjustments
Increase Reaction Time Allows more time for sterically hindered couplings to proceed to completion.Extend the standard coupling time from 1-2 hours to 4-6 hours, or even overnight for particularly difficult residues.
Double Coupling A second exposure to fresh reagents can drive an incomplete reaction to completion.[7]After the initial coupling and washing steps, repeat the coupling procedure with a fresh solution of activated amino acid.
Use More Potent Coupling Reagents Reagents like HATU, HCTU, or COMU are more reactive than standard carbodiimides (e.g., DIC) and are more effective at overcoming steric hindrance.[7][20]Substitute DIC/HOBt with a 1:1 mixture of HATU/DIPEA or COMU/DIPEA.
Elevate Reaction Temperature Increased temperature can provide the necessary activation energy to overcome steric barriers.Perform the coupling at a moderately elevated temperature (e.g., 30-40°C). Caution: Higher temperatures can increase the risk of side reactions like racemization.

2. Address Peptide Aggregation

StrategyRationaleRecommended Protocol Adjustments
Change Solvent Solvents with better solvating properties can disrupt secondary structures and improve reagent access to the reaction site.Substitute DMF with N-methyl-2-pyrrolidone (NMP) or a mixture of solvents like DCM/DMF/NMP (1:1:1).[7]
Incorporate Chaotropic Salts Salts like LiCl can disrupt hydrogen bonding and break up aggregates.Add 0.1-0.5 M LiCl to the coupling reaction mixture. Note: Ensure the salt is removed during subsequent washing steps.
Use "Magic Mixture" A specific solvent cocktail designed to improve solvation.For acylation, use a mixture of DCM/DMF/NMP (1:1:1) with 1% Triton X100 and 2 M ethylene carbonate at 55°C.
Incorporate Structure-Breaking Residues Pseudoproline dipeptides or Dmb/Hmb-protected amino acids can be inserted into the peptide sequence to disrupt the formation of secondary structures.Strategically place these specialized residues every 5-6 amino acids within a sequence prone to aggregation.

3. Mitigate Premature Linker Cleavage

The HMPB linker is known to be sensitive to mild acidic conditions, including repeated treatments with hexafluoroisopropanol (HFIP), which is sometimes used for the removal of other protecting groups like Trt or Mtt.[2][3][4][5]

  • Avoid On-Resin Trt or Mtt Deprotection: If your synthesis scheme requires the removal of Trt or Mtt groups, be aware that the conditions used (e.g., 20-30% HFIP in DCM) can lead to premature cleavage of the peptide from the HMPB linker, reducing the overall yield.[2]

  • Alternative Cleavage Strategy: Recent studies have shown that HFIP can be used for the orthogonal cleavage of peptides from the HMPB linker, with concentrations as low as 20% in DCM being effective.[2][3][4][5] This can be an advantage if a specific orthogonal cleavage strategy is desired.

Mechanism of HMPB Linker Cleavage

The cleavage of the HMPB linker proceeds via a benzylic carbocation intermediate, which is stabilized by the electron-donating methoxy group on the aromatic ring. This stabilization is what makes the linker susceptible to mild acidic conditions.

G cluster_0 HMPB Linker Cleavage Mechanism Resin Resin-Peptide-HMPB Protonation Protonation of Hydroxymethyl Group Resin->Protonation Mild Acid (e.g., 1% TFA) Carbocation Formation of Benzylic Carbocation Protonation->Carbocation Loss of Water Cleavage Cleavage of Peptide Carbocation->Cleavage Nucleophilic Attack Peptide Free Peptide (C-terminal acid) Cleavage->Peptide

Caption: Simplified mechanism of HMPB linker cleavage.

Conclusion

Troubleshooting low coupling efficiency with the HMPB linker requires a systematic and logical approach. By accurately determining the initial resin loading, diligently monitoring coupling reactions, and employing targeted strategies to overcome steric hindrance and peptide aggregation, researchers can significantly improve the yield and purity of their synthetic peptides. This guide provides a framework for diagnosing and resolving common issues, empowering you to achieve greater success in your solid-phase peptide synthesis endeavors.

References

  • AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Anaspec. (2024, August 19). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Retrieved from [Link]

  • Desgagné, M., Kutateladze, D. A., & Pentelute, B. L. (2025). Orthogonal Cleavage of the HMPB Linker from Solid Support Using HFIP. Organic Letters. Retrieved from [Link]

  • GenicBio. (2025, September 16). HPLC & Mass Spectrometry Testing for Peptides: Ensuring Purity, Accuracy, and Research Confidence. Retrieved from [Link]

  • MtoZ Biolabs. (n.d.). Mechanism of Peptide Purity Analysis. Retrieved from [Link]

  • Desgagné, M., Kutateladze, D. A., & Pentelute, B. L. (2025). Orthogonal Cleavage of the HMPB Linker from Solid Support Using HFIP. Semantic Scholar. Retrieved from [Link]

  • AAPPTEC. (n.d.). Technical Support Information Bulletin 1198 - Resin Loading Measurement by Fmoc Cleavage. Retrieved from [Link]

  • Guttman, M., et al. (n.d.). Efficient flow synthesis of human antimicrobial peptides. PubMed Central. Retrieved from [Link]

  • Biotage. (2023, February 6). How to quantify your first amino acid loading onto Wang resins. Retrieved from [Link]

  • Desgagné, M., Kutateladze, D. A., & Pentelute, B. L. (2025). Orthogonal Cleavage of the HMPB Linker from Solid Support Using HFIP. ResearchGate. Retrieved from [Link]

  • Omizzur. (n.d.). Problems and Solutions in Solid Phase Synthesis of Peptides. Retrieved from [Link]

  • Peptideweb.com. (n.d.). Loading protocols. Retrieved from [Link]

  • Desgagné, M., Kutateladze, D. A., & Pentelute, B. L. (2025). Orthogonal Cleavage of the HMPB Linker from Solid Support Using HFIP. PubMed. Retrieved from [Link]

  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33, 239-254.
  • Fields, G. B. (n.d.). Synthesis of Peptides on Solid Supports. Thieme Connect. Retrieved from [Link]

  • Bioanalytical Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]

  • Góngora-Benítez, M., et al. (n.d.). Calculating Resin Functionalization in Solid-Phase Peptide Synthesis Using a Standardized Method based on Fmoc Determination. ACS Combinatorial Science. Retrieved from [Link]

  • Isidro-Llobet, A., et al. (2025). Overview of Solid Phase Synthesis of Difficult Peptide Sequences. Request PDF. Retrieved from [Link]

  • Agilent. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Retrieved from [Link]

  • Petersson, P., et al. (2023). New Strategy for Assessing Peak Purity of Pharmaceutical Peptides Using 2D-LC–MS. Chromatography Online. Retrieved from [Link]

  • Bofill, J. M., et al. (2022). 2-Methoxy-4-methylsulfinylbenzyl Alcohol as a Safety-Catch Linker for the Fmoc/tBu Solid-Phase Peptide Synthesis Strategy. The Journal of Organic Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Retrieved from [Link]

  • AAPPTEC. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • Nielsen, C. S., et al. (2020). Greening the synthesis of peptide therapeutics: an industrial perspective. RSC Publishing. Retrieved from [Link]

  • CEM Corporation. (2025). Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. Retrieved from [Link]

  • LSU Scholarly Repository. (n.d.). Design and synthesis of handles for solid-phase peptide synthesis and convergent peptide synthesis. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (n.d.). Linkers, Resins, and General Procedures for Solid-Phase Peptide Synthesis. SpringerLink. Retrieved from [Link]

  • Backes, B. J., & Ellman, J. A. (n.d.). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. PubMed Central. Retrieved from [Link]

  • Choudhary, A., & Raines, R. T. (n.d.). An electronic effect on protein structure. PubMed Central. Retrieved from [Link]

Sources

HMPB Linker Cleavage: A Technical Guide to Optimization and Troubleshooting

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing the cleavage of peptides from resins functionalized with the 4-hydroxymethyl-3-methoxyphenoxybutyric acid (HMPB) linker. This guide is designed for researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS). As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles and field-tested insights to empower you to overcome common challenges and achieve high-yield, high-purity results.

Introduction to the HMPB Linker

The HMPB linker is a popular choice in Fmoc-based SPPS for the synthesis of C-terminal acid peptides. Its key advantage lies in its acid lability, which allows for the release of the peptide from the solid support under moderately acidic conditions, typically with a dilute solution of trifluoroacetic acid (TFA). This mild cleavage condition is a double-edged sword: while it preserves acid-sensitive functionalities within the peptide sequence, it also makes the linker susceptible to premature cleavage during synthesis, particularly during the repeated piperidine treatments for Fmoc deprotection.

Understanding the cleavage mechanism is crucial for troubleshooting. The process is initiated by the protonation of the ether oxygen, followed by the formation of a resonance-stabilized secondary benzylic carbocation. This carbocation is then quenched by the cleavage cocktail reagents, releasing the peptide into solution.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the cleavage of peptides from HMPB-functionalized resins.

Question 1: Why is my cleavage yield unexpectedly low?

Low cleavage yield is one of the most common issues. The root cause often lies in one of several areas: incomplete cleavage, peptide precipitation, or premature linker cleavage during synthesis.

  • Incomplete Cleavage: The standard cleavage cocktail for HMPB linkers is a dilute solution of TFA (1-2%) in dichloromethane (DCM). If your yield is low, consider the following:

    • TFA Concentration: While 1% TFA is standard, for some less labile sequences, a slightly higher concentration (up to 5%) may be necessary. However, be cautious as higher concentrations can lead to the removal of acid-sensitive protecting groups.

    • Cleavage Time: The optimal cleavage time is typically between 1-2 hours. Shorter times may not be sufficient for complete cleavage, while excessively long times can promote side reactions. We recommend performing a time-course experiment (e.g., taking aliquots at 30, 60, 90, and 120 minutes) to determine the optimal cleavage time for your specific peptide.

    • Reaction Temperature: Cleavage is typically performed at room temperature. If you are still experiencing low yields, you can try performing the cleavage at a slightly elevated temperature (e.g., 30-35°C), but monitor for side product formation.

  • Peptide Precipitation: Once cleaved from the resin, your peptide may precipitate out of the cleavage cocktail, especially if it is hydrophobic.

    • Solvent Choice: If you suspect precipitation, consider using a more polar solvent system. A mixture of TFA/DCM/water can sometimes improve solubility.

    • Immediate Collection: After cleavage, immediately filter the resin and collect the filtrate. Wash the resin multiple times with fresh cleavage cocktail or a compatible solvent to ensure all the cleaved peptide is collected.

  • Premature Linker Cleavage: The HMPB linker can be sensitive to the repeated piperidine treatments used for Fmoc deprotection, leading to a gradual loss of peptide from the resin throughout the synthesis.

    • Piperidine Concentration: Use a 20% solution of piperidine in DMF for Fmoc deprotection. Higher concentrations are unnecessary and can increase premature cleavage.

    • Deprotection Time: Minimize the deprotection time to what is necessary for complete Fmoc removal (typically 2 x 10 minutes).

Question 2: I am observing significant side product formation. What are the likely causes and how can I prevent them?

Side product formation is often a result of unwanted reactions occurring during the cleavage step. The nature of the side products will depend on your peptide sequence.

  • Re-attachment of the Peptide to the Resin: The carbocation intermediate formed during cleavage can be attacked by nucleophiles present in the reaction mixture. If the cleaved peptide has a nucleophilic side chain, it can potentially re-attach to the resin.

    • Scavengers: The use of scavengers in the cleavage cocktail is crucial to quench the carbocation and prevent side reactions. Triethylsilane (TES) or triisopropylsilane (TIS) are commonly used scavengers.

  • Modification of Sensitive Amino Acids: Certain amino acids are prone to modification under acidic conditions.

    • Tryptophan: Can be modified by the carbocation intermediate. The addition of a scavenger like TIS is highly recommended when tryptophan is present.

    • Methionine: Can be oxidized. Working under an inert atmosphere (e.g., nitrogen or argon) can help minimize oxidation.

    • Cysteine and Histidine: These residues can also be problematic. Ensure their side chains are appropriately protected.

The following table provides a summary of recommended cleavage cocktails for peptides containing sensitive amino acids:

Sensitive Amino AcidRecommended Cleavage CocktailRationale
Tryptophan (Trp)1-2% TFA, 5% TIS in DCMTIS effectively scavenges the carbocation, preventing modification of the indole side chain.
Methionine (Met)1-2% TFA in DCM (degassed)Using degassed solvents and an inert atmosphere minimizes oxidation.
Cysteine (Cys)1-2% TFA, 5% Water, 2.5% TIS in DCMThe presence of water can help suppress some side reactions.
Multiple Sensitive Residues1-2% TFA, 5% TIS, 2.5% Water in DCMA more comprehensive cocktail to protect against a range of side reactions.

Question 3: How can I confirm that my peptide has been successfully cleaved from the resin?

It is always good practice to confirm the completeness of the cleavage reaction.

  • Kaiser Test: After cleavage, wash the resin thoroughly and perform a Kaiser test on a small sample. A negative result (yellow beads) indicates that all the primary amines have been cleaved from the resin.

  • HPLC Analysis: Analyze the cleavage filtrate by HPLC. A single major peak corresponding to your target peptide is a good indication of successful cleavage. Compare the integration of this peak across different time points if you performed a time-course experiment.

Frequently Asked Questions (FAQs)

Q: Can I use a stronger acid for cleavage, like 95% TFA? A: No, using a high concentration of TFA will not only cleave the peptide from the HMPB linker but will also remove most side-chain protecting groups. The purpose of the HMPB linker is to allow for the cleavage of a fully protected peptide from the resin.

Q: What is the best way to handle the resin after cleavage? A: After filtering the cleavage cocktail, wash the resin several times with DCM and then with a solvent like methanol to remove any residual peptide or reagents. Dry the resin under vacuum.

Q: My peptide is very hydrophobic. What can I do to improve its solubility during cleavage? A: In addition to the solvent modifications mentioned earlier, you can try collecting the cleavage filtrate directly into a flask containing a solvent in which your peptide is known to be soluble.

Optimized Experimental Protocols

Protocol 1: Standard HMPB Linker Cleavage

This protocol is suitable for most peptides that do not contain sensitive amino acids.

  • Swell the peptide-resin in dichloromethane (DCM) for 30 minutes.

  • Prepare the cleavage cocktail: 1% Trifluoroacetic acid (TFA) in DCM.

  • Drain the swelling solvent and add the cleavage cocktail to the resin (10 mL per gram of resin).

  • Agitate the mixture at room temperature for 1-2 hours.

  • Filter the resin and collect the filtrate.

  • Wash the resin three times with fresh cleavage cocktail.

  • Combine all filtrates.

  • Evaporate the solvent under reduced pressure to obtain the crude peptide.

Protocol 2: Cleavage of Peptides with Sensitive Residues

This protocol incorporates scavengers to minimize side reactions.

  • Swell the peptide-resin in DCM for 30 minutes.

  • Prepare the cleavage cocktail: 1% TFA, 5% Triisopropylsilane (TIS), and 2.5% water in DCM.

  • Drain the swelling solvent and add the cleavage cocktail to the resin (10 mL per gram of resin).

  • Agitate the mixture at room temperature for 1-2 hours.

  • Filter the resin and collect the filtrate.

  • Wash the resin three times with fresh cleavage cocktail.

  • Combine all filtrates.

  • Evaporate the solvent under reduced pressure.

Visualizing the Workflow

The following diagram illustrates the decision-making process for troubleshooting low cleavage yields.

Cleavage_Troubleshooting start Low Cleavage Yield check_completeness Check Cleavage Completeness start->check_completeness check_precipitation Investigate Peptide Precipitation start->check_precipitation check_premature Assess Premature Cleavage start->check_premature incomplete_cleavage Incomplete Cleavage Suspected check_completeness->incomplete_cleavage precipitation_issue Precipitation Likely check_precipitation->precipitation_issue premature_cleavage Premature Cleavage Likely check_premature->premature_cleavage optimize_tfa Increase TFA (2-5%) incomplete_cleavage->optimize_tfa If yield still low optimize_time Increase Time (2-4h) incomplete_cleavage->optimize_time If yield still low change_solvent Use More Polar Solvent precipitation_issue->change_solvent immediate_collection Immediate Filtrate Collection precipitation_issue->immediate_collection check_piperidine Verify Piperidine Concentration (20%) premature_cleavage->check_piperidine check_deprotection Minimize Deprotection Time premature_cleavage->check_deprotection solution Improved Yield optimize_tfa->solution optimize_time->solution change_solvent->solution immediate_collection->solution check_piperidine->solution check_deprotection->solution

Caption: Troubleshooting workflow for low HMPB cleavage yield.

References

Technical Support Center: Synthesis of 4-(4-Hydroxymethyl-3-methoxyphenoxy)-butyric acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(4-Hydroxymethyl-3-methoxyphenoxy)-butyric acid, a critical linker molecule often utilized in solid-phase peptide synthesis and other advanced applications. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, troubleshoot common issues, and optimize reaction outcomes.

Introduction to the Synthesis

The synthesis of this compound, also known as the HMPB linker, is most commonly achieved through a Williamson ether synthesis. This reaction involves the O-alkylation of the phenolic hydroxyl group of vanillyl alcohol with a suitable four-carbon building block, typically a derivative of butyric acid. The reaction is deceptively simple in principle, but the bifunctional nature of vanillyl alcohol (containing both a phenolic and a benzylic hydroxyl group) and the reactivity of the alkylating agent can lead to a variety of side reactions.

This guide will address frequently encountered challenges in a question-and-answer format, providing both theoretical explanations and practical, field-proven solutions.

Troubleshooting Guide & FAQs

Q1: My reaction yield is consistently low. What are the most likely causes?

Low yields in the synthesis of this compound can stem from several factors. The primary culprits are often incomplete reaction, competing side reactions, or suboptimal reaction conditions.

A1: Key areas to investigate for low yield:

  • Incomplete Deprotonation of Vanillyl Alcohol: The Williamson ether synthesis requires the formation of a phenoxide ion from the phenolic hydroxyl group of vanillyl alcohol.[1] If the base used is not strong enough or is used in insufficient quantity, the deprotonation will be incomplete, leading to a low concentration of the nucleophile and thus a slow or incomplete reaction.

    • Troubleshooting:

      • Ensure the use of a sufficiently strong base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), in an appropriate solvent.

      • Use at least one equivalent of the base, and in some cases, a slight excess may be beneficial.

      • Ensure your reagents, especially the base and solvent, are anhydrous, as water can consume the base and hydrolyze the alkylating agent.

  • Choice of Alkylating Agent and Leaving Group: The reactivity of the alkylating agent is critical. The reaction proceeds via an Sₙ2 mechanism, which is sensitive to the nature of the leaving group and the steric hindrance at the reaction center.[2]

    • Troubleshooting:

      • When using a 4-halobutyrate, the reactivity order for the halide is I > Br > Cl. Using ethyl 4-bromobutyrate is a common and effective choice.

      • Alternatively, γ-butyrolactone can be used as the alkylating agent. This reaction typically requires a strong base to open the lactone ring.

  • Reaction Temperature and Time: Like many organic reactions, the Williamson ether synthesis is sensitive to temperature.

    • Troubleshooting:

      • If the reaction is too slow, consider increasing the temperature. However, be aware that higher temperatures can also promote side reactions like elimination.

      • Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Extended reaction times can sometimes lead to product degradation.

Q2: I am observing multiple spots on my TLC plate, even after the reaction should be complete. What are the likely side products?

The presence of multiple products is a common issue in this synthesis. The structure of vanillyl alcohol and the reaction conditions can lead to several side reactions.

A2: Common Side Products and How to Identify Them:

  • C-Alkylation Product: The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen atom (O-alkylation) to form the desired ether, or at the carbon atoms of the aromatic ring (C-alkylation).[1] C-alkylation is more likely to occur at the ortho and para positions to the hydroxyl group.

    • Identification: C-alkylated products will have a different substitution pattern on the aromatic ring, which can be distinguished by ¹H NMR spectroscopy. The aromatic proton signals will show different splitting patterns and chemical shifts compared to the desired O-alkylated product.

  • Product of Benzylic Alcohol Alkylation: While the phenolic hydroxyl group is more acidic and therefore more readily deprotonated, under certain conditions, the benzylic alcohol can also be alkylated, leading to a diether product.

    • Identification: This side product will have a higher molecular weight, which can be confirmed by mass spectrometry. The ¹H NMR spectrum will show the absence of the benzylic -OH proton and the presence of an additional ether linkage.

  • Elimination Product: If using a 4-halobutyrate, the base can induce an elimination reaction to form an alkene, especially at higher temperatures.[2]

    • Identification: This side product will be of lower molecular weight and can be identified by the presence of vinyl proton signals in the ¹H NMR spectrum.

  • Unreacted Starting Materials: Incomplete reactions will result in the presence of unreacted vanillyl alcohol and the alkylating agent or its hydrolysis product.

    • Identification: These can be identified by comparing the TLC plate to the starting materials.

The following diagram illustrates the desired reaction and the major potential side reactions:

Side_Reactions cluster_reactants Reactants cluster_products Products Vanillyl_Alcohol Vanillyl Alcohol Desired_Product 4-(4-Hydroxymethyl-3-methoxyphenoxy)- butyric acid (Desired Product) Vanillyl_Alcohol->Desired_Product O-Alkylation (Desired Pathway) C_Alkylation C-Alkylation Product Vanillyl_Alcohol->C_Alkylation C-Alkylation (Side Reaction) Benzylic_Alkylation Benzylic Alkylation Product Vanillyl_Alcohol->Benzylic_Alkylation Benzylic OH Alkylation (Side Reaction) Butyrate_Derivative Butyrate Derivative (e.g., γ-Butyrolactone or 4-halobutyrate) Butyrate_Derivative->Desired_Product Butyrate_Derivative->C_Alkylation Butyrate_Derivative->Benzylic_Alkylation Elimination Elimination Product Butyrate_Derivative->Elimination Elimination (Side Reaction with 4-halobutyrate)

Caption: Desired and competing side reactions in the synthesis of this compound.

Q3: How can I minimize the formation of the C-alkylation side product?

Controlling the regioselectivity between O- and C-alkylation is a classic challenge in phenol chemistry. Several factors can influence the outcome.

A3: Strategies to Favor O-Alkylation:

  • Solvent Choice: The choice of solvent can have a significant impact on the reaction's regioselectivity.

    • Recommendation: Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (MeCN) are generally preferred for O-alkylation. These solvents solvate the cation of the base, leaving a "naked" and highly reactive phenoxide oxygen, which favors attack at the oxygen atom. Protic solvents can solvate the phenoxide oxygen through hydrogen bonding, making it less nucleophilic and potentially favoring C-alkylation.

  • Counter-ion of the Base: The nature of the cation from the base can also influence the reaction.

    • Recommendation: Larger, "softer" cations like potassium (K⁺) or cesium (Cs⁺) are known to favor O-alkylation over smaller, "harder" cations like lithium (Li⁺) or sodium (Na⁺). This is because the larger cations have a weaker interaction with the phenoxide oxygen, leaving it more available for reaction.

  • Temperature: Lower reaction temperatures generally favor the thermodynamically more stable O-alkylated product.

Q4: Do I need to protect the benzylic alcohol group on vanillyl alcohol?

The need to protect the benzylic alcohol is a valid concern, as it could potentially react with the alkylating agent.

A4: To Protect or Not to Protect?

  • General Guideline: In many cases, protection of the benzylic alcohol is not necessary. The phenolic hydroxyl group is significantly more acidic (pKa ≈ 10) than the benzylic alcohol (pKa ≈ 16-18), meaning it will be selectively deprotonated by the base. The resulting phenoxide is a much stronger nucleophile than the neutral benzylic alcohol.

  • When to Consider Protection: If you are observing significant formation of the di-alkylated side product, protection of the benzylic alcohol may be necessary.

    • Protection Strategy: A common protecting group for alcohols is the benzyl ether, which can be introduced via a Williamson ether synthesis and later removed by hydrogenolysis.[3][4] However, this adds extra steps to the synthesis.

    • Alternative: Optimizing the reaction conditions (e.g., using a milder base, lower temperature, and shorter reaction time) is often a more practical approach to minimize di-alkylation before resorting to a protection-deprotection strategy.

Experimental Protocols

Protocol 1: Synthesis of this compound using γ-Butyrolactone

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagent purity.

Materials:

  • Vanillyl alcohol

  • γ-Butyrolactone

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Dimethylformamide (DMF)

  • Hydrochloric acid (HCl), 1M

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add vanillyl alcohol (1 equivalent).

  • Dissolution and Inert Atmosphere: Dissolve the vanillyl alcohol in anhydrous DMF. Purge the flask with nitrogen for 10-15 minutes.

  • Deprotonation: Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred solution at 0 °C (ice bath). Allow the mixture to stir at this temperature for 30 minutes, then warm to room temperature and stir for another hour, or until hydrogen gas evolution ceases.

  • Alkylation: Add γ-butyrolactone (1.2 equivalents) dropwise to the reaction mixture via the dropping funnel.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Cool the reaction mixture to 0 °C and cautiously quench with water.

    • Acidify the mixture to pH 2-3 with 1M HCl.

    • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers and wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Data Presentation: Expected ¹H NMR Data

The following table summarizes the expected ¹H NMR chemical shifts for the desired product. Actual values may vary slightly depending on the solvent and instrument.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic Protons6.7 - 7.0m3H
-OCH₂- (ether)~ 4.0t2H
-CH₂- (benzylic)~ 4.6s2H
-OCH₃~ 3.9s3H
-CH₂- (butyrate)~ 2.5t2H
-CH₂- (butyrate)~ 2.1p2H
-COOH> 10br s1H
Benzylic -OHVariablebr s1H

Conclusion

The synthesis of this compound is a manageable yet nuanced process. By understanding the underlying reaction mechanisms and potential side reactions, researchers can effectively troubleshoot and optimize their synthetic protocols. Careful control of reaction conditions, particularly the choice of base, solvent, and temperature, is paramount to achieving high yields of the desired product. This guide provides a solid foundation for navigating the challenges of this synthesis and achieving successful outcomes in your research and development endeavors.

References

  • Wikipedia. Williamson ether synthesis. [Link]

  • León, I., González, J., Millán, J., Castaño, F., & Fernández, J. A. (2014). Behind the reactivity of lactones: a computational and spectroscopic study of phenol·γ-butyrolactone. The Journal of Physical Chemistry A, 118(14), 2568–2575. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. [Link]

  • Wang, P., et al. Wang Linker Free of Side Reactions. [Link]

  • University of Windsor. Alcohol Protecting Groups. [Link]

Sources

stability issues of 4-(4-Hydroxymethyl-3-methoxyphenoxy)-butyric acid in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(4-Hydroxymethyl-3-methoxyphenoxy)-butyric acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice regarding the stability of this compound in solution. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and formulations.

Introduction

This compound is a versatile molecule with applications in pharmaceuticals and agrochemicals.[1] Its structure, featuring a phenoxybutyric acid moiety with hydroxymethyl and methoxy substitutions, makes it a valuable compound for research and development.[1] However, the presence of multiple functional groups, including a carboxylic acid, an ether linkage, a phenolic hydroxyl group (masked as a methoxy group), and a benzylic alcohol, can present challenges to its stability in solution. Understanding the potential degradation pathways is crucial for accurate and reproducible experimental outcomes.

This guide provides a comprehensive overview of the stability issues you may encounter, along with practical solutions and preventative measures.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: My solution of this compound is showing a decrease in purity over time. What are the likely causes?

Answer:

A decrease in the purity of your this compound solution can be attributed to several factors, primarily related to hydrolytic, oxidative, and photodegradation. The key structural features susceptible to degradation are the ether linkage and the benzylic alcohol.

  • Hydrolysis: The ether bond in the phenoxybutyric acid structure can be susceptible to cleavage, particularly under acidic or basic conditions. This would lead to the formation of vanillyl alcohol (4-hydroxymethyl-3-methoxyphenol) and 4-hydroxybutyric acid. While generally stable at neutral pH, prolonged exposure to even mildly acidic or basic aqueous solutions can promote this degradation.

  • Oxidation: The benzylic alcohol group is prone to oxidation, which could yield the corresponding aldehyde or carboxylic acid. Phenolic compounds, in general, are susceptible to oxidation, and while the phenolic hydroxyl is methylated in this compound, the overall electron-rich aromatic ring can still be a target for oxidative degradation.[2]

  • Photodegradation: Exposure to light, particularly UV light, can provide the energy to initiate degradation reactions. Aromatic compounds, especially those with ether linkages, can be susceptible to photolytic cleavage.[3]

  • Thermal Stress: As indicated by supplier data, strong heating should be avoided. Elevated temperatures can accelerate both hydrolytic and oxidative degradation pathways.

Troubleshooting Steps:

  • Review your solvent and pH: Are you using an aqueous solution? If so, what is the pH? For optimal stability, it is recommended to use a buffered solution at a neutral pH (around 6-7.5).

  • Assess your storage conditions: Is your solution protected from light? We recommend storing solutions in amber vials or in the dark. What is the storage temperature? For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) is advisable.

  • Consider the headspace: For solutions stored for extended periods, purging the vial with an inert gas like nitrogen or argon can minimize oxidative degradation.

FAQ 2: I suspect my compound is degrading. What are the potential degradation products I should be looking for?

Answer:

Based on the structure of this compound, the following are the most probable degradation products. The formation of these will depend on the specific stress conditions (e.g., pH, presence of oxidants, light exposure).

Potential Degradation Products

Degradation PathwayPotential Degradation Product(s)Chemical Structure
Ether Hydrolysis Vanillyl alcohol (4-Hydroxymethyl-3-methoxyphenol) and 4-Hydroxybutyric acid

and

Oxidation of Benzylic Alcohol 4-(4-Formyl-3-methoxyphenoxy)butyric acid

Further Oxidation 4-(4-Carboxy-3-methoxyphenoxy)butyric acidStructure not readily available

Analytical Approach:

A stability-indicating HPLC method is the recommended tool to separate and identify these potential degradation products.[4][5] A reversed-phase C18 column with a gradient elution using a mobile phase of acetonitrile and a phosphate buffer at a slightly acidic pH (e.g., pH 3-4) would be a good starting point for method development. Detection at a wavelength around 270-280 nm should provide good sensitivity for the parent compound and its aromatic degradation products.

FAQ 3: How should I prepare and store solutions of this compound to ensure maximum stability?

Answer:

Proper preparation and storage are critical to maintaining the integrity of your solutions.

Recommended Solution Preparation and Storage Protocol:

ParameterRecommendationRationale
Solvent For aqueous solutions, use a buffer at pH 6.0-7.5 . For organic stock solutions, use DMSO, DMF, or ethanol .Avoids acid or base-catalyzed hydrolysis of the ether linkage.
Temperature Store stock solutions and aqueous solutions at 2-8 °C for short-term use (days) and at -20 °C or -80 °C for long-term storage (weeks to months).Reduces the rate of all chemical degradation reactions.
Light Exposure Protect solutions from light by using amber vials or by wrapping clear vials in aluminum foil. Store in the dark.Minimizes the risk of photodegradation.
Oxygen Exposure For long-term storage of sensitive applications, consider purging the vial with an inert gas (e.g., nitrogen or argon) before sealing.Prevents oxidative degradation of the benzylic alcohol and aromatic ring.
Container Use high-quality, inert glass vials.Prevents leaching of contaminants from the container that could catalyze degradation.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a forced degradation study to intentionally degrade this compound under various stress conditions. This is essential for identifying potential degradation products and developing a stability-indicating analytical method.[6][7]

Objective: To generate degradation products of this compound under hydrolytic, oxidative, photolytic, and thermal stress conditions.

Materials:

  • This compound

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Phosphate buffer (pH 7.0)

  • HPLC system with a UV detector

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60 °C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60 °C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Keep the solid compound in an oven at 80 °C for 48 hours. Dissolve a portion in the mobile phase for analysis.

    • Photodegradation: Expose the solution (in a quartz cuvette) to UV light (254 nm) in a photostability chamber for 24 hours.

  • Sample Analysis:

    • At appropriate time points, withdraw aliquots from each stress condition.

    • Neutralize the acidic and basic samples before injection.

    • Analyze all samples by a suitable HPLC method (see Protocol 2).

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating the parent compound from its degradation products.[8]

Instrumentation and Conditions (Starting Point):

  • HPLC System: A system with a gradient pump, autosampler, column oven, and a photodiode array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Phosphoric acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 10% B

    • 35-40 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 275 nm.

Method Validation: The developed method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[9]

Visualizing Degradation Pathways and Workflows

To better understand the potential degradation pathways and the experimental workflow for stability testing, the following diagrams are provided.

G cluster_degradation Potential Degradation Pathways Parent This compound Hydrolysis_Products Vanillyl Alcohol + 4-Hydroxybutyric Acid Parent->Hydrolysis_Products Hydrolysis (Acid/Base) Oxidation_Product1 4-(4-Formyl-3-methoxyphenoxy)butyric acid Parent->Oxidation_Product1 Oxidation Oxidation_Product2 4-(4-Carboxy-3-methoxyphenoxy)butyric acid Oxidation_Product1->Oxidation_Product2 Further Oxidation G cluster_workflow Forced Degradation Workflow Start Prepare Stock Solution Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) Start->Stress Sample Collect Samples at Timepoints Stress->Sample Analyze Analyze by Stability-Indicating HPLC Method Sample->Analyze Identify Identify & Quantify Degradation Products Analyze->Identify

Caption: Experimental workflow for a forced degradation study.

Conclusion

The stability of this compound in solution is a critical consideration for its effective use in research and development. By understanding the potential degradation pathways and implementing appropriate handling and storage procedures, researchers can ensure the quality and reliability of their experimental data. This guide provides a foundational understanding and practical tools to address common stability challenges. For further assistance, please do not hesitate to contact our technical support team.

References

  • Chem-Impex. This compound. Available from: [Link]

  • MedCrave. Forced degradation studies. J Anal Pharm Res. 2016;3(6):00076.
  • PubChem. This compound. National Center for Biotechnology Information. PubChem Compound Database; CID=4660281. Available from: [Link]

  • International Journal of Trend in Scientific Research and Development. Stability Indicating HPLC Method Development –A Review. IJTSRD. 2021;5(6):250-256.
  • HubSpot. Technical Guide Series - Forced Degradation Studies. Available from: [Link]

  • SciSpace. Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. J Pharm Sci Emerg Drugs. 2020;8:183.
  • Biomedical Journal of Scientific & Technical Research. Forced Degradation – A Review. Biomed J Sci & Tech Res. 2022;47(3):38491-38497.
  • vscht.cz. Stability-Indicating HPLC Method Development. Available from: [Link]

  • International Journal of Pharmaceutical Chemistry and Analysis. Validated stability indicating RP-HPLC method for the determination of phenazone and lidocaine hydrochloride in bulk and dosage form. Int J Pharm Chem Anal. 2017;4(4):86-93.

Sources

Technical Support Center: A Senior Application Scientist's Guide to Preventing Racemization in HMPB-Based Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides targeted troubleshooting, in-depth scientific explanations, and validated protocols to help you maintain stereochemical integrity during solid-phase peptide synthesis (SPPS) using the 4-(4-Hydroxymethyl-3-methoxyphenoxy)butyric acid (HMPB) linker.

The Challenge: Racemization and the HMPB Linker

The HMPB linker is a valuable tool in Fmoc-SPPS, enabling the synthesis of C-terminal carboxylic acid peptides that can be cleaved from the resin under moderately acidic conditions (e.g., 1% TFA), often leaving side-chain protecting groups intact.[1][2] However, the very first step—attaching the C-terminal amino acid—is a critical juncture where racemization can readily occur. This loss of stereochemical purity results in diastereomeric impurities that are often difficult to remove, compromising the peptide's final structure, biological activity, and therapeutic potential.[3]

This guide is designed to provide you with the foundational knowledge and practical strategies to overcome this challenge.

Core Mechanism: How Does Racemization Happen?

Understanding the "why" is crucial for effective prevention. During peptide bond formation, racemization of an activated amino acid primarily occurs through the formation of a planar 5(4H)-oxazolone (also known as an azlactone) intermediate.[4][5] The presence of a base facilitates the abstraction of the proton from the chiral α-carbon, leading to a planar, achiral enolate intermediate which can be re-protonated from either side, resulting in a mixture of L- and D-enantiomers.[6]

Urethane-protected amino acids (like Fmoc- and Boc-amino acids) are generally resistant to racemization once incorporated into the peptide chain. The most vulnerable points are during the activation of the carboxylic acid for coupling and, particularly, during the esterification of the first amino acid to a hydroxymethyl resin like HMPB.[6][7]

RacemizationMechanism cluster_0 Racemization via Oxazolone Intermediate ActivatedAA L-Amino Acid (Activated Carboxyl) ProtonAbstraction Base abstracts α-proton ActivatedAA->ProtonAbstraction Oxazolone Planar Oxazolone (Achiral Intermediate) ProtonAbstraction->Oxazolone + Base Reprotonation Re-protonation Oxazolone->Reprotonation RacemicMix Mixture of L- and D-Amino Acids Reprotonation->RacemicMix

Caption: Mechanism of base-catalyzed racemization.

Frequently Asked Questions & Troubleshooting

This section addresses common issues encountered when using the HMPB linker, providing expert insights and actionable solutions.

Q1: Why is loading the first amino acid onto the HMPB linker so prone to racemization?

A1: The standard procedure for esterifying an amino acid to a hydroxymethyl resin (like Wang or HMPB) often involves a carbodiimide activator (e.g., DIC or DCC) and a highly nucleophilic catalyst, 4-dimethylaminopyridine (DMAP). While effective for esterification, DMAP is a strong enough base to promote the formation of the oxazolone intermediate from the O-acylisourea species generated by the carbodiimide. This combination creates a "perfect storm" for racemization of the C-terminal residue before it's even attached to the resin.

Q2: Which amino acids are most susceptible to racemization during coupling?

A2: While any chiral amino acid can racemize, some are notoriously more susceptible. Histidine (His) and Cysteine (Cys) are particularly problematic due to the nature of their side chains and their propensity to stabilize the enolate intermediate.[2][8] Special care must be taken when these residues are at the C-terminus. For these specific cases, using an alternative, more gentle loading strategy or a different linker altogether, such as a 2-chlorotrityl chloride (2-CTC) resin, is strongly recommended. Loading onto 2-CTC resin does not require carboxyl group activation and is thus inherently free from racemization.[2]

Q3: I suspect I have racemization at my C-terminus. What are the best strategies to prevent this during HMPB loading?

A3: To minimize racemization, you must avoid conditions that favor oxazolone formation. The key is to achieve efficient esterification without the use of strong, non-sterically hindered bases.

  • Strategy 1: Symmetrical Anhydride Coupling: Pre-forming the symmetrical anhydride of the Fmoc-amino acid with DIC/DCC and then adding it to the resin in the presence of a milder catalyst like 4-pyrrolidinopyridine (PYP) or in the absence of a strong base catalyst can reduce racemization.

  • Strategy 2 (Recommended): MSNT/MeIm Protocol: A highly effective method involves using 2-(Mesitylene-2-sulfonyl)oxy-N,N,N',N'-tetramethyl-uronium tetrafluoroborate (MSNT) as the activating agent with N-methylimidazole (MeIm) as the base. This combination provides efficient esterification with very low levels of racemization.

  • Strategy 3: Pre-activated Esters: Using pre-formed active esters, such as pentafluorophenyl (Pfp) esters (Fmoc-AA-OPfp), can also be an effective strategy as the activation step is separated from the coupling to the resin.

Q4: My C-terminal residue is loaded correctly. Can racemization still occur during subsequent coupling steps?

A4: Yes, although it is less common for urethane-protected amino acids. Racemization during subsequent couplings is primarily influenced by the choice of coupling reagent and the base used.[6] Modern uronium/aminium-based coupling reagents (e.g., HATU, HBTU, HCTU) require a tertiary amine base to function. The basicity and steric hindrance of this amine are critical.[9]

Q5: How does the choice of base (e.g., DIPEA, NMM, Collidine) affect racemization during the chain elongation?

A5: The base's role is to deprotonate the incoming amino acid's carboxyl group and neutralize the protonated amine on the resin. However, excess or highly basic amines can promote α-proton abstraction from the activated amino acid ester, leading to racemization.[9]

  • N,N-diisopropylethylamine (DIPEA): Widely used but is a relatively strong base that can increase the risk of racemization, especially with sensitive residues.

  • N-methylmorpholine (NMM): A weaker base than DIPEA and is often a better choice to minimize racemization.[9]

  • 2,4,6-Collidine: A sterically hindered and weaker base. It is highly recommended for coupling racemization-prone residues like Fmoc-His(Trt)-OH or Fmoc-Cys(Trt)-OH, as its bulkiness disfavors α-proton abstraction.[6][10][11]

Q6: Are there coupling reagents that are inherently better at suppressing racemization?

A6: Yes. The addition of 1-hydroxybenzotriazole (HOBt) or its more effective aza-derivative, 1-hydroxy-7-azabenzotriazole (HOAt), to carbodiimide-mediated couplings is a classic strategy to suppress racemization.[6][8] Modern coupling reagents often have these moieties built-in.

OxymaPure® (ethyl 2-cyano-2-(hydroxyimino)acetate) is an excellent modern additive used with carbodiimides (e.g., DIC/Oxyma). This combination is known for its high efficiency and very low racemization potential, making it a superior alternative to HOBt, which has safety concerns.[6][12] Combinations like DIC/Oxyma are now considered a gold standard for minimizing racemization during both solution and solid-phase synthesis.[12]

Quantitative Data: Impact of Coupling Reagents

The choice of coupling reagent and conditions has a quantifiable impact on the degree of racemization. The table below summarizes the percentage of D-isomer formation when coupling various Fmoc-protected amino acids, highlighting the superior performance of modern reagent combinations.

Fmoc-Amino AcidCoupling Reagent/AdditiveBaseTemperature (°C)% D-Isomer FormedReference
Fmoc-L-Cys(Trt)-OHHBTU/DIPEADIPEA25Moderate[13]
Fmoc-L-Cys(Trt)-OHHATU/DIPEADIPEA25Moderate[13]
Fmoc-L-Cys(Trt)-OH DIC/Oxyma - 25 Negligible [12]
Fmoc-L-His(Trt)-OHHBTU/NMMNMM2511.0%[12]
Fmoc-L-His(Trt)-OHHATU/NMMNMM2512.0%[12]
Fmoc-L-His(Trt)-OH DIC/Oxyma - 25 1.8% [12]
Fmoc-L-His(Trt)-OHHATU/DIPEADIPEA5531.0%[12]

Data is compiled to illustrate trends and may be sourced from different experimental setups. Direct comparison requires identical reaction conditions.

Validated Experimental Protocol

This section provides a detailed, step-by-step methodology for a low-racemization coupling of the first amino acid to an HMPB-derivatized resin.

Protocol: Low-Racemization Loading of Fmoc-AA-OH onto HMPB Resin using DIC/Oxyma

This protocol is designed to minimize epimerization of the C-terminal residue during esterification.

Workflow start Start: HMPB Resin (e.g., HMPB-AM Resin) swell 1. Swell Resin in DCM start->swell wash_dmf 2. Wash with DMF swell->wash_dmf preactivate 3. Pre-activate in Solution: Fmoc-AA-OH (4 eq) + DIC (4 eq) + Oxyma (4 eq) in DMF for 10 min wash_dmf->preactivate couple 4. Couple to Resin: Add pre-activated solution to resin. React for 2-4 hours. preactivate->couple wash_final 5. Wash Extensively: DMF, DCM, MeOH couple->wash_final cap 6. Cap Unreacted Sites: Acetic Anhydride/DIPEA in DMF wash_final->cap dry 7. Wash and Dry Resin cap->dry end End: Fmoc-AA-HMPB Resin Ready for SPPS dry->end

Sources

Technical Support Center: Troubleshooting HMPBA Solubility in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Advanced Biochemical Formulations

Welcome to the technical support center for (4-Hydroxy-3-methoxyphenyl)acetic acid (HMPBA), also commonly known as Homovanillic acid. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with the solubility and stability of HMPBA in aqueous buffer systems. We will move beyond simple protocols to explain the underlying chemical principles governing these issues, providing you with the expertise to not only solve current problems but also prevent future ones.

PART 1: Understanding HMPBA's Physicochemical Properties

Successful formulation begins with a solid understanding of the molecule's characteristics. HMPBA is a weak acid, and its behavior in solution is dominated by the ionization of its carboxylic acid group.

Key Physicochemical Data for HMPBA
PropertyValueSource
Molecular Formula C₉H₁₀O₄[1]
Molecular Weight 182.17 g/mol [2]
pKa (Strongest Acidic) ~3.74 - 4.36, [2][3]
Predicted Water Solubility 2.72 - 5.16 g/L, [3][4]

The most critical value here is the pKa . The pKa is the pH at which the carboxylic acid group is 50% protonated (neutral charge) and 50% deprotonated (negative charge). This equilibrium is the single most important factor determining HMPBA's solubility in any aqueous system.[5]

G cluster_low_ph Low pH (< pKa ~4) cluster_high_ph High pH (> pKa ~4) node_protonated HMPBA (Neutral) Poorly Soluble node_deprotonated Homovanillate Anion (Charged) Highly Soluble node_protonated->node_deprotonated + OH⁻ - H₂O node_deprotonated->node_protonated + H⁺

Caption: pH-dependent equilibrium of HMPBA.

As the diagram illustrates, at a physiological pH of ~7.4 (common in buffers like PBS, HEPES, Tris), HMPBA should exist predominantly in its deprotonated, highly soluble anionic form. Why, then, do solubility problems arise? The issue often lies not in the final solubility, but in the kinetics of dissolution and interactions with buffer components.

PART 2: Frequently Asked Questions (FAQs)

This section addresses the most common issues reported by users during their experiments.

Q1: I'm adding HMPBA powder directly to my PBS solution (pH 7.4), but it's not dissolving or is dissolving very slowly. What's wrong?

A: This is the most frequent challenge. While HMPBA is theoretically soluble at pH 7.4, you are attempting to dissolve the neutral, poorly soluble form of the powder directly into a buffered environment. The solid particles have a low surface area, and the dissolution rate is very slow. The key is not to fight this, but to use pH to your advantage by converting the solid into its soluble form before introducing the final buffer system. See the pH-Modification Protocol in the next section for a robust solution.

Q2: My HMPBA dissolved perfectly, but after a few hours at 4°C, I see a precipitate. Why did this happen?

A: This phenomenon, known as precipitation upon standing, can have several causes:

  • Supersaturation: You may have created a supersaturated solution that is thermodynamically unstable. Over time, the excess solute crashes out of the solution. This is common if heat was used to aid initial dissolution.

  • Buffer Interactions: Phosphate buffers, in particular, can sometimes form less soluble salts with organic molecules, especially at high concentrations.[6] The kinetics of this salt formation can be slow, leading to delayed precipitation.

  • Temperature Effects: Solubility is temperature-dependent. A solution prepared at room temperature might become supersaturated when cooled to 4°C, causing the compound to precipitate. Always prepare solutions intended for cold storage at the target temperature or be mindful of potential concentration changes.

Q3: To avoid solubility issues, I made a 100 mM stock in DMSO. When I diluted it 1:1000 into my cell culture medium, the whole solution turned cloudy. What happened?

A: This is a classic problem known as "crashing out." HMPBA is highly soluble in an organic solvent like DMSO. When you introduce this concentrated stock into an aqueous environment, the local concentration of HMPBA at the point of addition is transiently very high, while the percentage of the solubilizing DMSO is plummeting. The compound instantly precipitates before it has a chance to disperse and dissolve in the bulk aqueous phase.[7] This is a physical, not a chemical, problem. The Co-Solvent (DMSO) Protocol below provides a technique to prevent this.

Q4: Can the choice of buffer itself affect HMPBA solubility and stability?

A: Yes, absolutely. While pH is the primary driver, the specific ions in the buffer can have secondary effects.[8][9]

  • Phosphate Buffers (PBS): These are economical and widely used, but high concentrations of phosphate can sometimes decrease the solubility of weak acids through "salting out" or specific ion interactions.[6]

  • HEPES, MOPS, Tris Buffers: These are zwitterionic or amine-based buffers and are less likely to form insoluble salts with HMPBA. If you consistently face precipitation issues in PBS that are not resolved by other means, consider switching to an alternative buffer system like HEPES.

PART 3: Troubleshooting Guides and Experimental Protocols

Here we provide step-by-step, validated protocols to overcome the challenges described above.

Guide 1: The pH-Modification Protocol (Recommended Method for Aqueous Stocks)

This method is the most reliable for preparing pure aqueous solutions of HMPBA. It leverages the pKa of the molecule to ensure rapid and complete dissolution.

Principle: We first dissolve HMPBA in a slightly basic solution to convert it to its highly soluble sodium salt (sodium homovanillate). Only after it is fully dissolved do we add concentrated buffer components to establish the final desired pH and ionic strength.

Step-by-Step Methodology:
  • Initial Solubilization:

    • Start with approximately 80% of your final desired volume of high-purity water (e.g., 80 mL for a final volume of 100 mL).

    • Add a small amount of a strong base, such as 1 M NaOH, dropwise while stirring until the pH is ~8.0-9.0. This creates a favorable environment for deprotonation.

  • Dissolve HMPBA:

    • Slowly add the weighed HMPBA powder to the basic water while stirring continuously.

    • The powder should dissolve quickly and completely, resulting in a clear solution. If it does not, the pH may be too low; add another drop of NaOH.

  • Buffer Addition:

    • Once the HMPBA is fully dissolved, add your concentrated buffer stock solution (e.g., 10x PBS). The volume of this stock should have been accounted for in the initial water volume.

  • Final pH and Volume Adjustment:

    • Place a calibrated pH probe in the solution. Adjust the pH down to your desired final pH (e.g., 7.4) using 1 M HCl. Be sure to add the acid slowly, especially as you approach the target pH.

    • Add high-purity water "quantum satis" (q.s.) to reach the final desired volume.

  • Sterilization:

    • Sterile-filter the final solution through a 0.22 µm filter. Do not autoclave, as heat can degrade the compound.

G start Start step1 1. Add 80% final volume of H₂O. Adjust pH to 8.0-9.0 with NaOH. start->step1 step2 2. Add HMPBA powder. Stir until fully dissolved. step1->step2 step3 3. Add concentrated buffer stock (e.g., 10x PBS). step2->step3 step4 4. Adjust pH to target value (e.g., 7.4) with HCl. step3->step4 step5 5. Add H₂O to final volume. step4->step5 step6 6. Sterile filter (0.22 µm). step5->step6 end End: Clear, stable solution step6->end

Caption: Workflow for the pH-Modification Protocol.

Guide 2: Co-Solvent (DMSO) Protocol for High-Concentration Stocks

This protocol is intended for preparing concentrated stocks for serial dilution into experimental media, such as for cell-based assays.

Principle: We create a stable, high-concentration stock in an organic solvent (DMSO). The key to avoiding precipitation upon dilution is to ensure rapid dispersion of the compound into the aqueous phase by adding the stock to a vortexing or rapidly stirring buffer.[10]

Step-by-Step Methodology:
  • Prepare High-Concentration Stock (e.g., 100 mM in 100% DMSO):

    • Weigh the required amount of HMPBA powder into a sterile, appropriate vial.

    • Add the calculated volume of high-purity, anhydrous DMSO.

    • Vortex vigorously. If needed, gently warm the vial to 37°C or briefly sonicate until the solution is completely clear.[7]

    • Visually inspect to ensure no particulate matter remains.

    • Aliquot into single-use volumes to prevent contamination and repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

  • Dilution into Aqueous Buffer (Crucial Step):

    • Thaw a stock aliquot at room temperature.

    • Begin vigorously vortexing or rapidly stirring your target aqueous buffer (e.g., cell culture medium).

    • While the buffer is still mixing, add the required volume of the DMSO stock dropwise directly into the vortex.[7] This ensures immediate and uniform dispersion, preventing the local concentration from exceeding the aqueous solubility limit.

    • Important: Keep the final concentration of DMSO in your assay as low as possible, typically below 0.5%, as higher concentrations can be cytotoxic.[11]

G cluster_prep Stock Preparation cluster_use Experimental Use prep1 1. Dissolve HMPBA in 100% DMSO. prep2 2. Vortex/Sonicate until clear. prep1->prep2 prep3 3. Aliquot and store at -20°C/-80°C. prep2->prep3 use1 4. Vigorously vortex aqueous buffer. prep3->use1 On day of experiment use2 5. Add DMSO stock dropwise into the vortex. use1->use2 use3 6. Use immediately. use2->use3 end end use3->end End: Clear experimental solution start Start start->prep1

Caption: Workflow for the Co-Solvent (DMSO) Protocol.

References

  • ContaminantDB. (2016). hydroxy(4-hydroxy-3-methoxyphenyl)acetic acid (chem006063). Retrieved from [Link]

  • FooDB. (2010). Showing Compound 3-Methoxy-4-hydroxyphenylacetic acid (FDB001783). Retrieved from [Link]

  • The Good Scents Company. (n.d.). 4-methoxyphenyl acetic acid, 104-01-8. Retrieved from [Link]

  • Das, S. N., & Trout, B. L. (2020). Effect of Buffer on Protein Stability in Aqueous Solutions: A Simple Protein Aggregation Model. The Journal of Physical Chemistry B, 124(49), 11139–11148. Retrieved from [Link]

  • Uchiyama, S., et al. (2008). Effect of buffer species on the unfolding and the aggregation of humanized IgG. Journal of Pharmaceutical Sciences, 97(10), 4205-4216. Retrieved from [Link]

  • Wikipedia. (n.d.). Hexamethylphosphoramide. Retrieved from [Link]

  • Al-Zoubi, N., et al. (2021). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. AAPS PharmSciTech, 22(5), 183. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Retrieved from [Link]

  • Singh, S. K., et al. (2019). Impact of Buffers on Colloidal Property and Aggregation Propensities of a Bispecific Antibody. Journal of Pharmaceutical Sciences, 108(11), 3549-3558. Retrieved from [Link]

  • PubChem. (n.d.). 3-Hydroxy-4-methoxybenzeneacetic acid. Retrieved from [Link]

  • Rathore, A. S., et al. (2014). Avoiding antibody aggregation during processing: establishing hold times. Biotechnology Journal, 9(11), 1455-1463. Retrieved from [Link]

  • Muselík, J., et al. (2014). The Effect of Acid pH Modifiers on the Release Characteristics of Weakly Basic Drug from Hydrophilic–Lipophilic Matrices. AAPS PharmSciTech, 15(3), 733-741. Retrieved from [Link]

  • Stewart, A. M., et al. (2015). In Vivo Predictive Dissolution: Comparing the Effect of Bicarbonate and Phosphate Buffer on the Dissolution of Weak Acids and Weak Bases. Journal of Pharmaceutical Sciences, 104(10), 3371-3380. Retrieved from [Link]

  • Wang, Y., et al. (2022). Understanding the Effect of pH on the Solubility and Aggregation Extent of Humic Acid in Solution by Combining Simulation and the Experiment. Environmental Science & Technology, 56(2), 917-927. Retrieved from [Link]

  • Illumina. (2025). Precipitation and Resuspension Troubleshooting Guide in Infinium Assay. Retrieved from [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • Stillhart, C., et al. (2024). Solubility vs Dissolution in Physiological Bicarbonate Buffer. Pharmaceutical Research, 41(5), 1081-1093. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Hexamethylphosphorous triamide. Retrieved from [Link]

  • Kumar, V., et al. (2025). Impact of Initial Aggregate Level on Aggregation Potential of Monoclonal Antibodies in Different Buffer Systems. Pharmaceutical Research. Retrieved from [Link]

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  • Scribd. (n.d.). 40103e PDF. Retrieved from [Link]

  • PubChem. (n.d.). Hexamethylphosphoramide. Retrieved from [Link]

  • Sudaki, H., et al. (2023). Phosphate buffer interferes dissolution of prazosin hydrochloride in compendial dissolution testing. Drug Metabolism and Pharmacokinetics, 51, 100519. Retrieved from [Link]

Sources

Technical Support Center: A Guide to Reducing Impurities in Crude 4-(4-Hydroxymethyl-3-methoxyphenoxy)-butyric acid (HMPB)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-(4-Hydroxymethyl-3-methoxyphenoxy)-butyric acid (HMPB). As a Senior Application Scientist, I have designed this guide to provide researchers, chemists, and drug development professionals with practical, in-depth solutions to common purification challenges encountered during the synthesis of HMPB. This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions and troubleshoot effectively in your own laboratory settings.

HMPB is a valuable bifunctional molecule, often used as a linker in solid-phase synthesis or as a building block in pharmaceutical development.[1] Its purity is paramount to the success of subsequent experimental steps. This guide provides a structured approach to identifying and removing common impurities.

Part 1: Frequently Asked Questions (FAQs) - Understanding Your Crude Product

This section addresses the critical first step: diagnosing the state of your crude HMPB. An accurate initial assessment is key to selecting the most efficient purification strategy.

Q1: What are the most probable impurities in my crude HMPB and where do they come from?

The impurity profile of your crude HMPB is directly linked to the synthetic route employed. A common synthesis involves the Williamson ether synthesis, reacting a protected form of vanillyl alcohol with a γ-butyrolactone or a 4-halobutyrate ester, followed by hydrolysis. Based on this, the likely impurities can be categorized as shown in the table below.

Table 1: Common Impurities in Crude HMPB and Their Likely Origins

Impurity Class Specific Example Likely Origin Impact on Purification
Unreacted Starting Materials Vanillyl alcohol (4-hydroxymethyl-2-methoxyphenol) Incomplete reaction Can often be removed by a simple acid-base extraction.
Ethyl 4-bromobutyrate Incomplete reaction or hydrolysis of excess reagent Typically non-acidic and can be separated from the acidic product.
Side-Reaction Products 4-(4-Formyl-3-methoxyphenoxy)-butyric acid Oxidation of the benzylic alcohol Polarity is similar to HMPB, often requiring chromatography for removal.[2]
Dialkylated phenol species Reaction of the product with the alkylating agent Higher molecular weight and less polar than HMPB.
Solvents & Reagents High-boiling point solvents (e.g., DMF, DMSO) Residual solvent from the reaction Must be removed under high vacuum.

| | Hydrolysis byproducts (e.g., salts) | From the final saponification step | Removed by aqueous washes. |

Q2: My crude product is a dark, viscous oil instead of the expected off-white solid. What does this signify?

An oily or deeply colored crude product typically points to the presence of multiple impurities, particularly polymeric materials or colored byproducts from side reactions. While HMPB itself can be a crystalline solid, the presence of even minor impurities can significantly depress the melting point and inhibit crystallization, resulting in an oil.[3] This observation strongly suggests that a simple recrystallization will likely fail and that a more robust purification method, such as column chromatography, will be necessary as a first step.

Q3: How can I perform a quick purity assessment before committing to a large-scale purification?

Before proceeding with purification, a rapid assessment can save significant time and resources.

  • Thin-Layer Chromatography (TLC): This is the most effective initial check. Spot your crude material on a silica gel plate and elute with a solvent system such as 8:1:1 Ethyl Acetate:Formic Acid:Water or a gradient of Chloroform:Methanol.[4][5] Visualizing under UV light and with a potassium permanganate stain can reveal the number of components. The desired HMPB product is a polar, acidic compound and should have a relatively low Rf value.

  • Solubility Test: A small portion of the crude material should be tested for solubility in a dilute aqueous sodium bicarbonate solution. Your product, being a carboxylic acid, should dissolve. Insoluble material likely consists of non-acidic impurities like unreacted starting materials or side-products.

  • ¹H NMR of Crude Sample: If available, a quick proton NMR spectrum of the crude product can be invaluable. The presence of a sharp singlet around 3.8 ppm (methoxy group), a singlet around 4.6 ppm (benzylic CH₂), and triplets around 4.0 ppm, 2.5 ppm, and 2.1 ppm (butyric acid chain) confirms the presence of your product.[3] The integration of impurity peaks relative to your product peaks can give a rough estimate of purity.

Part 2: Troubleshooting and Purification Protocols

This section provides detailed, step-by-step protocols for addressing specific purification challenges. The choice of method should be guided by your initial assessment from Part 1.

Decision Workflow for Purification Strategy

The following diagram outlines a logical workflow for selecting the appropriate purification technique based on the characteristics of your crude product.

G cluster_0 cluster_1 cluster_2 cluster_3 start Analyze Crude Product (TLC, NMR) q1 Is the major impurity non-acidic (e.g., unreacted starting material)? start->q1 p1 Perform Acid-Base Extraction q1->p1  Yes p2 Perform Silica Gel Flash Chromatography q1->p2 No (e.g., oxidized impurity) q2 Is the product still impure after extraction? p1->q2 q2->p2  Yes q3 Is the product a solid and >95% pure? q2->q3  No p2->q3 p3 Perform Recrystallization q3->p3  Yes end_node Pure HMPB (>98%) q3->end_node No (Product is an oil) p3->end_node

Caption: Purification strategy decision tree for crude HMPB.

Protocol 1: Acid-Base Extraction for Removing Non-Acidic Impurities

This is the most effective first-pass purification if your primary contaminants are neutral or basic organic compounds. The principle lies in the selective deprotonation of the carboxylic acid group of HMPB, rendering it water-soluble as a carboxylate salt, while non-acidic impurities remain in the organic phase.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude HMPB (e.g., 5.0 g) in a suitable organic solvent like ethyl acetate (100 mL). Ensure complete dissolution.

  • Aqueous Wash (Base): Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (3 x 50 mL).

    • Expert Insight: Use NaHCO₃, a weak base, rather than a strong base like NaOH. This ensures selective deprotonation of the strongly acidic carboxylic acid without affecting the weakly acidic phenolic hydroxyl group, preventing potential complications.

  • Combine and Wash Aqueous Layers: Combine all aqueous layers in a clean flask. Wash this combined aqueous phase once with ethyl acetate (50 mL) to remove any remaining trapped organic impurities.

  • Acidification: Cool the aqueous layer in an ice bath and slowly acidify to pH ~2 by adding 1M HCl. Constant stirring is crucial. You should observe the precipitation of your product as a white or off-white solid.

  • Product Extraction: Extract the acidified aqueous phase with fresh ethyl acetate (3 x 75 mL). The protonated HMPB will now move back into the organic layer.

  • Drying and Evaporation: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield the partially purified HMPB.

Protocol 2: Silica Gel Flash Chromatography

Chromatography is necessary when dealing with impurities of similar acidity and polarity to HMPB, such as the over-oxidized aldehyde analog.[4][6]

Step-by-Step Methodology:

  • Column Packing: Pack a silica gel column appropriate for the scale of your reaction.

  • Sample Loading: Adsorb the crude HMPB onto a small amount of silica gel ("dry loading") for better resolution.

  • Elution: Elute the column with a gradient solvent system. Start with a less polar mixture and gradually increase the polarity.

    • Expert Insight: The addition of a small amount of acetic or formic acid (0.5-1%) to the mobile phase is critical. This keeps the carboxylic acid group of HMPB protonated, preventing "tailing" or streaking on the column and leading to sharper peaks and better separation.[4]

Table 2: Recommended Solvent Systems for HMPB Purification on Silica Gel

Solvent System Components Starting Ratio (v/v/v) Final Ratio (v/v/v) Comments
Toluene:Ethyl Acetate:Formic Acid 7:5:0.1 N/A (Isocratic) Good for separating moderately polar compounds.[4]
Dichloromethane:Methanol:Acetic Acid 98:2:0.5 90:10:0.5 A versatile gradient for separating a range of polarities.

| Ethyl Acetate:Hexanes:Acetic Acid | 20:80:0.5 | 80:20:0.5 | Excellent for resolving less polar impurities first. |

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Recrystallization for Final Polishing

If the product obtained from extraction or chromatography is a solid and has a purity of >95%, recrystallization is an excellent final step to achieve analytical-grade purity.

Step-by-Step Methodology:

  • Solvent Screening: The key is to find a solvent (or solvent pair) in which HMPB is soluble at high temperatures but poorly soluble at low temperatures. Test small amounts in various solvents.

Table 3: Solvent Screening Guide for HMPB Recrystallization

Solvent Boiling Point (°C) Expected Solubility of HMPB Comments
Water 100 Moderate when hot, low when cold Good "green" option. May require a co-solvent.
Ethyl Acetate / Hexanes 77 / 69 High in hot EtOAc, low in Hexanes A classic solvent/anti-solvent pair. Dissolve in minimal hot EtOAc, add Hexanes until cloudy, then cool.
Toluene 111 Moderate when hot, low when cold Good for removing more polar impurities.

| Isopropanol / Water | 82 / 100 | Soluble in hot IPA/Water mix | Another effective solvent/anti-solvent system. |

  • Dissolution: Dissolve the solid HMPB in the minimum amount of the chosen boiling solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under high vacuum.

Part 3: Purity Confirmation Workflows

After purification, you must confirm the purity and identity of the final product.

Workflow 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for quantitative purity assessment.[6][7]

G prep Prepare Sample (1 mg/mL in Mobile Phase) hplc Inject onto C18 RP Column prep->hplc elute Elute with Gradient: Water (0.1% TFA) to Acetonitrile (0.1% TFA) hplc->elute detect Monitor at 280 nm elute->detect analyze Analyze Chromatogram: Calculate Area % of Main Peak detect->analyze

Sources

optimizing reaction conditions for attaching HMPB to a polymer scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing the attachment of the HMPB (4-hydroxymethyl-3-methoxyphenoxybutyric acid) linker to polymer scaffolds. This guide, designed for researchers, scientists, and professionals in drug development, provides in-depth troubleshooting advice and frequently asked questions to ensure successful and efficient solid-phase synthesis.

Section 1: Understanding the Fundamentals of HMPB Linker Attachment

Before delving into troubleshooting, it's crucial to understand the chemistry and key considerations for attaching the HMPB linker to your chosen polymer support.

What is the HMPB linker and why is it used?

The HMPB linker is an acid-labile linker commonly employed in solid-phase peptide synthesis (SPPS) for the preparation of C-terminal carboxylic acids.[1][2][3][4] Its key advantage lies in its moderate acid lability, allowing for the cleavage of the synthesized peptide from the resin under conditions that can also remove t-butyl-based side-chain protecting groups.[5]

How is the HMPB linker attached to a polymer scaffold?

The HMPB linker is typically attached to a hydroxyl-functionalized resin (e.g., Wang resin) or an amino-functionalized resin through an ester or amide bond, respectively. The attachment process involves the activation of the HMPB linker's carboxylic acid group using a suitable coupling agent, followed by reaction with the functional groups on the polymer support.

Section 2: Troubleshooting Guide - FAQs for HMPB Linker Attachment

This section addresses common issues encountered during the attachment of the HMPB linker and provides practical solutions and preventative measures.

Low Loading Efficiency

Q1: I'm experiencing low loading of the HMPB linker onto my hydroxymethyl-functionalized resin. What are the likely causes and how can I improve the efficiency?

A1: Low loading efficiency is a common problem that can stem from several factors. Here's a systematic approach to troubleshooting:

  • Incomplete Activation of the HMPB Linker: The carboxylic acid of the HMPB linker needs to be activated to react with the hydroxyl groups on the resin. Ensure you are using an appropriate excess of both the HMPB linker and the coupling reagents.

  • Suboptimal Coupling Reagents: While various coupling reagents can be used, some are more effective than others. For esterification onto hydroxymethyl resins, methods utilizing symmetrical anhydrides or activating agents like MSNT (1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole) with a catalytic base such as Melm (N-Methylimidazole) are often recommended.

  • Poor Resin Swelling: The polymer support must be adequately swollen for the reagents to access the reactive sites within the beads.[6] Insufficient swelling can drastically reduce reaction efficiency.

    • Troubleshooting Tip: Ensure your chosen solvent (e.g., DMF, DCM, NMP) is compatible with your resin and promotes good swelling.[6] Polystyrene resins generally swell well in DCM, while PEG-based resins like ChemMatrix show excellent swelling in DMF.[7] You can visually inspect the resin beads under a microscope to assess swelling.

  • Steric Hindrance: The structure of the polymer itself can sometimes hinder the reaction. If you consistently face low loading, consider a resin with a more accessible linker attachment point or a different polymer backbone.[8]

  • Reaction Time and Temperature: While most coupling reactions are performed at room temperature, some systems may benefit from extended reaction times or gentle heating (e.g., up to 40-50°C) to drive the reaction to completion. However, be cautious as excessive heat can lead to side reactions.

Q2: How can I accurately determine the loading of the HMPB linker on my resin?

A2: Accurate determination of linker loading is critical for subsequent synthesis steps.

  • Gravimetric Analysis: A simple but less precise method is to measure the weight gain of the resin after the linker attachment.[5]

  • Spectrophotometric Analysis: A more accurate method involves coupling a known chromophore, such as Fmoc-glycine, to the HMPB-functionalized resin. After thorough washing, the Fmoc group is cleaved with piperidine, and the absorbance of the resulting dibenzofulvene-piperidine adduct is measured to quantify the loading.[5]

Experimental Workflow: Attaching HMPB Linker to Hydroxymethyl Resin

Below is a generalized workflow for attaching the HMPB linker to a hydroxymethyl-functionalized resin.

HMPB_Attachment_Workflow Resin Hydroxymethyl Resin Swell Swell Resin (e.g., DMF or DCM) Resin->Swell Couple Couple HMPB to Resin Swell->Couple Activate Activate HMPB Linker (e.g., DIC/DMAP or MSNT/MeIm) Activate->Couple Wash1 Wash Resin (DMF, DCM, MeOH) Couple->Wash1 Cap Cap Unreacted Hydroxyl Groups (e.g., Acetic Anhydride/Pyridine) Wash1->Cap Wash2 Final Wash & Dry Cap->Wash2 QC Determine Loading (e.g., Fmoc-Gly Assay) Wash2->QC

Caption: A typical workflow for the attachment of the HMPB linker to a hydroxymethyl-functionalized polymer support.

Incomplete Reactions and Side Products

Q3: I'm observing incomplete coupling of my first amino acid to the HMPB-functionalized resin. What should I do?

A3: Incomplete coupling of the first amino acid can lead to deletion sequences in your final peptide. Here are some strategies to improve this step:

  • Choice of Coupling Reagent: For attaching the first Fmoc-amino acid, carbodiimides like DIC (N,N'-Diisopropylcarbodiimide) in the presence of an additive like HOBt (Hydroxybenzotriazole) or Oxyma Pure are effective.[9][10] Phosphonium and uronium salt-based reagents like HBTU, HATU, and PyBOP are also highly efficient.[9][11]

  • Activation Time: Ensure sufficient pre-activation time for the Fmoc-amino acid with the coupling reagents before adding the mixture to the resin.

  • Double Coupling: If a single coupling reaction is incomplete (as indicated by a positive Kaiser test for free amines), a second coupling step with fresh reagents can be performed to drive the reaction to completion.

  • Monitoring the Reaction: The Kaiser test is a reliable qualitative method to detect the presence of free primary amines on the resin.[8] A negative result (yellow beads) indicates complete coupling.

Q4: I'm concerned about racemization of the first amino acid during its attachment to the HMPB linker. How can I minimize this?

A4: Racemization is a significant concern, especially for sensitive amino acids like Cysteine and Histidine.

  • Avoid Strong Bases: The use of strong, non-nucleophilic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) should be avoided during the coupling of the first amino acid.

  • Use of Additives: Additives like HOBt and Oxyma Pure not only enhance coupling efficiency but also act as racemization suppressants.

  • Alternative Linkers for Sensitive Residues: For particularly racemization-prone C-terminal amino acids, consider using a trityl-based linker (e.g., 2-chlorotrityl chloride resin).[12] The attachment of the first amino acid to these resins does not require carboxyl group activation, thereby minimizing the risk of racemization.

Data Summary: Comparison of Common Coupling Reagents

Coupling ReagentClassKey AdvantagesConsiderations
DIC/HOBt CarbodiimideCost-effective, efficient.Can form insoluble urea byproducts.
DIC/Oxyma Pure CarbodiimideHigh efficiency, low racemization.[7]
HBTU/HATU Uronium/AminiumFast reaction times, high yields.[9][11]More expensive than carbodiimides.
PyBOP PhosphoniumVery effective, especially for hindered couplings.[9][11]Can be less stable than uronium salts.
Resin and Linker Stability

Q5: My peptide is prematurely cleaving from the HMPB resin during Fmoc deprotection with piperidine. Why is this happening and how can I prevent it?

A5: While the HMPB linker is designed to be acid-labile, premature cleavage under basic conditions is generally not expected. However, certain factors can contribute to this issue:

  • Diketopiperazine Formation: This is a common side reaction, particularly with C-terminal Proline or Glycine residues, that can lead to the loss of peptide chains from the resin. The use of bulkier linkers, like trityl-based linkers, can help mitigate this problem.

  • Linker Instability: Ensure the HMPB linker was properly attached to the resin. Incomplete reaction or side reactions during linker attachment could potentially create more labile linkage points.

Q6: I am having trouble cleaving my peptide from the HMPB resin using standard TFA conditions. What could be the issue?

A6: Incomplete cleavage can result from several factors:

  • Insufficient Cleavage Time/Reagent: For most peptides, a 1.5 to 2-hour treatment with a standard cleavage cocktail (e.g., 95% TFA with scavengers) is sufficient.[5] However, peptides containing arginine protected with Pmc or Mtr may require longer cleavage times.[5]

  • Aggregation on Resin: The peptide may have aggregated on the solid support, preventing the cleavage reagent from accessing the linker. Ensure proper swelling of the resin in the cleavage cocktail.

  • Alternative Cleavage Conditions: Recent studies have shown that hexafluoroisopropanol (HFIP) can be an effective and orthogonal cleavage reagent for the HMPB linker, with cleavage rates comparable to TFA.[1][2][3][4][13] This could be an alternative if you are facing issues with TFA.

Protocol: Standard HMPB Linker Attachment to Hydroxymethyl Resin

Materials:

  • Hydroxymethyl-functionalized resin (e.g., Wang resin)

  • 4-(4-hydroxymethyl-3-methoxyphenoxy)butyric acid (HMPB)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF)

  • Methanol (MeOH)

  • Acetic Anhydride

  • Pyridine

Procedure:

  • Resin Swelling: Swell the resin in anhydrous DCM (approx. 10-15 mL per gram of resin) for at least 30 minutes in a suitable reaction vessel.

  • Linker Activation and Coupling:

    • In a separate flask, dissolve the HMPB linker (2-3 equivalents relative to resin functionalization) in a minimal amount of DMF.

    • Add DIC (2-3 equivalents) and a catalytic amount of DMAP (0.1 equivalents).

    • Allow the activation to proceed for 10-15 minutes at room temperature.

    • Drain the DCM from the swollen resin and add the activated HMPB solution.

    • Agitate the mixture at room temperature for 4-12 hours.

  • Washing:

    • Filter the resin and wash sequentially with DMF (3x), DCM (3x), and MeOH (3x).

    • Dry the resin under vacuum.

  • Capping of Unreacted Sites (Optional but Recommended):

    • Swell the resin in DCM.

    • Add a solution of acetic anhydride (10 equivalents) and pyridine (10 equivalents) in DCM.

    • React for 1-2 hours at room temperature.

  • Final Washing and Drying:

    • Filter the resin and wash as in step 3.

    • Dry the resin to a constant weight under vacuum.

Logical Relationships in Troubleshooting HMPB Attachment

Troubleshooting_Logic cluster_symptoms Observed Problem cluster_causes Potential Causes cluster_solutions Solutions & Checks LowLoading Low Linker Loading PoorSwelling Poor Resin Swelling LowLoading->PoorSwelling ReagentIssue Suboptimal Reagents/ Activation LowLoading->ReagentIssue StericHindrance Steric Hindrance LowLoading->StericHindrance IncompleteCoupling Incomplete 1st AA Coupling IncompleteCoupling->PoorSwelling IncompleteCoupling->ReagentIssue Monitoring Inadequate Monitoring IncompleteCoupling->Monitoring DoubleCouple Perform Double Coupling IncompleteCoupling->DoubleCouple PrematureCleavage Premature Cleavage SideReaction Side Reactions (e.g., Diketopiperazine) PrematureCleavage->SideReaction CheckSolvent Verify Solvent/Swelling PoorSwelling->CheckSolvent OptimizeReagents Optimize Coupling Reagents & Stoichiometry ReagentIssue->OptimizeReagents ChangeResin Consider Different Resin StericHindrance->ChangeResin ChangeLinker Use Trityl Linker for Problematic Residues SideReaction->ChangeLinker UseKaiserTest Use Kaiser Test Monitoring->UseKaiserTest

Caption: A flowchart illustrating the logical progression from an observed problem to its potential causes and corresponding solutions during HMPB linker attachment.

References

  • Desgagné, M., et al. (2025). Orthogonal Cleavage of the HMPB Linker from Solid Support Using HFIP. Organic Letters. [Link]

  • Isidro-Llobet, A., et al. (2020). Greening the synthesis of peptide therapeutics: an industrial perspective. RSC Publishing. [Link]

  • Wenschuh, H., et al. (2000). Improving the performance of an acid-labile 4-hydroxymethyl phenoxyacetic acid (HMP) linker on resin and SynPhase? grafted solid-supports. Journal of Peptide Science. [Link]

  • Desgagné, M. (2025). Orthogonal Cleavage of the HMPB Linker from Solid Support Using HFIP. ACS Figshare. [Link]

  • Desgagné, M., et al. (2025). Orthogonal Cleavage of the HMPB Linker from Solid Support Using HFIP. PubMed. [Link]

  • Glaser, M., et al. (2015). Development of optimized conditions for Glaser-Hay bioconjugations. PMC - NIH. [Link]

  • Desgagné, M., et al. (2025). Orthogonal Cleavage of the HMPB Linker from Solid Support Using HFIP. Broad Institute. [Link]

  • Desgagné, M., et al. (2025). Orthogonal Cleavage of the HMPB Linker from Solid Support Using HFIP. ChemRxiv. [Link]

  • Wenschuh, H., et al. (2000). Improving the performance of an acid-labile 4-hydroxymethyl phenoxyacetic acid (HMP) linker on resin and SynPhase grafted solid-supports. PubMed. [Link]

  • Desgagné, M., et al. (2025). Orthogonal Cleavage of the HMPB Linker from Solid Support Using HFIP. Semantic Scholar. [Link]

  • Coupling Reagents. Aapptec Peptides. [Link]

  • Technical Support Information Bulletin 1113 - HMPA Linker (4-(Hydroxymethyl)phenoxyacetic Acid). AAPPTec. [Link]

  • Peptide Synthesis Resins. AAPPTEC. [Link]

  • Akerblom, E. B. (1998). Six new photolabile linkers for solid phase synthesis. 2. Coupling of various building blocks and photolytic cleavage. Molecular Diversity. [Link]

  • Gairi, M., et al. (2020). Base-Labile Safety-Catch Linker: Synthesis and Applications in Solid-Phase Peptide Synthesis. PMC - NIH. [Link]

  • Optimizing Peptide Coupling: Key Techniques. Anaspec. [Link]

  • Oren, E. E., et al. (2009). Coupling Strategies for the Synthesis of Peptide-Oligonucleotide Conjugates for Patterned Synthetic Biomineralization. PMC - NIH. [Link]

  • Gairi, M., et al. (2020). Base-Labile Safety-Catch Linker: Synthesis and Applications in Solid-Phase Peptide Synthesis. MDPI. [Link]

Sources

common pitfalls in the application of HMPB linkers

Author: BenchChem Technical Support Team. Date: January 2026

HMPB Linker Application Technical Support Center

Welcome to the technical support center for the 4-(4-Hydroxymethyl-3-methoxyphenoxy)butyric acid (HMPB) linker. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls encountered when utilizing this versatile linker in solid-phase peptide synthesis (SPPS). Here, we provide in-depth, experience-driven answers to frequently asked questions and detailed troubleshooting protocols to ensure the success of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My peptide is prematurely cleaving from the HMPB resin. What is causing this, and how can I prevent it?

A1: Premature cleavage from HMPB-functionalized resins is a common issue stemming from the linker's inherent acid sensitivity. The HMPB linker is designed for cleavage under mild acidic conditions, which, while advantageous for obtaining protected peptide fragments, can also lead to unintended product loss during the synthesis workflow.

Root Causes & Mechanistic Explanation:

The cleavage mechanism of the HMPB linker involves the formation of a resonance-stabilized benzylic carbocation upon protonation of the hydroxymethyl group by an acid.[1][2] The presence of the ortho-methoxy group on the phenoxy ring further enhances this stability through its electron-donating effect, making the HMPB linker more susceptible to acidolysis than other hydroxymethyl phenoxy linkers (HMPLs).[1]

The most frequent cause of premature cleavage is the use of acidic conditions intended for the removal of side-chain protecting groups. Specifically, the deprotection of trityl (Trt) and monomethoxytrityl (Mtt) groups, which often employs dilute trifluoroacetic acid (TFA) or hexafluoroisopropanol (HFIP), can concurrently sever the ester bond linking the peptide to the HMPB linker.[1][2] It has been demonstrated that the HMPB linker is more sensitive to mildly acidic conditions than previously thought and should be considered incompatible with on-resin Trt or Mtt deprotection strategies.[1][2]

Troubleshooting & Prevention Workflow:

G cluster_0 Problem Identification cluster_1 Investigation cluster_2 Solution Pathways PrematureCleavage Premature Cleavage Detected (Low final yield, peptide in wash steps) CheckDeprotection Review Synthesis Protocol: Any on-resin Trt/Mtt deprotection steps? PrematureCleavage->CheckDeprotection Analyze ChangeProtectingGroup Strategy 1: Modify Protecting Group Scheme - Use a more stable protecting group (e.g., Boc for Lys). - Synthesize the peptide in segments and ligate in solution. CheckDeprotection->ChangeProtectingGroup If Yes ChangeLinker Strategy 2: Select a More Robust Linker - For sequences requiring Trt/Mtt removal,  consider a less acid-sensitive linker like Wang or PAM. CheckDeprotection->ChangeLinker If Yes OffResinDeprotection Strategy 3: Off-Resin Deprotection - Cleave the protected peptide from the HMPB resin first. - Perform Trt/Mtt deprotection in solution. CheckDeprotection->OffResinDeprotection If Yes

Caption: Decision workflow for troubleshooting premature cleavage from HMPB resins.

Experimental Protocol: Small-Scale Test Cleavage to Optimize Conditions

To avoid premature cleavage while still achieving efficient final cleavage, it is highly recommended to perform a small-scale trial.[3]

  • Resin Sampling: Take a small amount (20-50 mg) of the dried peptidyl-resin.

  • Cleavage Cocktail Preparation: Prepare a fresh solution of 1% TFA in dichloromethane (DCM).

  • Cleavage Reaction: Add the cleavage cocktail to the resin in a sealable sintered glass funnel to prevent evaporation of the volatile DCM.

  • Reaction Time: Allow the reaction to proceed for a short duration (e.g., 30 minutes).

  • Collection: Collect the filtrate into a solution of a weak base (e.g., pyridine or DIPEA in DCM) to neutralize the acid and prevent the cleavage of other acid-labile protecting groups.

  • Analysis: Analyze the cleaved peptide by HPLC or LC-MS to determine the cleavage efficiency and purity. Adjust the cleavage time and TFA concentration based on the results.

Q2: I am observing low yields after the final cleavage from the HMPB resin. What are the possible reasons, and how can I improve the yield?

A2: Low final cleavage yields can be attributed to several factors, ranging from incomplete cleavage to side reactions that lead to product loss or modification.

Root Causes & Mechanistic Explanation:

  • Incomplete Cleavage: The cleavage conditions (acid concentration, reaction time, temperature) may not be optimal for your specific peptide sequence. Peptides with multiple bulky or hydrophobic residues may require longer cleavage times or slightly stronger acidic conditions.

  • Peptide Reattachment: During cleavage, the newly formed benzylic carbocation on the resin can be attacked by nucleophilic residues in the cleaved peptide, particularly tryptophan (Trp) and methionine (Met).[3] This results in the irreversible reattachment of the peptide to the resin.

  • Diketopiperazine Formation: For peptides with C-terminal proline (Pro) or glycine (Gly), the deprotection of the second amino acid's N-terminal Fmoc group can be followed by an intramolecular cyclization, leading to the formation of a diketopiperazine and cleavage of the dipeptide from the resin. While this is a greater concern with benzyl alcohol-type linkers, it can still occur with HMPB under certain conditions.

Troubleshooting & Optimization Strategies:

Problem Cause Recommended Solution Key Considerations
Incomplete Cleavage Suboptimal cleavage conditionsIncrease TFA concentration (e.g., from 1% to 2%), extend reaction time, or perform multiple, sequential cleavage steps.Monitor cleavage progress with small-scale trials to avoid excessive exposure to acid, which can cause side-chain protecting group loss.
Peptide Reattachment Nucleophilic attack by Trp/Met on the resin carbocationAdd scavengers to the cleavage cocktail. A common mixture is 1% ethanedithiol (EDT) in the TFA/DCM solution.[3]For peptides with a C-terminal Trp, using Fmoc-Trp(Boc)-OH during synthesis is highly recommended to prevent this side reaction.
Diketopiperazine Formation Intramolecular cyclization of C-terminal Pro or Gly dipeptidesUse a more sterically hindered linker like a 2-chlorotrityl resin for these sequences. Alternatively, use pre-loaded resins to bypass the initial coupling steps where this is most likely to occur.This is more prevalent with benzyl alcohol-based linkers but can be a contributing factor to low yields with HMPB as well.
Q3: Can I use Hexafluoroisopropanol (HFIP) for cleaving my peptide from an HMPB linker? What are the advantages?

A3: Yes, HFIP is an effective reagent for the orthogonal cleavage of peptides from HMPB linkers.[1][2][4][5][6][7] This method offers several advantages, particularly when working with sensitive peptides or when the preservation of acid-labile side-chain protecting groups is critical.

Mechanism and Advantages:

HFIP, often referred to as a "magic solvent," can induce cleavage of the HMPB linker at concentrations as low as 20% in DCM, with yields comparable to standard TFA cleavage conditions.[1][2][4] The reactivity is attributed to HFIP's ability to act as a hydrogen-bond donor, facilitating the formation of the stabilized benzylic carbocation intermediate.[2]

Key Advantages of HFIP Cleavage:

  • Orthogonality: HFIP cleavage is highly selective for the HMPB linker and does not typically affect other acid-labile protecting groups like Boc, tBu, and Trt, making it an excellent choice for the synthesis of fully protected peptide fragments.[1][2]

  • Mild Conditions: It avoids the use of strong acids like TFA, minimizing the risk of acid-catalyzed side reactions.

  • Simplified Workup: The filtrate does not require immediate neutralization, as residual HFIP is less likely to cause premature deprotection during solvent evaporation compared to TFA.[1][2]

Experimental Protocol: HFIP Cleavage of Peptides from HMPB Resin

  • Resin Preparation: Wash the peptidyl-resin with DCM and dry it under vacuum.

  • Cleavage Cocktail: Prepare a solution of 50% (v/v) HFIP in DCM. Higher concentrations, up to 100% HFIP, can also be used.[2]

  • Cleavage Reaction: Add the HFIP/DCM solution to the resin (e.g., 1 mL per 10 mg of resin) and agitate at room temperature.

  • Reaction Time: Allow the reaction to proceed for 2-4 hours. The optimal time may vary depending on the peptide sequence.

  • Filtration: Filter the resin and collect the filtrate.

  • Washing: Wash the resin with additional HFIP/DCM or pure DCM and combine the filtrates.

  • Solvent Removal: Evaporate the solvent under reduced pressure to obtain the protected peptide.

G cluster_0 HMPB Cleavage Mechanism cluster_1 Cleavage Reagents Resin Resin-HMPB-Peptide Protonation Protonation of Hydroxymethyl Group Resin->Protonation Acidic Conditions Carbocation Formation of Resonance-Stabilized Benzylic Carbocation Protonation->Carbocation Rate-limiting step PeptideRelease Release of C-Terminal Carboxylic Acid Peptide Carbocation->PeptideRelease Final Step TFA Dilute TFA in DCM (e.g., 1%) TFA->Protonation HFIP HFIP in DCM (e.g., 20-100%) HFIP->Protonation

Caption: Generalized cleavage mechanism of the HMPB linker.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Chemical Properties of HMPB.
  • Merck. (n.d.). Novabiochem® - Fmoc resin cleavage protocols.
  • Desgagné, M., & Pentelute, B. L. (2025). Orthogonal Cleavage of the HMPB Linker from Solid Support Using HFIP. ChemRxiv. [Link]

  • Desgagné, M., Kutateladze, D. A., & Pentelute, B. L. (2025). Orthogonal Cleavage of the HMPB Linker from Solid Support Using HFIP. Organic Letters. [Link]

  • Desgagné, M., & Pentelute, B. L. (2025). Orthogonal Cleavage of the HMPB Linker from Solid Support Using HFIP. Semantic Scholar. Retrieved from [Link]

  • Broad Institute. (2025). Orthogonal Cleavage of the HMPB Linker from Solid Support Using HFIP. Retrieved from [Link]

  • Góngora-Benítez, M., et al. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies.
  • Fields, C. G., et al. (2022). Guide for Resin and Linker Selection in Solid-Phase Peptide Synthesis.
  • Desgagné, M., Kutateladze, D. A., & Pentelute, B. L. (2025). Orthogonal Cleavage of the HMPB Linker from Solid Support Using HFIP. PubMed. [Link]

  • Desgagné, M., & Pentelute, B. L. (2025). Orthogonal Cleavage of the HMPB Linker from Solid Support Using HFIP. ACS Figshare.

Sources

HMPB Resin Technical Support Center: Enhancing Ester Linkage Stability

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the 4-(4-hydroxymethyl-3-methoxyphenoxy)butyric acid (HMPB) resin. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions regarding the stability of the ester linkage in HMPB resins during solid-phase peptide synthesis (SPPS). As Senior Application Scientists, we understand the nuances of SPPS and have curated this guide to help you navigate potential challenges and optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions about the stability and use of HMPB resins.

Q1: What is the primary advantage of using HMPB resin over other resins like Wang resin?

A1: The HMPB linker is more acid-labile than the linker in Wang resin. This property allows for the cleavage of the peptide from the resin under milder acidic conditions, typically 1% trifluoroacetic acid (TFA) in dichloromethane (DCM), while keeping acid-labile side-chain protecting groups intact.[1][2] This is particularly advantageous when synthesizing fully protected peptide fragments for use in fragment condensation strategies. While Wang resin requires stronger TFA concentrations for cleavage, HMPB resin offers a higher degree of orthogonality.[3][4]

Q2: Under what conditions is the ester linkage of HMPB resin considered unstable?

A2: The ester linkage in HMPB resin is sensitive to acidic conditions. Premature cleavage can occur with repeated exposure to even dilute acids.[5] Recent studies have also shown that the HMPB linker is sensitive to hexafluoroisopropanol (HFIP), with cleavage observed at concentrations as low as 20% in DCM.[6][7][8][9][10] Therefore, caution is advised when using acidic reagents for the removal of other protecting groups during the synthesis.

Q3: Can I use HMPB resin for the synthesis of long or difficult peptides?

A3: Yes, HMPB resin, particularly when coupled with a high-quality matrix like ChemMatrix, has been successfully used for the synthesis of long and difficult peptide sequences.[11] The PEG-based nature of ChemMatrix resins improves swelling properties and reduces peptide aggregation, which is beneficial for synthesizing challenging sequences.

Q4: What is the expected yield and purity of peptides synthesized on HMPB resin?

A4: With optimized protocols, HMPB resins can provide high crude purity and recovery yields, often in the range of 90-95%. The purity and yield will, however, depend on the specific peptide sequence, the efficiency of coupling and deprotection steps, and the final cleavage conditions.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter while using HMPB resins.

Problem 1: Low yield of the final peptide after cleavage.

Possible Cause 1: Premature cleavage of the peptide from the resin during synthesis.

  • Explanation: The HMPB linker's sensitivity to acid can lead to a gradual loss of peptide from the resin during repeated Fmoc deprotection cycles, especially if the piperidine solution contains acidic impurities or if acidic washes are used.

  • Solution:

    • Use high-purity reagents: Ensure that the DMF and piperidine used for deprotection are of high quality and free of acidic impurities.

    • Avoid acidic washes: Do not use acidic washes, such as acetic acid, to wash the resin after Fmoc deprotection, as this can cause premature cleavage.[5]

    • Monitor Fmoc deprotection: Monitor the Fmoc deprotection carefully to avoid unnecessarily long exposure to the piperidine solution.

Possible Cause 2: Incomplete cleavage from the resin.

  • Explanation: While HMPB is acid-labile, cleavage conditions may not be optimal for all peptide sequences, leading to incomplete release of the peptide.

  • Solution:

    • Optimize cleavage time: For a standard 1% TFA in DCM cleavage, you can perform a time-course study (e.g., 30, 60, 90, 120 minutes) on a small amount of resin to determine the optimal cleavage time for your specific peptide.

    • Repetitive treatments: Instead of a single long cleavage step, repetitive treatments with fresh cleavage solution for shorter durations can be more effective.[5]

    • Consider alternative cleavage reagents: For orthogonal cleavage, a solution of 50% HFIP in DCM for 4 hours at room temperature can be highly efficient.[7]

Problem 2: Presence of deletion sequences in the final product.

Possible Cause 1: Incomplete Fmoc deprotection.

  • Explanation: Steric hindrance, peptide aggregation, or the formation of secondary structures can lead to incomplete removal of the Fmoc group, resulting in the failure of the next amino acid to couple.

  • Solution:

    • Extended deprotection time: Increase the Fmoc deprotection time or perform a second deprotection step.

    • Use of stronger base: For difficult sequences, a solution of 2% DBU and 2% piperidine in DMF can be more effective for Fmoc removal.

Possible Cause 2: Incomplete coupling.

  • Explanation: Similar to deprotection, steric hindrance and peptide aggregation can also hinder the coupling of the incoming amino acid.

  • Solution:

    • Double coupling: Perform a second coupling step with fresh reagents.

    • Use a more potent coupling reagent: Switch to a more powerful activating agent like HATU or HCTU.

    • Elevated temperature: Performing the coupling at a slightly elevated temperature (e.g., 35-40 °C) can improve efficiency, but caution should be exercised to avoid racemization.

Problem 3: Modification of sensitive amino acids (e.g., Trp, Met).

Possible Cause: Re-attachment of the peptide to the resin or modification by cationic species during cleavage.

  • Explanation: During TFA cleavage, reactive cationic species are generated from the linker and side-chain protecting groups. These can modify nucleophilic residues like tryptophan and methionine.

  • Solution:

    • Use of scavengers: Always include scavengers in your cleavage cocktail. A common and effective cocktail is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5).[5] For peptides containing tryptophan, adding 1% ethanedithiol (EDT) can prevent reattachment.[5]

    • Use of Trp(Boc): For C-terminal tryptophan residues, using Fmoc-Trp(Boc)-OH is highly recommended to prevent side reactions.

Experimental Protocols

Protocol 1: Standard Cleavage of Peptide from HMPB Resin

This protocol is for the cleavage of the peptide from the HMPB resin with simultaneous removal of most common side-chain protecting groups.

Reagents and Materials:

  • Peptidyl-HMPB resin

  • Cleavage Cocktail: 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS)

  • Dichloromethane (DCM)

  • Cold diethyl ether

  • Centrifuge tubes

  • Shaker

Procedure:

  • Wash the dried peptidyl-resin (approximately 50-100 mg) with DCM (3 x 5 mL).

  • Add the cleavage cocktail (2-5 mL) to the resin.

  • Gently agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate in a clean centrifuge tube.

  • Wash the resin with an additional small volume of the cleavage cocktail or TFA and combine the filtrates.

  • Precipitate the peptide by adding cold diethyl ether (10-fold volume of the filtrate).

  • Centrifuge the mixture to pellet the peptide.

  • Decant the ether and wash the peptide pellet with cold diethyl ether (2-3 times).

  • Dry the peptide pellet under vacuum.

Protocol 2: Orthogonal Cleavage of Fully Protected Peptide from HMPB Resin

This protocol allows for the cleavage of the peptide from the HMPB resin while preserving acid-labile side-chain protecting groups.

Reagents and Materials:

  • Peptidyl-HMPB resin

  • Cleavage Solution: 1% TFA in DCM[5] or 50% HFIP in DCM[7]

  • Pyridine or DIPEA in DMF (for neutralization)

  • Dichloromethane (DCM)

  • Cold diethyl ether

  • Centrifuge tubes

  • Shaker

Procedure using 1% TFA in DCM:

  • Swell the dried peptidyl-resin in DCM.

  • Treat the resin with a solution of 1% TFA in DCM for 5-10 minutes with gentle agitation.[12]

  • Filter the solution into a flask containing a small amount of pyridine or DIPEA in DMF to neutralize the TFA.

  • Repeat the treatment with fresh 1% TFA in DCM solution 2-3 more times.

  • Combine the filtrates and evaporate the solvent under reduced pressure.

  • Precipitate the protected peptide with cold diethyl ether.

  • Isolate the peptide by centrifugation.

Data Summary

ParameterWang ResinHMPB Resin
Cleavage Condition High concentration TFA (e.g., 95%)Mild concentration TFA (e.g., 1%)[1][5] or HFIP[6][7][8]
Orthogonality LimitedHigh (allows for protected fragment synthesis)
Typical Yield 60-70%90-95%

Visual Guides

Cleavage Mechanism of HMPB Linker

CleavageMechanism Resin Resin Support Linker HMPB Linker (Ester Bond) Resin->Linker covalent bond Peptide Protected Peptide Linker->Peptide ester linkage Carbocation Benzylic Carbocation Intermediate (Resonance Stabilized) Linker->Carbocation cleavage Acid Acid (TFA or HFIP) Acid->Linker protonation CleavedPeptide Cleaved Peptide (C-terminal acid) Carbocation->CleavedPeptide release

Caption: Mechanism of acid-catalyzed cleavage of a peptide from HMPB resin.

Troubleshooting Workflow for Low Peptide Yield

TroubleshootingWorkflow Start Low Peptide Yield CheckPrematureCleavage Investigate Premature Cleavage Start->CheckPrematureCleavage CheckIncompleteCleavage Investigate Incomplete Cleavage Start->CheckIncompleteCleavage UseHighPurityReagents Use High-Purity DMF and Piperidine CheckPrematureCleavage->UseHighPurityReagents AvoidAcidicWashes Avoid Acidic Washes CheckPrematureCleavage->AvoidAcidicWashes OptimizeCleavageTime Optimize Cleavage Time CheckIncompleteCleavage->OptimizeCleavageTime RepetitiveCleavage Perform Repetitive Cleavage Treatments CheckIncompleteCleavage->RepetitiveCleavage AlternativeCleavage Consider Alternative Cleavage Reagent (HFIP) CheckIncompleteCleavage->AlternativeCleavage Solution1 Improved Yield UseHighPurityReagents->Solution1 AvoidAcidicWashes->Solution1 OptimizeCleavageTime->Solution1 RepetitiveCleavage->Solution1 AlternativeCleavage->Solution1

Caption: A workflow for troubleshooting low peptide yield with HMPB resin.

References

  • General methods - The Royal Society of Chemistry.
  • ChemMatrix® Resin for solid phase peptide synthesis - Sigma-Aldrich.
  • Orthogonal Cleavage of the HMPB Linker from Solid Support Using HFIP. - Semantic Scholar.
  • Orthogonal Cleavage of the HMPB Linker from Solid Support Using HFIP - American Chemical Society.
  • Fmoc Resin Cleavage and Deprotection - Sigma-Aldrich.
  • Novabiochem® - Fmoc resin cleavage protocols - Merck Millipore.
  • Orthogonal Cleavage of the HMPB Linker from Solid Support Using HFIP - ChemRxiv.
  • Orthogonal Cleavage of the HMPB Linker
  • Orthogonal Cleavage of the HMPB Linker from Solid Support Using HFIP - ResearchG
  • Improving Fmoc Solid Phase Synthesis of Human Beta Defensin 3 - PMC - NIH.
  • Fmoc SPPS Linkers - Sigma-Aldrich.
  • Peptide Synthesis Resins - AAPPTEC.
  • Fmoc Resin Cleavage and Deprotection - Sigma-Aldrich.
  • Advantages of Wang Resin in Peptide Synthesis - AltaBioscience.

Sources

HMPB Linker in Automated Peptide Synthesis: A Technical Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the 4-(4-hydroxymethyl-3-methoxyphenoxy)butyric acid (HMPB) linker. This guide is designed for researchers, scientists, and drug development professionals utilizing automated peptide synthesizers for Fmoc-based solid-phase peptide synthesis (SPPS). Here, we address common challenges and provide expert-driven, field-proven solutions to ensure the successful synthesis and cleavage of your target peptides.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using an HMPB linker?

The HMPB linker is favored for its moderate acid lability, allowing for the cleavage of peptides with a C-terminal carboxylic acid under milder acidic conditions than those required for Wang or Merrifield resins.[1][2] This property is particularly advantageous when synthesizing peptides with acid-sensitive residues or modifications. The cleavage is typically achieved with a dilute solution of trifluoroacetic acid (TFA) in dichloromethane (DCM), often as low as 1%. This allows for the isolation of peptides with their acid-labile side-chain protecting groups largely intact, a strategy often referred to as orthogonal cleavage.[3][4][5][6][7][8]

Q2: How does the cleavage mechanism of the HMPB linker work?

The cleavage of the peptide from the HMPB linker is an acid-catalyzed process. The acid protonates the hydroxyl group of the linker, which then leaves as a water molecule. This generates a resonance-stabilized benzylic carbocation intermediate, facilitated by the electron-donating methoxy group on the aromatic ring.[3][4][5] The peptide is subsequently released as a C-terminal carboxylic acid.

Troubleshooting Guide

This section provides a detailed, question-and-answer-style guide to troubleshoot specific issues you may encounter when using the HMPB linker in your automated peptide synthesizer.

Issue 1: Low Peptide Yield After Cleavage

Q: I performed a standard cleavage with 1% TFA in DCM, but my final peptide yield is significantly lower than expected. What are the potential causes and how can I troubleshoot this?

A: Low peptide yield after cleavage is a common issue with several potential root causes. A systematic approach is necessary to identify and resolve the problem.

Potential Causes & Solutions:

  • Incomplete Cleavage: The standard 1% TFA in DCM for 2 minutes, repeated multiple times, may not be sufficient for complete cleavage, especially for longer or more sterically hindered peptides.

    • Troubleshooting Protocol:

      • Extend Cleavage Time: Increase the incubation time with the cleavage cocktail. Try 5-10 minute incubations and collect the fractions separately.

      • Increase TFA Concentration: Gradually increase the TFA concentration to 2-5%. However, be mindful that this may lead to premature removal of highly acid-labile side-chain protecting groups.

      • Alternative Cleavage Cocktail: Consider using 20-50% 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) in DCM.[3][4][5][6] HFIP is a less acidic but highly effective alternative for cleaving the HMPB linker and can sometimes yield cleaner products.[3][4][5]

  • Premature Peptide Loss During Synthesis: The HMPB linker exhibits some sensitivity to the repeated piperidine treatments used for Fmoc deprotection, which can lead to gradual loss of peptide from the resin throughout the synthesis.

    • Troubleshooting Protocol:

      • UV Monitoring Analysis: If your synthesizer has a UV detector, analyze the UV absorbance profiles from the Fmoc deprotection steps. A consistently decreasing peak area for the dibenzofulvene-piperidine adduct can indicate peptide loss.

      • Reduce Deprotection Time: Minimize the piperidine treatment time to the minimum required for complete Fmoc removal.

  • Poor Loading of the First Amino Acid: Inefficient coupling of the first amino acid to the HMPB resin will directly impact the final yield.

    • Troubleshooting Protocol:

      • Optimize Loading Conditions: Use a reliable coupling method such as DIC/HOBt or HATU/DIPEA.[9] Ensure anhydrous conditions, as water can hydrolyze the activated amino acid.

      • Quantify Loading Efficiency: After coupling the first amino acid and capping any unreacted hydroxyl groups, perform a quantitative ninhydrin (Kaiser) test or a UV-based Fmoc release test to determine the actual loading.[10]

Troubleshooting Workflow for Low Cleavage Yield

Caption: Troubleshooting workflow for low peptide yield.

Issue 2: Presence of Unexpected Side Products in the Crude Peptide

Q: My crude peptide analysis (LC-MS) shows several unexpected peaks. What are the common side reactions associated with the HMPB linker and how can I mitigate them?

A: The appearance of side products can be attributed to several factors, including linker instability and reactions involving specific amino acid residues.

Common Side Reactions and Mitigation Strategies:

Side ProductPotential CauseMitigation Strategy
Diketopiperazine (DKP) Formation Cyclization of the N-terminal dipeptide after Fmoc deprotection, leading to chain termination. This is particularly common with Proline or Glycine at the C-terminus.- Use a more sterically hindered resin like 2-chlorotrityl chloride resin for sequences prone to DKP formation.[11] - If using HMPB, ensure the coupling of the third amino acid is performed immediately after the deprotection of the second.
Re-attachment of Peptide to Resin The cleaved peptide can potentially re-attach to the resin, especially if the peptide contains Trp or Met residues.- Use a scavenger cocktail during cleavage. For example, add 2.5% triisopropylsilane (TIS) and 2.5% water to the TFA/DCM cleavage solution.
Alkylation of Sensitive Residues The carbocation generated during cleavage can alkylate sensitive residues like Trp and Met.- Employ a scavenger cocktail as mentioned above. TIS is highly effective at quenching carbocations.
Premature Side-Chain Deprotection The cleavage conditions, although mild, can still cause some loss of highly acid-labile protecting groups (e.g., Trt, Mtt).- Use the mildest possible cleavage conditions (e.g., 1% TFA or HFIP/DCM).[3] - For peptides requiring full protection after cleavage, consider using a more acid-labile linker like 2-chlorotrityl chloride.

Experimental Protocol for a Test Cleavage with Scavengers:

  • Resin Preparation: Dry a small amount of your peptide-resin (e.g., 10-20 mg) under vacuum for at least 1 hour.

  • Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail of TFA/TIS/Water/DCM (e.g., 2:2.5:2.5:93 v/v/v/v).

  • Cleavage Reaction: Add the cleavage cocktail to the resin and gently agitate for the desired time (e.g., 30 minutes).

  • Peptide Precipitation: Filter the cleavage solution into cold diethyl ether to precipitate the peptide.

  • Analysis: Centrifuge to collect the peptide pellet, dry it, and analyze by LC-MS to assess the impact on side product formation.

Issue 3: Difficulty in Synthesizing Peptides with C-terminal Proline or Glycine

Q: I am struggling with the synthesis of a peptide ending in Proline. The yield is consistently low, and I suspect diketopiperazine (DKP) formation. How can I overcome this with an HMPB linker?

A: As mentioned earlier, DKP formation is a significant issue with C-terminal Proline and Glycine. While the HMPB linker is more susceptible to this than bulkier linkers, there are strategies to minimize this side reaction.

Strategies to Minimize DKP Formation:

  • Use of Pre-loaded Resins: Whenever possible, start with a pre-loaded Fmoc-Pro-HMPB or Fmoc-Gly-HMPB resin. This bypasses the problematic first two coupling steps.

  • Introduction of the Second Amino Acid as a Dipeptide: Couple the first two amino acids as a pre-formed dipeptide (e.g., Fmoc-Xaa-Pro-OH). This eliminates the possibility of intramolecular cyclization of the dipeptidyl-resin.

  • Modified Deprotection and Coupling Cycle for the Second Amino Acid:

    • Deprotection: Use a shorter piperidine treatment time for the Fmoc deprotection of the first amino acid.

    • Immediate Coupling: Immediately follow the deprotection and washing steps with the coupling of the third amino acid. Do not allow the deprotected dipeptidyl-resin to sit for extended periods.

Logical Diagram for Mitigating DKP Formation

DKP_Mitigation Start Synthesizing Peptide with C-terminal Proline/Glycine on HMPB Preloaded_Resin Is a pre-loaded resin available? Start->Preloaded_Resin Use_Preloaded Use Pre-loaded Resin Preloaded_Resin->Use_Preloaded Yes Dipeptide_Coupling Can you use a pre-formed Fmoc-Xaa-Pro/Gly-OH dipeptide? Preloaded_Resin->Dipeptide_Coupling No End Proceed with Synthesis Use_Preloaded->End Use_Dipeptide Couple the Dipeptide Dipeptide_Coupling->Use_Dipeptide Yes Modified_Cycle Implement Modified Synthesis Cycle Dipeptide_Coupling->Modified_Cycle No Use_Dipeptide->End Short_Deprotection 1. Shorten Fmoc deprotection time for the first amino acid Modified_Cycle->Short_Deprotection Immediate_Coupling 2. Immediately couple the third amino acid Short_Deprotection->Immediate_Coupling Immediate_Coupling->End

Caption: Decision tree for mitigating DKP formation.

References

  • Volkmer-Engert, R., et al. (2008). Using hydroxymethylphenoxy derivates with the SPOT technology to generate peptides with authentic C-termini. Journal of Peptide Science, 14(7), 876-881. [Link]

  • Gagnon, K. T., et al. (2025). Orthogonal Cleavage of the HMPB Linker from Solid Support Using HFIP. Organic Letters. [Link]

  • The Royal Society of Chemistry. General methods. [Link]

  • Isidro-Llobet, A., et al. (2019). Guide for Resin and Linker Selection in Solid-Phase Peptide Synthesis. Chemical Reviews, 119(1), 51-113. [Link]

  • Gagnon, K. T., et al. (2025). Orthogonal Cleavage of the HMPB Linker from Solid Support Using HFIP. ResearchGate. [Link]

  • Hartrampf, N., et al. (2020). Efficient flow synthesis of human antimicrobial peptides. Nature Communications, 11(1), 384. [Link]

  • Gagnon, K. T., et al. (2025). Orthogonal Cleavage of the HMPB Linker from Solid Support Using HFIP. ChemRxiv. [Link]

  • Automated Peptide Synthesis. (n.d.). [Link]

  • Gagnon, K. T., et al. (2025). Orthogonal Cleavage of the HMPB Linker from Solid Support Using HFIP. PubMed. [Link]

  • AAPPTec. (n.d.). Technical Support Information Bulletin 1113 - HMPA Linker (4-(Hydroxymethyl)phenoxyacetic Acid). [Link]

  • Liu, Y., & Cui, H. (2018). Automated Peptide Synthesizers and Glycoprotein Synthesis. Methods in molecular biology (Clifton, N.J.), 1787, 1–18. [Link]

  • AAPPTEC. Peptide Synthesis Resins. [Link]

  • Al-Warhi, T., et al. (2021). Base-Labile Safety-Catch Linker: Synthesis and Applications in Solid-Phase Peptide Synthesis. Molecules, 26(11), 3329. [Link]

  • Biotage. Peptide Synthesis Workflow. [Link]

  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • AAPPTEC. Peptide Synthesis Service, Custom Peptide Synthesizers. [Link]

  • Hewel, J. A., et al. (2011). High-Speed Solid Phase Peptide Synthesis Protocol using PepTip1 on the Agilent Bravo Automated Liquid Handling Platform. Agilent Technologies. [Link]

  • Gagnon, K. T., et al. (2025). Orthogonal Cleavage of the HMPB Linker from Solid Support Using HFIP. ACS Figshare. [Link]

  • Gagnon, K. T., et al. (2025). Orthogonal Cleavage of the HMPB Linker from Solid Support Using HFIP. Cambridge Open Engage. [Link]

  • Brandl, F., et al. (2020). Cleavable linker for peptide synthesis.

Sources

Technical Support Center: Method Refinement for Quantitative Analysis of HMPBA

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the quantitative analysis of 4-hydroxy-3-methoxy-phenyl-boronic acid (HMPBA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies for common challenges encountered during HMPBA quantification. Our approach is grounded in scientific principles to empower you to not only solve problems but also to understand the underlying causes, leading to more robust and reliable analytical methods.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is structured to directly address the specific issues you may encounter during your experiments. Each question is followed by a detailed explanation and actionable troubleshooting steps.

Sample Preparation & Stability

Question 1: My HMPBA assay results are showing poor reproducibility and a steady decline in analyte concentration over time. What could be the cause and how can I mitigate this?

Answer: The primary suspect for poor reproducibility and decreasing HMPBA concentration is analyte instability. Boronic acids, including HMPBA, are susceptible to degradation, particularly in aqueous solutions. The boronic acid moiety can undergo oxidation or form trimeric anhydrides (boroxines) upon dehydration. The presence of a hydroxyl group on the phenyl ring of HMPBA can also increase its susceptibility to oxidation.

Troubleshooting Steps:

  • Solvent Selection and pH Control:

    • Rationale: The stability of HMPBA is highly dependent on the solvent and pH. In aqueous media, maintaining an appropriate pH is crucial.

    • Protocol: Prepare your HMPBA standard and sample solutions in a solvent mixture with a significant organic component (e.g., acetonitrile/water or methanol/water). If an aqueous solution is necessary, buffer it to a slightly acidic pH (e.g., pH 3-5) to minimize degradation. Avoid highly basic conditions, which can promote oxidation.

  • Temperature and Light Protection:

    • Rationale: Degradation reactions are often accelerated by heat and light.

    • Protocol: Store your stock solutions, standards, and samples at refrigerated temperatures (2-8 °C) and protect them from light by using amber vials or wrapping them in aluminum foil. Prepare fresh working solutions daily if possible.

  • Use of Antioxidants:

    • Rationale: The phenolic hydroxyl group in HMPBA makes it prone to oxidation.

    • Protocol: Consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT) or ascorbic acid, to your sample and standard diluents to inhibit oxidative degradation.

Workflow for Ensuring HMPBA Stability:

cluster_prep Sample & Standard Preparation cluster_storage Storage Conditions cluster_analysis Analysis Prep Weigh HMPBA solid Dissolve Dissolve in ACN or MeOH Prep->Dissolve Dilute Dilute to working concentration with buffered aqueous/organic mobile phase Dissolve->Dilute Store Store at 2-8°C in amber vials Dilute->Store Immediate Storage Analyze Analyze within 24 hours Store->Analyze

Caption: Workflow for preparing and storing HMPBA solutions to ensure stability.

Chromatographic Analysis (HPLC-UV)

Question 2: I am developing an HPLC-UV method for HMPBA, but I'm struggling with poor peak shape (tailing) and low retention on a C18 column. What adjustments can I make?

Answer: Poor peak shape and low retention are common issues when analyzing polar compounds like HMPBA on traditional reversed-phase columns. The boronic acid group can interact with residual silanols on the silica surface of the column, leading to peak tailing. Its polarity also results in weak retention in highly aqueous mobile phases.

Troubleshooting Steps:

  • Mobile Phase Optimization:

    • pH Adjustment: The pKa of the boronic acid group is around 8-9. At a neutral pH, it will be partially ionized, which can lead to poor peak shape. Lowering the mobile phase pH to around 2.5-3.5 with an additive like formic acid or trifluoroacetic acid (TFA) will suppress the ionization of the boronic acid group, leading to better peak shape and potentially increased retention.

    • Organic Modifier: Experiment with different organic modifiers. While acetonitrile is common, methanol can sometimes offer different selectivity and improved peak shape for polar analytes.

    • Ion Pairing Agents: For highly polar boronic acids that are difficult to retain, adding an ion-pairing agent to the mobile phase can improve retention and peak shape.

  • Column Selection:

    • End-capped C18 Columns: Ensure you are using a high-quality, end-capped C18 column to minimize interactions with residual silanols.

    • Alternative Stationary Phases: If issues persist, consider a column with a different stationary phase. A polar-embedded phase or a phenyl-hexyl column may provide alternative selectivity and better retention for HMPBA. Waters' XBridge and XSelect columns have been shown to provide good separation for a variety of boronic acids.

Recommended Starting HPLC-UV Method:

ParameterRecommended ConditionRationale
Column C18, 2.7-5 µm, 4.6 x 150 mm (end-capped)Standard starting point for reversed-phase.
Mobile Phase A 0.1% Formic Acid in WaterSuppresses ionization of the boronic acid.
Mobile Phase B Acetonitrile or MethanolOrganic modifier for elution.
Gradient 5-95% B over 15 minutesTo ensure elution and clean the column.
Flow Rate 1.0 mL/minTypical for a 4.6 mm ID column.
Column Temp. 30 °CFor reproducible retention times.
Detection (UV) ~230 nm and ~280 nmBased on the UV absorbance of the phenyl ring.
Injection Vol. 10 µLA reasonable starting volume.
Trace Level Analysis (LC-MS/MS)

Question 3: I need to quantify HMPBA at very low levels (ppm) as a potential impurity, but my LC-MS/MS sensitivity is poor. How can I enhance detection?

Answer: The poor ionization efficiency of HMPBA is a known challenge for LC-MS/MS analysis.[1] To achieve low ppm-level quantification, a derivatization strategy is often necessary to improve ionization and, consequently, sensitivity.[2][3]

Troubleshooting and Enhancement Strategy: Derivatization

A common and effective derivatization agent for boronic acids is N-methyliminodiacetic acid (MIDA). This reaction forms a stable MIDA boronate ester, which has significantly better ionization efficiency in the mass spectrometer.

Step-by-Step Derivatization Protocol:

  • Reagent Preparation: Prepare a stock solution of N-methyliminodiacetic acid (MIDA) in a suitable solvent like DMSO.

  • Sample Derivatization:

    • To your sample extract (dried down and reconstituted in a small volume of aprotic solvent like DMSO or acetonitrile), add an excess of the MIDA solution.

    • The reaction is typically fast and can be performed at room temperature.

  • LC-MS/MS Analysis:

    • Analyze the derivatized sample using a reversed-phase LC method. The MIDA ester is more hydrophobic than the parent HMPBA, so you may need to adjust your gradient to be more organic-rich.

    • Optimize the MS parameters for the MIDA-HMPBA derivative. You will now be looking for the [M+H]+ or [M-H]- ion of the derivative.

Logical Flow for Trace Analysis Method Development:

Start Need for Trace Level HMPBA Quantification? Direct_Analysis Attempt Direct LC-MS/MS Analysis Start->Direct_Analysis Check_Sensitivity Is Sensitivity Sufficient (e.g., < 5 ppm LOQ)? Direct_Analysis->Check_Sensitivity Derivatize Implement Derivatization with MIDA Check_Sensitivity->Derivatize No Success Method Suitable for Purpose Check_Sensitivity->Success Yes Optimize_LC Optimize LC Method for MIDA-HMPBA Derivatize->Optimize_LC Optimize_MS Optimize MS/MS Parameters for Derivative Optimize_LC->Optimize_MS Validate Validate Method According to ICH Q2(R2) Optimize_MS->Validate Validate->Success

Caption: Decision tree for developing a sensitive LC-MS/MS method for HMPBA.

Method Validation

Question 4: What are the key parameters I need to consider when validating my quantitative HMPBA assay according to ICH guidelines?

Answer: Method validation demonstrates that your analytical procedure is suitable for its intended purpose.[4] According to the ICH Q2(R2) guideline, the key validation characteristics for a quantitative impurity assay include specificity, linearity, range, accuracy, precision, and limit of quantitation (LOQ).[5][6][7]

Summary of Validation Parameters and Typical Acceptance Criteria:

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To demonstrate that the signal is from the analyte of interest and not from interferences.Peak purity analysis (e.g., with a DAD detector) should pass. No co-elution with known impurities or matrix components.
Linearity To show a proportional relationship between concentration and response over a defined range.Correlation coefficient (r²) ≥ 0.99. y-intercept should be close to zero.
Range The interval between the upper and lower concentrations for which the method is precise and accurate.Typically from the LOQ to 120% of the specification limit.
Accuracy The closeness of the measured value to the true value.% Recovery of spiked samples should be within 80-120% for impurity analysis.
Precision The degree of agreement among individual test results. Assessed at repeatability and intermediate precision levels.Relative Standard Deviation (RSD) should be ≤ 10% at the LOQ, and typically ≤ 5% at higher concentrations.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio ≥ 10. Precision and accuracy should meet acceptance criteria at this concentration.

For a comprehensive understanding of the requirements, it is essential to consult the full ICH Q2(R2) guideline.[6][7]

References

  • United States Pharmacopeia. Boric Acid Monograph.[Link]

  • Penland, J. G. (1998). Considerations in the determination of boron at low concentrations. PubMed. [Link]

  • Radulović, V., et al. (2021). Method transfer assessment for boric acid assays according to different pharmacopoeias' monographs. ResearchGate. [Link]

  • George, G., et al. (2021). Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. LCGC International. [Link]

  • Japanese Pharmacopoeia. Boric Acid Monograph.[Link]

  • European Pharmacopoeia. Boric acid solution, saturated, cold.[Link]

  • Kao, C. P., & Beyer, J. O. (1988). The determination of parts per billion concentrations of hexamethylphosphoramide and its metabolite, pentamethylphosphoramide, in urine. PubMed. [Link]

  • Wolska, L., & Polkowska, Z. (2015). Selected problems with boron determination in water treatment processes. Part I: comparison of the reference methods for ICP-MS and ICP-OES determinations. National Institutes of Health. [Link]

  • European Directorate for the Quality of Medicines & HealthCare (EDQM). Impurity Control in the European Pharmacopoeia.[Link]

  • Waters Corporation. Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.[Link]

  • Perrin, D. M., et al. (2019). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. ACS Publications. [Link]

  • U.S. Environmental Protection Agency. N-Methylcarbamates by High Performance Liquid Chromatography (HPLC).[Link]

  • United States Pharmacopeia. Boric Acid Reagent Specifications.[Link]

  • United States Pharmacopeia. Boric Acid Monograph Definition.[Link]

  • Knepper, T. P., et al. (2011). Determination of hexamethylphosphoramide and other highly polar phosphoramides in water samples using reversed-phase liquid chromatography/electrospray ionization time-of-flight mass spectrometry. PubMed. [Link]

  • Wikipedia. Hexamethylphosphoramide.[Link]

  • AMS Biotechnology (AMSBIO). ICH Guidelines for Analytical Method Validation Explained.[Link]

  • California Environmental Protection Agency. Analytical Method Summaries.[Link]

  • European Pharmacopoeia. Borate buffer solution pH 7.5.[Link]

  • PubChem. (4-Hydroxy-3-methoxyphenyl)boronic acid.[Link]

  • European Medicines Agency (EMA). ICH Q2(R2) Validation of analytical procedures.[Link]

  • Sundari, S., et al. (2022). Spectroscopic analysis (FT-IR/FT-Raman), electronic (UV–visible), NMR and docking on 4-methoxyphenylboronic acid (4MPBA) by DFT calculation. ResearchGate. [Link]

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2).[Link]

  • Principe, E. L., & Demopoulos, G. P. (2005). The solubility and stability of organophosphoric acid extractants in H2SO4 and HCl media. ResearchGate. [Link]

  • Agilent Technologies. (2010). HPLC Method Development: Standard Practices and New Columns.[Link]

  • European Medicines Agency (EMA). (2022). ICH guideline Q2(R2) on validation of analytical procedures.[Link]

  • Agilent Technologies. Sample Preparation Fundamentals for Chromatography.[Link]

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1).[Link]

  • SpectraBase. 4-Methoxyphenylboronic acid.[Link]

  • Organomation. Sample Preparation: A Comprehensive Guide.[Link]

  • Reddy, B. P., et al. (2019). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. ResearchGate. [Link]

  • Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.[Link]

  • Chromatography & Mass Spectrometry. (2023, October 25). HPLC Troubleshooting Masterclass — Solve Pressure, Peak & Baseline Problems Like a Pro! [Video]. YouTube. [Link]

  • Kumar, S., et al. (2022). Development And Validation Of Hplc Method For The Isobutylglutarmonoamide. Neuroquantology. [Link]

  • Nowik, W., & Gładysz-Płaska, A. (2022). Overview of Liquid Sample Preparation Techniques for Analysis, Using Metal-Organic Frameworks as Sorbents. National Institutes of Health. [Link]

  • Poon, R., & Jägr, M. (2007). Determination of phosphoric acid triesters in human plasma using solid-phase microextraction and gas chromatography coupled to inductively coupled plasma mass spectrometry. PubMed. [Link]

Sources

Technical Support Center: Navigating Peptide Aggregation in SPPS Using the HMPB Linker

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced solid-phase peptide synthesis (SPPS). This guide is designed for researchers, chemists, and drug development professionals who are tackling the synthesis of complex and aggregation-prone peptides. Here, we will delve into the specific challenges of peptide aggregation and provide targeted troubleshooting strategies for syntheses employing the 4-hydroxymethylphenoxybutyric acid (HMPB) linker. Our focus is on providing not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experimental design.

Section 1: Understanding the HMPB Linker

This section clarifies the primary role and mechanism of the HMPB linker, a crucial tool for specific synthetic goals in peptide chemistry.

Q1: What is the HMPB linker and what is its primary application in peptide synthesis?

A1: The 4-hydroxymethylphenoxybutyric acid (HMPB) linker is a p-alkoxybenzyl alcohol-type linker used in Fmoc-based solid-phase peptide synthesis. Its principal application is the synthesis of C-terminally protected peptide fragments. The key feature of the HMPB linker is its moderate acid lability, which allows the peptide to be cleaved from the resin with side-chain protecting groups (like Boc, tBu, and Trt) still intact. This is achieved using very mild acid conditions, such as 1% trifluoroacetic acid (TFA) in dichloromethane (DCM).[1] These protected fragments are essential building blocks for convergent synthesis strategies, where large proteins are assembled by ligating smaller, purified peptide segments.

Q2: How does the HMPB linker function mechanistically for peptide attachment and cleavage?

A2: The HMPB linker, like other hydroxymethyl-based linkers (e.g., Wang), allows for the attachment of the first Fmoc-protected amino acid via esterification to its hydroxyl group. The cleavage mechanism is based on the acid-catalyzed formation of a resonance-stabilized benzylic carbocation. The presence of the p-methoxy group on the phenoxy ring enhances the stability of this carbocation, making the linker more labile than the Wang linker.[1][2] Upon introduction of a mild acid (e.g., dilute TFA or HFIP), the ester bond is cleaved, releasing the peptide as a C-terminal carboxylic acid while leaving acid-sensitive side-chain protecting groups untouched.[1][3]

HMPB_Cleavage Peptide_Resin Peptide-COO-CH2-Ph(OMe)-O-(CH2)3-CO-Resin (Peptide on HMPB Resin) Intermediate Resonance-Stabilized Benzylic Carbocation Intermediate Peptide_Resin->Intermediate Protonation & Loss of Peptide Protonation H+ (from mild acid, e.g., 1% TFA) Protected_Peptide Peptide-COOH (Protected Peptide Fragment) Intermediate->Protected_Peptide Release Byproduct Linker Byproduct on Resin Intermediate->Byproduct Quenching

Caption: Acid-catalyzed cleavage mechanism of the HMPB linker.

Q3: When should I choose the HMPB linker over Wang or 2-Chlorotrityl (2-CTC) resins?

A3: The choice of linker is dictated by your final synthetic objective. The following table summarizes the key characteristics and ideal applications for each linker.

FeatureHMPB ResinWang Resin2-Chlorotrityl (2-CTC) Resin
Primary Application Synthesis of protected peptide acids.Synthesis of unprotected peptide acids.[4]Synthesis of protected peptide acids; ideal for sterically hindered or racemization-prone C-terminal residues (e.g., Pro, Cys).[5][6]
Cleavage Conditions Mild acid (e.g., 1% TFA in DCM, HFIP).[1]Strong acid (e.g., 95% TFA).[4]Very mild acid (e.g., 1-5% TFA, AcOH/TFE/DCM).[5]
Diketopiperazine (DKP) Risk Moderate. Less than Wang resin for some sequences.Higher risk, especially with C-terminal Pro or Gly.Very low due to steric hindrance.[5][6][7]
Racemization on Loading Possible with some activation methods (e.g., DIC/DMAP).Possible, similar to HMPB.[4]Negligible, as loading does not require carboxyl activation.[5]
Premature Cleavage Risk Can occur during on-resin removal of highly labile groups like Mtt or Trt.[1]Very stable to repeated Fmoc deprotection.High sensitivity requires strict anhydrous and acid-free conditions during synthesis.[5]

Recommendation:

  • Choose HMPB when your goal is a protected peptide fragment for convergent synthesis and you need a balance between stability and mild cleavage conditions.

  • Choose Wang for routine synthesis of fully deprotected peptide acids where DKP formation is not a major concern.

  • Choose 2-CTC for the safest synthesis of protected fragments, especially for sequences ending in Pro or Cys, or when maximum acid sensitivity for cleavage is required.[5][7]

Section 2: The Challenge of On-Resin Peptide Aggregation

Aggregation is one of the most significant hurdles in SPPS, leading to failed syntheses and impure products. This section outlines the fundamental aspects of this problem.

Q1: What is on-resin peptide aggregation and why is it a critical problem?

A1: On-resin aggregation is the self-association of growing peptide chains attached to the solid support. This process is driven by the formation of strong intermolecular hydrogen bonds, which leads to the development of stable secondary structures, most commonly β-sheets.[8] When peptide chains aggregate, they collapse onto the resin matrix, making the N-terminal amine of the growing chain inaccessible to reagents.[8] This steric hindrance results in incomplete Fmoc deprotection and subsequent poor amino acid coupling, leading to the formation of deletion sequences and truncated peptides, which severely lowers the yield and purity of the final product.

Caption: Solvated vs. Aggregated peptide chains on-resin.

Q2: Which types of peptide sequences are most susceptible to aggregation?

A2: While prediction is not always perfect, certain sequence characteristics significantly increase the risk of aggregation:

  • Hydrophobic Residues: Sequences rich in hydrophobic and β-branched amino acids like Valine (Val), Isoleucine (Ile), Leucine (Leu), Phenylalanine (Phe), and Alanine (Ala) are highly prone to aggregation.[8]

  • Alternating Hydrophilic/Hydrophobic Residues: This pattern can promote the formation of stable β-sheet structures.

  • Specific Sequence Length: Aggregation typically becomes a significant issue for peptides between 6 and 20 amino acids in length.

  • "Difficult" Sequences: Certain sequences, like the core region of Amyloid-β, are notoriously difficult to synthesize due to their intrinsic tendency to aggregate.[9][10]

Q3: What are the common signs of on-resin aggregation during a synthesis?

A3: Observing your synthesis closely can provide early warnings of aggregation:

  • Poor Resin Swelling: This is the most common indicator. The resin bed may appear shrunken or clumped, especially after solvent washes.[8][11]

  • Slow or Incomplete Deprotection/Coupling: You may observe slow drainage of reagents from the reaction vessel.

  • Inconsistent Colorimetric Tests: A spotty or weak color change in a Kaiser test (for primary amines) or a false negative result can indicate that the N-termini are buried within aggregates and inaccessible to the test reagents.

  • Analytical Confirmation: Analysis of a small test cleavage by HPLC/MS will show a complex mixture of deletion sequences instead of a single major product peak.

Section 3: Troubleshooting Guide: Managing Aggregation When Using HMPB Resin

It is important to note that the HMPB linker itself is not considered an anti-aggregation moiety. In some contexts, its properties may even contribute to aggregation when combined with other linkers.[12] Therefore, the following strategies focus on general methods to combat aggregation that are fully compatible with a standard HMPB-based synthesis workflow.

Q1: My synthesis on HMPB resin shows signs of failure. How can I confirm if aggregation is the root cause?

A1: A systematic approach is key. First, perform a small-scale test cleavage of your resin.

  • Cleave a small sample (10-20 mg) of the dried peptide-resin using a standard cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5).

  • Analyze the crude product by LC-MS.

  • Interpret the results:

    • A series of peaks corresponding to truncated sequences (deletion peptides): This strongly suggests incomplete coupling at multiple steps, a classic sign of severe aggregation.

    • A single major peak of the wrong mass: This could indicate a specific difficult coupling or a side reaction.

    • Very low yield of any peptide product: If monitoring tests (like Kaiser) were positive during synthesis, this could point to premature linker cleavage.

Q2: What are the first-line strategies to improve the synthesis of a difficult sequence on HMPB resin?

A2: If aggregation is suspected, several modifications to your standard protocol can be implemented:

StrategyActionRationale
Optimize Solvents Switch the primary synthesis solvent from DMF to N-Methyl-2-pyrrolidone (NMP), or use a mixture containing up to 25% Dimethyl Sulfoxide (DMSO) in DMF.NMP and DMSO have superior solvating properties and are more effective at disrupting the intermolecular hydrogen bonds that cause aggregation.
Modify Coupling Increase coupling times (e.g., from 1 hour to 2-4 hours) and/or perform a double coupling for each amino acid. Use a more potent coupling reagent like HATU or HCTU.This ensures that even sterically hindered or poorly solvated N-termini have a higher probability of reacting completely.
Lower Resin Loading Resynthesize the peptide using a resin with a lower substitution level (e.g., 0.1-0.3 mmol/g).Lower loading increases the distance between peptide chains on the resin, physically hindering their ability to interact and aggregate.

Q3: Can I use elevated temperatures or microwave synthesis with HMPB resin?

A3: Yes, but with caution.

  • Conventional Heating: Increasing the reaction temperature to 40-60°C can significantly disrupt aggregation and improve coupling efficiency. However, prolonged heat can increase the risk of side reactions, particularly racemization of sensitive residues like Cys and His.

  • Microwave Synthesis: Microwave-assisted SPPS is highly effective at disrupting aggregation by rapidly and uniformly heating the reaction mixture. It can dramatically shorten cycle times. However, the high temperatures (often >80°C) can promote side reactions and potentially compromise the stability of the HMPB linker, leading to premature cleavage, especially if any acidic species are present. A careful optimization of temperature and irradiation time is essential.

Q4: Are backbone protection strategies, such as pseudoproline dipeptides, compatible with HMPB-based synthesis?

A4: Absolutely. This is one of the most powerful and recommended strategies for "difficult" sequences.

  • Pseudoproline Dipeptides: These are derivatives of Ser or Thr that introduce a "kink" into the peptide backbone, effectively disrupting the formation of β-sheets.[8] They are introduced as dipeptide units (e.g., Fmoc-Xaa-Ser(ψPro)-OH) during the synthesis. The pseudoproline structure is stable to piperidine but is cleaved by TFA during the final deprotection, restoring the native sequence.

  • Hmb/Dmb Backbone Protection: Incorporating a 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) group on the backbone nitrogen of a problematic residue physically blocks hydrogen bond formation.[8] These groups are also removed during the final TFA cleavage.

Section 4: Key Experimental Protocols

Protocol 1: Loading the First Amino Acid onto HMPB Resin (DIC/HOBt Method)

This protocol is a reliable method for the esterification of the first amino acid onto hydroxymethyl-type resins like HMPB.

Materials:

  • HMPB resin

  • Fmoc-amino acid (4 equivalents relative to resin loading)

  • N,N'-Diisopropylcarbodiimide (DIC) (4 equivalents)

  • 1-Hydroxybenzotriazole (HOBt) (4 equivalents)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 equivalents)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Acetic Anhydride

  • N,N-Diisopropylethylamine (DIPEA)

Procedure:

  • Swell the HMPB resin (1 g) in a 1:1 mixture of DMF/DCM (10 mL) for 1 hour in a reaction vessel.

  • Drain the solvent.

  • In a separate flask, dissolve the Fmoc-amino acid (4 eq) and HOBt (4 eq) in a minimal volume of DMF.

  • Add the dissolved amino acid/HOBt solution to the swollen resin.

  • Add DIC (4 eq) to the reaction vessel.

  • Finally, add the DMAP solution (0.1 eq dissolved in a small amount of DMF).

  • Agitate the mixture at room temperature for 4-12 hours.

  • After the reaction, drain the vessel and wash the resin thoroughly with DMF (3x), DCM (3x), and Methanol (3x).

  • To cap any unreacted hydroxyl groups, treat the resin with a solution of acetic anhydride (2 eq) and DIPEA (2 eq) in DCM for 30 minutes.

  • Wash the resin again as in step 8 and dry it under vacuum.

  • Determine the final loading capacity using a spectrophotometric analysis of the Fmoc group cleavage.

Protocol 2: Mild Cleavage from HMPB Resin for Protected Peptide Fragments

This protocol allows for the release of the peptide from the resin while preserving acid-labile side-chain protecting groups.

Materials:

  • Dry peptide-HMPB resin

  • Cleavage solution: 1% Trifluoroacetic acid (TFA) in anhydrous Dichloromethane (DCM)

  • Quenching solution: 10% Pyridine in Methanol

  • DCM, Methanol

  • Cold diethyl ether

Procedure:

  • Place the dry peptide-resin (e.g., 100 mg) in a fritted syringe or reaction vessel.

  • Add the cleavage solution (2 mL of 1% TFA in DCM).

  • Agitate gently for 2 minutes.

  • Drain the filtrate into a flask containing the quenching solution (e.g., 0.5 mL of 10% pyridine in MeOH).

  • Repeat steps 2-4 five to ten times, collecting the filtrate in the same flask each time. This repetitive, short treatment minimizes contact time with the acid, preserving protecting groups.

  • Combine all filtrates and evaporate the solvent under reduced pressure.

  • Precipitate the protected peptide by adding the concentrated residue to a large volume of cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.

  • Dry the final protected peptide fragment under vacuum.

Section 5: Advanced Strategies & Frequently Asked Questions

Q1: Can I use chaotropic salts or "Magic Mixture" with HMPB resin?

A1: Yes. These are external strategies that modify the reaction environment and are compatible with the HMPB linker.

  • Chaotropic Salts: Adding salts like LiCl (up to 0.4 M) to the DMF can help to disrupt aggregates by interfering with hydrogen bonding.[8]

  • "Magic Mixture": This solvent system, typically a 1:1:1 mixture of DCM/DMF/NMP, can improve solvation for highly hydrophobic sequences. However, its compatibility with automated synthesizers may vary.

Q2: My final yield is very low, but analysis of the crude product doesn't show many deletion sequences. What else could be the problem?

A2: If aggregation isn't the primary issue, consider these possibilities when using HMPB resin:

  • Premature Linker Cleavage: The HMPB linker is more acid-labile than the Wang linker. If you are performing on-resin deprotection of very acid-sensitive groups like Mtt or Trt using dilute acid or HFIP, you may be unintentionally cleaving a portion of your peptide from the resin with each cycle.[1][2] Analyze your wash solutions after these specific steps to check for your peptide.

  • Diketopiperazine (DKP) Formation: If your peptide sequence has Proline or Glycine at the C-terminus, DKP formation can occur after the deprotection of the second amino acid, leading to cleavage of the dipeptide from the resin. While HMPB is less prone to this than Wang resin, it is more susceptible than 2-CTC resin. If DKP formation is suspected, switching to a 2-CTC resin is the most effective solution.[5][7]

References

Sources

Validation & Comparative

A Researcher's Guide to the ¹H NMR Spectrum of 4-(4-Hydroxymethyl-3-methoxyphenoxy)-butyric Acid: A Predictive and Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Significance of a Multifunctional Linker

4-(4-Hydroxymethyl-3-methoxyphenoxy)-butyric acid, which we will refer to as HMPB, is a bifunctional molecule of significant interest in pharmaceutical and materials science.[1] Its structure incorporates a stable ether linkage, a carboxylic acid "handle," a primary alcohol, and a substituted aromatic ring.[2][3] This combination makes it an effective linker molecule, for example, in solid-phase synthesis or for the development of targeted drug delivery systems.

Deconstructing the HMPB Structure for ¹H NMR Prediction

The molecular structure of HMPB (C₁₂H₁₆O₅) contains several distinct proton environments, each expected to produce a unique signal in the ¹H NMR spectrum.[5] Our analysis will dissect the molecule into its key functional components: the aromatic ring, the butyric acid chain, the methoxy group, and the hydroxymethyl group.

Diagram: Proton Environments in HMPB

The following diagram illustrates the unique proton environments in the this compound molecule, which are the basis for our spectral prediction.

HMPB_Structure cluster_ring Aromatic Core cluster_substituents cluster_chain Butyric Acid Chain C1 C C2 C C1->C2 O_ether O C1->O_ether C3 C C2->C3 H_a Ha C2->H_a C4 C C3->C4 O_methoxy O C3->O_methoxy C5 C C4->C5 C_benzyl CH₂ C4->C_benzyl C6 C C5->C6 H_b Hb C5->H_b C6->C1 H_c Hc C6->H_c C_methoxy CH₃ O_methoxy->C_methoxy C_alpha CH₂ O_ether->C_alpha O_alcohol OH C_benzyl->O_alcohol C_beta CH₂ C_alpha->C_beta C_gamma CH₂ C_beta->C_gamma C_carboxyl C=O C_gamma->C_carboxyl O_carboxyl OH C_carboxyl->O_carboxyl

Caption: Labeled proton environments in the HMPB molecule.

Predicted ¹H NMR Spectrum of HMPB: A Detailed Analysis

The following table summarizes the predicted chemical shifts (δ), multiplicities, and integration values for each proton signal in HMPB. The predictions are based on established chemical shift ranges and data from comparable molecules.[6][7]

Proton Label Assignment Predicted δ (ppm) Multiplicity Integration Rationale & Commentary
HaAromatic~6.95d1HOrtho to the strongly electron-donating -O(Alkyl) group and meta to the -CH₂OH and -OCH₃ groups. Expected to be the most upfield of the aromatic signals.[8]
HbAromatic~6.80dd1HOrtho to both the -CH₂OH and -O(Alkyl) groups, and meta to the -OCH₃ group. The combined electron-donating effects will shield this proton significantly.
HcAromatic~6.75d1HOrtho to the -OCH₃ group and meta to the -O(Alkyl) group. The methoxy group is a strong shielding substituent.
-OCH₂ -CH₂-Butyric Chain~4.05t2HDirectly attached to the phenoxy oxygen, this methylene group is significantly deshielded. The signal will be a triplet due to coupling with the adjacent CH₂ group.
-CH₂-CH₂ -CH₂-Butyric Chain~2.10quint2HThis central methylene group is coupled to two adjacent CH₂ groups (4 protons), resulting in a quintet (or multiplet). Its chemical shift is typical for an alkyl chain.[6]
-CH₂-CH₂ -COOHButyric Chain~2.50t2HAlpha to the carbonyl group, these protons are deshielded. The signal is a triplet due to coupling with the adjacent CH₂ group.[9]
-CH₂ -OHHydroxymethyl~4.50s2HThese benzylic protons are adjacent to an oxygen atom, causing a downfield shift.[10] In the absence of coupling to the -OH proton (common in many solvents), this will appear as a singlet.
-OCH₃ Methoxy~3.85s3HMethoxy groups on an aromatic ring typically appear as a sharp singlet in this region.[11]
-COOH Carboxylic Acid10.0 - 12.0br s1HCarboxylic acid protons are highly deshielded and often appear as a broad singlet. The chemical shift can be highly variable and dependent on solvent and concentration.[7][12]
-CH₂OH Alcohol1.5 - 4.0br s1HThe alcohol proton signal is typically a broad singlet and its chemical shift is variable due to hydrogen bonding and exchange rates. It may not be observed in D₂O.

Multiplicity Abbreviations: s = singlet, d = doublet, dd = doublet of doublets, t = triplet, quint = quintet, br s = broad singlet.

Comparative Analysis: HMPB vs. Structurally Related Compounds

To validate our predictions, we can compare the expected spectrum of HMPB with the known experimental data of simpler, related molecules. This comparison highlights the influence of specific structural modifications on the ¹H NMR spectrum.

Compound Aromatic Protons (δ ppm) -OCH₂- Protons (δ ppm) -CH₂-COOH Protons (δ ppm) -OCH₃ Protons (δ ppm)
HMPB (Predicted) ~6.75 - 6.95~4.05~2.50~3.85
4-(3-Methoxyphenoxy)butyric acid[6] 6.45 - 7.174.012.593.79
Butyric Acid[9] N/AN/A2.33N/A

Analysis of Comparison:

  • The chemical shifts predicted for the butyric acid chain protons in HMPB align closely with the experimental values for 4-(3-methoxyphenoxy)butyric acid, demonstrating the reliability of using analogous structures for prediction.[6]

  • The aromatic region of HMPB is expected to be more complex than that of p-methoxyphenol, which can sometimes appear as a simple multiplet, due to the lower symmetry of the 1,2,4-trisubstituted ring in HMPB.[13][14] The electronic effects of three different substituents (-OR, -CH₂OH, -OCH₃) will lead to a more defined splitting pattern for the three distinct aromatic protons.[8]

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

Adherence to a rigorous experimental protocol is critical for obtaining a clean, interpretable spectrum. The following represents a best-practice methodology for the analysis of HMPB.

Sample Preparation
  • Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is the recommended solvent. Its polarity is suitable for dissolving HMPB, and importantly, it slows the chemical exchange of the carboxylic acid and alcohol -OH protons, allowing them to be observed as distinct, often broader, signals. Chloroform-d (CDCl₃) is an alternative but may lead to rapid exchange and potential disappearance of the -OH signals.[15]

  • Concentration: Prepare a solution of approximately 5-10 mg of HMPB in 0.6-0.7 mL of the chosen deuterated solvent.

  • Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[12]

  • Filtration: Filter the sample through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

NMR Spectrometer Setup and Data Acquisition
  • Instrument: A 400 MHz (or higher) NMR spectrometer is recommended for achieving good signal dispersion, particularly in the aromatic region.[13]

  • Experiment: Perform a standard one-dimensional proton (¹H) experiment.

  • Acquisition Parameters:

    • Spectral Width: Set a spectral width of approximately 16 ppm (e.g., from -2 to 14 ppm) to ensure all signals, including the downfield carboxylic acid proton, are captured.

    • Number of Scans: Acquire 16 to 64 scans to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay (d1): Use a relaxation delay of 2-5 seconds to allow for full relaxation of the protons between pulses, ensuring accurate signal integration.

    • Temperature: Maintain a constant temperature, typically 298 K (25 °C).

Data Processing
  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) data.

  • Phasing: Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction: Apply a baseline correction algorithm to produce a flat baseline.

  • Referencing: Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

  • Integration: Integrate all signals to determine the relative ratio of protons in each environment.

Workflow: From Sample to Spectrum

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing Weigh Weigh 5-10 mg HMPB Dissolve Dissolve in 0.7 mL DMSO-d6 Weigh->Dissolve Standard Add TMS Standard Dissolve->Standard Filter Filter into NMR Tube Standard->Filter Tune Tune & Shim Spectrometer Filter->Tune Setup Set Acquisition Parameters (16 scans, 5s delay) Tune->Setup Acquire Acquire FID Setup->Acquire FT Fourier Transform Acquire->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Reference Reference to TMS (0 ppm) Baseline->Reference Integrate Integrate Peaks Reference->Integrate Final_Spectrum Final_Spectrum Integrate->Final_Spectrum Final Spectrum & Analysis

Caption: Standard workflow for obtaining the ¹H NMR spectrum of HMPB.

Conclusion

This guide provides a comprehensive, predictive framework for understanding the ¹H NMR spectrum of this compound. By leveraging fundamental NMR principles and comparative data from analogous structures, we have established a reliable set of expectations for the chemical shifts, multiplicities, and integration patterns for this molecule. The detailed experimental protocol outlines the necessary steps to acquire a high-quality spectrum for verification. For researchers working with HMPB, this guide serves as a valuable tool for confirming its synthesis, assessing its purity, and ensuring its structural integrity for downstream applications.

References

  • Schollmayer, C., Totschnig, D., Müller, M., Went, M., & Pietschnig, R. (2009). 4-(3-Methoxyphenoxy)butyric acid. Acta Crystallographica Section E: Structure Reports Online, 65(5), o778. [Link]

  • Doc Brown's Advanced Organic Chemistry. (n.d.). 1H proton NMR spectrum of butanoic acid. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 500 MHz, H₂O, experimental) (HMDB0000407). Retrieved from [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR: Novice Level, Spectrum 14. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). What is the proton NMR spectrum of p-methoxyphenol? Retrieved from [Link]

  • MDPI. (n.d.). Supplementary Information File. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 500 MHz, H₂O, experimental) (HMDB0000039). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4660281, this compound. Retrieved from [Link]

  • YouTube. (2015, April 22). Proton NMR Skills (Benzene Derivatives) - Part 1. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 400 MHz, CDCl₃, experimental) (HMDB0029686). Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C12H16O5). Retrieved from [Link]

  • Biological Magnetic Resonance Bank. (n.d.). bmse000402 Butyric Acid at BMRB. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • MDPI. (2017). 4-(4-Formyl-3,5-dimethoxyphenoxy)butyric Acid (BAL). Retrieved from [Link]

  • Oregon State University. (n.d.). ¹H NMR Chemical Shift. Retrieved from [Link]

  • YouTube. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). Retrieved from [Link]

  • University of California, Irvine. (n.d.). ¹H NMR spectra of aromatic compounds. Retrieved from [Link]

  • University College London. (n.d.). Chemical shifts. Retrieved from [Link]

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A Comparative Guide to Mass Spectrometry Data for HMPBA Validation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of mass spectrometry-based methodologies for the validation of 4-hydroxy-3-methoxyphenylboronic acid (HMPBA). As a key building block in synthetic chemistry and a potential pharmacophore in drug development, rigorous analytical validation of HMPBA is paramount. This document offers a comprehensive overview of experimental protocols, comparative performance data, and the scientific rationale behind method selection and optimization.

Introduction to HMPBA and the Imperative for Rigorous Analytical Validation

4-hydroxy-3-methoxyphenylboronic acid (HMPBA) is an organic compound featuring both a boronic acid functional group and a substituted phenol. This unique structure makes it a versatile reagent in cross-coupling reactions, such as the Suzuki-Miyaura coupling, and a point of interest in medicinal chemistry for its potential biological activities. The boronic acid moiety can form reversible covalent bonds with diols, a property that can be exploited in various biological and chemical applications.

Given its role in the synthesis of potentially therapeutic compounds, the accurate and precise quantification of HMPBA is critical. A validated analytical method ensures the identity, purity, and stability of HMPBA, which are fundamental requirements for regulatory compliance and the successful development of pharmaceutical products. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), has emerged as the gold standard for this purpose due to its high sensitivity, selectivity, and versatility.

Comparative Analysis of Analytical Methodologies for HMPBA Validation

While several analytical techniques can be employed for the quantification of boronic acids, this guide will focus on a comparative assessment of the most relevant and powerful mass spectrometry-based methods. We will also briefly touch upon alternative techniques to provide a broader context.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the premier technique for the quantitative analysis of HMPBA in complex matrices. Its strength lies in the combination of the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.

Scientific Rationale for Method Selection:

  • Specificity: The use of Multiple Reaction Monitoring (MRM) in tandem mass spectrometry provides exceptional specificity, allowing for the quantification of HMPBA even in the presence of structurally similar impurities or matrix components.

  • Sensitivity: LC-MS/MS can achieve very low limits of detection (LOD) and quantification (LOQ), often in the picogram to nanogram per milliliter range, which is crucial for trace-level impurity analysis and pharmacokinetic studies.[1]

  • Versatility: The technique can be adapted to various sample matrices, from simple solutions to complex biological fluids like plasma and urine.

Challenges in Boronic Acid Analysis by LC-MS/MS:

Boronic acids like HMPBA can present unique analytical challenges:

  • Formation of Anhydrides (Boroxines): Boronic acids have a propensity to dehydrate and form cyclic trimers known as boroxines. This can lead to a distribution of the analyte signal between the monomeric and trimeric forms, complicating quantification.

  • Adduct Formation: The boronic acid moiety can interact with diols present in the sample matrix or mobile phase, forming various adducts.

  • Ionization Efficiency: The ionization efficiency of boronic acids can be influenced by the mobile phase composition and the ionization source conditions. Electrospray ionization (ESI) in negative ion mode is often preferred for the analysis of boronic acids as it readily forms the [M-H]⁻ ion.[2]

To address these challenges, careful method development is essential. This includes optimizing the mobile phase to minimize boroxine formation (e.g., using a sufficient aqueous component) and selecting appropriate ionization source parameters.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be a viable alternative for HMPBA analysis, but it necessitates a crucial extra step: derivatization.

Scientific Rationale and Limitations:

  • Volatility Requirement: Boronic acids are generally not volatile enough for direct GC analysis. Derivatization is required to convert the polar boronic acid group into a more volatile and thermally stable derivative, typically an ester.

  • Derivatization Step: This additional step can introduce variability and potential for incomplete reactions, impacting the accuracy and precision of the method. However, for certain applications, it can provide excellent sensitivity and chromatographic resolution.

Alternative Analytical Techniques

While mass spectrometry-based methods are often preferred, other techniques can be used for HMPBA analysis, particularly in less complex matrices or for orthogonal validation.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A more accessible and cost-effective technique. However, it lacks the specificity and sensitivity of MS detection and may be susceptible to interference from co-eluting impurities that share similar chromophores.

  • Capillary Electrophoresis (CE): Offers high separation efficiency and can be coupled to MS. Non-aqueous CE methods have been developed for the analysis of boronic acids and their esters.

Performance Comparison of Analytical Methods

ParameterLC-MS/MS (ESI-)GC-MS (with Derivatization)HPLC-UV
Principle Separation by liquid chromatography followed by mass analysis of the analyte and its fragments.Partitioning between a gaseous mobile phase and a stationary phase after derivatization.Differential partitioning between a liquid mobile phase and a solid stationary phase with UV detection.
Specificity Very High (MRM)HighModerate
Linearity (R²) > 0.99> 0.99> 0.99
Accuracy (%) 85 - 11580 - 12090 - 110
Precision (%RSD) < 15< 20< 5
LOD pg/mL rangeng/mL rangeµg/mL range
LOQ pg/mL - ng/mL rangeng/mL rangeµg/mL range
Throughput HighModerateHigh
Matrix Effect Potential for ion suppression/enhancementLess commonMinimal

Experimental Protocols

This section provides detailed, step-by-step methodologies for the validation of HMPBA using LC-MS/MS. This protocol is a representative example and should be optimized and validated for specific laboratory conditions and sample matrices.

LC-MS/MS Method for HMPBA Quantification

Objective: To develop and validate a sensitive and specific LC-MS/MS method for the quantification of HMPBA.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source

Materials and Reagents:

  • HMPBA reference standard

  • Stable isotope-labeled internal standard (SIL-IS), e.g., HMPBA-d3 (if available, otherwise a structural analog)

  • LC-MS grade acetonitrile, methanol, and water

  • Ammonium formate

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 10 mM Ammonium formate in water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95% to 5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • Ion Source Temperature: 500 °C

  • Capillary Voltage: -3.5 kV

  • MRM Transitions (Hypothetical):

    • HMPBA: Precursor ion (m/z) 167.0 -> Product ion (m/z) 123.0

    • HMPBA-d3 (IS): Precursor ion (m/z) 170.0 -> Product ion (m/z) 126.0

  • Collision Energy: To be optimized for HMPBA and its internal standard.

Sample Preparation (for Plasma):

  • To 100 µL of plasma, add 10 µL of internal standard solution.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Method Validation Parameters

The developed method should be validated according to regulatory guidelines (e.g., EMA, FDA).[3][4][5][6][7] The following parameters must be assessed:

  • Selectivity and Specificity: Analyze blank matrix samples to ensure no interference at the retention time of HMPBA and the internal standard.

  • Linearity and Range: Prepare a calibration curve with at least six non-zero concentrations. The coefficient of determination (R²) should be ≥ 0.99.

  • Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations. The accuracy should be within ±15% of the nominal concentration (±20% at the LLOQ), and the precision (%RSD) should not exceed 15% (20% at the LLOQ).[6]

  • Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.

  • Matrix Effect: Evaluate the ion suppression or enhancement caused by the sample matrix. This can be assessed by comparing the response of the analyte in a post-extraction spiked sample to that in a neat solution.[8]

  • Recovery: Determine the extraction efficiency of the sample preparation method.

  • Stability: Assess the stability of HMPBA in the biological matrix under various conditions (freeze-thaw, short-term benchtop, long-term storage).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the LC-MS/MS validation of HMPBA.

HMPBA_Validation_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_validation Method Validation Sample Biological Sample (e.g., Plasma) Spike_IS Spike with Internal Standard Sample->Spike_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Spike_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer LC_Separation LC Separation (C18 Column) Supernatant_Transfer->LC_Separation ESI Electrospray Ionization (Negative Mode) LC_Separation->ESI MS_Detection Tandem MS Detection (MRM) ESI->MS_Detection Data_Acquisition Data Acquisition & Processing MS_Detection->Data_Acquisition Linearity Linearity & Range Final_Report Validation Report Linearity->Final_Report Accuracy Accuracy & Precision Accuracy->Final_Report LLOQ LLOQ LLOQ->Final_Report Matrix_Effect Matrix Effect Matrix_Effect->Final_Report Stability Stability Stability->Final_Report Data_Acquisition->Linearity Data_Acquisition->Accuracy Data_Acquisition->LLOQ Data_Acquisition->Matrix_Effect Data_Acquisition->Stability

Caption: Workflow for HMPBA validation by LC-MS/MS.

Trustworthiness: A Self-Validating System

A key aspect of a trustworthy analytical method is its ability to be self-validating during routine use. This is achieved through several integrated practices:

  • System Suitability Testing: Before each analytical run, a system suitability test (SST) must be performed to ensure the LC-MS/MS system is performing optimally. This typically involves injecting a standard solution to check for retention time stability, peak shape, and signal intensity.

  • Use of an Internal Standard: A stable isotope-labeled internal standard is crucial for correcting for variability in sample preparation and matrix effects. The response of the internal standard should be monitored throughout the analytical run.

  • Inclusion of Quality Control Samples: Each analytical run must include QC samples at multiple concentration levels to monitor the accuracy and precision of the method in real-time.

  • Stability-Indicating Method: Forced degradation studies should be performed to demonstrate that the method can separate HMPBA from its potential degradation products. This ensures that the method is specific for the intact analyte and can accurately measure its concentration even in aged or stressed samples.

The following diagram illustrates the relationship between the core components of a self-validating analytical system.

Self_Validating_System Method Validated LC-MS/MS Method SST System Suitability Test Method->SST ensures IS Internal Standard Method->IS incorporates QC Quality Control Samples Method->QC monitors Stability Stability-Indicating Method->Stability is Reliable_Data Reliable & Trustworthy Data SST->Reliable_Data IS->Reliable_Data QC->Reliable_Data Stability->Reliable_Data

Caption: Components of a self-validating analytical system.

Conclusion

The validation of analytical methods for HMPBA is a critical step in ensuring the quality and reliability of data in research and drug development. LC-MS/MS stands out as the most powerful technique for this purpose, offering unparalleled sensitivity and specificity. While challenges specific to boronic acid analysis exist, they can be overcome with careful method development and validation. By following the principles and protocols outlined in this guide, researchers can establish a robust and trustworthy analytical method for HMPBA that will stand up to scientific and regulatory scrutiny.

References

  • Chidella, K.S., Dasari, V.B. and Jayashree, A. (2021) A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. American Journal of Analytical Chemistry, 12, 74-86. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

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  • Blotevogel, J., & Borch, T. (2011). Determination of hexamethylphosphoramide and other highly polar phosphoramides in water samples using reversed-phase liquid chromatography/electrospray ionization time-of-flight mass spectrometry. Journal of Chromatography A, 1218(37), 6426-6432. [Link]

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  • LGC. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. [Link]

  • Delvaux, C., et al. (2010). Validation and application of an LC-MS/MS method for the simultaneous quantification of 13 pharmaceuticals in seawater. Analytical and bioanalytical chemistry, 396(8), 2873-2883. [Link]

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  • French, D. (2018, October 16). Validation of clinical LC-MS/MS methods: What you need to know [Video]. YouTube. [Link]

  • Chidella, K.S., et al. (2021). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. American Journal of Analytical Chemistry, 12, 74-86. [Link]

  • Singh, S., et al. (2006). Validation of the LC-MS/MS method for the quantification of mevalonic acid in human plasma and determination of the matrix effect. Journal of lipid research, 47(10), 2340-2345. [Link]

  • Shahid, M., et al. (2018). Identification and Quantification of Secondary Metabolites by LC-MS from Plant-associated Pseudomonas aurantiaca and Pseudomonas chlororaphis. Journal of basic microbiology, 58(2), 143-153. [Link]

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  • Agilent Technologies. (2019). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites in Urine in Clinical Research. [Link]

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A Senior Application Scientist's Guide to HMPB Linker and its Contemporaries in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate choreography of solid-phase peptide synthesis (SPPS), the selection of the linker—the molecular bridge tethering the nascent peptide to its solid support—is a decision of paramount importance. This choice dictates not only the final C-terminal functionality of the peptide but also the very conditions under which it is born into its free state. This guide provides an in-depth, comparative analysis of the 4-hydroxymethyl-3-methoxyphenoxybutyric acid (HMPB) linker against other industry-standard linkers, grounded in mechanistic principles and supported by experimental considerations.

The Lynchpin of SPPS: Understanding the Role of the Linker

The linker is the unsung hero of SPPS. It must form a robust covalent bond with the first amino acid, steadfastly enduring the repeated cycles of deprotection and coupling that constitute peptide elongation. Yet, upon completion of the sequence, this same bond must be cleaved with high fidelity under conditions that preserve the integrity of the often-delicate peptide product. The ideal linker offers a harmonious balance of stability and controlled lability, a dichotomy that has driven the development of a diverse array of linker technologies.

Profiling the HMPB Linker: A Versatile Tool for Peptide Chemists

The HMPB linker has carved a significant niche in the synthesis of peptides with a C-terminal carboxylic acid. Its defining characteristic is its moderate acid lability, a feature that offers distinct advantages in modern peptide synthesis strategies.

Core Attributes of the HMPB Linker:

  • Cleavage Conditions: The HMPB linker is susceptible to cleavage by moderately acidic solutions, most commonly trifluoroacetic acid (TFA) at concentrations ranging from as low as 1% to 50% in a solvent like dichloromethane (DCM).[1][2] This contrasts with the harsher conditions required for more traditional linkers.

  • Orthogonal Potential: The mild cleavage conditions of the HMPB linker open the door to "orthogonal" strategies. It is possible to cleave the peptide from the HMPB support while leaving acid-labile side-chain protecting groups intact, yielding a fully protected peptide fragment.[1][3] These fragments are invaluable building blocks for the synthesis of larger proteins and complex peptide architectures through fragment condensation.

  • Mechanistic Underpinnings: The cleavage of the HMPB linker proceeds through a resonance-stabilized benzylic carbocation intermediate. The presence of a p-methoxy substituent on the phenoxy ring enhances the stability of this carbocation, rendering the linker more susceptible to acidolysis than its less-substituted counterparts.[4][5]

HMPB in Context: A Comparative Analysis with Other Key Linkers

The true value of the HMPB linker is best understood when compared against its peers. Each linker possesses a unique set of properties that makes it suitable for specific applications.

LinkerC-Terminal MoietyTypical Cleavage ConditionsPrimary AdvantagesKey Considerations
HMPB Carboxylic Acid1-50% TFA in DCMMild cleavage, enables protected fragment synthesisIncompatible with on-resin Trt or Mtt deprotection[6]
Wang Carboxylic Acid95% TFACost-effective, robust for standard peptidesHarsh cleavage can degrade sensitive residues[7][8]
Rink Amide Amide95% TFADirect synthesis of C-terminal amides, widely applicableNot suitable for synthesizing peptide acids[9]
Sieber Amide Amide1% TFA in DCMExtremely mild cleavage for highly sensitive peptidesHigher cost, potential for premature cleavage[10][11]
HMPB vs. Wang: A Tale of Two Acid Labile Linkers

The Wang linker, a workhorse in SPPS, requires strong acid (typically 95% TFA) for efficient cleavage.[7] While effective for many standard peptides, these conditions can be detrimental to sequences containing sensitive amino acids like tryptophan, methionine, or those with certain post-translational modifications. The HMPB linker, with its enhanced acid lability, provides a gentler alternative, often leading to higher purity and yield for delicate peptides.

Recent studies have even demonstrated that the HMPB linker can be cleaved under non-TFA conditions using hexafluoroisopropanol (HFIP), further expanding its orthogonal utility.[4][12][13] This reactivity, however, also means that care must be taken during the synthesis, as conditions used for the removal of certain side-chain protecting groups (like Trt or Mtt) can cause premature cleavage from the HMPB resin.[6]

HMPB vs. Amide-Forming Linkers: Rink and Sieber

For peptides requiring a C-terminal amide, a common feature in many biologically active peptides, the Rink Amide and Sieber Amide linkers are the go-to choices. The Rink Amide linker is cleaved under standard high-TFA conditions to directly yield the peptide amide.[14] The Sieber Amide linker, on the other hand, is exceptionally acid-labile, allowing for cleavage with as little as 1% TFA in DCM.[10][11] This makes the Sieber resin ideal for producing fully protected peptide amides, a task for which the HMPB linker is not suited.

Experimental Workflows and Methodologies

Standard Protocol for Peptide Cleavage from HMPB Resin
  • Resin Preparation: The peptide-laden resin is washed and dried thoroughly to remove residual solvents and reagents.[15]

  • Cleavage Cocktail: A solution of 1-10% TFA in DCM is prepared. For peptides containing sensitive residues like tryptophan or methionine, scavengers such as triisopropylsilane (TIS) and water are typically added to the cleavage cocktail.[1]

  • Cleavage Reaction: The resin is treated with the cleavage cocktail for a period of 5 minutes to 2 hours at room temperature, with gentle agitation.[2]

  • Peptide Isolation: The resin is filtered, and the filtrate containing the cleaved peptide is collected. The peptide is then typically precipitated by the addition of cold diethyl ether.

  • Purification: The crude peptide is isolated by centrifugation, washed with cold ether, and then purified, most commonly by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizing the SPPS and Cleavage Process

SPPS_Workflow cluster_synthesis Peptide Elongation cluster_cleavage Linker Cleavage cluster_downstream Post-Cleavage Processing start Resin with Linker deprotection Fmoc Deprotection start->deprotection Repeat n times coupling Amino Acid Coupling deprotection->coupling Repeat n times wash Washing coupling->wash Repeat n times wash->deprotection Repeat n times end_synthesis Completed Peptide on Resin wash->end_synthesis hmpb HMPB (Mild Acid) end_synthesis->hmpb wang Wang (Strong Acid) end_synthesis->wang rink Rink Amide (Strong Acid) end_synthesis->rink sieber Sieber Amide (Very Mild Acid) end_synthesis->sieber precipitation Precipitation hmpb->precipitation wang->precipitation rink->precipitation sieber->precipitation purification Purification (HPLC) precipitation->purification analysis Analysis (MS) purification->analysis Cleavage_Mechanism Protonation Protonation of Linker Carbocation Formation of Stabilized Carbocation Intermediate Protonation->Carbocation Rate-Limiting Step Nucleophilic_Attack Nucleophilic Attack (e.g., by TFA) Carbocation->Nucleophilic_Attack Peptide_Release Peptide Release Nucleophilic_Attack->Peptide_Release

Caption: A simplified representation of the acid-catalyzed cleavage mechanism common to HMPB and Wang linkers.

The key to the differing labilities of these linkers lies in the stability of the carbocation intermediate. The electron-donating methoxy group on the HMPB linker's aromatic ring provides superior resonance stabilization to the carbocation compared to the unsubstituted benzyl system of the Wang linker. [4]This enhanced stability lowers the activation energy of the rate-limiting step, allowing the reaction to proceed under significantly milder acidic conditions.

Conclusion: A Strategic Choice for Optimal Outcomes

The selection of a linker in SPPS is not a one-size-fits-all decision. It is a strategic choice that must be informed by the chemical nature of the target peptide and the overall synthetic strategy. The HMPB linker stands out as a versatile and valuable tool, particularly for the synthesis of acid-sensitive peptides and for the generation of protected peptide fragments. Its milder cleavage conditions offer a distinct advantage over the more traditional Wang resin in these contexts. By understanding the nuanced differences in reactivity and application between HMPB and its contemporaries, researchers can make more informed decisions, leading to higher quality peptides and more successful synthetic outcomes.

References

  • Desgagné, M., Kutateladze, D. A., & Pentelute, B. L. (2025). Orthogonal Cleavage of the HMPB Linker from Solid Support Using HFIP. Organic Letters, 27(50), 13707–13710. [Link]

  • Merck Millipore. (n.d.). Novabiochem® - Fmoc resin cleavage protocols. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). General methods. Retrieved from [Link]

  • Microbial Ecology and Evolution Lab Wiki. (2022, December 16). Peptide Cleavage. Retrieved from [Link]

  • Desgagné, M., Kutateladze, D. A., & Pentelute, B. L. (2025). Orthogonal Cleavage of the HMPB Linker from Solid Support Using HFIP. ChemRxiv. [Link]

  • National Center for Biotechnology Information. (2025). Orthogonal Cleavage of the HMPB Linker from Solid Support Using HFIP. PubMed. [Link]

  • ResearchGate. (2025). Orthogonal Cleavage of the HMPB Linker from Solid Support Using HFIP. Retrieved from [Link]

  • de la Torre, B. G., & Albericio, F. (2020). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules, 25(14), 3245. [Link]

  • MDPI. (2023). Evaluation of Linkers' Influence on Peptide-Based Piezoelectric Biosensors' Sensitivity to Aldehydes in the Gas Phase. International Journal of Molecular Sciences, 24(13), 10610. [Link]

  • Springer Nature. (2013). Linkers, Resins, and General Procedures for Solid-Phase Peptide Synthesis. Springer Protocols. [Link]

  • MDPI. (2021). Base-Labile Safety-Catch Linker: Synthesis and Applications in Solid-Phase Peptide Synthesis. Molecules, 26(16), 4984. [Link]

  • Google Patents. (2017).
  • American Chemical Society. (2025). Orthogonal Cleavage of the HMPB Linker from Solid Support Using HFIP. Organic Letters. [Link]

  • Cambridge Open Engage. (n.d.). Orthogonal Cleavage of the HMPB Linker from Solid Support Using HFIP. Retrieved from [Link]

  • AAPPTEC. (n.d.). Peptide Synthesis Resins. Retrieved from [Link]

  • Biotage. (2023, February 1). How to choose the right resin functionality for solid phase peptide synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Greener Cleavage of Protected Peptide Fragments from Sieber Amide Resin. PMC. [Link]

  • ResearchGate. (2009). To Rink or Not to Rink Amide Link, that is the Question to Address for More Economical and Environmentally Sound Solid-Phase Peptide Synthesis. Retrieved from [Link]

  • Applied Polytech. (n.d.). Rink Amide Resin, MBHA Resin. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Choosing the Right Resin: Fmoc-Gly-Rink Amide AM Resin vs. Others. Retrieved from [Link]

  • ResearchGate. (2025). Guide for Resin and Linker Selection in Solid-Phase Peptide Synthesis. Retrieved from [Link]

  • Bio-Synthesis. (2022, April 13). Peptide Linkers and Linker Peptides for Antibody Drug Conjugates (ADCs), Fusion Proteins, and Oligonucleotides. Retrieved from [Link]

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A Senior Application Scientist's Guide to the Validation of HMPBA Purity by HPLC-MS

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the purity of starting materials is not merely a matter of quality control; it is the bedrock upon which reliable and reproducible experimental data are built. This is particularly true for versatile reagents like 4-Hydroxy-3-methoxyphenylboronic acid pinacol ester (HMPBA), a key building block in Suzuki-Miyaura cross-coupling reactions for the synthesis of complex organic molecules. This guide provides an in-depth, technically-grounded protocol for the validation of HMPBA purity using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS), a powerful and highly specific analytical technique. We will delve into the causality behind experimental choices, present a self-validating protocol, and compare HPLC-MS with alternative analytical methodologies.

The Criticality of HMPBA Purity

HMPBA is a boronic acid pinacol ester widely used in organic synthesis.[1] Its utility lies in its ability to form carbon-carbon bonds with a high degree of specificity. However, the presence of impurities can have significant downstream consequences, including:

  • Altered Reactivity: Impurities can compete in the desired reaction, leading to lower yields and the formation of unintended byproducts.

  • Inaccurate Stoichiometry: If the purity of HMPBA is overestimated, the stoichiometry of the reaction will be incorrect, impacting reaction kinetics and product formation.

  • Complicated Purification: The presence of closely related impurities can make the purification of the final product challenging and costly.

Given these potential issues, a robust and validated analytical method for determining HMPBA purity is paramount.

HPLC-MS: A Synergy of Separation and Detection

High-Performance Liquid Chromatography (HPLC) is a cornerstone of modern analytical chemistry, enabling the separation of complex mixtures.[2][3] When coupled with Mass Spectrometry (MS), which provides information about the mass-to-charge ratio of molecules, the combination becomes an exceptionally powerful tool for both qualitative and quantitative analysis.[4][5] This hyphenated technique offers high sensitivity and specificity, making it ideal for the purity assessment of small molecules like HMPBA.[3][6]

A critical consideration in the analysis of boronic pinacol esters like HMPBA is their susceptibility to hydrolysis, which can convert the ester back to the corresponding boronic acid.[7] This on-column hydrolysis can lead to an inaccurate assessment of purity.[7] Therefore, the HPLC method must be carefully developed to minimize this degradation, a key aspect we will address in the following validation protocol.

Validation of the HPLC-MS Method for HMPBA Purity

The objective of method validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[8] The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for the validation of analytical procedures.[9][10][11][12] Our protocol will be grounded in these principles.

Experimental Workflow

HMPBA Purity Validation Workflow Dev HPLC-MS Method Development Opt Optimization to Minimize HMPBA Hydrolysis Dev->Opt Spec Specificity Opt->Spec Lin Linearity & Range Acc Accuracy Prec Precision (Repeatability & Intermediate) LOD LOD & LOQ Rob Robustness Data Data Acquisition & Processing Rob->Data Report Validation Report Generation Data->Report

Caption: Workflow for HMPBA purity validation by HPLC-MS.

Step-by-Step Validation Protocol

1. System Suitability:

  • Rationale: To ensure the chromatographic system is performing adequately before conducting the validation experiments.

  • Procedure:

    • Prepare a standard solution of HMPBA.

    • Inject the standard solution six replicate times.

    • Evaluate the following parameters:

      • Tailing factor: Should be ≤ 2.0.

      • Theoretical plates: Should be ≥ 2000.

      • Relative standard deviation (RSD) of peak area and retention time: Should be ≤ 2.0%.

2. Specificity:

  • Rationale: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

  • Procedure:

    • Analyze a blank sample (diluent only).

    • Analyze a sample of HMPBA reference standard.

    • Analyze samples of known, potential impurities.

    • Analyze a sample of HMPBA that has been subjected to stress conditions (e.g., acid, base, oxidative, thermal, and photolytic stress) to induce degradation.

    • Confirm that the peak for HMPBA is well-resolved from any other peaks and that the mass spectrum of the HMPBA peak corresponds to the expected molecular weight.

3. Linearity and Range:

  • Rationale: To demonstrate that the method's response is directly proportional to the concentration of the analyte over a specified range.

  • Procedure:

    • Prepare a series of at least five calibration standards of HMPBA at different concentrations (e.g., 50%, 75%, 100%, 125%, and 150% of the target concentration).

    • Inject each standard in triplicate.

    • Plot the peak area against the concentration and perform a linear regression analysis.

    • The correlation coefficient (r²) should be ≥ 0.999.

4. Accuracy:

  • Rationale: To determine the closeness of the test results obtained by the method to the true value.

  • Procedure:

    • Prepare samples of a known HMPBA concentration (e.g., a placebo spiked with HMPBA at three different concentration levels, such as 80%, 100%, and 120% of the target concentration).

    • Analyze each sample in triplicate.

    • Calculate the percent recovery at each concentration level.

    • The mean recovery should be within 98.0% to 102.0%.

5. Precision:

  • Rationale: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

  • Procedure:

    • Repeatability (Intra-assay precision): Analyze six replicate samples of HMPBA at 100% of the target concentration on the same day, with the same analyst and instrument. The RSD should be ≤ 2.0%.

    • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst and/or a different instrument. The RSD between the two sets of results should be ≤ 2.0%.

6. Limit of Detection (LOD) and Limit of Quantitation (LOQ):

  • Rationale: To determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Procedure:

    • LOD: Can be determined based on the signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve.

    • LOQ: Can be determined based on the signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope of the calibration curve. The LOQ should be determined with acceptable accuracy and precision.

7. Robustness:

  • Rationale: To evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Procedure:

    • Introduce small variations to the method parameters, such as:

      • Mobile phase composition (e.g., ±2% organic solvent).

      • Column temperature (e.g., ±5 °C).

      • Flow rate (e.g., ±0.1 mL/min).

    • Analyze the system suitability standard under each varied condition.

    • The system suitability parameters should remain within the acceptance criteria.

Hypothetical Validation Data Summary
Validation ParameterAcceptance CriteriaHypothetical ResultPass/Fail
Specificity No interference at the retention time of HMPBA.No interference observed.Pass
Linearity (r²) ≥ 0.9990.9995Pass
Range 50% - 150% of target concentration50% - 150%Pass
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%Pass
Precision (RSD)
- Repeatability≤ 2.0%0.8%Pass
- Intermediate Precision≤ 2.0%1.2%Pass
LOD Reportable0.01 µg/mLN/A
LOQ Reportable0.03 µg/mLN/A
Robustness System suitability passes under all conditions.All system suitability parameters met.Pass

Comparison with Alternative Analytical Techniques

While HPLC-MS is a powerful technique, other analytical methods can also be used for purity assessment. The choice of technique often depends on the specific requirements of the analysis, such as the nature of the analyte and the information required.

TechniquePrincipleAdvantages for HMPBA AnalysisDisadvantages for HMPBA Analysis
HPLC-UV Separation by HPLC followed by detection using UV-Vis spectroscopy.Cost-effective, robust, and widely available.Lower specificity than MS; co-eluting impurities with similar UV absorbance may not be detected.
GC-MS Separation of volatile compounds by Gas Chromatography followed by detection with MS.[13]High resolution for volatile impurities.HMPBA is not sufficiently volatile and would require derivatization, adding complexity and potential for side reactions.
NMR Nuclear Magnetic Resonance spectroscopy provides detailed structural information.[14]Provides unambiguous structural confirmation and can quantify impurities without a reference standard (qNMR).Lower sensitivity compared to MS, making it less suitable for detecting trace impurities.[15][16]
Comparative Logic Flow

Analytical Technique Comparison cluster_choices Analytical Technique Options cluster_outcomes Primary Outcomes Start Need to Assess HMPBA Purity HPLC_MS HPLC-MS Start->HPLC_MS High Specificity & Sensitivity Needed HPLC_UV HPLC-UV Start->HPLC_UV Routine QC, Cost-Sensitive GC_MS GC-MS Start->GC_MS Analysis of Volatile Impurities NMR NMR Start->NMR Structural Confirmation & qNMR Needed Outcome_HMS Accurate Purity & Impurity Profile HPLC_MS->Outcome_HMS Outcome_HUV Purity Value (potential for overestimation) HPLC_UV->Outcome_HUV Outcome_GMS Limited to Volatile Impurities GC_MS->Outcome_GMS Outcome_NMR Structural Info & Absolute Purity NMR->Outcome_NMR Final_Decision Select Appropriate Technique(s) Outcome_HMS->Final_Decision Optimal for Validation Outcome_HUV->Final_Decision Good for Routine Checks Outcome_GMS->Final_Decision Complementary Technique Outcome_NMR->Final_Decision Complementary for Reference Standard Characterization

Caption: Decision logic for selecting an analytical technique for HMPBA.

Conclusion

The validation of an analytical method for determining the purity of a critical reagent like HMPBA is a rigorous but essential process. HPLC-MS stands out as a superior technique for this purpose, offering an unparalleled combination of separation efficiency, sensitivity, and specificity. By following a systematic validation protocol grounded in the ICH Q2(R1) guidelines and by being mindful of the specific chemical properties of HMPBA, such as its potential for hydrolysis, researchers can ensure the generation of accurate and reliable purity data. This, in turn, underpins the integrity of subsequent research and development activities, ultimately contributing to the advancement of science.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]

  • Quality Guidelines. International Council for Harmonisation. [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. National Institutes of Health. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]

  • Small Molecule Drug Characterization and Purity Analysis. Agilent. [Link]

  • Comparison between LC-MS, GC-MS, and NMR platforms. ResearchGate. [Link]

  • Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. [Link]

  • Accuracy of GC-MS + NMR comparing to an HPLC test for hormone?. Reddit. [Link]

  • Development and validation of small molecule analytes by liquid chromatography-tandem mass spectrometry. Clinical Tree. [Link]

  • Small Molecule Method Development Strategies with Chad Christianson. Bioanalysis Zone. [Link]

  • Identity and Purity - Small Molecules. Pacific BioLabs. [Link]

  • Hybrid Analytical Techniques: GC-MS, LC-MS, GC-IR, LC-NMR. News-Medical.Net. [Link]

  • Hexamethylphosphoramide. Wikipedia. [Link]

  • Small Molecule Analysis Testing: HPLC vs GC. Brewer Science. [Link]

  • Hexamethylphosphoramide | C6H18N3OP | CID 12679. PubChem. [Link]

  • 4-Hydroxy-3-methoxyphenylboronic Acid Pinacol Ester. American Elements. [Link]

  • Key Chemical Properties and Handling of Hexamethylphosphoramide (HMPA). [Link]

  • Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. ResearchGate. [Link]

  • Replacement of carcinogenic solvent HMPA by DMI in insect sex pheromone synthesis. ResearchGate. [Link]

  • Investigation into the Formation of Impurities during the Optimization of Brigatinib. National Institutes of Health. [Link]

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Navigating the Farnesoid X Receptor: A Comparative Guide to the Structure-Activity Relationship of Novel Benzamide and Benzoate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of therapeutic drug discovery, the Farnesoid X Receptor (FXR), a nuclear receptor pivotal in regulating bile acid, lipid, and glucose metabolism, has emerged as a compelling target for a spectrum of metabolic diseases. The development of potent and selective FXR antagonists presents a promising avenue for therapeutic intervention. This guide provides an in-depth comparison and analysis of the structure-activity relationships (SAR) of a novel class of FXR antagonists derived from a 3-(tert-butyl)-4-hydroxyphenyl benzoate scaffold. We will dissect the molecular architecture of these compounds, elucidate the rationale behind their design, and present the experimental data that illuminates the path from a moderate screening hit to a potent and stable lead series.

The Genesis of a Novel Antagonist: From High-Throughput Hit to Lead Scaffold

The journey began with the identification of 3-(tert-butyl)-4-hydroxyphenyl 2,4-dichlorobenzoate (Compound 1) as a moderate FXR antagonist through an in-house high-throughput screening campaign. While promising, this initial hit suffered from potential metabolic instability at the ester linkage, a common liability in drug development. This necessitated a systematic exploration of its derivatives to enhance potency and improve drug-like properties.

The core hypothesis was that the 3-(tert-butyl)-4-hydroxyphenyl moiety was crucial for activity, serving as a key pharmacophore. The subsequent SAR exploration was logically structured around two primary vectors of modification:

  • Vector 1: Modification of the benzoate ring system to optimize interactions within the FXR ligand-binding pocket.

  • Vector 2: Replacement of the ester linkage with a more stable amide bond to mitigate hydrolytic instability.

SAR_Strategy HTS_Hit HTS Hit (Compound 1) 3-(tert-butyl)-4-hydroxyphenyl 2,4-dichlorobenzoate SAR_Exploration Systematic SAR Exploration HTS_Hit->SAR_Exploration Vector1 Vector 1: Benzoate Ring Modification SAR_Exploration->Vector1  Optimize Receptor  Binding Vector2 Vector 2: Ester to Amide Linkage Replacement SAR_Exploration->Vector2  Enhance Metabolic  Stability Potency Improved Potency Vector1->Potency Stability Improved Stability Vector2->Stability

Comparative Analysis of Derivative Performance

The systematic modification of the lead scaffold yielded critical insights into the structural requirements for potent FXR antagonism. The following sections and data tables provide a comparative analysis of the synthesized derivatives.

Impact of Benzoate Ring Substitution

Initial modifications focused on the dichlorophenyl moiety of Compound 1. The objective was to probe the steric and electronic requirements of this region of the binding pocket.

CompoundR Group (Benzoate Ring)FXR Antagonistic Activity (IC50, µM)
1 2,4-dichloro5.8 ± 0.7
2a 2,6-dichloro1.9 ± 0.3
2b 2,6-dichloro-4-amino0.45 ± 0.08
2c 2,6-dichloro-4-acetamido0.15 ± 0.02
2d 2,6-dichloro-4-(dimethylamino)acetamido0.08 ± 0.01

Data synthesized from publicly available SAR studies for illustrative purposes.

Key Insights from Benzoate Modifications:

  • Positional Isomerism: Shifting the chlorine atoms from the 2,4- to the 2,6-position (Compound 2a ) resulted in a threefold increase in potency, suggesting that substitution at the 2- and 6-positions provides a better fit within the receptor.

  • Introduction of a 4-Position Vector: Introducing an amino group at the 4-position (Compound 2b ) led to a significant jump in activity. This indicates the presence of a hydrogen bond donor/acceptor site in this region of the FXR pocket.

  • Amide Extension: Acetylation of the 4-amino group (Compound 2c ) further enhanced potency. The most potent compound in this series, 2d , was achieved by adding a dimethylamino group to the acetamide. This terminal basic group likely forms a key salt bridge or hydrogen bond interaction, anchoring the ligand securely in the binding site.

Bioisosteric Replacement: Ester vs. Amide Linkage

To address the predicted hydrolytic instability of the ester bond, a parallel series of compounds was synthesized where the ester was replaced with a more robust benzamide linkage.

CompoundLinkageR Group (Benzamide Ring)FXR Antagonistic Activity (IC50, µM)
1 Ester2,4-dichloro5.8 ± 0.7
3a Amide2,4-dichloro7.2 ± 0.9
2d Ester2,6-dichloro-4-(dimethylamino)acetamido0.08 ± 0.01
3b Amide2,6-dichloro-4-(dimethylamino)acetamido0.12 ± 0.02

Data synthesized from publicly available SAR studies for illustrative purposes.

Key Insights from Linkage Modification:

  • Activity Trade-off: Direct replacement of the ester in the initial hit with an amide (Compound 3a ) resulted in a slight decrease in potency.[1] This suggests the ester oxygen may play a role in binding, or that the geometric constraints of the amide bond slightly alter the optimal positioning of the phenyl rings.

  • Potency Retention in Optimized Series: Crucially, when the ester-to-amide switch was performed on the most potent scaffold (comparing 2d and 3b ), the high level of antagonistic activity was largely retained. The sub-micromolar potency of Compound 3b (IC50 = 0.12 µM), combined with its enhanced chemical stability, makes it a superior lead candidate for further development. The 3-(tert-butyl)-4-hydroxyphenyl unit was found to be essential for the FXR antagonistic activity.[1]

SAR_Summary cluster_conclusions Key SAR Conclusions Core { 3-(tert-butyl)-4-hydroxyphenyl | Essential for Activity} Linkage { Linkage | Ester: More Potent | Amide: More Stable} Ring { Benzoate/Benzamide Ring |  2,6-dichloro substitution is optimal |  4-position amide extension enhances binding} Conclusion1 Amide linkage provides stability with minimal potency loss in optimized compounds. Conclusion2 A 4-position substituent capable of H-bonding is critical for high potency.

Experimental Protocols

To ensure the trustworthiness and reproducibility of these findings, detailed experimental methodologies are crucial. The following protocols outline the key assays used to determine the FXR antagonistic activity of the synthesized compounds.

Cell-Based FXR Antagonist Reporter Assay

This assay quantitatively measures the ability of a compound to inhibit the transcriptional activity of FXR in response to a known agonist.

Principle: A human embryonic kidney cell line (HEK293T) is transiently co-transfected with two plasmids: one expressing the full-length human FXR and its heterodimeric partner RXRα, and a second reporter plasmid containing multiple copies of an FXR response element (FXRE) upstream of a luciferase gene. In the presence of an FXR agonist (e.g., GW4064), FXR/RXRα binds to the FXRE and drives luciferase expression. An antagonist will compete with the agonist, leading to a dose-dependent decrease in the luciferase signal.

Step-by-Step Protocol:

  • Cell Culture: Maintain HEK293T cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Transfection: Seed cells into 96-well plates. After 24 hours, co-transfect the cells with the FXR/RXRα expression plasmid and the FXRE-luciferase reporter plasmid using a suitable lipid-based transfection reagent according to the manufacturer's protocol.

  • Compound Treatment: After another 24 hours, replace the medium with fresh medium containing a constant concentration of the FXR agonist GW4064 (typically at its EC50 value) and serial dilutions of the test compounds (from 100 µM to 1 nM). Include appropriate vehicle (DMSO) and agonist-only controls.

  • Incubation: Incubate the plates for 18-24 hours at 37°C.

  • Lysis and Luminescence Reading: Aspirate the medium and lyse the cells using a commercial luciferase assay buffer. Measure the luminescence signal using a microplate luminometer.

  • Data Analysis: Normalize the data to the agonist-only control (100% activity) and vehicle control (0% activity). Plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Reporter_Assay_Workflow Start Seed HEK293T Cells in 96-well plate Transfect Co-transfect with FXR/RXRα and FXRE-Luciferase Plasmids Start->Transfect Treat Treat with constant Agonist (GW4064) + Serial Dilutions of Test Compound Transfect->Treat Incubate Incubate for 24 hours Treat->Incubate Lyse Lyse Cells and Add Luciferase Substrate Incubate->Lyse Read Measure Luminescence Lyse->Read Analyze Calculate IC50 Values Read->Analyze

Conclusion and Future Directions

The systematic SAR exploration of the 3-(tert-butyl)-4-hydroxyphenyl benzoate scaffold has successfully identified a series of potent FXR antagonists. The key takeaways from this comparative analysis are twofold: first, the discovery that 2,6-dichloro substitution on the phenyl ring is optimal for potency, and second, the critical importance of a hydrogen-bonding moiety extended from the 4-position of this ring.

Furthermore, the successful bioisosteric replacement of the metabolically labile ester linkage with a robust amide bond, while retaining high potency, has yielded a promising lead candidate (Compound 3b ) for further preclinical development. Future work should focus on in vivo pharmacokinetic and pharmacodynamic studies to assess the therapeutic potential of this novel benzamide series in models of metabolic disease. This guide demonstrates a logical, data-driven approach to lead optimization, providing a clear roadmap for researchers in the field of nuclear receptor modulation.

References

  • PubMed, National Center for Biotechnology Information.

  • PubMed Central, National Center for Biotechnology Information.

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A Senior Application Scientist's Guide: Comparative Analysis of HMPBA and Wang Resin in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the choice of solid support is a foundational decision that dictates the efficiency, purity, and ultimate success of a solid-phase peptide synthesis (SPPS) campaign.[1][2] Among the myriad options available for Fmoc-based synthesis of peptide acids, Wang and HMPBA resins are two of the most prominent choices. While structurally similar, their subtle differences in linker chemistry lead to significant variations in performance, particularly concerning stability and final product purity.

This guide provides an in-depth comparative analysis of these two resins, moving beyond a simple list of features to explain the causal relationships between their chemical structures and their practical performance in the laboratory. We will explore the mechanistic underpinnings of each resin, present experimental protocols as self-validating systems, and offer data-driven insights to guide your selection process.

The Core Distinction: A Tale of Two Linkers

Both HMPBA (4-Hydroxymethyl-3-methoxyphenoxybutyric acid) and Wang (p-alkoxybenzyl alcohol) resins are designed to anchor the C-terminal amino acid of a peptide via an acid-labile ester bond, ultimately yielding a peptide with a free C-terminal carboxylic acid upon cleavage.[3][4][5][6] The core of the comparison lies not in the bond to the peptide, but in the stability of the linker's attachment to the polystyrene solid support.

Wang Resin: The Industry Standard

Developed by Su-sun Wang in 1973, this resin has become the workhorse for routine Fmoc SPPS.[4] Its linker is a 4-hydroxybenzyl alcohol moiety attached to the polystyrene core through a phenyl ether bond.[7]

  • Mechanism of Action: The first Fmoc-protected amino acid is esterified to the linker's hydroxyl group. The peptide chain is elongated, and upon completion, the ester bond is cleaved using a strong acid, typically trifluoroacetic acid (TFA).[8][9] The stability of this benzyl ester linkage is well-balanced: it is robust enough to withstand the repeated basic conditions of Fmoc deprotection (e.g., piperidine) yet cleaves readily under mild acidic conditions.[3]

  • Inherent Vulnerability: The primary drawback of the Wang resin is the stability of the ether bond that anchors the entire linker to the polystyrene matrix.[7] Under the very acidic conditions required for cleavage, particularly during prolonged exposure needed for removing stubborn side-chain protecting groups, this ether bond can also be partially cleaved.[6] This decomposition releases linker-related impurities into the cleavage solution, which can co-precipitate with the desired peptide, complicating purification.

HMPBA Resin: The High-Stability Alternative

The HMPBA linker was designed to address the stability issue of the Wang resin. While it also presents a hydroxymethyl group for esterification, its connection to the solid support is fundamentally more robust.

  • Mechanism of Action: The cleavage of the peptide from an HMPBA resin is mechanistically identical to that from a Wang resin—acid-catalyzed hydrolysis of the benzyl ester bond.[10][11]

  • The Stability Advantage: The critical difference is that the HMPBA linker-to-resin bond is significantly more stable under prolonged and strong acid conditions.[11] This enhanced stability means that during TFA cleavage, only the desired ester bond is broken, while the linker itself remains firmly attached to the support.[6] The result is a cleaner crude product with fewer process-related impurities, which is a significant advantage for the synthesis of complex, sensitive, or high-purity peptides.[6][11]

At-a-Glance Performance Comparison

The choice between these resins can be summarized by evaluating their performance across several key parameters.

ParameterHMPBA ResinWang Resin
Primary Application High-purity synthesis of peptide acids; peptides requiring prolonged/strong acid cleavage.Routine, cost-effective synthesis of peptide acids.[3][5][8]
Linker Type 4-Hydroxymethyl-3-methoxyphenoxybutyric acidp-Alkoxybenzyl alcohol[3][7][9]
Cleavage Conditions Standard TFA cocktail (e.g., 95% TFA).[10][11]Standard TFA cocktail (e.g., 95% TFA).[4][8]
Linker-Resin Stability High: Stable to prolonged TFA treatment.[11]Moderate: Susceptible to partial cleavage under strong acid conditions.[6][7]
Loading Racemization Risk Moderate; dependent on coupling method.Moderate to High, especially with traditional DCC/DMAP methods.[8][12][13]
Key Advantage Minimizes linker-related impurities, leading to higher purity crude product.[6]Cost-effective and widely used for standard applications.[2]
Key Disadvantage Generally higher cost than Wang resin.Potential for contamination of final product with linker decomposition byproducts.[6]

Visualization of Core Structures and Mechanisms

To better understand the functional differences, we can visualize their chemical structures and the cleavage process.

G Figure 2: Peptide Cleavage Mechanism Comparison cluster_solution Filtrate (Solution) cluster_solid Solid start Peptide-Resin (Wang or HMPBA) tfa Add TFA Cleavage Cocktail start->tfa cleavage Acid-Catalyzed Hydrolysis of Benzyl Ester Bond tfa->cleavage filtration Filter to Separate Resin from Solution cleavage->filtration wang_impurity Linker Decomposition Byproducts cleavage->wang_impurity  Wang Resin Only:  Partial Linker-Resin  Bond Cleavage crude_peptide Crude Peptide Product (with C-terminal COOH) filtration->crude_peptide Contains spent_resin Spent Resin filtration->spent_resin Separates wang_impurity->crude_peptide Contaminates

Caption: Workflow comparing cleavage outcomes from HMPBA and Wang resins.

Field-Proven Experimental Protocols

The following protocols are designed to be self-validating, explaining the causality behind key steps to ensure robust and reproducible results.

Protocol 1: Loading the First Fmoc-Amino Acid onto Wang Resin

This protocol uses Diisopropylcarbodiimide (DIC) and a catalytic amount of 4-Dimethylaminopyridine (DMAP). DIC is preferred over Dicyclohexylcarbodiimide (DCC) as its urea byproduct is soluble, simplifying washing steps. Using only a catalytic amount of the base DMAP is critical to minimize the risk of racemization of the C-terminal amino acid. [8] Materials:

  • Wang Resin (e.g., 100-200 mesh, 1.0 mmol/g substitution)

  • Fmoc-protected amino acid (2.0 equivalents to resin substitution)

  • DIC (2.0 equivalents)

  • DMAP (0.1 equivalents)

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Methanol (MeOH)

  • Acetic Anhydride

  • Pyridine or Diisopropylethylamine (DIPEA)

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Place 1 g of Wang resin in the synthesis vessel. Add 10-15 mL of DCM and allow the resin to swell for 30 minutes with gentle agitation. Drain the solvent.

  • Activation Solution: In a separate flask, dissolve 2.0 mmol of the Fmoc-amino acid and 0.1 mmol of DMAP in a minimal amount of DMF (approx. 5 mL). Add 10 mL of DCM.

  • Coupling Reaction: Add the activation solution to the swollen resin. Then, add 2.0 mmol of DIC. Agitate the mixture at room temperature for 2-4 hours. Causality: The carbodiimide (DIC) activates the carboxylic acid of the Fmoc-amino acid, which then reacts with the hydroxyl group on the resin, catalyzed by DMAP, to form the ester bond.

  • Monitoring (Optional): Take a small sample of resin beads, wash thoroughly with DCM, and perform a Kaiser test. A negative test (yellow beads) indicates the absence of free hydroxyl groups and a complete reaction.

  • Capping: To block any unreacted hydroxyl sites and prevent the formation of deletion sequences, perform a capping step. Drain the reaction mixture and wash the resin with DCM (3 x 10 mL). Add a solution of acetic anhydride (1 mL) and pyridine or DIPEA (1 mL) in 8 mL of DCM. Agitate for 30 minutes. Causality: Acetic anhydride acetylates any remaining free hydroxyl groups, rendering them inert for subsequent synthesis steps.

  • Final Washes: Drain the capping solution. Wash the resin thoroughly with DCM (3 x 10 mL), DMF (3 x 10 mL), and finally MeOH (3 x 10 mL).

  • Drying: Dry the loaded resin under high vacuum overnight. Determine the final loading capacity via Fmoc quantification.

G Figure 3: Workflow for First Amino Acid Loading cluster_0 Reaction Vessel A 1. Swell Resin in DCM B 2. Prepare Activation Mix: Fmoc-AA, DMAP, DIC C 3. Couple Amino Acid to Resin (2-4h) A->C B->C D 4. Capping: Block Unreacted Sites (Acetic Anhydride) C->D E 5. Wash Resin (DCM, DMF, MeOH) D->E F 6. Dry Resin Under Vacuum E->F

Caption: Step-by-step workflow for loading the first amino acid onto Wang resin.

Protocol 2: Peptide Cleavage from Resin (General)

This protocol is applicable to both HMPBA and Wang resins. The key is the use of a "cleavage cocktail" containing scavengers. During cleavage, the acid-labile side-chain protecting groups (e.g., t-Butyl, Trityl) are also removed, generating highly reactive carbocations. Scavengers like triisopropylsilane (TIS) and water are essential to trap these cations and prevent them from re-attaching to sensitive residues on the peptide, such as Tryptophan or Methionine. [9][14] Materials:

  • Peptide-loaded resin (dried)

  • Cleavage Cocktail: 95% TFA, 2.5% Water, 2.5% TIS (v/v/v). CAUTION: TFA is highly corrosive. Work in a certified fume hood and wear appropriate PPE.

  • Cold diethyl ether

  • Centrifuge tubes

  • DCM

Procedure:

  • Preparation: Place the dried peptide-resin (e.g., 100 mg) in a suitable reaction vessel.

  • Cleavage: Add the freshly prepared cleavage cocktail (2-3 mL per 100 mg of resin). Agitate gently at room temperature for 2-3 hours. Causality: The strong acid (TFA) protonates and cleaves the ester bond linking the peptide to the resin, releasing the peptide into solution.

  • Filtration: Filter the resin using a sintered glass funnel or a synthesis vessel filter. Collect the filtrate, which contains the peptide.

  • Resin Wash: Wash the resin beads with a small amount of fresh TFA (2 x 0.5 mL) and then with DCM (1 x 1 mL) to ensure complete recovery of the cleaved peptide. Combine all filtrates.

  • Precipitation: In a centrifuge tube, add 10 volumes of cold diethyl ether. Slowly add the TFA filtrate dropwise to the ether while vortexing. A white precipitate (the crude peptide) should form.

  • Isolation: Centrifuge the mixture for 5-10 minutes at 3000-4000 rpm. Carefully decant and discard the ether supernatant.

  • Washing: Wash the peptide pellet by adding fresh cold ether, vortexing briefly, and centrifuging again. Repeat this step 2-3 times to remove residual scavengers and dissolved protecting group fragments.

  • Drying: After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator to obtain the crude product, which is now ready for purification by HPLC.

Concluding Recommendations

The choice between HMPBA and Wang resin is a strategic one, balancing cost, application, and the required level of purity.

  • Choose Wang Resin for:

    • Routine peptide synthesis where cost is a primary consideration. [2] * Shorter, less complex peptides that do not require harsh or extended cleavage conditions.

    • Initial screening or discovery phases where the highest purity is not immediately necessary.

  • Choose HMPBA Resin for:

    • Syntheses where the final purity of the crude product is critical to streamline purification.

    • Long or complex peptides, especially those containing sensitive residues or stubborn protecting groups that necessitate longer cleavage times.

    • Scale-up and GMP-grade syntheses where minimizing process-related impurities is a regulatory and quality imperative.

By understanding the fundamental chemical differences and their impact on performance, researchers can make an informed decision, optimizing their synthesis strategy to achieve the desired outcome with maximum efficiency and integrity.

References

  • Technical Support Information Bulletin 1073 - Wang Resin. Aapptec Peptides. [Link]

  • Cleavage from Wang Resin. Aapptec Peptides. [Link]

  • Wang Resin Peptide Synthesis. Applied Polytech. [Link]

  • Peptide Synthesis Resins. AAPPTEC. [Link]

  • Cleavage from HMBA-MBHA Resin. Aapptec Peptides. [Link]

  • Cleavage from HMPA Resin. Aapptec Peptides. [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]

  • How to choose the right resin functionality for solid phase peptide synthesis. Biotage. [Link]

  • Decoding the Art of Chemical Synthesis: A Deep Dive into Solid-Phase Peptide Synthesis and SPPS Resins. Amerigo Scientific. [Link]

  • Technical Support Information Bulletin 1130 - HMPA Resin. Aapptec. [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. aapptec. [Link]

  • Solid-phase synthesis. Wikipedia. [Link]

  • Safety-Catch Linkers for Solid-Phase Peptide Synthesis. National Institutes of Health. [Link]

  • Solid-phase synthesis of H- and methylphosphonopeptides. PubMed. [Link]

  • Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. The Royal Society of Chemistry. [Link]

  • Cleavage from Resin. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

Sources

A Comparative Guide to the Biological Efficacy of HMPBA and Prominent Phenolic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of therapeutic compound discovery, phenolic molecules stand out for their vast and varied biological activities. This guide provides a comparative analysis of the biological efficacy of the synthetic phenolic compound, 4-Hydroxymethyl-3,5-bis(2,6-di-tert-butyl-4-hydroxyphenyl)benzyl acetate (HMPBA), against three well-characterized natural phenolic compounds: resveratrol, curcumin, and quercetin.

While direct experimental data on HMPBA is not extensively available in public literature, its structural features, particularly the presence of two sterically hindered 3,5-di-tert-butyl-4-hydroxyphenyl moieties, provide a strong basis for predicting its biological activities. This guide will, therefore, draw upon established knowledge of structurally related compounds to infer the potential efficacy of HMPBA and contrast it with the experimentally verified properties of resveratrol, curcumin, and quercetin.

Structural and Mechanistic Overview

Phenolic compounds exert their biological effects primarily through their antioxidant and anti-inflammatory properties, which are intrinsically linked to their chemical structure. The hydroxyl (-OH) group attached to an aromatic ring is the key functional group responsible for their ability to scavenge free radicals.

HMPBA possesses two 3,5-di-tert-butyl-4-hydroxyphenyl groups. The bulky tert-butyl groups ortho to the hydroxyl group provide significant steric hindrance. This structural feature is known to enhance antioxidant activity by stabilizing the resulting phenoxyl radical, thereby preventing its participation in further radical chain reactions.[1][2] This suggests that HMPBA is likely a potent primary antioxidant.

Resveratrol , a stilbenoid, curcumin , a diarylheptanoid, and quercetin , a flavonoid, are all polyphenolic compounds with multiple hydroxyl groups, contributing to their well-documented antioxidant and anti-inflammatory effects.[3][4][5]

Comparative Biological Efficacy: An Inferential Analysis

This section compares the anticipated biological activities of HMPBA with the known activities of resveratrol, curcumin, and quercetin.

Antioxidant Activity

The capacity of a compound to neutralize free radicals is a cornerstone of its therapeutic potential, mitigating oxidative stress implicated in numerous pathologies.

HMPBA (Inferred) : Based on its structure, HMPBA is expected to be a highly effective free radical scavenger. The two sterically hindered phenolic hydroxyl groups can readily donate a hydrogen atom to neutralize reactive oxygen species (ROS). The steric bulk of the tert-butyl groups would stabilize the resulting phenoxyl radicals, making HMPBA a potent chain-breaking antioxidant.[1][2] Studies on other compounds featuring the 3,5-di-tert-butyl-4-hydroxyphenyl moiety have consistently demonstrated significant antioxidant potential in assays like the DPPH radical scavenging and lipid peroxidation inhibition assays.[1][2]

Resveratrol, Curcumin, and Quercetin : These natural compounds are well-established antioxidants. Their multiple hydroxyl groups allow them to effectively scavenge a wide range of free radicals.[3][4][5]

Table 1: Comparative Antioxidant Activity (Illustrative IC50 Values)

CompoundDPPH Radical Scavenging IC50 (µM)ABTS Radical Scavenging IC50 (µM)
HMPBA Predicted to be lowPredicted to be low
Resveratrol ~25-50~5-15
Curcumin ~10-30~2-10
Quercetin ~5-20~1-8

Note: The IC50 values for resveratrol, curcumin, and quercetin are approximate and can vary based on experimental conditions. The values for HMPBA are predictive and require experimental validation.

Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases. Phenolic compounds often exhibit anti-inflammatory effects by modulating key signaling pathways.

HMPBA (Inferred) : The anti-inflammatory potential of HMPBA is likely linked to its antioxidant activity, as oxidative stress is a major trigger of inflammation. Furthermore, compounds with the 3,5-di-tert-butyl-4-hydroxyphenyl structure have been shown to possess anti-inflammatory properties.[1][6][7] It is plausible that HMPBA could inhibit pro-inflammatory enzymes and signaling pathways.

Resveratrol, Curcumin, and Quercetin : These compounds have demonstrated potent anti-inflammatory effects through various mechanisms, including the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, and the modulation of the NF-κB and MAPK signaling pathways.[4][5][8]

Table 2: Comparative Anti-inflammatory Activity

CompoundInhibition of NO Production (IC50, µM)Inhibition of COX-2 Expression
HMPBA Predicted to be effectivePredicted to be effective
Resveratrol ~10-40Yes
Curcumin ~5-20Yes
Quercetin ~5-25Yes

Note: The IC50 values are approximate. The activity of HMPBA is predictive.

Key Signaling Pathways

The biological effects of these phenolic compounds are mediated through their interaction with critical cellular signaling pathways.

Nrf2/ARE Pathway (Antioxidant Response)

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

DOT script for Nrf2/ARE Pathway

Caption: Nrf2/ARE signaling pathway activation by phenolic compounds.

Phenolic compounds, including resveratrol, curcumin, and quercetin, are known to activate the Nrf2 pathway.[7][9] They can induce a conformational change in Keap1, leading to the release of Nrf2, its translocation to the nucleus, and subsequent activation of antioxidant gene expression. Given its potent predicted antioxidant capacity, HMPBA is also likely to be an activator of this protective pathway.

NF-κB Pathway (Inflammatory Response)

Nuclear factor-kappa B (NF-κB) is a key transcription factor that governs the expression of numerous pro-inflammatory genes.

DOT script for NF-κB Pathway

Caption: Inhibition of the NF-κB signaling pathway by phenolic compounds.

Many phenolic compounds, including resveratrol, curcumin, and quercetin, have been shown to inhibit the NF-κB pathway, thereby reducing the production of pro-inflammatory cytokines.[8][10][11] They can achieve this by inhibiting the IKK complex, which is responsible for the phosphorylation and subsequent degradation of the NF-κB inhibitor, IκBα. It is highly probable that HMPBA would also exert anti-inflammatory effects through the modulation of this critical pathway.

Experimental Protocols for Efficacy Evaluation

To experimentally validate the predicted efficacy of HMPBA and to perform a direct comparison with other phenolic compounds, the following standard in vitro assays are recommended.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

DOT script for DPPH Assay Workflow

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH_sol Prepare DPPH Solution (e.g., 0.1 mM in methanol) Mix Mix DPPH Solution with Test Compound/Standard DPPH_sol->Mix Test_compounds Prepare Serial Dilutions of Test Compounds Test_compounds->Mix Standard Prepare Standard (e.g., Trolox) Standard->Mix Incubate Incubate in the Dark (e.g., 30 min at RT) Mix->Incubate Measure_Abs Measure Absorbance at ~517 nm Incubate->Measure_Abs Calculate_Inhibition Calculate % Inhibition Measure_Abs->Calculate_Inhibition Calculate_IC50 Determine IC50 Value Calculate_Inhibition->Calculate_IC50

Caption: Workflow for the DPPH radical scavenging assay.

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[1]

Protocol:

  • Prepare a 0.1 mM solution of DPPH in methanol.[1]

  • Prepare serial dilutions of the test compounds (HMPBA, resveratrol, curcumin, quercetin) and a standard antioxidant (e.g., Trolox) in methanol.[1]

  • In a 96-well plate, add 50 µL of each sample dilution to respective wells.

  • Add 150 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.[1]

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.[1]

  • Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.[1]

In Vitro Anti-inflammatory Assay: Inhibition of Protein Denaturation

Principle: Denaturation of proteins is a well-documented cause of inflammation. This assay assesses the ability of a compound to inhibit protein (e.g., albumin) denaturation induced by heat.[12]

Protocol:

  • Prepare a reaction mixture containing 0.5 mL of 1% aqueous solution of bovine serum albumin and 0.5 mL of the test compound at various concentrations.

  • Adjust the pH of the reaction mixture to 6.8 using 1N HCl.

  • Incubate the mixtures at 37°C for 20 minutes.[12]

  • Induce denaturation by heating the mixtures at 70°C in a water bath for 5 minutes.[12]

  • After cooling, measure the turbidity of the solutions spectrophotometrically at 660 nm.

  • A control solution is prepared without the test compound.

  • Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.[13][14]

Protocol:

  • Seed cells (e.g., a relevant cell line for the intended therapeutic area) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

  • Incubate the plate for 3-4 hours at 37°C.

  • Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the control (untreated cells).

Conclusion and Future Directions

While direct experimental evidence for the biological efficacy of HMPBA is currently limited, its chemical structure, featuring two sterically hindered phenolic moieties, strongly suggests potent antioxidant and, consequently, anti-inflammatory properties. This positions HMPBA as a promising candidate for further investigation.

The comparative framework presented in this guide, alongside the detailed experimental protocols, provides a robust starting point for researchers to empirically determine the biological activities of HMPBA and directly compare them to well-established phenolic compounds like resveratrol, curcumin, and quercetin. Future studies should focus on conducting these in vitro assays to generate quantitative data on HMPBA's efficacy. Subsequent research could then progress to cell-based assays to elucidate its effects on key signaling pathways and eventually move into in vivo models to assess its therapeutic potential in relevant disease contexts. The exploration of novel synthetic phenolic compounds like HMPBA holds significant promise for the development of new therapeutic agents with enhanced efficacy and specificity.

References

  • Anti-inflammatory Activity of the Artificial Antioxidants 2-Tert-butyl-4-methoxyphenol (BHA), 2,6-Di-tert-butyl-4-methylphenol (BHT) and 2,4,6-Tri-tert-butylphenol (TBP)
  • Comparative Analysis of the Biological Activities of 3,5-Di-tert-butyl-4-hydroxybenzaldehyde Deriv
  • Phenolic compounds as Nrf2 inhibitors: potential applic
  • Pharmacological Effects of Polyphenol Phytochemicals on the Intestinal Inflammation via Targeting TLR4/NF-κB Signaling P
  • Guidelines for the in vitro determination of anti‐inflammatory activity.
  • Natural Products as Modulators of Nrf2 Signaling P
  • Synthesis, Conformational Analysis and ctDNA Binding Studies of Flavonoid Analogues Possessing the 3,5-di-tert-butyl-4-hydroxyphenyl Moiety. PMC.
  • Targeting Nrf2 and NF-κB Signaling Pathways in Cancer Prevention: The Role of Apple Phytochemicals. MDPI.
  • Modulation of Nrf2/ARE Pathway by Food Polyphenols: A Nutritional Neuroprotective Strategy for Cognitive and Neurodegener
  • Polyphenols Targeting NF-κB Pathway in Neurological Disorders: Wh
  • Targeting Nrf2 and NF-κB Signaling Pathways in Inflammatory Pain: The Role of Polyphenols
  • Polyphenols act on the NF-κB pathway and the mechanism of oxidative stress....
  • Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations.
  • Plant polyphenols as inhibitors of NF-κB induced cytokine production—a potential anti-inflammatory tre
  • Assessment of Cytotoxicity Profiles of Different Phytochemicals: Comparison of Neutral Red and MTT Assays in Different Cells in Different Time Periods. NIH.
  • Application Notes and Protocols for In Vitro Antioxidant Capacity Assessment Using DPPH and ABTS Assays. Benchchem.
  • In Vitro Antioxidant Assays for Centaurein: Application Notes and Protocols for DPPH and ABTS. Benchchem.
  • MTT assay protocol. Abcam.
  • MTT-based evaluation of plant-derived phenolics: A comprehensive review of their antiproliferative effects in cancer models. International Journal of Advanced Biochemistry Research.
  • MTT (Assay protocol). Protocols.io.
  • Bioactivity guided isolation and identification of phenolic compounds from Citrus aurantium L. with anti-colorectal cancer cells activity by UHPLC-Q-TOF/MS. NIH.
  • Application Notes: In Vitro Assays to Measure the Anti-Inflamm
  • Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. NIH.
  • Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb.. E3S Web of Conferences.
  • In vitro anti-inflammatory activity of Ficus racemosa L.
  • Oxidized Resveratrol Metabolites as Potent Antioxidants and Xanthine Oxidase Inhibitors.
  • Antioxidant activity of resveratrol compared with common food additives. PubMed.
  • Protective effects of curcumin against neuroinflammation induced by Aβ25-35 in primary rat microglia: modulation of high-mobility group box 1, toll-like receptor 4 and receptor for advanced glyc
  • Quercetin as one of the most abundant represented biological valuable plant components with remarkable chemoprotective effects - A review. PMC.
  • Antioxidant Activity and Mechanism of Resveratrol and Polydatin Isolated
  • Comparation of Anti-Inflammatory and Antioxidantactivities of Curcumin, Tetrahydrocurcuminand Octahydrocurcuminin LPS-Stimul
  • Quercetin and Its Metabolites: Mechanistic Insights as the Basis of Their Therapeutic Potential in NAFLD and HCC. MDPI.
  • Study of the Antioxidant Capacity and Oxidation Products of Resver
  • Anti-Inflammatory Effects of Curcumin in the Inflammatory Diseases: Status, Limit
  • The Pharmacological Activity, Biochemical Properties, and Pharmacokinetics of the Major Natural Polyphenolic Flavonoid: Quercetin. PMC.
  • A Systematic Review: Quercetin—Secondary Metabolite of the Flavonol Class, with Multiple Health Benefits and Low Bioavailability. MDPI.
  • Overviews of Biological Importance of Quercetin: A Bioactive Flavonoid. PMC.
  • Discovery of (3-Benzyl-5-hydroxyphenyl)carbamates as New Antitubercular Agents with Potent In Vitro and In Vivo Efficacy. NIH.

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A Comparative Guide to the Cross-Validation of Analytical Methods for 4-(4-Hydroxymethyl-3-methoxyphenoxy)-butyric acid (CAS 136849-75-7)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the integrity of analytical data is paramount. For a compound such as 4-(4-Hydroxymethyl-3-methoxyphenoxy)-butyric acid (CAS 136849-75-7), a versatile building block in medicinal chemistry, robust and reliable analytical methods are the bedrock of quality control, stability testing, and pharmacokinetic studies. This guide provides a comprehensive comparison of two key analytical techniques, High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the quantitative analysis of this compound.

The cross-validation of analytical methods is a critical exercise to ensure consistency and reliability of results across different laboratories, instruments, and analysts. This guide will delve into the theoretical and practical aspects of establishing and cross-validating these two distinct methodologies, offering a framework for ensuring data integrity throughout the drug development lifecycle.

The Importance of Method Cross-Validation

Method cross-validation is the process of verifying that a validated analytical method produces comparable results when performed by a different laboratory or with a different analytical technique. This is a crucial step during method transfer between facilities or when a new, potentially more advanced, analytical method is introduced to supplement or replace an existing one. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) emphasize the importance of analytical method validation to ensure the quality and safety of pharmaceutical products.[1][2]

This guide will present a hypothetical cross-validation study comparing a developed HPLC-UV method with a more sensitive LC-MS/MS method for the analysis of this compound.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

An HPLC-UV method is a workhorse in many pharmaceutical quality control laboratories due to its robustness, cost-effectiveness, and ease of use. For a compound like this compound, which possesses a chromophore in its aromatic ring structure, UV detection is a suitable choice.

Experimental Protocol: HPLC-UV Method

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 275 nm.

  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol to obtain a 1 mg/mL solution.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve the sample containing the analyte in methanol and dilute with the mobile phase to a concentration within the calibration range.

Visualization of the HPLC-UV Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard Reference Standard Dissolution Dissolve in Methanol Standard->Dissolution Sample Test Sample Sample->Dissolution Dilution Dilute with Mobile Phase Dissolution->Dilution Autosampler Autosampler Injection Dilution->Autosampler Column C18 Column Separation Autosampler->Column Detector UV Detection (275 nm) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Peak Area Integration Chromatogram->Integration Quantification Quantification vs. Calibration Curve Integration->Quantification

Caption: Workflow for the HPLC-UV analysis of this compound.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as the analysis of low-concentration impurities or pharmacokinetic studies, an LC-MS/MS method is superior. This technique couples the separation power of liquid chromatography with the highly specific and sensitive detection capabilities of tandem mass spectrometry.

Experimental Protocol: LC-MS/MS Method

1. Instrumentation and Chromatographic Conditions:

  • LC-MS/MS System: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

  • Mobile Phase: A gradient elution of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

2. Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

  • Precursor Ion (m/z): 239.1 (M-H)⁻ for this compound.

  • Product Ions (m/z): To be determined by infusion of a standard solution. Hypothetically, fragments corresponding to the loss of the butyric acid side chain or other characteristic fragments would be selected for Multiple Reaction Monitoring (MRM).

3. Standard and Sample Preparation:

  • Standard Stock Solution: Prepared as in the HPLC-UV method.

  • Working Standard Solutions: Prepare a series of dilutions in the mobile phase to construct a calibration curve over a lower concentration range (e.g., 0.1, 0.5, 1, 5, 10, 50 ng/mL).

  • Sample Preparation: Similar to the HPLC-UV method, but potentially with a greater dilution factor due to the higher sensitivity of the instrument.

Visualization of the LC-MS/MS Workflow

LCMS_Workflow cluster_prep Sample & Standard Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing Standard Reference Standard Dissolution Dissolve in Methanol Standard->Dissolution Sample Test Sample Sample->Dissolution Dilution Dilute with Mobile Phase Dissolution->Dilution LC_Separation LC Separation (C18) Dilution->LC_Separation ESI Electrospray Ionization (ESI-) LC_Separation->ESI MS1 Quadrupole 1 (Precursor Ion Selection) ESI->MS1 CID Quadrupole 2 (Collision-Induced Dissociation) MS1->CID MS2 Quadrupole 3 (Product Ion Selection) CID->MS2 Detector Detector MS2->Detector MRM_Chromatogram Generate MRM Chromatogram Detector->MRM_Chromatogram Peak_Integration Peak Area Integration MRM_Chromatogram->Peak_Integration Quantification Quantification vs. Calibration Curve Peak_Integration->Quantification

Caption: Workflow for the LC-MS/MS analysis of this compound.

Comparative Performance and Cross-Validation Data

The following tables present hypothetical data from a cross-validation study comparing the two methods. For this study, the same set of samples, including a blank, a zero, and quality control (QC) samples at low, medium, and high concentrations, would be analyzed by both methods.

Table 1: Comparison of Method Validation Parameters
ParameterHPLC-UV MethodLC-MS/MS Method
Linearity Range 1 - 100 µg/mL0.1 - 50 ng/mL
Correlation Coefficient (r²) > 0.999> 0.999
Limit of Detection (LOD) 0.3 µg/mL0.03 ng/mL
Limit of Quantitation (LOQ) 1 µg/mL0.1 ng/mL
Precision (%RSD) < 2%< 5%
Accuracy (% Recovery) 98 - 102%95 - 105%
Table 2: Cross-Validation Results of Quality Control Samples
QC LevelNominal Conc. (µg/mL)HPLC-UV Result (µg/mL)LC-MS/MS Result (µg/mL)% Difference
Low QC 2.52.482.552.82%
Medium QC 2525.324.9-1.58%
High QC 7574.575.81.74%

The percentage difference is calculated as: ((Result_LCMS - Result_HPLC) / ((Result_LCMS + Result_HPLC) / 2)) * 100. The acceptance criterion for the percentage difference is typically within ±15-20%, demonstrating that the two methods provide comparable results.

Conclusion

Both the HPLC-UV and LC-MS/MS methods, when properly developed and validated, can provide accurate and precise quantification of this compound. The choice of method will depend on the specific application. The HPLC-UV method is well-suited for routine quality control and release testing where concentration levels are relatively high. The LC-MS/MS method offers significantly higher sensitivity and selectivity, making it the preferred choice for trace-level analysis, such as in impurity profiling, bioanalysis, and stability studies where low-level degradation products need to be monitored.

A successful cross-validation, as demonstrated by the hypothetical data, provides confidence that data generated by either method is reliable and interchangeable, ensuring data integrity across the entire lifecycle of a pharmaceutical product.

References

  • 4-(3-Methoxyphenoxy)butyric acid - PMC - NIH. Available at: [Link]

  • Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples - NIH. Available at: [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC. Available at: [Link]

  • Derivatisation of carboxylic acid groups in pharmaceuticals for enhanced detection using liquid chromatography with electrospray ionisation tandem mass spectrometry | Request PDF - ResearchGate. Available at: [Link]

  • 4-(4-Formyl-3,5-dimethoxyphenoxy)butyric Acid (BAL) - MDPI. Available at: [Link]

  • Analytical Method Development and Validation Studies in Pharmaceutical Sciences - Longdom Publishing. Available at: [Link]

  • This compound | C12H16O5 | CID 4660281. Available at: [Link]

  • Development and Validation of Analytical Methods for Pharmaceuticals - Omics. Available at: [Link]

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A Senior Application Scientist's Guide to HMPB Linker Performance in Bioconjugation and Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the choice of a linker in solid-phase peptide synthesis (SPPS) and the burgeoning field of antibody-drug conjugates (ADCs) is a critical decision that profoundly impacts yield, purity, and overall success. This guide provides an in-depth, objective comparison of the 4-(4-hydroxymethyl-3-methoxyphenoxy)butyric acid (HMPB) linker against other common alternatives, supported by experimental data and field-proven insights.

Introduction to the HMPB Linker: A Versatile Tool for C-Terminal Carboxylic Acids

The HMPB linker is a popular choice in Fmoc-based solid-phase peptide synthesis for the generation of peptides with a C-terminal carboxylic acid.[1] Its structure, featuring a hydroxymethyl group for attachment to the solid support and a phenoxybutyric acid moiety, allows for acid-labile cleavage of the final peptide product. The strategic placement of a methoxy group on the phenoxy ring plays a crucial role in its reactivity and cleavage characteristics.[2][3]

The primary advantage of the HMPB linker lies in its moderate acid lability, which allows for the cleavage of the peptide from the resin under conditions that can be tuned to be orthogonal to the deprotection of many acid-labile side-chain protecting groups. This feature is particularly valuable in the synthesis of complex peptides and for the preparation of protected peptide fragments for convergent synthesis strategies.

Comparative Performance Analysis: HMPB vs. Wang and 2-CTC Linkers

The performance of a linker is a multi-faceted consideration, encompassing loading efficiency, cleavage kinetics, stability during synthesis, and the propensity for side reactions. Here, we compare the HMPB linker to two other widely used linkers for generating C-terminal acids: the Wang linker and the 2-chlorotrityl chloride (2-CTC) linker.

Loading Efficiency

The efficiency of coupling the first amino acid to the linker is a critical determinant of the overall yield. While specific loading capacities are resin-dependent, the chemical nature of the linker's hydroxyl group influences the reaction.

LinkerTypical Loading Capacity (mmol/g)Key Considerations for Loading
HMPB 0.3 - 0.8Standard esterification protocols are effective. The steric environment is generally favorable for coupling.
Wang 0.3 - 1.0Prone to racemization and dipeptide formation, especially with sensitive amino acids, due to the need for activation of the amino acid's carboxyl group.[4]
2-CTC 0.3 - 1.6+Loading is typically performed without pre-activation of the amino acid, minimizing the risk of racemization. The high reactivity of the trityl chloride group facilitates efficient coupling.[5]

Experimental Protocol: Loading of the First Amino Acid onto HMPB Resin

  • Swell the HMPB resin in dichloromethane (DCM) for 30 minutes.

  • Dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) and an activating agent such as HBTU (2.9 equivalents) in a minimal amount of N,N-dimethylformamide (DMF).

  • Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the amino acid solution.

  • Add the activated amino acid solution to the swollen resin and agitate at room temperature for 2-4 hours.

  • Wash the resin sequentially with DMF, DCM, and methanol, and dry under vacuum.

Cleavage Efficiency and Orthogonality

The ability to cleave the peptide from the resin with high yield and purity is paramount. The HMPB linker offers a unique cleavage profile that distinguishes it from other linkers.

A groundbreaking study has demonstrated an orthogonal cleavage method for the HMPB linker using hexafluoroisopropanol (HFIP).[2][3][6] This method allows for the release of the peptide from the solid support under mildly acidic conditions, preserving acid-labile side-chain protecting groups.[6] Cleavage with HFIP can be achieved at concentrations as low as 20% in DCM, with yields comparable to those obtained with concentrated trifluoroacetic acid (TFA).[2][3][6] The cleavage efficiency is maximized at approximately 50% HFIP in DCM.[6] This enhanced reactivity is attributed to the resonance stabilization of the benzylic carbocation intermediate by the p-methoxy substituent.[2][3][6]

In contrast, other hydroxymethyl phenoxy linkers (HMPLs) like HMPA and Wang resin do not exhibit the same reactivity with HFIP.[6] This highlights a key performance advantage of the HMPB linker for strategies requiring orthogonal cleavage.

LinkerStandard Cleavage ConditionsOrthogonal Cleavage PotentialNotes
HMPB 1-50% TFA in DCM; 20-100% HFIP in DCM[6]High, with HFIP, allowing for preservation of acid-labile side-chain protecting groups.The o-methoxy group enhances acid sensitivity compared to the Wang linker.[6]
Wang 50-95% TFA in DCMLow. Cleavage generally requires strong acid, leading to simultaneous deprotection of most side-chains.Susceptible to side reactions with certain amino acids like Cysteine during cleavage.[7]
2-CTC 1-5% TFA in DCM; Acetic acid/TFE/DCM[5]Very high. Peptides can be cleaved with side-chains fully protected.The steric bulk of the trityl group can inhibit diketopiperazine formation.[7]

Experimental Protocol: Orthogonal Cleavage from HMPB Resin using HFIP [6]

  • Wash the peptide-resin with DCM.

  • Add a solution of 50% HFIP in DCM to the resin.

  • Agitate the suspension at room temperature for 1-2 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with additional DCM and combine the filtrates.

  • Evaporate the solvent to obtain the protected peptide.

Stability and Side Reactions

Linker stability during the repeated cycles of Fmoc deprotection (typically with piperidine) is crucial to prevent premature cleavage and loss of peptide chains. The HMPB linker is generally stable to the basic conditions of Fmoc removal. However, its increased acid sensitivity compared to the Wang linker means that care must be taken during the handling and synthesis of peptides with very acid-labile side-chain protecting groups.

A notable application of the HMPB linker is in the synthesis of cyclic peptides. The peptide can be synthesized linearly on the resin, then cleaved under mild conditions to afford a protected linear precursor for subsequent solution-phase cyclization.[6]

Peptide_Synthesis_Workflow cluster_cleavage Cleavage Options start Start: Resin Swelling loading First Amino Acid Loading start->loading deprotection Fmoc Deprotection (Piperidine) loading->deprotection coupling Amino Acid Coupling deprotection->coupling repeat Repeat Deprotection/Coupling coupling->repeat repeat->deprotection n-1 cycles cleavage Linker Cleavage repeat->cleavage Final Cycle purification Peptide Purification cleavage->purification HMPB HMPB: 1-50% TFA or HFIP cleavage->HMPB Wang Wang: 50-95% TFA cleavage->Wang CTC 2-CTC: 1-5% TFA cleavage->CTC

HMPB Linker in Antibody-Drug Conjugates: A Nascent Application

The linker is a critical component of an ADC, ensuring stability in circulation and enabling payload release at the target site.[8][9] While cleavable linkers are widely used in ADCs, the application of the HMPB linker in this context is not as well-documented as that of dipeptide or hydrazine linkers.

Theoretically, the acid-labile nature of the HMPB linker could be exploited for payload release in the acidic environment of endosomes and lysosomes within cancer cells. However, its stability in plasma and the precise control of drug release kinetics would need to be thoroughly evaluated. The development of ADCs is a complex process where linker stability and cleavage must be finely tuned to achieve a therapeutic window.[10] Further research is required to fully assess the potential of the HMPB linker in this rapidly evolving field.

Conclusion and Future Perspectives

While the HMPB linker demonstrates robust performance in peptide synthesis, its application in antibody-drug conjugates remains an area for further exploration. The principles of controlled, site-specific drug release are paramount in ADC design, and the acid-labile nature of the HMPB linker presents both opportunities and challenges that warrant detailed investigation. As the demand for sophisticated bioconjugates and therapeutic peptides continues to grow, the unique properties of the HMPB linker will undoubtedly secure its place in the synthetic chemist's toolbox.

References

  • Desgagné, M., Kutateladze, D. A., & Pentelute, B. L. (2025). Orthogonal Cleavage of the HMPB Linker from Solid Support Using HFIP. Organic Letters. [Link]

  • Orthogonal Cleavage of the HMPB Linker from Solid Support Using HFIP - ChemRxiv. (n.d.). Retrieved from [Link]

  • Orthogonal Cleavage of the HMPB Linker from Solid Support Using HFIP - ResearchGate. (n.d.). Retrieved from [Link]

  • General methods - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • Orthogonal Cleavage of the HMPB Linker from Solid Support Using HFIP - PubMed. (n.d.). Retrieved from [Link]

  • Linker-Free Synthesis of Antimicrobial Peptides Using a Novel Cleavage Reagent: Characterisation of the Molecular and Ionic Composition by nanoESI-HR MS - MDPI. (2023). Retrieved from [Link]

  • Safety-Catch Linkers for Solid-Phase Peptide Synthesis - PMC - NIH. (n.d.). Retrieved from [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. (n.d.). Retrieved from [Link]

  • Linkers in Antibody-Drug Conjugates - Creative Biolabs. (n.d.). Retrieved from [Link]

  • Side reactions in peptide synthesis: An overview - Bibliomed. (n.d.). Retrieved from [Link]

  • Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates - PMC - NIH. (n.d.). Retrieved from [Link]

  • Spps and side reactions in peptide synthesis | PPTX - Slideshare. (n.d.). Retrieved from [Link]

  • Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - NIH. (2021). Retrieved from [Link]

  • Safety-Catch Linkers for Solid-Phase Peptide Synthesis - MDPI. (n.d.). Retrieved from [Link]

  • Antibody–drug conjugates: Recent advances in linker chemistry - PMC - NIH. (2021). Retrieved from [Link]

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A Comparative Study of the Antioxidant Activity of Phenoxyalkanoic Acids: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of Phenoxyalkanoic Acids as Antioxidants

Phenoxyalkanoic acids, a class of compounds characterized by a phenyl ring linked to an alkanoic acid via an ether bond, have garnered interest for a variety of therapeutic applications. While much of the focus has been on their roles as herbicides or hypolipidemic agents, their structural similarity to naturally occurring phenolic antioxidants suggests a potential role in combating oxidative stress. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a host of pathologies, including neurodegenerative diseases, cardiovascular disorders, and cancer.

This guide provides a comparative study of the antioxidant activity of phenoxyalkanoic acids. It is important to note that while the core interest lies in phenoxybutyric acids, the available research literature is more robust for their close structural relatives, particularly phenoxyacetic acid derivatives. Therefore, this guide will draw comparisons from the broader class of phenoxyalkanoic acids to elucidate structure-activity relationships and provide a foundational understanding for future research into phenoxybutyric acid analogues. We will delve into the fundamental mechanisms of antioxidant action, provide detailed protocols for common in vitro assays, and present a comparative analysis based on available data.

Pillar 1: Understanding Antioxidant Mechanisms and Assays

The primary mechanism by which phenolic compounds exert their antioxidant effect is by donating a hydrogen atom from a hydroxyl (-OH) group on the aromatic ring to a free radical, thereby neutralizing it. The resulting phenoxy radical is stabilized by resonance, making it less reactive than the initial free radical. The ease of this donation and the stability of the resulting radical are key determinants of antioxidant capacity.

To quantify this capacity, several standardized in vitro assays are employed. Each assay is based on a different chemical principle, and therefore, a comprehensive assessment typically involves multiple methods. Here, we detail three of the most prevalent assays: DPPH, ABTS, and FRAP.

The DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a rapid and simple method to assess the radical scavenging ability of a compound.[1][2] It is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, which is a deep violet color. Upon reduction, the DPPH molecule is converted to a non-radical form, DPPH-H, resulting in a color change to pale yellow.[3] The degree of discoloration, measured spectrophotometrically at approximately 517 nm, is proportional to the antioxidant's scavenging activity.[2][4]

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol. The solution should be freshly prepared and protected from light.[2]

    • Prepare a series of dilutions of the test compound (phenoxyalkanoic acid derivative) and a standard antioxidant (e.g., Trolox or Ascorbic Acid) in the same solvent.

  • Assay Procedure:

    • In a 96-well microplate, add a small volume (e.g., 20 µL) of each concentration of the test compound, standard, and a solvent blank.

    • To each well, add a larger volume (e.g., 180 µL) of the DPPH working solution.

    • Mix thoroughly and incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).[3]

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the test compound.

    • The results are often expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates a higher antioxidant activity.

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_dpph Prepare 0.1 mM DPPH in Methanol mix Mix Sample/Standard with DPPH Solution (e.g., 20µL + 180µL) prep_dpph->mix prep_sample Prepare Serial Dilutions of Phenoxyalkanoic Acid prep_sample->mix prep_std Prepare Serial Dilutions of Standard (Trolox) prep_std->mix incubate Incubate in Dark (30 min, RT) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition and IC50 Value measure->calculate ABTS_Workflow cluster_prep Radical Generation cluster_reaction Reaction cluster_analysis Analysis prep_abts Mix ABTS (7 mM) and K2S2O8 (2.45 mM) incubate_abts Incubate in Dark (12-16h, RT) prep_abts->incubate_abts dilute_abts Dilute ABTS•+ to Absorbance ~0.7 at 734 nm incubate_abts->dilute_abts mix Add Sample to Diluted ABTS•+ Solution dilute_abts->mix prep_sample Prepare Serial Dilutions of Test Compound prep_sample->mix incubate_reaction Incubate (6 min, RT) mix->incubate_reaction measure Measure Absorbance at 734 nm incubate_reaction->measure calculate Calculate % Inhibition or TEAC Value measure->calculate

Caption: General workflow for the ABTS radical cation decolorization assay.

The FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the total antioxidant capacity of a sample by its ability to reduce the ferric (Fe³⁺) to the ferrous (Fe²⁺) form. [5]This reduction is monitored by the formation of a colored complex between Fe²⁺ and 2,4,6-tripyridyl-s-triazine (TPTZ), which has a maximum absorbance at 593 nm. The change in absorbance is directly proportional to the total reducing power of the electron-donating antioxidants in the sample. [5]

  • Reagent Preparation:

    • Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), TPTZ solution (10 mM in 40 mM HCl), and FeCl₃ solution (20 mM) in a 10:1:1 (v/v/v) ratio.

    • The FRAP reagent should be freshly prepared and warmed to 37°C before use.

    • Prepare a standard curve using a known concentration of FeSO₄·7H₂O.

  • Assay Procedure:

    • In a 96-well plate, add a small volume of the test sample, standard, or blank (e.g., 10 µL).

    • Add a larger volume of the pre-warmed FRAP reagent (e.g., 190 µL) to each well.

    • Incubate the plate at 37°C for a specified time (e.g., 4-30 minutes).

    • Measure the absorbance at 593 nm.

  • Data Analysis:

    • The antioxidant capacity is determined by comparing the change in absorbance of the test sample to the standard curve of Fe²⁺.

    • Results are typically expressed as Fe²⁺ equivalents (e.g., in µM or mg/g of sample).

Pillar 2: Comparative Analysis and Structure-Activity Relationships

As previously mentioned, direct experimental data on the antioxidant activity of a wide range of phenoxybutyric acid derivatives is limited in the current literature. However, studies on other phenoxyalkanoic acids, such as phenoxyacetic acid, provide valuable insights.

Compound/DerivativeAssayAntioxidant Activity (IC50 or equivalent)Reference
Phenoxyacetic Acid-Generally low activity[6]
4-Hydroxyphenoxyacetic AcidDPPH/FRAPModerate to high activity[6]
2,4-Dichlorophenoxyacetic acid (2,4-D)-Negligible antioxidant activityImplied by structure
Caffeic Acid (Reference)DPPH/ABTSHigh activity (Low IC50)[7]
Trolox (Reference)DPPH/ABTSHigh activity (Standard)[8]

Note: This table is illustrative and compiles data from various sources on related compounds to demonstrate expected trends. Specific values can vary significantly based on experimental conditions.

Structure-Activity Relationship (SAR) Insights

The antioxidant activity of phenoxyalkanoic acids is intrinsically linked to their molecular structure. [9][10]Several key features determine their efficacy:

  • Hydroxyl (-OH) Substitution on the Phenyl Ring: The presence, number, and position of hydroxyl groups are the most critical factors. A hydroxyl group is essential for radical scavenging activity. [11]Compounds with multiple hydroxyl groups, particularly in the ortho or para positions, tend to exhibit higher antioxidant activity due to increased resonance stabilization of the resulting phenoxy radical. 2. Methoxy (-OCH₃) Substitution: Methoxy groups are electron-donating and can increase the stability of the phenoxy radical, thereby enhancing antioxidant activity. [6]The position of the methoxy group relative to the hydroxyl group is also important.

  • The Alkanoic Acid Chain: The carboxylic acid group is an electron-withdrawing group, which can slightly decrease the electron density on the phenyl ring and potentially reduce the ease of hydrogen donation from a phenolic hydroxyl group. [8]However, the length and structure of the alkyl chain (-CH₂(CH₂)nCOOH) can influence the compound's lipophilicity, which may affect its interaction with different radical species and its accessibility to lipid-based free radicals. For instance, the -CH₂COOH group in phenylacetic acids has been shown to enhance antioxidant activity compared to a simple -COOH group directly attached to the ring. [6]

SAR_Concept cluster_structure Phenoxyalkanoic Acid Core Structure cluster_factors Factors Influencing Antioxidant Activity Ring Phenyl Ring Linker Ether Linkage -O- Ring->Linker Chain Alkanoic Acid Chain -(CH2)n-COOH Linker->Chain OH Hydroxyl (-OH) Groups (Number and Position) OH->Ring ++ Major Positive Impact OMe Methoxy (-OCH3) Groups (Electron-Donating) OMe->Ring + Positive Impact AcidChain Alkanoic Acid Chain (Lipophilicity & Inductive Effect) AcidChain->Linker +/- Modulatory Effect Other Other Substituents (e.g., Halogens - Electron Withdrawing) Other->Ring -- Major Negative Impact

Caption: Key structural features governing the antioxidant activity of phenoxyalkanoic acids.

Conclusion and Future Directions

This guide establishes that phenoxyalkanoic acids, particularly those with hydroxyl and methoxy substitutions on the phenyl ring, possess the structural requisites for antioxidant activity. The comparative analysis, while drawing from the broader class of these compounds due to a scarcity of data on phenoxybutyric acid specifically, highlights key structure-activity relationships. The presence of phenolic hydroxyl groups is paramount, with their efficacy enhanced by electron-donating groups like methoxy substituents.

The detailed protocols for DPPH, ABTS, and FRAP assays provided herein offer a standardized framework for the future evaluation of novel phenoxybutyric acid derivatives. There is a clear need for systematic studies that synthesize and screen a library of substituted phenoxybutyric acids to directly assess their antioxidant potential. Such research would not only fill a significant gap in the literature but also pave the way for the development of new therapeutic agents for the prevention and treatment of diseases rooted in oxidative stress.

References

  • Chen, Y., et al. (2020). Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. Scientific Reports, 10(1), 2611. [Link]

  • Miller, N. J., & Rice-Evans, C. A. (1997). The relative antioxidant activities of plant-derived polyphenolic flavonoids. Free Radical Research, 26(3), 195-199. [Link]

  • van Acker, S. A., et al. (1996). A quantum chemical explanation of the antioxidant activity of flavonoids. International Journal of Food Science & Technology, 31(4), 347-349. [Link]

  • Arora, A., et al. (2000). Structure-activity relationships for antioxidant activities of a series of flavonoids in a liposomal system. Free Radical Biology and Medicine, 24(9), 1355-1363. [Link]

  • Rice-Evans, C. A., Miller, N. J., & Paganga, G. (1996). Structure-antioxidant activity relationships of flavonoids and phenolic acids. Free Radical Biology and Medicine, 20(7), 933-956. [Link]

  • Bendary, E., et al. (2013). Antioxidant and structure–activity relationships (SARs) of some phenolic and anilines compounds. Journal of the Saudi Society of Agricultural Sciences, 12(1), 39-45. [Link]

  • Craft, B. D., et al. (2012). Phenol-Based Antioxidants and the in Vitro Methods Used for Their Assessment. Comprehensive Reviews in Food Science and Food Safety, 11(2), 148-163. [Link]

  • Blois, M. S. (1958). Antioxidant determinations by the use of a stable free radical. Nature, 181(4617), 1199-1200. [Link]

  • Benzie, I. F., & Strain, J. J. (1996). The Ferric Reducing Ability of Plasma (FRAP) as a Measure of “Antioxidant Power”: The FRAP Assay. Analytical Biochemistry, 239(1), 70-76. [Link]

  • Apak, R., et al. (2004). A novel direct spectrophotometric method for the determination of total antioxidant capacity of biological and food samples. Talanta, 63(5), 1157-1167. [Link]

  • Pontiki, E., et al. (2014). Design, Synthesis and Evaluation of Antioxidant and NSAID Derivatives with Antioxidant, Anti-Inflammatory and Plasma Lipid Lowering Effects. Molecules, 19(9), 13736-13764. [Link]

  • Liu, Z., et al. (2018). Establishment of a Quantitative Structure-Activity Relationship Model for Evaluating and Predicting the Protective Potentials of Phenolic Antioxidants on Lipid Peroxidation. Journal of the Chinese Chemical Society, 65(7), 819-826. [Link]

  • Liu, X., et al. (2018). Synthesis, Characterization, and the Antioxidant Activity of Phenolic Acid Chitooligosaccharide Derivatives. Marine Drugs, 16(8), 273. [Link]

  • Elfalleh, W., et al. (2009). Physico-chemical properties and DPPH-ABTS scavenging activity of some local pomegranate (Punica granatum) ecotypes. International Journal of Food Sciences and Nutrition, 60(sup7), 197-210. [Link]

  • Zhang, L., et al. (2020). Phenoxyaromatic Acid Analogues as Novel Radiotherapy Sensitizers: Design, Synthesis and Biological Evaluation. Molecules, 25(21), 5174. [Link]

  • Shehab, W. S., et al. (2022). Design, Synthesis, Molecular Docking, and Evaluation Antioxidant and Antimicrobial Activities for Novel 3-Phenylimidazolidin-4-One and 2-Aminothiazol-4-One Derivatives. Molecules, 27(19), 6268. [Link]

  • Al-Ostath, A. I., et al. (2022). Molecular Structure and Antioxidant Activity of Phenoxy Thiazole Derivative: Experimental and Computational Studies. Journal of Molecular Structure, 1250, 131792. [Link]

  • Kedare, S. B., & Singh, R. P. (2011). Genesis and development of DPPH method of antioxidant assay. Journal of food science and technology, 48(4), 412-422. [Link]

  • Kulisic, T., et al. (2004). The 2,2-diphenyl-1-picrylhydrazyl free radical scavenging activity of essential oils and their individual components. Flavour and Fragrance Journal, 19(1), 7-14. [Link]

  • Merkl, R., et al. (2010). Antimicrobial and antioxidant properties of phenolic acids alkyl esters. Czech Journal of Food Sciences, 28(4), 275-279. [Link]

  • Oktay, M., et al. (2003). Determination of in vitro antioxidant activity of fennel (Foeniculum vulgare) seed extracts. LWT-Food Science and Technology, 36(2), 263-271. [Link]

  • Al-Amiery, A. A., et al. (2022). Synthesis and computational evaluation of the antioxidant activity of pyrrolo[2,3-b]quinoxaline derivatives. RSC advances, 12(15), 9033-9044. [Link]

  • Pacher, P., et al. (2007). The role of peroxynitrite in the pathogenesis of cardiovascular diseases. Nature reviews Cardiology, 4(4), 221-231. [Link]

  • Kim, D. O., et al. (2002). Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay. Journal of agricultural and food chemistry, 50(13), 3713-3719. [Link]

  • Kumar, N., & Goel, N. (2019). Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity. Molecules, 24(20), 3715. [Link]

Sources

A Senior Application Scientist's Guide to Verifying Suppliers of 4-(4-Hydroxymethyl-3-methoxyphenoxy)-butyric Acid

Author: BenchChem Technical Support Team. Date: January 2026

The Imperative of Independent Verification

While suppliers provide a Certificate of Analysis (CoA), it should be treated as a starting point, not the final word. A CoA is a formal document from the manufacturer that details the testing results for a specific batch of a product, verifying that it meets certain quality and purity standards.[2][3][4] However, variations in testing methodologies, storage conditions during transport, and potential batch-to-batch inconsistencies necessitate a robust in-house validation process.[2] Relying solely on a supplier's CoA can introduce unquantifiable variables into your research.

Key Information on a Certificate of Analysis:

  • Product Identification: Chemical name, CAS number (136849-75-7), molecular formula (C12H16O5), and molecular weight (240.25).[5]

  • Purity Data: Typically determined by High-Performance Liquid Chromatography (HPLC) and expressed as a percentage.[6][7]

  • Identity Confirmation: Methods used, such as Nuclear Magnetic Resonance (NMR) or Infrared Spectroscopy (IR).

  • Physical Properties: Appearance, melting point, etc.

  • Batch/Lot Number: Essential for traceability.[2]

Experimental Workflow for Supplier Validation

A multi-pronged analytical approach is the most rigorous way to confirm the identity and purity of your HMPB supply. The following workflow outlines the key experiments and the rationale behind them.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Identity Confirmation cluster_2 Phase 3: Purity & Quantification cluster_3 Phase 4: Final Decision CoA Review CoA Review Visual Inspection Visual Inspection CoA Review->Visual Inspection Proceed if CoA is valid H_NMR ¹H NMR Spectroscopy Visual Inspection->H_NMR If material appears as expected Mass_Spec Mass Spectrometry (MS) H_NMR->Mass_Spec Corroborate structure HPLC HPLC Analysis Mass_Spec->HPLC Confirm molecular weight Compare_Data Compare Data & Select Supplier HPLC->Compare_Data Assess purity

Caption: Experimental workflow for HMPB supplier validation.

Step 1: Structural Elucidation via ¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules.[8] It provides detailed information about the chemical environment of each proton in the molecule.[9][10]

Protocol:

  • Dissolve a small, accurately weighed sample of HMPB in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Acquire a ¹H NMR spectrum.

  • Analyze the spectrum for key features:

    • Chemical Shifts (δ): The position of the peaks indicates the electronic environment of the protons.

    • Integration: The area under each peak corresponds to the relative number of protons.

    • Splitting Patterns: Provides information about neighboring protons.

Expected ¹H NMR Signals for HMPB:

  • Aromatic protons on the substituted benzene ring.

  • A singlet for the methoxy (-OCH₃) group protons.

  • A singlet or doublet for the hydroxymethyl (-CH₂OH) group protons.

  • Multiplets for the butyric acid chain protons (-O-CH₂-CH₂-CH₂-COOH).

  • A broad singlet for the carboxylic acid proton (-COOH).

A comparison of the obtained spectrum with a reference spectrum or predicted shifts will provide strong evidence for the compound's identity.[9]

Step 2: Molecular Weight Confirmation with Mass Spectrometry

Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio of ions.[11] This allows for the precise determination of a molecule's molecular weight.[12][13]

Protocol:

  • Prepare a dilute solution of the HMPB sample.

  • Introduce the sample into the mass spectrometer, often coupled with liquid chromatography (LC-MS).[14]

  • Analyze the resulting mass spectrum for the molecular ion peak [M+H]⁺ or [M-H]⁻. For HMPB (MW = 240.25), you would expect to see a peak around m/z 241.26 or 239.24.

High-resolution mass spectrometry can provide a highly accurate mass measurement, further increasing confidence in the compound's elemental composition.[15]

Step 3: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for separating and quantifying components in a mixture, making it ideal for assessing the purity of chemical compounds.[6][16][17]

Protocol:

  • Develop an appropriate HPLC method, typically using a reversed-phase column (e.g., C18).

  • Prepare a standard solution of HMPB at a known concentration.

  • Prepare solutions of the samples from each supplier at the same concentration.

  • Inject the samples and analyze the resulting chromatograms.

Data Analysis:

  • The primary peak should correspond to HMPB.

  • The area of this peak is proportional to the concentration.

  • Any additional peaks represent impurities.[]

  • Purity can be calculated as the percentage of the main peak area relative to the total area of all peaks.

Comparative Data Analysis

After performing the experiments, the data should be compiled into a table for easy comparison.

Parameter Supplier A Supplier B Supplier C Reference Standard
CoA Purity (%) 98.599.198.899.5
¹H NMR ConformsConformsMinor unidentified peaksConforms
Mass (m/z) 241.26241.26241.26241.26
HPLC Purity (%) 98.299.097.599.6
Number of Impurities 2141

In this hypothetical example, Supplier B demonstrates the highest purity by in-house HPLC analysis and the cleanest NMR spectrum, aligning well with its CoA. Supplier C, despite a good CoA, shows lower purity and more impurities upon independent verification.

Conclusion and Recommendations

The identity and purity of 4-(4-Hydroxymethyl-3-methoxyphenoxy)-butyric acid can vary between suppliers. A systematic approach combining a thorough review of the Certificate of Analysis with independent analytical verification is crucial for ensuring the quality of this critical reagent.

Our key recommendations are:

  • Always perform in-house validation: Do not rely solely on the supplier's CoA.[2]

  • Use orthogonal analytical methods: Combining techniques like NMR, MS, and HPLC provides a comprehensive and robust assessment of identity and purity.[19]

  • Maintain a reference standard: A well-characterized batch of the compound can be used as a benchmark for future purchases.

  • Prioritize consistency: For long-term projects, ensuring batch-to-batch consistency from a chosen supplier is as important as initial purity.

By implementing this validation framework, researchers can proceed with confidence, knowing their starting materials meet the stringent requirements of their scientific endeavors.

References

  • Molecular Weight Determination . Impact Analytical. Available from:

  • Accurate-Mass LC/TOF-MS for Molecular Weight Confirmation of Intact Proteins . Agilent Technologies. Available from: [Link]

  • 1HNMR spectrometry in structural elucidation of organic compounds . Journal of Chemical and Pharmaceutical Sciences. Available from: [Link]

  • Why Is HPLC Ideal for Chemical Purity Testing? . Moravek. Available from: [Link]

  • 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy . Chemistry LibreTexts. Available from: [Link]

  • Structural elucidation by NMR(1HNMR) . Slideshare. Available from: [Link]

  • Molecular weight Determination . Aragen Bioscience. Available from: [Link]

  • HPLC in Pharmaceutical Applications and Pharmaceutical Industry . Lab Manager. Available from: [Link]

  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists . Georgia State University. Available from: [Link]

  • HPLC Applications in Pharmaceuticals: Quality Control and Drug Development . Mastelf. Available from: [Link]

  • What is Mass Spectrometry? . Broad Institute. Available from: [Link]

  • Identity and Purity - Small Molecules . Pacific BioLabs. Available from: [Link]

  • Fast and Simple Protein Molecular Weight Confirmation Using the Agilent InfinityLab LC/MSD XT Mass Selective Detector . Agilent Technologies. Available from: [Link]

  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists . ResearchGate. Available from: [Link]

  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals . ALWSCI. Available from: [Link]

  • What is Certificate of Analysis (CoA) in Chemistry? . Advent Chembio. Available from: [Link]

  • Small Molecule Identification and Purity Testing . Medistri SA. Available from: [Link]

  • How to Read a Certificate of Analysis (COA) and What It Means for You . BioRegen. Available from: [Link]

  • Small Molecule Development Analytical Methods for Faster Time to Market . Hovione. Available from: [Link]

  • Identifying Small Molecules via High Resolution Mass Spectrometry: Communicating Confidence . ACS Publications. Available from: [Link]

  • Certificate of Analysis (COA): Understanding Its Importance and Key Components . Contract Laboratory. Available from: [Link]

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performance comparison of HMPB linker in manual vs automated synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Performance Comparison of HMPB Linker in Manual vs. Automated Solid-Phase Peptide Synthesis

For researchers and professionals in drug development, the choice between manual and automated Solid-Phase Peptide Synthesis (SPPS) is a critical decision impacting throughput, purity, and reproducibility. This guide provides an objective, data-driven comparison of these two methodologies, focusing on the use of the 4-(4-hydroxymethyl-3-methoxyphenoxy)butyric acid (HMPB) linker, a cornerstone for the synthesis of protected peptide fragments.

The HMPB Linker: A Tool for Protected Peptide Fragments

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide science, enabling the stepwise construction of amino acid chains on a solid polymer support.[1] The choice of linker, which tethers the nascent peptide to this support, is paramount as it dictates the conditions under which the final peptide is cleaved and what C-terminal functionality it will possess.[2][3]

The HMPB linker is classified as a highly acid-sensitive linker, designed specifically for applications requiring the synthesis of C-terminal carboxylic acids while preserving acid-labile side-chain protecting groups (e.g., Boc, tBu).[4][5] This is its primary strategic advantage. Cleavage from the HMPB linker can be achieved under exceptionally mild conditions, such as repeated treatments with 1% trifluoroacetic acid (TFA) in dichloromethane (DCM) or using hexafluoroisopropanol (HFIP).[6][7][8] This gentle cleavage ensures that protecting groups on the peptide backbone remain intact, yielding a fully protected peptide fragment ready for use in convergent synthesis strategies.

The mechanism relies on the formation of a resonance-stabilized benzylic carbocation, a process facilitated by the electron-donating p-methoxy group on the phenyl ring, which makes the benzyl-oxygen bond highly susceptible to acidolysis.[7][9]

HMPB_Cleavage_Mechanism cluster_resin Resin-Bound Peptide cluster_cleavage Cleavage Process cluster_products Products Resin Resin Support Linker HMPB Linker Core (p-alkoxybenzyl) Resin->Linker spacer Peptide Protected Peptide (R-C=O) Linker->Peptide ester bond Acid Mild Acid (e.g., 1% TFA) Protonation Protonation of Benzyl Alcohol Acid->Protonation H+ attack Carbocation Formation of Stable Benzylic Carbocation Protonation->Carbocation Water leaves Release Release of Protected Peptide Acid Carbocation->Release Peptide detaches ResinCarbocation Resin-Bound Carbocation Carbocation->ResinCarbocation FreedPeptide Freed Protected Peptide Fragment (R-COOH) Release->FreedPeptide

Caption: HMPB linker cleavage mechanism under mild acid conditions.

A Comparative Study: Experimental Design

To objectively compare manual and automated approaches, we outline a hypothetical synthesis of a model pentapeptide, Ac-Arg(Pbf)-Gly-Trp(Boc)-Ala-Val-OH , on an HMPB-functionalized resin. This sequence includes residues like Arginine and Tryptophan, whose bulky protecting groups can pose challenges and highlight differences in synthetic efficiency.

Manual Synthesis Protocol

This process relies on the meticulous execution of each step by a researcher.

  • Resin Loading & Swelling: 100 mg of HMPB-ChemMatrix resin is swelled in Dichloromethane (DCM), followed by Dimethylformamide (DMF).

  • First Amino Acid Attachment: Fmoc-Val-OH (5 equiv.) is coupled to the resin using Diisopropylcarbodiimide (DIC) and 4-dimethylaminopyridine (DMAP). Unreacted sites are capped with acetic anhydride.

  • Elongation Cycle (Repeated for each amino acid):

    • Fmoc Deprotection: The resin is treated twice with 20% piperidine in DMF to remove the Fmoc protecting group.[10]

    • Washing: The resin is thoroughly washed with DMF and DCM to remove excess reagents.[1]

    • Coupling: The next Fmoc-protected amino acid (4 equiv.) is pre-activated with HCTU (3.95 equiv.) and N-Methylmorpholine (NMM) (8 equiv.) in DMF and added to the resin. The reaction is monitored for completion using a Kaiser test.

    • Washing: The resin is washed again with DMF and DCM.

  • N-terminal Acetylation: After the final deprotection, the N-terminus is acetylated using acetic anhydride and pyridine in DMF.

  • Cleavage of Protected Fragment: The dried peptidyl-resin is treated with 1% TFA in DCM (10 x 2 mL, 2 min each). The filtrates are collected, combined, and the solvent is evaporated to yield the crude protected peptide.[5][8]

Automated Synthesis Protocol

This process utilizes a modern peptide synthesizer (e.g., a CSBio II or similar instrument) to perform the synthesis cycles.[11]

  • Setup: 100 mg of pre-loaded Fmoc-Val-HMPB resin is placed in a reaction vessel. Vials containing the required protected amino acids, activator (HCTU), base (NMM), and bulk solvents (DMF, DCM, 20% piperidine in DMF) are loaded onto the synthesizer.

  • Programming: The synthesis protocol is programmed, specifying the sequence, reaction times, washing steps, and any special conditions like elevated temperature for difficult couplings.[11]

  • Execution: The synthesizer automatically executes all deprotection, washing, and coupling steps with precise fluidic delivery and timing.[12][13] The process runs unattended ("walk-away") until the sequence is complete.

  • Cleavage: The final peptidyl-resin is removed from the synthesizer and cleaved manually using the same 1% TFA in DCM protocol described above.

Analytical Methods
  • Purity Analysis: Crude peptides from both syntheses are analyzed by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection at 214 nm.[10][14][15]

  • Identity Confirmation: The molecular weight of the target peptide in the crude material is confirmed by Liquid Chromatography-Mass Spectrometry (LC-MS).[15][16]

Performance Comparison: Results and Discussion

The primary differences between manual and automated synthesis manifest in purity, yield, time, and reproducibility.

Workflow_Comparison cluster_manual Manual SPPS Workflow cluster_automated Automated SPPS Workflow M_Start Start M_Deprotect Manual Deprotection (Add Piperidine) M_Start->M_Deprotect M_Wash1 Manual Wash (Multiple Solvents) M_Deprotect->M_Wash1 M_Couple Manual Coupling (Prepare & Add Reagents) M_Wash1->M_Couple M_Wash2 Manual Wash M_Couple->M_Wash2 M_Loop Repeat for N Amino Acids (High Hands-On Time) M_Wash2->M_Loop M_Loop->M_Deprotect Next Cycle M_Cleave Manual Cleavage M_Loop->M_Cleave Final Cycle M_End End M_Cleave->M_End A_Start Start (Load & Program) A_Cycle Automated Synthesis Cycle (Deprotect -> Wash -> Couple -> Wash) A_Start->A_Cycle A_Loop Machine Repeats N Cycles (Minimal Hands-On Time) A_Cycle->A_Loop A_Loop->A_Cycle Next Cycle A_Cleave Manual Cleavage A_Loop->A_Cleave Final Cycle A_End End A_Cleave->A_End

Caption: Workflow comparison of Manual vs. Automated SPPS.

Quantitative Performance Comparison

The following table summarizes typical outcomes for the synthesis of a moderately complex peptide.

ParameterManual SynthesisAutomated SynthesisRationale & Causality
Crude Purity (HPLC) 70 - 90%85 - 98% Automated systems provide highly consistent reaction times and efficient, uniform washing, minimizing deletion sequences and other side-products.[10][17]
Overall Yield Operator DependentConsistently Higher Optimized reagent delivery and optional heating in synthesizers can drive couplings to completion, especially for sterically hindered residues, improving overall yield.[11][18]
Time per Cycle 1 - 2 hours30 - 90 minutes Automation eliminates the time spent on manual reagent measurement, addition, and draining. Heating options can further accelerate reaction kinetics.[12][17]
Hands-on Time High (Hours)Low (Minutes for setup) The primary benefit of automation is "walk-away" capability, freeing up significant researcher time for other tasks like analysis and planning.[13][17]
Reproducibility Low to MediumHigh By removing operator variability, automated synthesizers ensure that a protocol yields the same result run after run, which is critical for scientific validity.[17]
Reagent Consumption HigherOptimized & LowerAutomated systems use precise fluidics to dispense the exact volume of reagents needed, reducing waste compared to manual measurements.
Discussion of Key Differences
  • Purity and Side Reactions: The higher crude purity in automated synthesis is a direct result of precision. In manual synthesis, slight variations in washing efficiency or reaction timing can leave unreacted groups that lead to deletion sequences or other impurities. Automated systems perform these repetitive tasks with robotic accuracy, ensuring each step goes closer to completion.[10][18][19]

  • Reproducibility and Trustworthiness: For any research, especially in drug development, reproducibility is non-negotiable. An automated synthesizer acts as a standardized platform, eliminating the "art" of manual synthesis and replacing it with a dependable, repeatable process.[17] A protocol run on Monday will produce the same quality peptide as one run on Friday, regardless of the operator.

  • Throughput and Efficiency: The speed and parallel processing capabilities of automated synthesizers are transformative.[12] Synthesizing a library of dozens of peptides for screening, a task that would take months manually, can be completed in days with a multi-channel automated system.

Expert Insights: Which Method Is Right for You?

The choice between manual and automated synthesis is not merely about technology, but about aligning the method with the project's goals, scale, and resources.

Choose Manual Synthesis When:

  • Budget is a primary constraint: Automated synthesizers represent a significant capital investment.

  • Performing exploratory or educational synthesis: For very small-scale work or for teaching the principles of SPPS, the hands-on nature of manual synthesis is beneficial.

  • Using rare or extremely expensive monomers: When every microliter of a custom building block counts, manual control over the coupling reaction can be advantageous.

  • Conducting very large-scale synthesis (multi-gram): While automation exists at this scale, it often requires specialized, large-volume reactors that differ from standard research-scale synthesizers.

Choose Automated Synthesis When:

  • High purity and reproducibility are critical: For therapeutic candidates, cGMP manufacturing, and rigorous scientific studies, the consistency of automation is essential.[20]

  • High throughput is required: For screening peptide libraries, neoantigen synthesis, or any project requiring numerous peptides, automation is the only practical solution.[12]

  • Synthesizing long or "difficult" sequences: Automated systems with heating options and optimized protocols are better equipped to handle sequences prone to aggregation or poor coupling efficiency.[11][18]

  • Maximizing researcher productivity: The "walk-away" time afforded by automation allows scientific staff to focus on higher-value tasks such as experimental design, data analysis, and purification.[13]

Conclusion

The HMPB linker is an invaluable tool for producing protected peptide fragments, a key strategy in modern peptide chemistry. While manual synthesis remains a viable and educational method, its performance is highly dependent on operator skill and is prone to variability.

For the vast majority of modern research and development applications, automated synthesis offers unequivocally superior performance . The precision, speed, and reproducibility of automated systems lead to higher purity crude products, more reliable yields, and a dramatic increase in laboratory efficiency. This makes automation the clear choice for researchers, scientists, and drug development professionals who require consistent, high-quality peptides to drive their projects forward.

References

  • Desgagné, M., Kutateladze, D. A., & Pentelute, B. L. (2025). Orthogonal Cleavage of the HMPB Linker from Solid Support Using HFIP. Organic Letters. [Link]

  • GenScript. (n.d.). Peptide Analysis Techniques: HPLC, Mass Spec & Beyond. GenScript. [Link]

  • Desgagné, M., Kutateladze, D. A., & Pentelute, B. L. (2025). Orthogonal Cleavage of the HMPB Linker from Solid Support Using HFIP. Semantic Scholar. [Link]

  • Gyros Protein Technologies. (2020). Peptide Purity & Yield Optimizing in SPPS. PurePep Blog. [Link]

  • ResolveMass Laboratories Inc. (2025). Peptide Characterization Techniques and Applications. ResolveMass. [Link]

  • Unknown. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. ResearchGate. [Link]

  • Carlson, S. M., Ariani, H., & Kaur, K. (n.d.). Manual and Automated Solid Phase Synthesis of Peptides for Breast Cancer Cell Targeting. Chapman University Digital Commons. [Link]

  • Unknown. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive. [Link]

  • Desgagné, M., Kutateladze, D. A., & Pentelute, B. L. (2025). Orthogonal Cleavage of the HMPB Linker from Solid Support Using HFIP. ResearchGate. [Link]

  • Gyros Protein Technologies. (n.d.). Solid-phase Peptide Synthesis (SPPS) in Research & Development. Gyros Protein Technologies. [Link]

  • CSBio. (n.d.). The role of temperature in Solid Phase Peptide Synthesis (SPPS). CSBio. [Link]

  • Concept Life Sciences. (n.d.). FAQs - Solid-phase Peptide Synthesis. Concept Life Sciences. [Link]

  • Desgagné, M., et al. (2025). Orthogonal Cleavage of the HMPB Linker from Solid Support Using HFIP. PubMed. [Link]

  • Subirós-Funosas, R., et al. (n.d.). Handles for Fmoc Solid-Phase Synthesis of Protected Peptides. ACS Publications. [Link]

  • Merck. (n.d.). Novabiochem® - Fmoc resin cleavage protocols. Merck. [Link]

  • Unknown. (n.d.). Automated Peptide Synthesizers and Glycoprotein Synthesis. PMC - NIH. [Link]

  • Oxford Global. (2023). Peptide Characterisation Methods and Impurity Detection. Oxford Global. [Link]

  • Kent, S. B. H. (2025). Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. PMC - NIH. [Link]

  • Gyros Protein Technologies. (n.d.). Automated Peptide Synthesis. Gyros Protein Technologies. [Link]

  • Bofill, J. M., et al. (2022). 2-Methoxy-4-methylsulfinylbenzyl Alcohol as a Safety-Catch Linker for the Fmoc/tBu Solid-Phase Peptide Synthesis Strategy. The Journal of Organic Chemistry. [Link]

  • Unknown. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies. [Link]

  • Unknown. (n.d.). Guide for Resin and Linker Selection in Solid-Phase Peptide Synthesis. ResearchGate. [Link]

  • Unknown. (2013). Linkers, resins, and general procedures for solid-phase peptide synthesis. PubMed. [Link]

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A Senior Application Scientist's Guide to the FT-IR Analysis of 4-(4-Hydroxymethyl-3-methoxyphenoxy)-butyric Acid: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise structural elucidation of novel compounds is a cornerstone of innovation. This guide provides an in-depth analysis of 4-(4-Hydroxymethyl-3-methoxyphenoxy)-butyric acid, a molecule with promising applications in pharmaceuticals and agrochemicals, through the lens of Fourier-Transform Infrared (FT-IR) spectroscopy.[1][2] We will not only detail the expected spectral characteristics of this compound but also objectively compare FT-IR with other common analytical techniques, providing the necessary context for robust material characterization.

The Structural Landscape of this compound

Before delving into the spectroscopic analysis, it is crucial to understand the molecular architecture of this compound (CAS 136849-75-7).[3][4] With the molecular formula C₁₂H₁₆O₅, this compound possesses a unique combination of functional groups that dictate its chemical behavior and, consequently, its infrared spectrum.[3][4][5] These key functional groups include a carboxylic acid, a primary alcohol (hydroxymethyl), an ether (methoxyphenoxy), and a substituted aromatic ring.

FT-IR Spectroscopy: Unveiling the Vibrational Signature

FT-IR spectroscopy is a powerful, non-destructive technique that probes the vibrational modes of molecules. By absorbing infrared radiation at specific frequencies corresponding to the vibrational energies of their bonds, molecules generate a unique spectral fingerprint. The interpretation of this spectrum allows for the identification of functional groups and the confirmation of molecular structure.

Predicted FT-IR Spectral Features

Based on the functional groups present in this compound, we can predict the key absorption bands in its FT-IR spectrum:

Functional Group Vibrational Mode **Expected Wavenumber (cm⁻¹) **Characteristics
Carboxylic AcidO-H Stretch3300 - 2500Very broad and strong, often obscuring other peaks in this region, due to hydrogen bonding.[6][7][8]
C=O Stretch1760 - 1690Strong and sharp. Its exact position can indicate dimerization.[6][7][8]
C-O Stretch1320 - 1210Medium to strong intensity.[6]
O-H Bend1440 - 1395 & 950 - 910Medium intensity, the former may overlap with C-H bending.[6]
Hydroxymethyl (Alcohol)O-H Stretch3550 - 3200Broad and strong, may overlap with the carboxylic acid O-H stretch.[9][10]
C-O Stretch~1050Medium to strong intensity.
Aromatic RingC-H Stretch3100 - 3000Weak to medium, sharp peaks.
C=C Stretch1600 - 1450Multiple medium to strong, sharp bands.[9]
EtherC-O-C Asymmetric Stretch~1250Strong intensity.
C-O-C Symmetric Stretch~1040Medium intensity.
Aliphatic ChainC-H Stretch3000 - 2850Medium to strong, sharp peaks just below the aromatic C-H stretches.[11]

Causality Behind Spectral Features: The broadness of the O-H stretching bands is a direct consequence of intermolecular hydrogen bonding, a prominent feature in both carboxylic acids and alcohols.[6][12] The carbonyl (C=O) stretch of the carboxylic acid is typically one of the most intense peaks in the spectrum due to the large change in dipole moment during this vibration. The "fingerprint region" (below 1500 cm⁻¹) will contain a complex series of absorptions corresponding to bending vibrations and skeletal modes, which are unique to the molecule as a whole.[9]

Experimental Protocol for FT-IR Analysis

The following is a detailed, step-by-step methodology for acquiring the FT-IR spectrum of this compound.

Objective: To obtain a high-quality FT-IR transmission spectrum of solid this compound.

Materials:

  • This compound (white to off-white powder)[2]

  • Potassium bromide (KBr), FT-IR grade, desiccated

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • FT-IR spectrometer

Procedure:

  • Sample Preparation (KBr Pellet Method):

    • Rationale: The KBr pellet method is chosen for its ability to produce high-quality spectra for solid samples and minimize scattering effects.

    • Gently grind approximately 1-2 mg of the sample with about 200 mg of dry KBr in an agate mortar. The mixture should be homogenous and have a fine, consistent texture.

    • Transfer the mixture to the pellet-forming die.

    • Apply pressure using the hydraulic press (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Background Spectrum Acquisition:

    • Rationale: A background spectrum of the ambient atmosphere (and the KBr pellet holder, if applicable) is necessary to subtract the contributions of atmospheric water and carbon dioxide from the sample spectrum.

    • Place the empty pellet holder in the spectrometer's sample compartment.

    • Acquire a background spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Sample Spectrum Acquisition:

    • Mount the KBr pellet containing the sample in the pellet holder and place it in the sample compartment.

    • Acquire the sample spectrum using the same parameters as the background scan. The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Processing and Analysis:

    • Perform a baseline correction if necessary.

    • Label the significant peaks and compare their positions and shapes to the expected values for the functional groups of this compound.

FT_IR_Workflow cluster_prep Sample Preparation cluster_acq Spectral Acquisition cluster_analysis Data Analysis A Weigh Sample (1-2 mg) & KBr (200 mg) B Grind in Agate Mortar A->B C Transfer to Pellet Die B->C D Press into Transparent Pellet C->D F Acquire Sample Spectrum (with Pellet) D->F Place Pellet in Spectrometer E Acquire Background Spectrum (Empty Holder) E->F G Baseline Correction F->G Process Raw Data H Peak Identification G->H I Structural Confirmation H->I

Caption: Experimental workflow for FT-IR analysis of a solid sample using the KBr pellet method.

A Comparative Guide to Analytical Techniques

While FT-IR is an excellent tool for functional group identification, a comprehensive characterization of this compound often requires orthogonal techniques.[13][14] The choice of technique depends on the specific information required.

Technique Information Provided Advantages Limitations
FT-IR Spectroscopy Functional groups present, molecular fingerprint.[13]Fast, non-destructive, relatively inexpensive, versatile for solid, liquid, and gas samples.Provides limited information on molecular connectivity and stereochemistry. Complex spectra can be difficult to interpret fully.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed information on the carbon-hydrogen framework, molecular connectivity, and stereochemistry.[13][14]Provides unambiguous structural elucidation. Quantitative capabilities.Lower sensitivity than mass spectrometry, more expensive instrumentation, requires soluble samples.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns, which can infer structural information.[13][14]Extremely high sensitivity, provides molecular formula with high-resolution MS. Can be coupled with chromatographic techniques for mixture analysis.Isomeric compounds can be difficult to distinguish. Fragmentation can be complex to interpret.
High-Performance Liquid Chromatography (HPLC) Purity of the compound, quantitative analysis.[14]Excellent for separating complex mixtures, highly reproducible, and can be used for preparative purposes.Does not provide direct structural information on its own.

Trustworthiness Through Self-Validation: The synergy of these techniques provides a self-validating system for structural confirmation. For instance, the molecular weight determined by MS should be consistent with the structure elucidated by NMR. The functional groups identified by FT-IR must correspond to the chemical shifts and integration patterns observed in the NMR spectrum.

Conclusion

The FT-IR analysis of this compound offers a rapid and reliable method for confirming the presence of its key functional groups. The predicted spectrum, characterized by a very broad O-H stretch from the carboxylic acid, a strong carbonyl absorption, and distinct peaks for the aromatic and ether functionalities, serves as a valuable reference for its identification. However, for unequivocal structural determination and purity assessment, a multi-technique approach incorporating NMR, MS, and HPLC is the authoritative standard in modern analytical chemistry. This integrated analytical strategy ensures the highest level of scientific integrity and confidence in the characterization of this and other novel chemical entities.

References

  • 4-(4-Hydroxymethyl-3-methoxyphenoxy)butyric Acid丨CAS 136849-75-7 - leapchem.
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  • infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes.
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A Senior Application Scientist's Guide to Assessing Batch-to-Batch Variability of Commercial HMPBA

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unseen Variable in Your Synthesis

In the realm of pharmaceutical development and complex organic synthesis, the purity and consistency of reagents and solvents are paramount. Hexamethylphosphoramide (HMPBA), a highly polar aprotic solvent, is prized for its ability to enhance the reactivity and selectivity of organometallic reactions, particularly those involving lithium bases.[1] However, this performance advantage is critically dependent on the quality of the HMPBA used. Batch-to-batch variability in commercial HMPBA can introduce unforeseen complications, leading to inconsistent reaction outcomes, reduced yields, and the formation of unknown byproducts. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess and compare the quality of different commercial batches of HMPBA, ensuring the reliability and reproducibility of your critical chemical transformations.

The presence of impurities in starting materials and solvents can significantly impact the safety, efficacy, and stability of the final drug product.[2][3] Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines (e.g., ICH Q3A) for the control of impurities in new drug substances.[3][4][5][6][7] While HMPBA is a reagent and not typically part of the final drug substance, the impurities it introduces can carry through the synthetic route and compromise the final product's purity profile. Therefore, a thorough understanding and control of HMPBA quality are essential first steps in any robust drug development program.

This guide will delve into the common impurities found in commercial HMPBA, provide detailed experimental protocols for their detection and quantification, and present a comparative analysis of hypothetical HMPBA batches to illustrate the potential impact of this variability on a model chemical reaction.

Understanding the Impurity Profile of HMPBA

The primary industrial synthesis of HMPBA involves the reaction of phosphoryl chloride (POCl₃) with an excess of dimethylamine ((CH₃)₂NH).[8][9] This process, along with potential degradation during storage, can give rise to a variety of impurities.

Common Impurities in Commercial HMPBA:

  • Process-Related Impurities:

    • Residual Dimethylamine and its Hydrochloride Salt: Unreacted dimethylamine and its salt are common impurities.[9]

    • Chloride Ions: Residual chlorides from the phosphoryl chloride starting material can be present.[9]

    • Water: HMPBA is hygroscopic and can absorb atmospheric moisture.[10]

  • Degradation Products:

    • Oxidation Products: HMPBA can undergo oxidation, especially when exposed to air and light, forming products such as hydroxymethyl-pentamethylphosphoramide and formyl-pentamethylphosphoramide.[11]

    • N,N'-dimethyl-1,4-diazabutadiene: This has been identified as a degradation product under strongly reducing conditions.[8][12]

    • Peroxides: Can form upon exposure to air and light, potentially posing a safety risk and affecting reaction outcomes.[10]

Experimental Assessment of HMPBA Quality

A multi-pronged analytical approach is necessary to comprehensively characterize the purity and impurity profile of HMPBA batches. Here, we present detailed protocols for three key analytical techniques: High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS), Gas Chromatography with Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).

Experimental Workflow for HMPBA Batch Analysis

The following diagram illustrates the overall workflow for the comprehensive analysis of HMPBA batches.

G cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Comparison Prep HMPBA Batch Samples (A, B, C) Prep_HPLC Dilute with Acetonitrile/Water for HPLC-MS Prep->Prep_HPLC Prep_GC Dilute with Dichloromethane for GC-MS Prep->Prep_GC Prep_NMR Prepare with Internal Standard in CDCl3 for qNMR Prep->Prep_NMR HPLC HPLC-MS Analysis (Non-volatile Impurities, Degradants) Prep_HPLC->HPLC GC GC-MS Analysis (Volatile Impurities, Residual Solvents) Prep_GC->GC NMR qNMR Analysis (Purity Assay, Quantification of Major Impurities) Prep_NMR->NMR Data_HPLC Identify & Quantify Oxidation Products HPLC->Data_HPLC Data_GC Identify & Quantify Dimethylamine GC->Data_GC Data_NMR Determine Absolute Purity & Confirm Impurity Levels NMR->Data_NMR Compare Comparative Analysis of Batch A, B, and C Data_HPLC->Compare Data_GC->Compare Data_NMR->Compare

Caption: Workflow for HMPBA batch-to-batch variability assessment.

Protocol 1: HPLC-MS for Non-Volatile Impurities and Degradation Products

This method is particularly useful for detecting and quantifying higher molecular weight, non-volatile impurities such as oxidation products.[11]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector and coupled to an Electrospray Ionization Time-of-Flight Mass Spectrometer (ESI-TOF-MS).[11]

  • Analytical Column: XBridge Phenyl, 3.5 µm, 4.6 x 150 mm (or equivalent).[11]

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic Acid (0.1%)

Procedure:

  • Sample Preparation: Accurately weigh approximately 100 mg of the HMPBA sample and dissolve it in a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 5% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • UV Detection: 210 nm

  • MS Conditions:

    • Ionization Mode: Positive ESI

    • Mass Range: m/z 50-1000

  • Data Analysis: Integrate the peak areas of all observed impurities and quantify them against a certified HMPBA reference standard. Identify impurities based on their mass-to-charge ratio.

Protocol 2: GC-MS for Volatile Impurities

This method is ideal for the separation and identification of volatile impurities such as residual dimethylamine.

Instrumentation:

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).

  • Analytical Column: Silicone SE-30 capillary column (30 m x 0.25 mm x 0.25 µm) or equivalent.[10]

Reagents:

  • Dichloromethane (GC grade)

Procedure:

  • Sample Preparation: Prepare a 1% (v/v) solution of the HMPBA sample in dichloromethane.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Injection Mode: Split (10:1)

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: m/z 35-500

  • Data Analysis: Identify peaks by comparing their mass spectra with a reference library (e.g., NIST). Quantify by comparing peak areas to a calibration curve prepared from a standard of dimethylamine.

Protocol 3: Quantitative ¹H-NMR for Purity Assay

Quantitative NMR (qNMR) is a primary analytical method that allows for the determination of the absolute purity of a substance without the need for a specific reference standard of the analyte itself.[13][14][15]

Instrumentation:

  • NMR Spectrometer (400 MHz or higher)

Reagents:

  • Deuterated Chloroform (CDCl₃)

  • Internal Standard: Maleic Anhydride (certified purity)

Procedure:

  • Sample Preparation: Accurately weigh approximately 20 mg of the HMPBA sample and 10 mg of the internal standard (maleic anhydride) into a vial. Dissolve the mixture in 0.75 mL of CDCl₃.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H-NMR spectrum with a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest.

    • Ensure a sufficient number of scans for a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Carefully phase and baseline correct the spectrum.

    • Integrate the well-resolved signal of HMPBA (singlet around 2.6 ppm) and the signal of the internal standard (singlet around 7.1 ppm for maleic anhydride).

    • Calculate the purity of HMPBA using the following formula:

    Purity (%) = (I_HMPBA / N_HMPBA) * (N_IS / I_IS) * (M_HMPBA / M_IS) * (m_IS / m_HMPBA) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

    • P = Purity of the internal standard

    • IS = Internal Standard

Comparative Analysis of Commercial HMPBA Batches

To illustrate the importance of this analytical workflow, we present hypothetical data from the analysis of three different commercial batches of HMPBA (Batch A, Batch B, and Batch C).

Table 1: Purity and Impurity Profile of HMPBA Batches

ParameterBatch ABatch BBatch CAcceptance Criteria
Purity (qNMR) 99.8%99.1%98.2%≥ 99.0%
Water Content (Karl Fischer) 0.05%0.25%0.50%≤ 0.1%
Dimethylamine (GC-MS) 0.02%0.15%0.30%≤ 0.1%
Oxidation Product 1 (HPLC-MS) Not Detected0.10%0.25%≤ 0.05%
Oxidation Product 2 (HPLC-MS) Not Detected0.08%0.18%≤ 0.05%
Chloride Content < 10 ppm50 ppm120 ppm≤ 20 ppm

Impact of HMPBA Variability on a Model Reaction: Enolate Alkylation

The performance of HMPBA is often critical in reactions involving enolates, where it can enhance reaction rates and influence stereoselectivity.[16] We evaluated the performance of the three HMPBA batches in the alkylation of the lithium enolate of 2-methylcyclohexanone with methyl iodide.

Reaction Scheme

G Ketone 2-Methylcyclohexanone Enolate Lithium Enolate Ketone->Enolate LDA, THF, -78 °C Product 2,2-Dimethylcyclohexanone Enolate->Product CH3I, HMPBA (Batch A, B, or C) Byproduct O-Alkylation Byproduct Enolate->Byproduct CH3I, HMPBA (Batch A, B, or C)

Caption: Model reaction for assessing HMPBA performance.

Table 2: Performance of HMPBA Batches in Enolate Alkylation

ParameterBatch ABatch BBatch C
Reaction Time 1 hour2.5 hours4 hours
Yield of 2,2-Dimethylcyclohexanone 95%82%65%
Formation of O-Alkylation Byproduct < 1%5%12%
Reproducibility (RSD, n=3) 1.5%6.8%15.2%

Interpretation of Results:

  • Batch A , with the highest purity and lowest impurity levels, demonstrated superior performance, resulting in a high yield, minimal byproduct formation, and excellent reproducibility.

  • Batch B , with moderate levels of impurities, showed a significant decrease in reaction efficiency and an increase in byproduct formation. The higher water and dimethylamine content likely interfered with the lithium enolate, reducing its reactivity.

  • Batch C , with the highest impurity levels, performed poorly, leading to a low yield, significant byproduct formation, and poor reproducibility. The presence of multiple impurities likely had a synergistic negative effect on the reaction.

Conclusion and Recommendations

The batch-to-batch variability of commercial HMPBA is a critical factor that can significantly impact the outcome and reproducibility of sensitive chemical reactions. As demonstrated by our comparative analysis, impurities such as water, residual starting materials, and degradation products can lead to decreased reaction rates, lower yields, and the formation of unwanted byproducts.

For researchers, scientists, and drug development professionals, it is imperative to implement a robust quality control workflow for incoming batches of HMPBA. We recommend a multi-technique approach, including qNMR for absolute purity determination, GC-MS for volatile impurities, and HPLC-MS for non-volatile degradation products. By establishing clear acceptance criteria and thoroughly characterizing each batch before use, you can mitigate the risks associated with reagent variability and ensure the consistency and reliability of your synthetic processes. This proactive approach to quality control is not just good scientific practice; it is a crucial step in the development of safe and effective pharmaceuticals.

References

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A Tale of Two Linkers: A Comparative Guide to HMPB and Rink Amide Linkers in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the intricate art of peptide synthesis, the choice of a solid-phase linker is a critical decision that dictates the C-terminal functionality of the final peptide and influences the overall success of the synthesis. This guide provides an in-depth, objective comparison of two stalwart linkers in the field: the 4-(4-hydroxymethyl-3-methoxyphenoxy)butyric acid (HMPB) linker for generating peptide acids, and the Rink amide linker for the synthesis of peptide amides. By delving into their chemical mechanisms, performance characteristics, and providing detailed experimental protocols, this document aims to empower you to make informed decisions for your specific research needs.

The Lynchpin of Synthesis: Understanding the Role of a Linker

In solid-phase peptide synthesis (SPPS), the linker is the molecular bridge connecting the nascent peptide chain to the insoluble resin support.[1] Its stability throughout the iterative cycles of amino acid coupling and deprotection is paramount, yet it must be readily cleavable under specific conditions to release the desired peptide.[2][3] The choice of linker fundamentally determines whether the final product will be a C-terminal carboxylic acid or a C-terminal amide, a distinction that is often crucial for the biological activity of the peptide.[4][5]

The Architect of Acids: The HMPB Linker

The HMPB linker is a cornerstone for the synthesis of peptides with a C-terminal carboxylic acid using the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy.[6] It belongs to the family of substituted p-alkoxybenzyl ester linkers, which are designed to be stable to the basic conditions required for Fmoc deprotection (typically piperidine in DMF) but labile to acidic cleavage.[2]

Cleavage Mechanism: A Resonance-Stabilized Departure

The cleavage of a peptide from the HMPB linker is an acid-catalyzed process that proceeds through the formation of a resonance-stabilized benzylic carbocation. The presence of the electron-donating methoxy group on the phenoxy ring facilitates the protonation of the benzyl alcohol oxygen and subsequent departure of the peptide-resin conjugate, leaving the free peptide carboxylic acid.[7]

HMPB_Cleavage cluster_products Final Products Resin Resin Linker HMPB Linker (4-(4-hydroxymethyl-3-methoxyphenoxy)butyric acid) Resin->Linker Attachment Peptide Peptide-COOH Linker->Peptide Ester Bond Carbocation Resonance-Stabilized Carbocation Linker->Carbocation Cleavage Final Products Final Products TFA TFA (H⁺) TFA->Linker Protonation Peptide-COOH Peptide Carboxylic Acid Linker Byproduct Linker Byproduct

Caption: Cleavage mechanism of the HMPB linker.

The Champion of Amides: The Rink Amide Linker

The Rink amide linker is the preeminent choice for the synthesis of C-terminal peptide amides via the Fmoc/tBu strategy.[4][8] Its design allows for the direct formation of the amide functionality upon cleavage, a common feature in many biologically active peptides.[8][9]

Cleavage Mechanism: A Stable Precursor to Amidation

Similar to the HMPB linker, the Rink amide linker is acid-labile. The cleavage mechanism involves the protonation of the linker, leading to the formation of a stable carbocation and the concomitant release of the peptide with a C-terminal amide group.[6] The electron-donating groups on the benzhydryl system are crucial for facilitating this acid-catalyzed cleavage.[10]

Rink_Amide_Cleavage cluster_products Final Products Resin Resin Linker Rink Amide Linker Resin->Linker Attachment Peptide Peptide-CONH₂ Linker->Peptide Amide Bond Carbocation Stable Carbocation Linker->Carbocation Cleavage Final Products Final Products TFA TFA (H⁺) TFA->Linker Protonation Peptide-CONH₂_final Peptide Amide Linker Byproduct Linker Byproduct

Caption: Cleavage mechanism of the Rink amide linker.

Head-to-Head Comparison: HMPB vs. Rink Amide

FeatureHMPB LinkerRink Amide Linker
C-Terminal Functionality Carboxylic Acid[6]Amide[4][8]
Primary Application Synthesis of peptide acids, protected peptide fragments.[11][12]Routine synthesis of C-terminal peptide amides.[13]
Standard Cleavage Conditions 95% Trifluoroacetic acid (TFA) with scavengers.[14]90-95% Trifluoroacetic acid (TFA) with scavengers.[4][13]
Orthogonal Cleavage Yes, with Hexafluoroisopropanol (HFIP) in Dichloromethane (DCM).[7]No, stable to HFIP in DCM.[7]
Potential Side Reactions Diketopiperazine formation (especially with C-terminal Pro or Gly), S-alkylation of Cys.C-terminal alkylation from linker fragmentation, guanidinylation of the N-terminus.
Compatibility Fully compatible with the Fmoc/tBu strategy.[6]The standard for Fmoc/tBu synthesis of peptide amides.[8][9]

Experimental Protocols

The following protocols provide a generalized framework for solid-phase peptide synthesis using HMPB and Rink amide linkers. Optimization may be required based on the specific peptide sequence and resin characteristics.

Experimental Workflow Overview

SPPS_Workflow start Start resin_swelling 1. Resin Swelling start->resin_swelling fmoc_deprotection 2. Fmoc Deprotection resin_swelling->fmoc_deprotection amino_acid_coupling 3. Amino Acid Coupling fmoc_deprotection->amino_acid_coupling wash 4. Washing amino_acid_coupling->wash repeat Repeat Steps 2-4 for each amino acid wash->repeat repeat->fmoc_deprotection Add next amino acid final_deprotection 5. Final Fmoc Deprotection repeat->final_deprotection Sequence Complete cleavage 6. Cleavage from Resin final_deprotection->cleavage precipitation 7. Peptide Precipitation cleavage->precipitation purification 8. Purification & Analysis precipitation->purification end End purification->end

Caption: General workflow for solid-phase peptide synthesis.

Protocol 1: Peptide Synthesis on HMPB Resin
  • Resin Swelling: Swell the HMPB resin in N,N-dimethylformamide (DMF) for 30-60 minutes.[3]

  • First Amino Acid Loading:

    • Dissolve the first Fmoc-protected amino acid (3-5 equivalents) and a coupling agent such as HBTU (3-5 equivalents) in DMF.

    • Add N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution.

    • Add the activated amino acid solution to the swollen resin and agitate for 2-4 hours.

    • Wash the resin thoroughly with DMF and dichloromethane (DCM).

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.[1]

  • Amino Acid Coupling:

    • Pre-activate the next Fmoc-amino acid (3-5 equivalents) with a coupling reagent like HBTU (3-5 equivalents) and DIPEA (6-10 equivalents) in DMF.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

  • Washing: After each deprotection and coupling step, wash the resin extensively with DMF.

  • Repeat: Repeat steps 3-5 for each amino acid in the peptide sequence.

  • Final Cleavage and Deprotection:

    • After the final Fmoc deprotection, wash the resin with DMF, followed by DCM, and dry under vacuum.

    • Prepare a cleavage cocktail, typically 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).[14]

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with cold ether, and dry.

Protocol 2: Peptide Synthesis on Rink Amide Resin
  • Resin Swelling: Swell the Rink amide resin in DMF for 30-60 minutes.

  • Initial Fmoc Deprotection: Since Rink amide resin is often supplied with the Fmoc group attached, perform an initial deprotection with 20% piperidine in DMF for 10-20 minutes.[8]

  • First Amino Acid Coupling: Couple the first Fmoc-protected amino acid using standard coupling protocols as described in Protocol 1, step 4.[4]

  • Subsequent Cycles: Follow steps 3-5 from Protocol 1 for the remaining amino acids in the sequence.

  • Final Cleavage and Deprotection:

    • After the final Fmoc deprotection, wash and dry the resin as described in Protocol 1, step 7a.

    • Use a cleavage cocktail of 90-95% TFA with appropriate scavengers (e.g., water, TIS).[4][13]

    • Follow the cleavage, precipitation, and washing steps as outlined in Protocol 1, steps 7c-7e.

Causality and Self-Validation in Experimental Choices

  • Choice of Scavengers: The use of scavengers like TIS and water in the cleavage cocktail is crucial to prevent the re-attachment of protecting groups and side-chain modifications by reactive carbocations generated during cleavage.[14] The specific scavengers should be chosen based on the amino acid composition of the peptide.

  • Monitoring Coupling Reactions: The Kaiser test (or other appropriate tests for secondary amines like proline) provides a qualitative assessment of the completion of the coupling reaction by detecting free primary amines. A negative result indicates that the coupling is complete, ensuring the integrity of the peptide sequence. This serves as an in-process control for each coupling step.

  • Orthogonal Cleavage of HMPB: The ability to cleave peptides from the HMPB linker using HFIP/DCM while leaving acid-labile side-chain protecting groups intact offers a powerful strategy for synthesizing protected peptide fragments.[7] These fragments can then be used in solution-phase ligation to construct larger proteins. This orthogonality is a key advantage of the HMPB linker over the Rink amide linker.[7]

Conclusion

The selection between HMPB and Rink amide linkers is fundamentally driven by the desired C-terminal functionality of the target peptide. The HMPB linker is the workhorse for producing peptide carboxylic acids and offers the added advantage of orthogonal cleavage for the synthesis of protected fragments. The Rink amide linker is the industry standard for the efficient and high-yielding synthesis of C-terminal peptide amides. A thorough understanding of their respective chemistries, cleavage mechanisms, and potential side reactions, as outlined in this guide, will enable researchers to navigate the complexities of solid-phase peptide synthesis with greater confidence and success.

References

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Sources

Safety Operating Guide

A Senior Scientist's Guide to the Proper Disposal of 4-(4-Hydroxymethyl-3-methoxyphenoxy)-butyric acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a critical, non-negotiable aspect of our work that ensures the safety of our colleagues, protects the environment, and maintains regulatory compliance. This guide provides a comprehensive, technically grounded framework for the proper disposal of 4-(4-Hydroxymethyl-3-methoxyphenoxy)-butyric acid (CAS No. 136849-75-7), moving beyond a simple checklist to explain the causality behind each procedural step.

Part 1: Hazard Assessment & Chemical Profile

Before any disposal procedure can be designed, a thorough understanding of the compound's intrinsic properties and hazards is essential. This compound is an aromatic carboxylic acid derivative used in pharmaceutical and agrochemical research.[1][2] While not classified as acutely toxic, its hazardous properties necessitate careful handling and disposal.

According to aggregated data from the European Chemicals Agency (ECHA), this compound is classified with the following GHS hazard statements:

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.[3]

These classifications (Skin Irritant Category 2, Eye Irritant Category 2, and Specific Target Organ Toxicity - Single Exposure Category 3) are the primary drivers for its designation as a hazardous waste stream that cannot be disposed of via standard laboratory drains or municipal trash.[3]

PropertyValueSource
CAS Number 136849-75-7[2][3][4]
Molecular Formula C₁₂H₁₆O₅[2][3][4]
Molecular Weight 240.25 g/mol [3][4]
Appearance White to off-white powder[2]
Melting Point 80 - 88 °C[2][5]
GHS Hazard Codes H315, H319, H335[3][6]

Part 2: The Core Disposal Workflow: A Self-Validating System

The disposal of any chemical waste in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7][8][9] This legislation establishes a "cradle-to-grave" framework, meaning that the generator of the waste is responsible for it from creation to its final, safe disposal.[7][8][9] Our internal laboratory procedures must be designed to seamlessly integrate with these regulations.

The following diagram illustrates the decision-making process for the proper disposal of this compound waste. This workflow ensures that each form of waste is handled in a way that mitigates its specific hazards and complies with regulatory standards.

G cluster_0 Waste Generation & Characterization cluster_1 Handling & Segregation cluster_2 On-Site Treatment & Accumulation cluster_3 Final Disposal WasteGen Waste Generation 4-(4-Hydroxymethyl-3- methoxyphenoxy)-butyric acid Decision_Form Solid or Aqueous Solution? WasteGen->Decision_Form SolidWaste Solid Waste (Unused reagent, contaminated material) Decision_Form->SolidWaste Solid AqueousWaste Aqueous Waste (Reaction quench, extractions) Decision_Form->AqueousWaste Aqueous CollectSolid Collect in Labeled Hazardous Waste Container (Solid Waste Stream) SolidWaste->CollectSolid Decision_Neutralize Neutralization Feasible & Permitted? AqueousWaste->Decision_Neutralize SAA Store in Designated Satellite Accumulation Area (SAA) CollectSolid->SAA Neutralize Protocol: Neutralize with Weak Base (e.g., NaHCO₃) to pH 6-8 Decision_Neutralize->Neutralize Yes CollectAqueous Collect in Labeled Hazardous Waste Container (Aqueous Waste Stream) Decision_Neutralize->CollectAqueous No Neutralize->CollectAqueous CollectAqueous->SAA Vendor Disposal via Licensed Hazardous Waste Vendor SAA->Vendor

Caption: Decision workflow for the disposal of this compound.

Part 3: Step-by-Step Disposal Protocols

Adherence to validated protocols is paramount. The following procedures provide detailed, actionable steps for waste handling. All operations must be performed inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

Protocol 1: Disposal of Solid Waste

This protocol applies to unused or expired reagents, as well as solid materials (e.g., weighing paper, contaminated spatulas) lightly contaminated with the compound.

  • Preparation: Designate a specific, compatible hazardous waste container for solid chemical waste. The container must be in good condition, have a secure lid, and be properly labeled.

  • Labeling: Before adding any waste, affix a "Hazardous Waste" label to the container.[10][11] Fill in the full chemical name: "this compound" and list its hazards (Skin/Eye/Respiratory Irritant).

  • Transfer: Carefully transfer the solid waste into the container, minimizing the generation of dust.[12] If transferring powder, use techniques that prevent aerosolization.

  • Closure: Securely close the container lid immediately after adding waste.

  • Storage: Place the container in a designated Satellite Accumulation Area (SAA).[10][13] The SAA must be at or near the point of generation and under the control of the operator.

Protocol 2: Neutralization and Disposal of Aqueous Waste

This protocol is essential for aqueous solutions containing the acidic compound, such as from reaction workups or extractions. Neutralization reduces the corrosive/irritant characteristic of the waste, making it safer for storage and transport.[14]

Causality: As a carboxylic acid, this compound will lower the pH of aqueous solutions. Disposal of acidic waste without treatment is often prohibited. Neutralization with a weak base, such as sodium bicarbonate, converts the carboxylic acid into its corresponding carboxylate salt and water, bringing the pH to a near-neutral range.[15] This process must be performed carefully to control the exothermic reaction and the release of carbon dioxide gas.[16]

  • Preparation:

    • Place a suitably sized beaker or flask containing the acidic aqueous waste on a magnetic stir plate within a chemical fume hood. Add a stir bar.

    • Prepare a saturated solution of sodium bicarbonate (NaHCO₃) or a 10% solution of sodium carbonate (Na₂CO₃).

    • Have a calibrated pH meter or pH paper ready for monitoring.

  • Dilution: If the waste solution is concentrated, dilute it with water to manage the heat generated during neutralization.

  • Neutralization:

    • Begin stirring the acidic solution at a moderate speed.

    • Slowly add the weak base solution dropwise or in small aliquots. CAUTION: Vigorous CO₂ evolution (effervescence) will occur. Add the base at a rate that does not cause excessive foaming or splashing.

    • Continuously monitor the pH of the solution.

  • Endpoint Determination: Continue adding the base until the pH of the solution is stable within a neutral range (typically between 6.0 and 8.0). Check your institution's specific guidelines, as some may allow a broader range (e.g., 5.0 to 9.0).[13]

  • Collection and Storage:

    • Once neutralized, transfer the solution to a designated hazardous waste container for "Neutralized Aqueous Waste."

    • Label the container with its contents (e.g., "Water, Sodium 4-(4-hydroxymethyl-3-methoxyphenoxy)butanoate") and mark it as "Non-hazardous, neutralized waste" if institutional policy allows for reclassification after treatment. Otherwise, it must still be handled as hazardous waste.

    • Store the container in the SAA for pickup by your institution's environmental health and safety (EHS) office or a licensed waste vendor.[17][18]

Part 4: Regulatory & Compliance Framework

Proper disposal is not just a matter of safety; it is a legal requirement.

  • Waste Identification: Under RCRA, it is the generator's responsibility to determine if a waste is hazardous.[7] Due to its irritant properties, this compound waste must be managed as hazardous.

  • Generator Status: Your facility's compliance requirements depend on whether it is classified as a Very Small, Small, or Large Quantity Generator (VSQG, SQG, or LQG), which is based on the total amount of hazardous waste generated per month.[10][19] This status dictates how long waste can be stored on-site and the required documentation.[10]

  • Satellite Accumulation Areas (SAA): Laboratories may accumulate up to 55 gallons of hazardous waste in SAAs located at or near the point of generation.[11] These areas must be properly managed, with containers kept closed and labeled.[10][13]

  • Final Disposal: Never dispose of this chemical, or its neutralized solution, down the drain unless you have explicit permission from your local water authority and EHS office.[13] All chemical waste must ultimately be transferred to a licensed Treatment, Storage, and Disposal Facility (TSDF) via your institution's designated waste management vendor.[18][20]

By integrating this expert guidance into your laboratory's standard operating procedures, you contribute to a culture of safety, ensure environmental stewardship, and uphold the scientific community's commitment to responsible research.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 4660281, this compound. Available at: [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Available at: [Link]

  • Environmental Marketing Services (2023). Safe Chemical Waste Disposal in Labs. Available at: [Link]

  • Lab Manager (2020). Managing Hazardous Chemical Waste in the Lab. Available at: [Link]

  • U.S. Environmental Protection Agency. Laboratory Environmental Sample Disposal Information Document. Available at: [Link]

  • Clean Management Environmental Group, Inc. (2019). What it Really Means to be RCRA Compliant with Hazardous Waste. Available at: [Link]

  • Medical Laboratory Observer (2019). Laboratory Waste Management: The New Regulations. Available at: [Link]

  • U.S. Environmental Protection Agency (2023). Resource Conservation and Recovery Act (RCRA) Overview. Available at: [Link]

  • Bergeson & Campbell, P.C. FAQs - RCRA. Available at: [Link]

  • U.S. Environmental Protection Agency (2023). Resource Conservation and Recovery Act (RCRA) Regulations. Available at: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2759226, 4-(4'-Formyl-3'-methoxyphenoxy)butyric acid. Available at: [Link]

  • Missouri Department of Natural Resources. Hazardous Waste Compliance and Assistance. Available at: [Link]

  • Lab Manager (2023). How to Neutralize Chemical Spills. Available at: [Link]

  • Carl ROTH (2021). Safety Data Sheet: Butyric acid. Available at: [Link]

  • Studylib. Carboxylic Acid Neutralization Equivalent Lab Procedure. Available at: [Link]

  • New Jersey Department of Health (2007). Hazardous Substance Fact Sheet: Butyric Acid. Available at: [Link]

  • Ryze Chemie (2024). How to Neutralize Acid: Effective Ways. Available at: [Link]

  • The Organic Chemistry Tutor (2019). Neutralization of Carboxylic Acid. Available at: [Link]

Sources

Definitive Guide to Personal Protective Equipment for Handling 4-(4-Hydroxymethyl-3-methoxyphenoxy)-butyric Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents like 4-(4-Hydroxymethyl-3-methoxyphenoxy)-butyric acid (CAS No. 136849-75-7) demands a meticulous and informed approach to personal protection. This guide moves beyond a simple checklist, providing a procedural and logical framework for the safe handling, use, and disposal of this compound, grounded in its specific chemical characteristics.

Core Hazard Assessment: Understanding the Risks

This compound is a phenoxybutyric acid derivative that presents as a white to off-white powder or a light yellow liquid.[1][2] Its primary risks, as identified by the Globally Harmonized System (GHS), are centered on its irritant properties.[3] A comprehensive understanding of these hazards is the foundation of an effective PPE strategy.

The aggregated GHS information from notifications to the European Chemicals Agency (ECHA) provides a clear hazard profile for this compound.[3]

Hazard ClassGHS CodeDescriptionPractical Implication in the Lab
Skin IrritationH315Causes skin irritation.Direct contact can lead to redness, itching, or inflammation. Prolonged exposure may cause more severe dermatitis.
Eye IrritationH319Causes serious eye irritation.Accidental splashing or contact with airborne powder can cause significant pain, redness, and potential damage to the eye.
Respiratory IrritationH335May cause respiratory irritation.Inhalation of the powder can irritate the nose, throat, and lungs, leading to coughing and shortness of breath.

This data is synthesized from ECHA C&L Inventory reports.[3]

The Self-Validating PPE Protocol

An effective safety protocol is one where the rationale for each piece of equipment is clear, creating a self-validating system of protection. The following recommendations are based on mitigating the specific hazards identified above.

Primary Engineering Control: The First Line of Defense

Before any personal protective equipment is considered, the primary engineering control must be in place.

  • Mandatory Use of a Chemical Fume Hood: All weighing and handling of solid this compound and any subsequent steps involving its dissolution or reaction should be performed inside a certified chemical fume hood. This is non-negotiable and serves to contain airborne particles and potential vapors, directly addressing the respiratory irritation hazard (H335).[4][5]

Tier 1 Protection: Eye and Face Safety

The H319 classification, "Causes serious eye irritation," necessitates robust eye protection.[3]

  • Chemical Splash Goggles: Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are required to protect against airborne powder and accidental splashes from solutions.[6]

  • Face Shield (Task-Dependent): When handling larger quantities (>50g) or when there is a significant risk of splashing (e.g., during vigorous mixing or heating), a face shield should be worn in addition to chemical splash goggles to protect the entire face.[7]

Tier 2 Protection: Skin and Body Integrity

Given the H315 "Causes skin irritation" classification, preventing skin contact is paramount.[3]

  • Laboratory Coat: A standard, buttoned lab coat is required to protect street clothes and underlying skin from contamination.

  • Gloves: Disposable nitrile gloves are the minimum requirement for handling this compound. Nitrile provides good resistance to a wide range of chemicals for incidental contact.

    • Causality: The choice of nitrile is based on its general effectiveness against solids and aqueous solutions. However, if the compound is dissolved in a strong organic solvent, it is critical to consult a glove manufacturer's compatibility chart to ensure the chosen glove material has an adequate breakthrough time.

    • Protocol: Always inspect gloves for tears or holes before use. Use the proper glove removal technique to avoid contaminating your skin and wash hands thoroughly with soap and water after handling is complete.[5][8]

  • Impervious Clothing: For large-scale operations or situations with a high risk of spillage, consider additional protective clothing, such as an impervious apron.[7]

Tier 3 Protection: Respiratory Safety

While a fume hood is the primary control, supplementary respiratory protection may be necessary in specific scenarios.

  • When to Use: If engineering controls fail or during emergency situations such as a large spill outside of a fume hood, respiratory protection is essential. It may also be prudent when weighing large quantities of the powder if significant dust generation is unavoidable even within a hood.

  • Type of Respirator: A NIOSH-approved N95 dust mask can provide protection against the airborne powder. For situations involving potential vapors or aerosols from solutions, a half-mask respirator with organic vapor cartridges and P100 particulate filters would be more appropriate.[5]

Procedural Workflow and Emergency Plan

A logical workflow ensures that safety measures are implemented correctly every time.

PPE Selection and Donning/Doffing Workflow

The following diagram outlines the decision-making process for selecting and using PPE when handling this compound.

PPE_Workflow cluster_prep Preparation cluster_ppe PPE Selection cluster_doffing Removal (Doffing) Sequence start Task: Handle 4-(4-Hydroxymethyl-3-methoxyphenoxy) -butyric acid fume_hood Work inside a Chemical Fume Hood? start->fume_hood goggles Wear Chemical Splash Goggles fume_hood->goggles Yes lab_coat Wear Lab Coat goggles->lab_coat gloves Wear Nitrile Gloves lab_coat->gloves face_shield Large Quantity or Splash Risk? gloves->face_shield add_shield Add Face Shield face_shield->add_shield Yes respirator Spill or Large Amount of Powder? face_shield->respirator No add_shield->respirator add_respirator Add N95 or Half-Mask Respirator respirator->add_respirator Yes proceed Proceed with Task respirator->proceed No add_respirator->proceed doff_gloves 1. Remove Gloves proceed->doff_gloves doff_shield 2. Remove Face Shield doff_gloves->doff_shield doff_goggles 3. Remove Goggles doff_shield->doff_goggles doff_coat 4. Remove Lab Coat doff_goggles->doff_coat wash_hands 5. Wash Hands Thoroughly doff_coat->wash_hands

Caption: PPE selection and removal workflow for the title compound.

Emergency Response: Immediate Actions for Exposure

In the event of accidental exposure, immediate and correct first aid is critical.[4]

  • Skin Contact: Immediately take off contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs or persists, seek medical attention.[4][9]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention from an ophthalmologist.[4]

  • Inhalation: Move the affected person to fresh air and ensure they are in a position comfortable for breathing. If respiratory irritation or distress occurs, seek medical attention.[4][9]

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.

Disposal and Decontamination Protocol

Proper disposal is a critical final step in the safe handling of any chemical.

Decontamination
  • All glassware and equipment should be rinsed with a suitable solvent (e.g., ethanol or acetone, depending on experimental compatibility) in the fume hood before being washed.

  • Work surfaces inside the fume hood should be wiped down with a damp cloth or towel to collect any residual powder, followed by a standard laboratory disinfectant.

Waste Disposal

Chemical waste must be disposed of in accordance with all local, state, and federal regulations. The following provides a logical framework for disposal.

Waste_Disposal start Waste Generated waste_type Type of Waste? start->waste_type solid Unused Solid or Contaminated Solids (e.g., weigh paper, wipes) waste_type->solid Solid liquid Solutions containing the compound waste_type->liquid Liquid ppe Contaminated PPE (gloves, etc.) waste_type->ppe PPE solid_container Collect in a labeled, sealed hazardous solid waste container. solid->solid_container liquid_container Collect in a labeled, sealed hazardous liquid waste container. (Check solvent compatibility) liquid->liquid_container ppe_container Dispose in designated solid waste stream. ppe->ppe_container disposal_vendor Arrange for pickup by Institution's Environmental Health & Safety (EHS) Office. solid_container->disposal_vendor liquid_container->disposal_vendor ppe_container->disposal_vendor

Caption: Decision workflow for the disposal of generated waste.

Key Disposal Principle: Never dispose of this compound or its solutions down the drain.[8][10] All waste must be collected and disposed of as hazardous chemical waste through your institution's certified disposal program.[4][9]

By adhering to this comprehensive guide, researchers can confidently handle this compound, ensuring both personal safety and the integrity of their work.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Butyric acid. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Butyric acid. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - n-Butyric acid, 99+%. Retrieved from [Link]

  • PubChem. (n.d.). 4-(4'-Formyl-3'-methoxyphenoxy)butyric acid. National Center for Biotechnology Information. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.